molecular formula C148H230F2O26S8 B13386362 Enteropeptidase CAS No. 9014-74-8

Enteropeptidase

Cat. No.: B13386362
CAS No.: 9014-74-8
M. Wt: 2719.9 g/mol
InChI Key: VRASXGTWKFQRNS-UHFFFAOYSA-N
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Description

A specialized proteolytic enzyme secreted by intestinal cells. It converts TRYPSINOGEN into its active form TRYPSIN by removing the N-terminal peptide. EC 3.4.21.9.

Properties

CAS No.

9014-74-8

Molecular Formula

C148H230F2O26S8

Molecular Weight

2719.9 g/mol

IUPAC Name

bis(5-benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid);5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;bis(5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid);bis(5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid)

InChI

InChI=1S/C21H34O3S.2C19H30O4S.2C18H27FO3S.2C18H28O3S.C17H26O3S/c1-17(2)16-19(8-6-7-15-25(22,23)24)10-9-18-11-13-20(14-12-18)21(3,4)5;2*1-19(2,3)13-12-16(7-5-6-14-24(20,21)22)15-17-8-10-18(23-4)11-9-17;2*1-18(2,3)12-11-15(6-4-5-13-23(20,21)22)14-16-7-9-17(19)10-8-16;2*1-18(2,3)13-12-17(11-7-8-14-22(19,20)21)15-16-9-5-4-6-10-16;1-17(2,3)13-12-16(15-9-5-4-6-10-15)11-7-8-14-21(18,19)20/h9-14,17,19H,6-8,15-16H2,1-5H3,(H,22,23,24);2*8-13,16H,5-7,14-15H2,1-4H3,(H,20,21,22);2*7-12,15H,4-6,13-14H2,1-3H3,(H,20,21,22);2*4-6,9-10,12-13,17H,7-8,11,14-15H2,1-3H3,(H,19,20,21);4-6,9-10,12-13,16H,7-8,11,14H2,1-3H3,(H,18,19,20)

InChI Key

VRASXGTWKFQRNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCCCS(=O)(=O)O)C=CC1=CC=C(C=C1)C(C)(C)C.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=CC=C1.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)OC.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)F.CC(C)(C)C=CC(CCCCS(=O)(=O)O)CC1=CC=C(C=C1)F.CC(C)(C)C=CC(CCCCS(=O)(=O)O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

The Discovery and Enduring Significance of Enteropeptidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteropeptidase (formerly known as enterokinase), a type II transmembrane serine protease, holds a pivotal position in the landscape of digestive physiology. Its discovery at the turn of the 20th century marked a significant milestone in our understanding of enzymatic regulation and the intricate cascade of protein digestion. This technical guide provides an in-depth exploration of the discovery of this compound, the historical scientific context in which this discovery was made, and the key experiments that elucidated its function. Detailed experimental protocols, quantitative kinetic data, and visualizations of the enzymatic cascade are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Historical Context: The Dawn of Enzyme Science

The late 19th century was a period of fervent discovery in the biological sciences. The concept of "ferments," substances capable of catalyzing chemical reactions, was evolving from a vitalistic view—believed to be inseparable from living cells—to a more defined chemical understanding.[1][2] In 1877, Wilhelm Kühne coined the term "enzyme" (from the Greek "in yeast") to describe these non-living substances, such as pepsin, that could carry out chemical transformations.[3][4] This era saw the isolation of diastase (B600311) by Anselme Payen and Jean-François Persoz in 1833, which could break down starch, and the growing realization that these "enzymes" were responsible for a myriad of biological processes.[1] The "lock and key" model proposed by Emil Fischer in 1894 to explain enzyme specificity further solidified the chemical nature of these biological catalysts.[2][4] It was within this exciting and rapidly advancing scientific landscape that the discovery of this compound would unfold, challenging and expanding the understanding of enzyme function.

The Discovery of this compound: An "Enzyme of Enzymes"

The story of this compound begins in the laboratory of the renowned Russian physiologist Ivan Pavlov. While his work on conditioned reflexes is more widely known, Pavlov was awarded the Nobel Prize in 1904 for his research on the physiology of digestion.[1] A key observation in his laboratory was that pancreatic juice, while containing potent digestive precursors, was largely inactive when collected directly from the pancreatic duct. However, upon entering the duodenum, it became powerfully proteolytic.

This phenomenon was investigated by Pavlov's student, N. P. Schepowalnikov. In his seminal 1899 work, Schepowalnikov demonstrated that an extract from the duodenal mucosa could activate the inert pancreatic juice. He named the activating substance "enterokinase," signifying its origin in the intestine and its kinase-like ability to activate another substance. Schepowalnikov's discovery was profound; it was the first demonstration of an "enzyme of enzymes," a concept that is now a cornerstone of our understanding of biological regulation.

For decades following its discovery, a debate ensued as to whether enterokinase was a true enzyme or a cofactor. This was definitively settled in the 1930s by the meticulous work of Moses Kunitz, who purified enterokinase and demonstrated its catalytic nature in the activation of trypsinogen (B12293085). Kunitz's experiments showed that a small amount of enterokinase could generate a large amount of active trypsin, a hallmark of enzymatic activity.

Key Experiments in the Elucidation of this compound Function

The understanding of this compound's role has been built upon a foundation of key experiments spanning over a century. Here, we detail the methodologies of some of the most influential studies.

Schepowalnikov's Discovery of "Enterokinase" (1899)

Experimental Workflow: Schepowalnikov's Discovery

Schepowalnikov_Experiment cluster_pancreas Pancreatic Juice Collection cluster_duodenum Duodenal Mucosa Extract Preparation cluster_activation Activation Experiment cluster_control Control Experiments pancreatic_juice Collect pancreatic juice directly from a canine pancreatic fistula mix Mix pancreatic juice with the duodenal extract pancreatic_juice->mix duodenal_mucosa Isolate a section of canine duodenum scrape_mucosa Scrape the mucosal lining duodenal_mucosa->scrape_mucosa extract Prepare an aqueous extract of the mucosa scrape_mucosa->extract extract->mix incubate Incubate the mixture mix->incubate assay Assess proteolytic activity (e.g., using fibrin) incubate->assay result Active Digestion assay->result Observation: Strong proteolytic activity control1 Pancreatic juice alone (no extract) assay_control1 Assess proteolytic activity control1->assay_control1 control2 Duodenal extract alone (no pancreatic juice) assay_control2 Assess proteolytic activity control2->assay_control2 result_control1 Inactive assay_control1->result_control1 Observation: No or very low activity result_control2 Inactive assay_control2->result_control2 Observation: No activity

Caption: A logical workflow of Schepowalnikov's 1899 experiment.

Kunitz's Demonstration of the Enzymatic Nature of Enterokinase (1939)

Moses Kunitz's experiments provided the definitive evidence that enterokinase is an enzyme that catalytically activates trypsinogen. His work involved the purification of both trypsinogen and enterokinase and the kinetic analysis of the activation reaction.

Experimental Protocol: Kunitz's Trypsinogen Activation Assay

  • Preparation of Crystalline Trypsinogen: Trypsinogen was prepared from beef pancreas and purified to a crystalline form.

  • Purification of Enterokinase: Enterokinase was purified from the duodenal contents of swine.

  • Activation Reaction:

    • A dilute solution of crystalline trypsinogen (e.g., 0.05%) was prepared in a weakly acidic buffer (e.g., pH 5.6) to minimize autoactivation of trypsinogen.

    • A small, measured amount of purified enterokinase solution was added to the trypsinogen solution.

    • The reaction mixture was incubated at a constant temperature (e.g., 25°C).

    • Aliquots of the reaction mixture were taken at various time points.

  • Measurement of Trypsin Activity: The trypsin activity in each aliquot was determined using a protein substrate, such as casein or hemoglobin. The rate of substrate digestion was measured, often by quantifying the release of acid-soluble products.

  • Kinetic Analysis: The rate of trypsin formation was plotted against time. Kunitz observed that the initial rate of trypsin formation was directly proportional to the concentration of enterokinase added, a key characteristic of an enzyme-catalyzed reaction.

Modern Assays for this compound and Trypsin Activity

Modern research relies on more specific and sensitive assays using synthetic substrates.

Experimental Protocol: Spectrophotometric Assay of Trypsin Activity using TAME

This protocol is based on the hydrolysis of Nα-p-Tosyl-L-arginine methyl ester (TAME) by trypsin, which can be monitored by the increase in absorbance at 247 nm.

  • Reagent Preparation:

    • Assay Buffer: 46 mM Tris-HCl buffer, pH 8.1, containing 11.5 mM CaCl₂.

    • Substrate Solution: 10 mM TAME in purified water.

    • Enzyme Diluent: 1 mM HCl.

  • Assay Procedure:

    • Set a spectrophotometer to 247 nm and equilibrate the cuvette holder to 25°C.

    • In a quartz cuvette, mix 2.9 mL of Assay Buffer and 0.1 mL of Substrate Solution.

    • Incubate for 3-4 minutes to reach thermal equilibrium and record the blank rate.

    • Initiate the reaction by adding 0.1 mL of the trypsin-containing sample (diluted in Enzyme Diluent).

    • Immediately mix by inversion and record the increase in absorbance at 247 nm for approximately 5 minutes.

    • Calculate the rate of change in absorbance per minute (ΔA₂₄₇/min) from the initial linear portion of the curve.

Experimental Protocol: Spectrophotometric Assay of Chymotrypsin Activity using BTEE

This protocol measures the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE) by chymotrypsin, monitored by the increase in absorbance at 256 nm.

  • Reagent Preparation:

    • Assay Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl₂.

    • Substrate Solution: 1.07 mM BTEE in 50% (w/w) methanol.

    • Enzyme Diluent: 1 mM HCl.

  • Assay Procedure:

    • Set a spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.

    • In a quartz cuvette, add 1.5 mL of Assay Buffer and 1.4 mL of Substrate Solution.

    • Incubate for 4-5 minutes to reach thermal equilibrium and record the blank rate.

    • Initiate the reaction by adding 0.1 mL of the chymotrypsin-containing sample (diluted in Enzyme Diluent).

    • Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.

    • Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.

Quantitative Data on this compound Kinetics

The efficiency of this compound in activating trypsinogen has been quantified through kinetic studies. The Michaelis-Menten constant (K_m_) and the catalytic rate constant (k_cat_) are key parameters that describe the enzyme-substrate interaction and the catalytic turnover rate, respectively.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Bovine this compoundTrypsinogen5.64.07.14 x 10⁵
Recombinant Bovine this compound (Heavy & Light Chain)Trypsinogen5.62.23.93 x 10⁵
Recombinant Bovine this compound (Light Chain only)Trypsinogen1330.17.52 x 10²
Human this compound Variant (Y174R)DDDDK-substrate--6.83 x 10⁶
Human this compound Variant (Y174R)DDDDR-substrate--1.89 x 10⁷

Data compiled from published literature.

The Digestive Enzyme Activation Cascade

This compound initiates a cascade of proteolytic activation that is essential for the digestion of dietary proteins. This tightly regulated process ensures that powerful digestive enzymes are only activated in the appropriate location—the lumen of the small intestine.

Signaling Pathway: Zymogen Activation Cascade

Zymogen_Activation cluster_zymogens Other Pancreatic Zymogens cluster_active_enzymes Active Digestive Enzymes This compound This compound (in Duodenal Brush Border) Trypsin Trypsin (active) This compound->Trypsin Cleavage of N-terminal hexapeptide from Trypsinogen Trypsinogen Trypsinogen (inactive) Trypsinogen->Trypsin Auto-activation Trypsin->Trypsinogen Positive Feedback Chymotrypsinogen Chymotrypsinogen Trypsin->Chymotrypsinogen Cleavage at Arg15-Ile16 Proelastase Proelastase Trypsin->Proelastase Cleavage of N-terminal peptide Procarboxypeptidase_A Procarboxypeptidase A Trypsin->Procarboxypeptidase_A Cleavage at Arg94-Gly93 Procarboxypeptidase_B Procarboxypeptidase B Trypsin->Procarboxypeptidase_B Cleavage at Arg-X bond Prolipase Prolipase Trypsin->Prolipase Cleavage to form Colipase Chymotrypsin Chymotrypsin Chymotrypsinogen->Chymotrypsin Elastase Elastase Proelastase->Elastase Carboxypeptidase_A Carboxypeptidase A Procarboxypeptidase_A->Carboxypeptidase_A Carboxypeptidase_B Carboxypeptidase B Procarboxypeptidase_B->Carboxypeptidase_B Lipase_Colipase Lipase-Colipase Complex Prolipase->Lipase_Colipase

Caption: The this compound-initiated zymogen activation cascade.

The process begins with the highly specific cleavage of trypsinogen by this compound. This compound recognizes and cleaves the peptide bond following a specific sequence at the N-terminus of trypsinogen (Val-(Asp)₄-Lys in humans), releasing an activation peptide and inducing a conformational change that forms the active trypsin molecule.

Once active, trypsin becomes the central activator of numerous other pancreatic zymogens:

  • Chymotrypsinogen: Trypsin cleaves the Arg15-Ile16 peptide bond of chymotrypsinogen to form the active π-chymotrypsin, which then undergoes further autolysis to yield the stable α-chymotrypsin.

  • Proelastase: Trypsin cleaves an N-terminal activation peptide from proelastase to generate active elastase.

  • Procarboxypeptidases A and B: Trypsin cleaves a single peptide bond in procarboxypeptidases to generate the active forms, carboxypeptidase A and B. For procarboxypeptidase A, this is the Arg94-Gly93 bond.

  • Prolipase: Trypsin cleaves procolipase to form colipase, which is essential for the function of pancreatic lipase (B570770) in fat digestion.

This cascade provides a powerful amplification of the initial signal from this compound, ensuring a rapid and robust digestive capacity in the small intestine.

Conclusion

The discovery of this compound by N. P. Schepowalnikov in Ivan Pavlov's laboratory was a seminal event in the history of enzymology. It introduced the concept of an "enzyme of enzymes" and laid the groundwork for our current understanding of proteolytic activation cascades. The subsequent work of Moses Kunitz solidified its enzymatic nature and paved the way for detailed kinetic and mechanistic studies. For researchers and drug development professionals, a thorough understanding of the historical context, key experimental methodologies, and the intricate details of the zymogen activation pathway initiated by this compound is crucial. This knowledge not only provides a foundation for basic research into digestive physiology but also informs the development of therapeutic strategies for conditions involving aberrant protease activity. The enduring legacy of this compound is a testament to the power of fundamental scientific inquiry and its lasting impact on medicine and biology.

References

An In-depth Technical Guide to the Enteropeptidase Gene (PRSS7) and Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteropeptidase, also known as enterokinase, is a type II transmembrane serine protease encoded by the PRSS7 gene. It plays a critical role in the initial activation of the pancreatic zymogen cascade, which is essential for protein digestion. This guide provides a comprehensive technical overview of the PRSS7 gene, the structure and function of the this compound protein, and detailed experimental methodologies for its study. The information presented is intended to support researchers, scientists, and drug development professionals in their work related to this vital enzyme.

The this compound Gene (PRSS7)

The human this compound gene, officially named Transmembrane Protease, Serine 7 (TMPRSS15), was formerly known as PRSS7 or ENTK. It is located on the long (q) arm of chromosome 21 at position 21.1. The gene spans a total length of 134.54 kb and contains 25 exons, encoding a protein of 1019 amino acids.[1] Mutations in the PRSS7 gene, including nonsense and frameshift mutations, can lead to a rare autosomal recessive disorder known as congenital this compound deficiency, characterized by severe malabsorption and failure to thrive in infants.[1][2]

Gene Structure

This compound Protein Structure and Function

This compound is synthesized as a single-chain zymogen called prothis compound, which is localized to the brush border membrane of duodenal and jejunal enterocytes.[2][4] Activation of prothis compound, potentially by duodenase or trypsin, results in a heterodimeric protein composed of a heavy chain and a light chain linked by a disulfide bond.[2][5]

Heavy Chain

The heavy chain of human this compound consists of 784 amino acids and has a molecular weight of 82-140 kDa.[2][6] It is responsible for anchoring the enzyme to the intestinal brush border membrane via a transmembrane domain.[6][7] The heavy chain is a mosaic protein containing several distinct domains:

  • Low-density lipoprotein receptor (LDLR) domains: Two LDLR repeats are present.[8]

  • C1r/s domains: Two repeats of a domain type found in complement components C1r and C1s.[6][8]

  • MAM domain: A domain with homology to meprin, A5 protein, and protein tyrosine phosphatase μ.[6][8]

  • Macrophage scavenger receptor (MSCR)-like domain. [6]

Light Chain and Catalytic Activity

The light chain is a 35-62 kDa polypeptide of 235 amino acids that contains the catalytic serine protease domain.[2][6] The catalytic triad (B1167595), essential for its proteolytic activity, is composed of three highly conserved amino acid residues:

  • Histidine-57 (His-57) [7]

  • Aspartate-102 (Asp-102) [7]

  • Serine-195 (Ser-195) [7]

This compound exhibits remarkable specificity, recognizing and cleaving the peptide bond after a lysine (B10760008) residue within the sequence Val-(Asp)4-Lys, which is the activation peptide of its primary physiological substrate, trypsinogen.[9] This specificity is conferred not only by the catalytic triad but also by an extended substrate-binding exosite. A key residue in this exosite is Lysine-99 (Lys-99), which interacts with the aspartate residues at the P2-P4 positions of the substrate through salt bridges.[7][9]

Quantitative Protein Data
ParameterValueReference
Heavy Chain Size 784 amino acids[6]
82-140 kDa[2]
Light Chain Size 235 amino acids[6]
35-62 kDa[2]
Catalytic Triad His-57, Asp-102, Ser-195[7]
Exosite Residue Lys-99[7][9]
Post-Translational Modifications

The primary post-translational modifications of this compound are proteolytic cleavage of the zymogen to form the active heterodimer and the formation of disulfide bonds. The heavy and light chains are linked by a single disulfide bond.[6] The light chain itself contains five disulfide bonds that stabilize its structure.[7] Glycosylation is another potential post-translational modification for many eukaryotic proteins, which can influence protein folding and stability.[10][11] While specific glycosylation sites on human this compound are not extensively detailed in the provided search results, it is a common modification for membrane-bound proteins.

Signaling Pathway and Function

This compound is the master switch that initiates the cascade of digestive enzyme activation in the small intestine.

Enteropeptidase_Signaling_Pathway cluster_cascade Digestive Cascade Prothis compound Prothis compound (Zymogen) This compound This compound (Active) Prothis compound->this compound Trypsinogen Trypsinogen Trypsin Trypsin This compound->Trypsin Trypsinogen->Trypsin Trypsin->Trypsinogen Pancreatic_Zymogens Other Pancreatic Zymogens (Chymotrypsinogen, Proelastase, etc.) Trypsin->Pancreatic_Zymogens Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Pancreatic_Zymogens->Active_Enzymes Protein_Digestion Protein Digestion Active_Enzymes->Protein_Digestion Recombinant_hEKL_Workflow Cloning Cloning of hEKL gene into expression vector (e.g., pET) Transformation Transformation into E. coli expression strain (e.g., BL21(DE3)) Cloning->Transformation Expression Induction of protein expression (e.g., with IPTG) Transformation->Expression Cell_Lysis Cell Lysis (e.g., sonication) Expression->Cell_Lysis Inclusion_Body_Solubilization Inclusion Body Solubilization (if expressed as inclusion bodies) Cell_Lysis->Inclusion_Body_Solubilization Refolding Protein Refolding (e.g., dialysis) Inclusion_Body_Solubilization->Refolding Purification Affinity Chromatography (e.g., His-tag or STI-agarose) Refolding->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay

References

An In-depth Technical Guide to the Enteropeptidase Catalytic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enteropeptidase (formerly known as enterokinase) is a type II transmembrane serine protease that plays a pivotal role in protein digestion.[1] Located in the brush border of the duodenum and jejunum, its primary function is the highly specific cleavage of the inactive zymogen trypsinogen (B12293085) to form active trypsin.[1][2] This activation step is the trigger for a cascade of digestive enzyme activation in the small intestine.[3] Understanding the intricate catalytic mechanism of this compound is crucial for the development of therapeutics targeting digestive disorders and for its application as a specific cleavage tool in biotechnology. This guide provides a comprehensive overview of the molecular architecture, catalytic core, mechanism of action, and substrate specificity of this compound, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Molecular Architecture of this compound

This compound is synthesized as a single-chain zymogen, prothis compound, which is subsequently activated by proteolytic cleavage.[4] The mature enzyme is a heterodimer composed of a heavy chain and a light chain, linked by a disulfide bond.[5][6]

  • Heavy Chain (82-140 kDa): The N-terminal heavy chain anchors the enzyme to the brush border membrane via a transmembrane domain.[1] It contains several structural motifs, including scavenger receptor cysteine-rich (SRCR) domains, a CUB domain, and low-density lipoprotein receptor (LDLR) domains, which are implicated in substrate recognition and localization.[2]

  • Light Chain (35-62 kDa): The C-terminal light chain constitutes the catalytic domain of the enzyme.[1] It belongs to the chymotrypsin-clan of serine proteases and houses the active site responsible for proteolytic activity.[1]

The Catalytic Core: A Classical Serine Protease Machinery

The catalytic activity of this compound resides within its light chain, which adopts a classic serine protease fold. The active site is characterized by a catalytic triad (B1167595) of highly conserved amino acid residues:

  • Aspartate (Asp-102): Orients the histidine residue.

  • Histidine (His-57): Acts as a general base, accepting a proton from the serine residue.

  • Serine (Ser-195): Functions as the nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate.

Catalytic Mechanism of Action: The Activation of Trypsinogen

The primary physiological function of this compound is the conversion of trypsinogen to trypsin. This process involves the specific recognition of the N-terminal activation peptide of trypsinogen and the subsequent hydrolysis of the Lys-Ile bond.

Substrate Recognition and Specificity

This compound exhibits remarkable specificity for its substrate, trypsinogen. This specificity is conferred by a unique recognition sequence in the trypsinogen activation peptide: (Asp)4-Lys.[2] This acidic motif interacts with a basic exosite on the surface of the this compound heavy chain. A key residue in this exosite is Lysine-99 (Lys-99), which forms salt bridges with the aspartate residues of the substrate, ensuring precise positioning of the scissile bond in the active site.[2]

The Catalytic Cycle

The cleavage of the peptide bond proceeds through a well-established mechanism for serine proteases, involving the formation of a covalent acyl-enzyme intermediate.

Step 1: Substrate Binding Trypsinogen binds to this compound, with the (Asp)4-Lys motif interacting with the exosite and the Lys-Ile peptide bond positioned in the active site.

Step 2: Nucleophilic Attack and Formation of the Tetrahedral Intermediate The hydroxyl group of Ser-195, activated by His-57, performs a nucleophilic attack on the carbonyl carbon of the lysine (B10760008) residue in the substrate. This results in the formation of a short-lived, unstable tetrahedral intermediate.

Step 3: Acyl-Enzyme Formation The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The newly formed N-terminus of trypsin (the Ile residue) is released, while the C-terminal portion of the activation peptide remains covalently attached to Ser-195, forming an acyl-enzyme intermediate.

Step 4: Deacylation A water molecule, activated by His-57, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate.

Step 5: Release of the Product This second intermediate collapses, releasing the activation peptide and regenerating the active enzyme.

Quantitative Analysis of this compound Catalytic Activity

The efficiency of this compound catalysis can be quantified by determining its kinetic parameters, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters vary depending on the substrate and reaction conditions.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)SpeciesReference
GD(4)K-AMC0.025652.6 x 10⁶Not Specified[7]
GD(4)K-NA0.5 - 0.6254.2 - 5.0 x 10⁴Not Specified[7]
DDDDK-peptide--6.83 x 10⁶Human[8]
DDDDR-peptide--1.89 x 10⁷Human[8]

Table 1: Kinetic Parameters of this compound for Various Substrates. Km is the Michaelis-Menten constant, representing the substrate concentration at half-maximal velocity. kcat is the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is the catalytic efficiency.

Experimental Protocols for Studying this compound Activity

This compound Activity Assay (Fluorometric)

This assay measures the cleavage of a synthetic peptide substrate containing the this compound recognition sequence linked to a fluorophore.

Materials:

  • This compound Assay Buffer (e.g., 50 mM Tris, pH 8.0, 10 mM CaCl2, 0.05% Brij-35)

  • Fluorogenic Substrate (e.g., GD(4)K-AMC)

  • Human this compound (Positive Control)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 380/500 nm for AMC)

Procedure:

  • Prepare a standard curve using the free fluorophore (e.g., AFC or AMC).

  • Add 1-50 µL of the sample containing this compound to the wells of the microplate.

  • For positive controls, add a known amount of human this compound.

  • Adjust the volume in each well to 50 µL with this compound Assay Buffer.

  • Prepare a Reaction Mix containing the fluorogenic substrate diluted in the assay buffer.

  • Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

  • Incubate the plate at 37°C.

  • Measure the fluorescence in kinetic mode for 30-60 minutes.

  • Calculate the this compound activity from the rate of fluorescence increase, using the standard curve to convert fluorescence units to moles of product formed.[9][10]

Trypsinogen Activation Assay

This assay monitors the activation of trypsinogen by this compound by measuring the activity of the newly formed trypsin.

Materials:

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 1 mM CaCl2)

  • Trypsinogen

  • This compound

  • Trypsin substrate (e.g., N-CBZ-Gly-Pro-Arg-p-nitroanilide)

  • 96-well clear microplate

  • Spectrophotometer (405 nm)

Procedure:

  • In a microplate well, combine 100 nM trypsinogen and 180 µM trypsin substrate in 200 µL of Assay Buffer.[11]

  • Initiate the reaction by adding 100 ng/mL of this compound.[11]

  • Continuously monitor the absorbance at 405 nm at 22°C to measure the release of p-nitroanilide, which is indicative of trypsin activity.[11]

  • The rate of increase in absorbance is proportional to the rate of trypsinogen activation by this compound.[11]

Visualizing Key Processes

This compound Catalytic Mechanism

Enteropeptidase_Catalytic_Mechanism cluster_enzyme This compound Active Site cluster_substrate Trypsinogen Activation Peptide Ser195 Ser-195-OH tetrahedral1 2. Tetrahedral Intermediate 1 Ser195->tetrahedral1 Nucleophilic Attack His57 His-57 His57->Ser195 Proton Transfer water H2O His57->water Proton Transfer Asp102 Asp-102 Lys_P1 Lys (P1) Ile_P1_prime Ile (P1') start 1. Substrate Binding acyl_enzyme 3. Acyl-Enzyme Intermediate tetrahedral1->acyl_enzyme Peptide Bond Cleavage acyl_enzyme->Ile_P1_prime Product 1 (Trypsin) Released tetrahedral2 4. Tetrahedral Intermediate 2 water->tetrahedral2 Nucleophilic Attack end 5. Enzyme Regeneration & Product 2 Release tetrahedral2->end Release of Activation Peptide end->Ser195 Regenerated Enzyme

Caption: The catalytic cycle of this compound, a serine protease.

Digestive Enzyme Activation Cascade

Digestive_Enzyme_Cascade cluster_pancreatic_zymogens Pancreatic Zymogens cluster_active_enzymes Active Digestive Enzymes This compound This compound (Brush Border) Trypsin Trypsin (Active) This compound->Trypsin Activates Trypsinogen Trypsinogen (Inactive) Chymotrypsin Chymotrypsin Trypsin->Chymotrypsin Activates Elastase Elastase Trypsin->Elastase Activates Carboxypeptidase Carboxypeptidase Trypsin->Carboxypeptidase Activates Lipase Lipase Trypsin->Lipase Activates Chymotrypsinogen Chymotrypsinogen Proelastase Proelastase Procarboxypeptidase Procarboxypeptidase Prolipase Prolipase

Caption: The central role of this compound in initiating the digestive enzyme cascade.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Library of Potential Inhibitors assay_prep 1. Prepare Assay Plate (this compound, Substrate, Buffer) start->assay_prep add_inhibitors 2. Add Inhibitor Compounds to Wells assay_prep->add_inhibitors incubation 3. Incubate at 37°C add_inhibitors->incubation measurement 4. Measure Enzyme Activity (Fluorometric or Colorimetric) incubation->measurement data_analysis 5. Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis hit_validation 6. Hit Confirmation and Validation data_analysis->hit_validation end End: Identification of Lead Compounds hit_validation->end

Caption: A generalized workflow for high-throughput screening of this compound inhibitors.

Regulation of this compound Activity

The expression and activity of this compound are tightly regulated to ensure proper protein digestion and prevent unwanted proteolysis. The gene encoding human this compound is TMPRSS15 (also known as ENTK or PRSS7), located on chromosome 21q21.[5][6] Mutations in this gene can lead to congenital this compound deficiency, a rare autosomal recessive disorder characterized by severe malabsorption.[12] The expression of TMPRSS15 is primarily restricted to the enterocytes of the duodenum and proximal jejunum.[12] The activation of the zymogen prothis compound is thought to be initiated by other proteases in the duodenal lumen, such as duodenase or trypsin itself, creating a positive feedback loop.[4]

Conclusion and Future Perspectives

The catalytic mechanism of this compound is a highly refined process that underscores its critical role as the master switch for protein digestion. Its exquisite specificity has also made it an invaluable tool in biotechnology for the precise cleavage of fusion proteins. Future research will likely focus on further elucidating the regulatory mechanisms governing this compound expression and activation, as well as the development of potent and specific inhibitors for the treatment of metabolic diseases. The detailed understanding of its structure and function provides a solid foundation for these future endeavors.

References

The Pivotal Role of Enteropeptidase in Protein Digestion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteropeptidase (formerly known as enterokinase) is a highly specific serine protease that plays an indispensable role in the initiation of protein digestion. Localized to the brush border of the duodenal and jejunal mucosa, this enzyme acts as the master switch, converting inactive trypsinogen (B12293085) into its active form, trypsin. This singular activation event triggers a cascade of subsequent proteolytic enzyme activations, essential for the efficient breakdown of dietary proteins into absorbable peptides and amino acids. This technical guide provides a comprehensive overview of the physiological role of this compound, its biochemical characteristics, regulatory mechanisms, and clinical significance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of gastroenterology, enzymology, and drug development.

Introduction

Discovered by Ivan Pavlov, this compound (EC 3.4.21.9) is a type II transmembrane serine protease that functions as the primary activator of the pancreatic zymogen cascade.[1][2] Its expression is predominantly restricted to the proximal small intestine.[3][4] The critical importance of this compound is underscored by the severe protein malabsorption, failure to thrive, and hypoproteinemia observed in individuals with a congenital deficiency of this enzyme.[5][6][7] This guide delves into the molecular and physiological intricacies of this compound, providing a detailed examination of its structure, function, and the methodologies used for its study.

Molecular Structure and Genetics

This compound is synthesized as a single-chain zymogen, prothis compound, which is subsequently cleaved to form the active heterodimeric enzyme.[1][8] In humans, it is encoded by the TMPRSS15 gene located on chromosome 21q21.[1][9] The active enzyme consists of a heavy chain and a light chain linked by a disulfide bond.[1][9]

  • Heavy Chain: The heavy chain, with a molecular weight of 82-140 kDa, is responsible for anchoring the enzyme to the brush border membrane of enterocytes via an N-terminal transmembrane domain.[1] It also contains several structural motifs, including low-density lipoprotein receptor repeats, complement C1r/s repeats, a MAM domain, and a macrophage scavenger receptor domain, which are thought to be crucial for substrate recognition and specificity.[3][10]

  • Light Chain: The light chain, with a molecular weight of 35-62 kDa, contains the catalytic triad (B1167595) (His-57, Asp-102, Ser-195) characteristic of serine proteases and is responsible for the enzymatic activity.[1][8]

The secondary structure of the light chain is predominantly composed of beta-sheets.[8]

Physiological Role and Mechanism of Action

The primary physiological function of this compound is the highly specific cleavage of the pro-peptide from trypsinogen, converting it to active trypsin.[1][11][12] This reaction is the rate-limiting step in the activation of a host of other pancreatic digestive proenzymes.[13][14]

The Proteolytic Activation Cascade

The activation of trypsinogen by this compound initiates a domino effect within the lumen of the small intestine. The newly formed trypsin then acts as a common activator for other pancreatic zymogens, including chymotrypsinogen, proelastases, and procarboxypeptidases.[14][15][16] This cascade ensures that the powerful digestive enzymes are only activated at their site of action, preventing autodigestion of the pancreas.[15]

Proteolytic_Cascade This compound This compound (Brush Border) Trypsin Trypsin (Active Enzyme) This compound->Trypsin Activation Trypsinogen Trypsinogen (Pancreatic Zymogen) Trypsinogen->Trypsin Trypsin->Trypsinogen Autocatalysis Other_Zymogens Other Pancreatic Zymogens (Chymotrypsinogen, Proelastase, etc.) Trypsin->Other_Zymogens Activation Protein_Digestion Protein Digestion Trypsin->Protein_Digestion Active_Enzymes Active Proteases (Chymotrypsin, Elastase, etc.) Other_Zymogens->Active_Enzymes Active_Enzymes->Protein_Digestion Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Standard Prepare this compound Standard Curve Mix Combine Sample/Standard and Reaction Mix in Plate Prep_Standard->Mix Prep_Sample Prepare Biological Sample Prep_Sample->Mix Prep_Reagent Prepare Substrate Reaction Mix Prep_Reagent->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Kinetically Incubate->Measure Calculate_Rate Calculate Rate of Substrate Cleavage Measure->Calculate_Rate Determine_Activity Determine Activity from Standard Curve Calculate_Rate->Determine_Activity

References

Activating the Master Switch: A Technical Guide to Enteropeptidase Zymogen Activation by Duodenase and Trypsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease that serves as the master switch for intestinal protein digestion.[1] Located on the brush border of the duodenal and jejunal mucosa, its primary role is to convert the inactive zymogen trypsinogen (B12293085) into its active form, trypsin.[1][2] This activation initiates a cascade of proteolytic events, leading to the activation of a host of other pancreatic digestive proenzymes.[2] this compound itself is synthesized as an inactive zymogen, prothis compound, which requires proteolytic cleavage for its activation.[1] This crucial activation step is carried out by two key serine proteases: duodenase and trypsin.[1][3] This technical guide provides an in-depth exploration of the activation of prothis compound by these two enzymes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Data Presentation: Comparative Kinetics of Prothis compound Activation

The activation of prothis compound by duodenase and trypsin exhibits distinct kinetic profiles. While both enzymes can effectively process the zymogen, trypsin demonstrates a significantly higher catalytic efficiency. The following tables summarize the available quantitative data for these activation processes.

ActivatorSubstrateK_m_k_cat_k_cat_/K_m_ (M⁻¹s⁻¹)Reference
DuodenaseRecombinant Bovine Prothis compound--2700[4]
TrypsinRecombinant Bovine Prothis compound--~1.89 x 10⁵[4]

Table 1: Comparative Catalytic Efficiency of Prothis compound Activation. Note: The k_cat_/K_m_ for trypsin is estimated to be approximately 70-fold higher than that of duodenase.[4]

Enzyme FormSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Purified Bovine this compoundTrypsinogen5.64.07.14 x 10⁵[5]
Recombinant Bovine this compound (HL-BEK)Trypsinogen5.62.23.93 x 10⁵[5]
Recombinant Bovine this compound (L-BEK)Trypsinogen1330.17.52 x 10²[5]

Table 2: Kinetic Parameters of Trypsinogen Activation by Different Forms of Bovine this compound. HL-BEK refers to the heavy and light chain-containing form, while L-BEK refers to the light chain only. This data highlights the importance of the heavy chain for efficient substrate recognition.

Signaling Pathways and Logical Relationships

The activation of prothis compound is a critical step in the digestive enzyme cascade. The following diagrams, generated using the DOT language, illustrate the key molecular events and their logical relationships.

Activation_Cascade Prothis compound Prothis compound (Zymogen) This compound This compound (Active) Trypsin Trypsin (Active) This compound->Trypsin Duodenase Duodenase Duodenase->this compound Trypsinogen Trypsinogen (Zymogen) Trypsin->this compound Active_Enzymes Active Digestive Enzymes Trypsin->Active_Enzymes Other_Zymogens Other Pancreatic Zymogens

Caption: Prothis compound activation and the subsequent digestive enzyme cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of prothis compound activation.

Expression and Purification of Recombinant Prothis compound

This protocol outlines a general workflow for the expression and purification of a tagged recombinant prothis compound, which can be adapted based on the specific expression system and affinity tag used.

Purification_Workflow start Start: E. coli culture with prothis compound expression vector induction Induce Protein Expression (e.g., with IPTG) start->induction harvest Harvest Cells by Centrifugation induction->harvest lysis Cell Lysis (e.g., sonication or high-pressure homogenization) harvest->lysis clarification Clarify Lysate by Centrifugation lysis->clarification affinity_chromatography Affinity Chromatography (e.g., Ni-NTA for His-tag, Glutathione for GST-tag) clarification->affinity_chromatography wash Wash Column with Wash Buffer affinity_chromatography->wash elution Elute Prothis compound with Elution Buffer wash->elution dialysis Dialysis to Remove Elution Agents and for Buffer Exchange elution->dialysis analysis Purity and Concentration Analysis (SDS-PAGE and Bradford/BCA assay) dialysis->analysis storage Store Purified Prothis compound at -80°C analysis->storage end End storage->end

Caption: General workflow for recombinant prothis compound purification.

Detailed Methodology:

  • Expression: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the target prothis compound fused to an affinity tag (e.g., Hexa-histidine tag). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding a final concentration of 1 mM IPTG and continue to culture for 4-6 hours at 30°C.[6]

  • Cell Lysis: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice or by passing through a high-pressure homogenizer.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble prothis compound.

  • Affinity Chromatography: Equilibrate an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged protein) with lysis buffer. Load the clarified lysate onto the column.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound prothis compound with elution buffer containing a high concentration of a competing agent (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Buffer Exchange: Pool the fractions containing the purified prothis compound and dialyze against a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol) to remove the eluting agent.

  • Analysis and Storage: Assess the purity of the recombinant prothis compound by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford or BCA assay. Aliquot the purified protein and store at -80°C.

In Vitro Activation of Prothis compound

This protocol describes the method to activate the purified recombinant prothis compound using either duodenase or trypsin.

Materials:

  • Purified recombinant prothis compound

  • Bovine trypsin or purified duodenase

  • Activation buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)

  • SDS-PAGE reagents

Procedure:

  • Dilute the purified prothis compound to a final concentration of 1 mg/mL in the activation buffer.

  • Add either trypsin or duodenase to the prothis compound solution at a molar ratio of 1:1000 (activator:zymogen).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the cleavage of prothis compound into its heavy and light chains by SDS-PAGE. The appearance of bands corresponding to the expected molecular weights of the heavy and light chains indicates successful activation.

This compound Activity Assay (Fluorometric)

This assay measures the activity of the activated this compound using a fluorogenic substrate.

Materials:

  • Activated this compound solution

  • This compound Assay Buffer (e.g., 50 mM Tris, pH 8.0)[7]

  • Fluorogenic Substrate: Gly-Asp-Asp-Asp-Asp-Lys-AFC (GDDDD-AFC) stock solution (e.g., 10 mM in DMSO)[7]

  • AFC Standard (for standard curve)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 500 nm)[7]

Procedure:

  • Prepare AFC Standard Curve: Prepare a series of dilutions of the AFC standard in the assay buffer in the microplate to generate a standard curve (e.g., 0 to 100 µM).

  • Prepare Reaction Wells: In separate wells of the microplate, add a known amount of the activated this compound solution. Bring the total volume in each well to 50 µL with the assay buffer. Include a substrate control well containing only the assay buffer.

  • Initiate Reaction: Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). Add 50 µL of the substrate working solution to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence reader pre-set to 37°C. Measure the increase in fluorescence intensity in kinetic mode at regular intervals (e.g., every minute) for 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each sample.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

    • Subtract the rate of the substrate control from the sample rates.

    • Use the AFC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µmol/min).

    • Calculate the specific activity of the this compound (µmol/min/mg of enzyme).

Conclusion

The activation of prothis compound by duodenase and trypsin is a fundamental process in digestive physiology. While both enzymes are capable of this activation, trypsin exhibits significantly higher catalytic efficiency, suggesting a potent positive feedback loop in the duodenum. The detailed protocols and kinetic data presented in this guide provide a valuable resource for researchers investigating the intricacies of this activation mechanism, as well as for professionals in drug development targeting digestive proteases. The visualization of the activation cascade and experimental workflows offers a clear conceptual framework for understanding these complex biochemical processes. Further research into the specific regulatory mechanisms governing the interplay between duodenase and trypsin in prothis compound activation will undoubtedly provide deeper insights into the fine-tuned control of protein digestion.

References

Decoding the (Asp)4-Lys Motif: A Technical Guide to Enterokinase Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Highly Specific (Asp)4-Lys Cleavage Site for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity for the (Asp)4-Lys cleavage motif, with a primary focus on the highly specific serine protease, Enterokinase (also known as enteropeptidase). Enterokinase's stringent recognition of this motif makes it an invaluable tool in biotechnology and a subject of significant interest in protein biochemistry. This document outlines the kinetic parameters governing this interaction, details experimental protocols for its study, and provides visual representations of key workflows and concepts.

Introduction to the (Asp)4-Lys Cleavage Motif and Enterokinase Specificity

The (Asp)4-Lys sequence is a highly specific recognition and cleavage site for the serine protease Enterokinase[1]. This enzyme, naturally found in the duodenum, plays a crucial role in digestion by activating trypsinogen (B12293085) to trypsin.[1]. Its remarkable specificity for the Asp-Asp-Asp-Asp-Lys sequence, cleaving C-terminal to the lysine (B10760008) residue, has been widely exploited in biotechnological applications, particularly for the precise removal of fusion tags from recombinant proteins[2][3].

The interaction between Enterokinase and its substrate is primarily dictated by the negatively charged aspartate residues at the P2, P3, P4, and P5 positions (where P1 is the cleavage site residue, Lys). These acidic residues interact with a basic exosite on the Enterokinase surface, with Lys99 playing a critical role in this electrostatic interaction[4]. While the (Asp)4-Lys motif is the canonical recognition sequence, variations in these positions, as well as the residue immediately following the lysine (P1' position), can significantly influence the efficiency of cleavage.

Quantitative Analysis of Substrate Specificity

The efficiency of Enterokinase cleavage is determined by the kinetic parameters kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per second) and KM (the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax). The ratio kcat/KM is the specificity constant and provides a measure of the enzyme's catalytic efficiency towards a particular substrate.

Influence of P2-P5 Aspartate Residues

Systematic substitution of the aspartate residues within the Val-(Asp)4-Lys-Ile-Val-Gly peptide has revealed the relative importance of each acidic residue for efficient cleavage by porcine and bovine Enteropeptidases. The data indicates that the Asp residue at the P2 position is the most critical for substrate recognition and cleavage, followed by the P3 Asp. The P4 and P5 Asp residues contribute less significantly to the overall susceptibility of the substrate.

Substrate (P5-P1')Relative Activity (%)KM (µM)kcat (s⁻¹)kcat/KM (µM⁻¹s⁻¹)
V-D-D-D-D-K-I-V-G10018 ± 11.2 ± 0.00.067
V-D-D-D-A-K-I-V-G0---
V-D-D-A-D-K-I-V-G0---
V-D-A-D-D-K-I-V-G31 ± 230 ± 20.45 ± 0.020.015
V-A-D-D-D-K-I-V-G35 ± 228 ± 20.49 ± 0.020.018
V-A-A-A-A-K-I-V-G0---
V-D-D-A-A-K-I-V-G0---
V-A-D-A-D-K-I-V-G11 ± 145 ± 30.16 ± 0.010.0036
V-D-A-D-A-K-I-V-G0---
V-A-A-D-D-K-I-V-G13 ± 140 ± 30.18 ± 0.010.0045
V-D-A-A-D-K-I-V-G0---
V-A-D-D-A-K-I-V-G0---
V-A-A-D-A-K-I-V-G0---
V-G-D-D-D-K-I-V-G55 ± 325 ± 20.77 ± 0.030.031
V-E-D-D-D-K-I-V-G48 ± 326 ± 20.67 ± 0.030.026

Data adapted from Kim, Y.-T., et al. (2008). Bioscience, Biotechnology, and Biochemistry, 72(4), 903-909.

Kinetic Parameters for Fluorogenic Substrates

Fluorogenic peptide substrates are commonly used to determine the kinetic parameters of proteases. The cleavage of the substrate releases a fluorescent molecule, allowing for continuous monitoring of the reaction rate.

SubstrateEnzymeKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Gly-(Asp)4-Lys-β-naphthylamideBovine Enterokinase0.83 ± 0.032530,120
Gly-(Asp)4-Lys-β-naphthylamideHuman Enterokinase0.085 ± 0.0011181,388,235
Gly-(Asp)4-Lys-2-naphthylamideHuman Enterokinase (in 0.1 mM Ca²⁺)0.52521.540,952
Gly-(Asp)4-Lys-2-naphthylamideHuman Enterokinase (in 10 mM Ca²⁺)0.2828.3101,071

Data adapted from Somashekhar, R., et al. (2014). Indian Journal of Applied & Pure Biology, 29(1), 125-132 and Grant, D. A., et al. (1978). Biochemical Journal, 175(1), 391-394.[5][6]

Experimental Protocols

General Workflow for Determining Protease Substrate Specificity

The determination of protease substrate specificity typically follows a systematic workflow, often employing synthetic peptide libraries and kinetic analysis.

G cluster_design Substrate Design & Synthesis cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Design Peptide Library (e.g., P1' variations) B Solid-Phase Peptide Synthesis A->B C Enzyme-Substrate Incubation (Controlled Conditions) B->C D Monitor Reaction Progress (e.g., Fluorescence, HPLC) C->D E Calculate Initial Velocities D->E F Determine Kinetic Parameters (Km, kcat, kcat/Km) E->F G Compare Substrate Specificities F->G

General workflow for determining protease substrate specificity.
Detailed Protocol for a Fluorometric Enterokinase Activity Assay

This protocol describes a typical method for determining the kinetic parameters of Enterokinase using a fluorogenic substrate such as Gly-(Asp)4-Lys-AFC (7-amino-4-trifluoromethylcoumarin).

Materials:

  • Recombinant human or bovine Enterokinase

  • Fluorogenic peptide substrate: Gly-(Asp)4-Lys-AFC

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.05% (v/v) Tween-20

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~500-505 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected KM).

    • Prepare a working solution of Enterokinase in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the measurement period.

  • Set up the Assay:

    • In a 96-well microplate, add the diluted substrate solutions to triplicate wells.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Initiate the reaction by adding the Enterokinase working solution to each well.

  • Kinetic Measurement:

    • Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish the initial linear rate of the reaction (typically 10-30 minutes).

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert fluorescence units to moles of product using a standard curve of the free fluorophore (AFC).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

    • Calculate the specificity constant (kcat/KM).

G cluster_prep Reagent Preparation cluster_setup Assay Setup (96-well plate) cluster_measure Kinetic Measurement cluster_analysis Data Analysis A Prepare Substrate Dilutions C Add Substrate to Wells A->C B Prepare Enzyme Solution D Initiate Reaction with Enzyme B->D C->D E Read Fluorescence over Time D->E F Calculate Initial Velocities E->F G Plot V₀ vs. [S] F->G H Determine Km and Vmax G->H I Calculate kcat and kcat/Km H->I

Workflow for a fluorometric Enterokinase activity assay.

Visualization of the Enterokinase-Substrate Interaction

The highly specific recognition of the (Asp)4-Lys motif by Enterokinase is a result of precise molecular interactions between the substrate's amino acid side chains and the enzyme's active site and exosites.

G cluster_enzyme Enterokinase cluster_substrate Substrate Enzyme Active Site P1_prime Xaa (P1') Enzyme->P1_prime Cleavage Exosite Basic Exosite (Lys99) P5 Asp (P5) P5->Exosite Electrostatic Interaction P4 Asp (P4) P4->Exosite Electrostatic Interaction P3 Asp (P3) P3->Exosite Electrostatic Interaction P2 Asp (P2) P2->Exosite Electrostatic Interaction P1 Lys (P1) P1->Enzyme Binding to S1 pocket

Schematic of Enterokinase-substrate interaction.

Conclusion

The (Asp)4-Lys cleavage motif, recognized with high fidelity by Enterokinase, represents a cornerstone of specific proteolysis in biotechnology. Understanding the quantitative parameters that govern this interaction is crucial for optimizing the cleavage of fusion proteins and for the design of novel substrates and inhibitors. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working in the fields of protein engineering, drug discovery, and molecular biology. The continued exploration of Enterokinase's substrate specificity will undoubtedly lead to further refinements in its application and a deeper understanding of protease-substrate interactions.

References

Congenital Enteropeptidase Deficiency: A Technical Guide to Pathophysiology, Diagnosis, and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital enteropeptidase deficiency is a rare, autosomal recessive disorder of protein malabsorption with significant consequences for neonatal development. Caused by mutations in the TMPRSS15 gene, this deficiency disrupts the activation of the pancreatic zymogen cascade, leading to severe failure to thrive, diarrhea, and hypoproteinemia. This guide provides a comprehensive technical overview of the molecular basis, clinical presentation, and diagnosis of congenital this compound deficiency. It details experimental protocols for enzymatic and genetic analysis and discusses the current management strategies. Furthermore, this document explores the structure and function of this compound, offering insights for researchers and professionals engaged in the development of novel therapeutics for this and other malabsorptive disorders.

Introduction

This compound (formerly known as enterokinase) is a type II transmembrane serine protease located on the brush border of enterocytes in the duodenum and proximal jejunum.[1] It plays a critical role in the initiation of protein digestion by converting inactive trypsinogen (B12293085) into its active form, trypsin.[2][3] Trypsin then auto-catalyzes further trypsinogen activation and activates other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases.[2][3] This enzymatic cascade is essential for the breakdown of dietary proteins into absorbable peptides and amino acids.

Congenital this compound deficiency (OMIM 226200) is a rare inherited disorder characterized by the absence or significant reduction of this compound activity.[2][4] This leads to a profound impairment of protein digestion and subsequent malabsorption, manifesting clinically in the neonatal period or early infancy.[5][6]

Molecular Basis and Genetics

Congenital this compound deficiency is inherited in an autosomal recessive manner.[5] The disorder is caused by loss-of-function mutations in the Transmembrane Protease, Serine 15 (TMPRSS15) gene, also known as PRSS7, located on chromosome 21q21. The TMPRSS15 gene encodes the prothis compound protein, a zymogen that is proteolytically cleaved to form the active heterodimeric this compound enzyme.[1] A variety of mutations, including nonsense, frameshift, and splice-site mutations, have been identified in individuals with this condition, all leading to a non-functional or absent protein.

Clinical Manifestations

The clinical presentation of congenital this compound deficiency typically begins in early infancy and is characterized by a triad (B1167595) of symptoms:

  • Failure to Thrive: Despite adequate caloric intake, infants exhibit poor weight gain and growth retardation.[5]

  • Chronic Diarrhea: Persistent, watery, and often foul-smelling diarrhea is a hallmark symptom.[5]

  • Hypoproteinemia and Edema: Due to severe protein malabsorption, affected individuals develop low serum protein levels, leading to generalized edema.[5]

Other associated symptoms may include vomiting, anemia, and steatorrhea (excess fat in feces) due to the secondary maldigestion of fats.

Quantitative Clinical Data

The following table summarizes typical quantitative findings in patients with congenital this compound deficiency, although values can vary.

Clinical ParameterTypical Finding in Untreated PatientsPost-Treatment Goal/Improvement
Serum Albumin Decreased (e.g., 32.8 g/L)Normalization
Fecal Fat Increased (presence of fat globules)Reduction/disappearance of steatorrhea
Duodenal Trypsin Activity Very low or absent[4]Marked increase after in vitro addition of this compound

Biochemical Pathway

This compound initiates a critical proteolytic cascade in the small intestine.

This compound Signaling Pathway cluster_duodenum Duodenal Lumen Prothis compound Prothis compound (Zymogen) This compound This compound (Active) Prothis compound->this compound Activation Trypsin Trypsin (Active) This compound->Trypsin Cleavage Trypsinogen Trypsinogen Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Trypsin->Active_Enzymes Activation Other_Zymogens Other Pancreatic Zymogens (Chymotrypsinogen, Proelastase, etc.) Amino_Acids Amino Acids & Peptides Active_Enzymes->Amino_Acids Digestion Protein Dietary Proteins

Caption: The this compound-initiated digestive cascade.

Diagnosis and Experimental Protocols

The diagnosis of congenital this compound deficiency is based on clinical suspicion confirmed by laboratory investigations.

Diagnostic Workflow

Diagnostic Workflow Clinical_Suspicion Clinical Suspicion: - Failure to thrive - Chronic diarrhea - Hypoproteinemia/Edema Duodenal_Fluid_Analysis Duodenal Fluid Analysis Clinical_Suspicion->Duodenal_Fluid_Analysis Trypsin_Assay Measure Trypsin Activity Duodenal_Fluid_Analysis->Trypsin_Assay Enterokinase_Assay Measure this compound Activity Duodenal_Fluid_Analysis->Enterokinase_Assay Genetic_Testing Genetic Testing: TMPRSS15 Gene Sequencing Trypsin_Assay->Genetic_Testing Low/Absent Activity Enterokinase_Assay->Genetic_Testing Low/Absent Activity Diagnosis_Confirmed Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed Pathogenic Variants Identified

Caption: Diagnostic workflow for congenital this compound deficiency.

Experimental Protocol: Measurement of Trypsin Activity in Duodenal Fluid

This protocol is adapted from a method using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.

Materials:

  • Duodenal fluid sample

  • 67 mM Sodium Phosphate (B84403) Buffer, pH 7.6

  • 0.25 mM Nα-Benzoyl-L-arginine ethyl ester (BAEE) solution

  • 1 mM Hydrochloric acid (HCl)

  • Spectrophotometer capable of measuring absorbance at 253 nm

  • Quartz cuvettes

  • Thermostatted water bath or spectrophotometer holder at 25°C

Procedure:

  • Reagent Preparation:

    • Prepare the sodium phosphate buffer and adjust the pH to 7.6 at 25°C.

    • Dissolve BAEE in the buffer to a final concentration of 0.25 mM.

    • Prepare the 1 mM HCl solution.

  • Sample Preparation:

    • If necessary, dilute the duodenal fluid sample with cold 1 mM HCl immediately before the assay.

  • Assay:

    • Set up "Test" and "Blank" cuvettes.

    • To each cuvette, add 3.00 mL of the BAEE substrate solution.

    • To the "Blank" cuvette, add 0.20 mL of 1 mM HCl.

    • Equilibrate the cuvettes to 25°C.

    • To the "Test" cuvette, add 0.125 mL of 1 mM HCl and 0.075 mL of the diluted duodenal fluid sample.

    • Immediately mix by inversion and start monitoring the increase in absorbance at 253 nm for 5 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₂₅₃/min) from the linear portion of the curve for both the "Test" and "Blank".

    • Subtract the rate of the "Blank" from the "Test" to get the net rate.

    • One BAEE unit of trypsin activity is defined as a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.

Experimental Protocol: Measurement of this compound Activity

Commercially available fluorometric or colorimetric assay kits are recommended for the sensitive quantification of this compound activity. The following is a generalized protocol based on such kits.

Principle: A synthetic peptide substrate containing the this compound recognition sequence is linked to a fluorophore (e.g., AFC) or a chromophore. Cleavage by this compound releases the fluorophore or chromophore, which can be measured.

Materials:

  • Duodenal fluid or intestinal biopsy homogenate

  • This compound Activity Assay Kit (containing assay buffer, substrate, and a standard)

  • Microplate reader (fluorescence or absorbance)

  • 96-well microplates (white or clear, depending on the assay)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the provided this compound or fluorophore/chromophore standard in the assay buffer to generate a standard curve.

  • Sample Preparation:

    • Dilute the biological sample in the assay buffer as needed.

  • Reaction Setup:

    • Add the prepared standards and samples to the wells of the microplate.

    • Prepare a reaction mix containing the assay buffer and the this compound substrate.

    • Add the reaction mix to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light if using a fluorometric assay.

    • Measure the fluorescence (e.g., Ex/Em = 380/500 nm for AFC) or absorbance (e.g., at 405 nm) in a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Plot the standard curve and determine the this compound activity in the samples by interpolating their readings from the curve.

Genetic Analysis

Confirmation of the diagnosis is achieved through sequencing of the TMPRSS15 gene.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from a peripheral blood sample.

  • Sequencing:

    • Sanger Sequencing: Can be used to sequence the entire coding region and exon-intron boundaries of the TMPRSS15 gene.

    • Next-Generation Sequencing (NGS): Often employed as part of a broader panel for congenital diarrheas or malabsorption syndromes, providing comprehensive coverage of the TMPRSS15 gene and other relevant genes.

  • Variant Analysis: Identified sequence variants are analyzed for their potential pathogenicity based on population databases, in silico prediction tools, and segregation analysis within the family.

Management and Therapeutic Strategies

The mainstay of treatment for congenital this compound deficiency is pancreatic enzyme replacement therapy (PERT).

Pancreatic Enzyme Replacement Therapy (PERT)

The goal of PERT is to bypass the need for trypsinogen activation by providing active pancreatic enzymes.

Dosage and Administration:

  • PERT is dosed based on lipase (B570770) units.

  • Infants: A typical starting dose is 2,000–4,000 lipase units per 120 mL of formula or per breastfeeding session.

  • The contents of the enzyme capsules are mixed with a small amount of acidic food (e.g., applesauce) and given immediately before feeding.

  • Dosage is adjusted based on clinical response, aiming to control diarrhea and promote weight gain.

Future Therapeutic Directions

The targeted nature of congenital this compound deficiency presents opportunities for novel therapeutic development.

  • Enzyme Replacement Therapy: Development of a recombinant, stable, and orally deliverable this compound could be a future therapeutic option.

  • Gene Therapy: While challenging for intestinal disorders, gene therapy approaches to deliver a functional TMPRSS15 gene to the enterocytes of the duodenum could offer a curative treatment.

  • Small Molecule Modulators: For cases involving missense mutations that result in a partially functional but unstable protein, small molecule chaperones that aid in proper folding and trafficking could be explored.

Conclusion

Congenital this compound deficiency is a severe but treatable disorder of protein malabsorption. A thorough understanding of its molecular and clinical aspects is crucial for timely diagnosis and effective management. For researchers and drug development professionals, the highly specific function of this compound and the monogenic nature of the disease provide a unique model for studying digestive physiology and developing targeted therapies for malabsorptive conditions. Further research into the structure-function relationship of this compound and the development of novel therapeutic modalities holds promise for improving the long-term outcomes for individuals with this rare disorder.

References

The Dual Architecture of Enteropeptidase: A Technical Guide to the Structure and Function of its Heavy and Light Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Machinery of Digestion's Master Switch

This technical guide provides a comprehensive analysis of the structure and function of enteropeptidase (also known as enterokinase), a critical enzyme that serves as the initial trigger for protein digestion. Tailored for researchers, scientists, and drug development professionals, this document elucidates the distinct roles of the enzyme's heavy and light chains, presenting quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways and operational workflows.

Executive Summary

This compound is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1][2] It is synthesized as an inactive single-chain zymogen, prothis compound, which is subsequently cleaved to form a disulfide-linked heterodimer. This active form consists of a heavy chain, which anchors the enzyme to the cell membrane and plays a crucial role in substrate recognition, and a light chain, which houses the catalytic domain responsible for proteolytic activity.[1][3][4] The primary physiological function of this compound is the highly specific conversion of trypsinogen (B12293085) into active trypsin. This event initiates a proteolytic cascade, leading to the activation of a host of other pancreatic digestive enzymes.[2][5] Understanding the intricate structure-function relationship of these two chains is paramount for fields ranging from biochemical research to the development of therapeutics for digestive disorders and obesity.[6][7]

Molecular Structure

This compound is a complex glycoprotein (B1211001) assembled from a single precursor protein encoded by the TMPRSS15 gene in humans.[1][8] The precursor undergoes proteolytic cleavage to yield the mature, active enzyme, which is composed of two distinct subunits—a heavy chain and a light chain—covalently linked by a disulfide bond.[3][9]

The Heavy Chain: The Anchor and Specificity Modulator

The heavy chain is the larger, non-catalytic subunit responsible for localizing the enzyme to the intestinal brush border membrane.[1] It contains an N-terminal transmembrane domain that anchors the entire complex.[3][9] The extracellular portion of the heavy chain is extensively glycosylated and features several conserved structural motifs, including low-density lipoprotein receptor (LDLR), complement C1r/s, MAM (meprin, A5 protein, and protein tyrosine phosphatase Mu), and macrophage scavenger receptor (MSCR) domains.[9][10] These domains are critical for the proper folding and function of the enzyme, particularly in recognizing its physiological substrate, trypsinogen.[1][11] The heavy chain significantly enhances the catalytic efficiency of the light chain, increasing its activity towards trypsinogen by over 500-fold.[3][10][11]

The Light Chain: The Catalytic Engine

The light chain is a serine protease domain that is structurally similar to chymotrypsin.[1][12] It contains the highly conserved catalytic triad (B1167595) of histidine, aspartate, and serine residues (His-57, Asp-102, Ser-195 in bovine this compound) that is characteristic of serine proteases and is directly responsible for the enzyme's proteolytic activity.[3] The light chain's primary function is to catalyze the hydrolysis of the peptide bond following the highly specific recognition sequence Val-(Asp)4-Lys in trypsinogen.[13][14] A unique basic exosite on the light chain's surface, notably involving Lys99, interacts with the acidic aspartate residues of the substrate, conferring the enzyme's remarkable specificity.[13][15] While the isolated light chain retains catalytic activity, its affinity and efficiency for cleaving trypsinogen are dramatically reduced in the absence of the heavy chain.[1][11]

Diagram 1: Structure and Activation of Prothis compound

cluster_0 Prothis compound (Single Chain Zymogen) prothis compound TM LDLR C1r/s MAM MSCR Heavy Chain Domains Cleavage Site (Lys-Ile) Light Chain (Serine Protease Domain) heavy_chain TM | LDLR | C1r/s | MAM | MSCR | Heavy Chain prothis compound:cleavage->heavy_chain Activation by Trypsin or Duodenase light_chain Light Chain (Catalytic Domain) heavy_chain->light_chain Disulfide Bond

Caption: Prothis compound activation into a disulfide-linked heavy and light chain heterodimer.

Quantitative Data Summary

The molecular characteristics and kinetic parameters of this compound and its subunits are summarized below. Data is compiled from studies on bovine and human enzymes.

Table 1: Molecular Weight and Composition

SubunitSpeciesAmino AcidsMolecular Weight (kDa)Key Features
Heavy Chain Human784[9][10]82-140[1][16]Transmembrane anchor; substrate recognition domains[1][9]
Bovine-~120[3][11]Heavily glycosylated (30-40% carbohydrate content)[1]
Light Chain Human235[9][10]35-62[1][16]Catalytic serine protease domain[3]
Bovine-~47[3][11]Contains the His/Asp/Ser catalytic triad[3]
Prothis compound Bovine1035[1]~160 (apparent)[1]Single-chain zymogen precursor[1]

Table 2: Kinetic Parameters for Trypsinogen Activation

Enzyme FormSpeciesSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Native this compound BovineTrypsinogen5.6[11]4.0[11]7.1 x 105
Recombinant (Heavy+Light) BovineTrypsinogen5.6[11]2.2[11]3.9 x 105
Recombinant Light Chain BovineTrypsinogen133[11]0.1[11]7.5 x 102

Table 3: Kinetic Parameters for Synthetic Substrates (Recombinant Human Light Chain)

SubstrateKmkcat (s-1)kcat/Km (M-1s-1)
Gly-(Asp)4-Lys-β-naphthylamide 0.16 mM1157.2 x 105
Z-Lys-SBzl 140 µM1339.5 x 105
DDDDK Sequence (Y174R Variant) --6.83 x 106[17]

Function and Physiological Role

The activation of trypsinogen by this compound is the committing step in the activation of pancreatic proteases and lipases.[1][5] This hierarchical system ensures that potent digestive enzymes are activated only within the controlled environment of the small intestine, preventing autodigestion of the pancreas.[2][5]

Diagram 2: Digestive Enzyme Activation Cascade

G EP This compound (Brush Border) Trypsin Trypsin EP->Trypsin Activates Trypsinogen Trypsinogen Trypsinogen->Trypsin Trypsin->Trypsin Auto-activation Chymotrypsin Chymotrypsin Trypsin->Chymotrypsin Activates Elastase Elastase Trypsin->Elastase Activates Carboxypeptidase Carboxypeptidase Trypsin->Carboxypeptidase Activates Lipase Lipase Trypsin->Lipase Activates Chymotrypsinogen Chymotrypsinogen Chymotrypsinogen->Chymotrypsin Proelastase Proelastase Proelastase->Elastase Procarboxypeptidase Procarboxypeptidase Procarboxypeptidase->Carboxypeptidase Prolipase Prolipase Prolipase->Lipase

Caption: this compound initiates a cascade by activating trypsin, which activates other zymogens.

Congenital this compound deficiency is a rare recessive disorder that underscores the enzyme's critical role, leading to severe intestinal malabsorption, failure to thrive, and hypoproteinemia in infants.[1][2][12] Conversely, the development of this compound inhibitors is being explored as a therapeutic strategy for conditions like obesity and pancreatitis by modulating protein digestion and absorption.[6][7][18]

Experimental Protocols

Recombinant Expression and Purification of Human this compound Light Chain (L-HEP) in E. coli

This protocol is based on methodologies for producing active L-HEP from insoluble inclusion bodies.[12]

  • Gene Synthesis and Cloning: Synthesize the DNA sequence for the human this compound light chain (235 amino acids) using PCR from overlapping oligonucleotides.[12] Clone this gene into an expression vector like pET-32a, downstream of a fusion partner (e.g., thioredoxin) and an this compound cleavage site ((Asp)4-Lys).[12]

  • Expression: Transform the plasmid into an E. coli expression strain such as BL21(DE3). Grow the culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. The majority of the fusion protein will be expressed insolubly in inclusion bodies.[12]

  • Inclusion Body Solubilization: Harvest the cells by centrifugation and lyse them. Isolate the inclusion bodies by washing and centrifugation. Solubilize the inclusion bodies in a strong denaturing buffer (e.g., 6 M guanidine-HCl).[12]

  • Refolding and Autocatalysis: Refold the solubilized protein by rapid dilution into a refolding buffer containing a redox system (e.g., oxidized and reduced glutathione).[12] During this process, the refolded fusion protein will undergo autocatalytic cleavage at the engineered site, releasing the active L-HEP.

  • Purification: Purify the active L-HEP from the refolding mixture using affinity chromatography. A common method is to use a column with soybean trypsin inhibitor (STI) linked to agarose, as L-HEP binds specifically to this inhibitor.[12] Elute the purified enzyme and store it in a glycerol-containing buffer at -20°C.

Diagram 3: Experimental Workflow for Recombinant L-HEP Production

A Gene Cloning (pET Vector) B E. coli Transformation (BL21(DE3)) A->B C IPTG Induction (Expression) B->C D Cell Lysis & Inclusion Body Isolation C->D E Solubilization (6M Guanidine-HCl) D->E F Refolding & Autocatalysis (Redox Buffer) E->F G Affinity Chromatography (STI-Agarose) F->G H Purified, Active L-HEP G->H

Caption: Workflow for expressing and purifying active human this compound light chain (L-HEP).

Enzymatic Activity Assays

The activity of this compound can be quantified using several methods.

  • Fluorometric Assay: [19]

    • Principle: Measures the cleavage of a synthetic peptide substrate containing the this compound recognition sequence and tagged with a fluorophore, such as 7-amino-4-trifluoromethylcoumarin (AFC). Cleavage releases AFC, which is fluorescent.

    • Procedure:

      • Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris, pH 8.0), the sample containing this compound, and controls.

      • Add the AFC-tagged peptide substrate to initiate the reaction.

      • Incubate at 37°C, protecting from light.

      • Measure the increase in fluorescence over time in a microplate reader (Excitation: ~380 nm, Emission: ~500 nm).

      • Calculate activity based on a standard curve generated with free AFC.

  • Colorimetric Assay: [20][21]

    • Principle: Uses a synthetic substrate like Gly-(Asp)4-Lys-p-nitroanilide (GD4K-pNA). Cleavage by this compound releases p-nitroaniline (pNA), a yellow chromophore.

    • Procedure:

      • Prepare a reaction mixture in a 96-well plate with buffer (e.g., 100 mM Tris, pH 8.0, 0.02% CaCl2), enzyme, and substrate.[20]

      • Initiate the reaction by adding the enzyme.

      • Monitor the increase in absorbance at 405-410 nm kinetically for a set period (e.g., 10 minutes).[20][21]

      • Calculate the reaction rate using the extinction coefficient of pNA (8,800 M-1cm-1).[20]

  • HPLC-Based Assay: [22]

    • Principle: Directly measures the conversion of the natural substrate, trypsinogen, to its product, trypsin.

    • Procedure:

      • Incubate this compound with bovine trypsinogen at pH 8.0. Include a trypsin inhibitor like ovomucoid to prevent autoactivation and form a stable trypsin-ovomucoid complex.[22]

      • Stop the reaction at various time points.

      • Analyze the reaction mixture using size-exclusion HPLC.

      • Quantify the disappearance of the trypsinogen peak and the appearance of the trypsin-ovomucoid complex peak to determine the reaction rate.[22]

Conclusion

The bipartite structure of this compound, with its membrane-anchoring heavy chain and catalytic light chain, represents a sophisticated biological system for precise enzymatic control. The heavy chain is not merely a passive anchor but an active participant in substrate recognition and catalytic enhancement. The light chain provides the specific proteolytic activity that is fundamental to digestive physiology. A thorough understanding of these components at a molecular level, supported by robust experimental data, is essential for advancing biochemical knowledge and developing novel therapeutic interventions for a range of metabolic and digestive diseases.

References

The Divergent Paths of Kin: A Technical Guide to the Phylogenetic Relationship of Enteropeptidase and Blood-Clotting Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enteropeptidase, the primary activator of digestive enzymes, and the serine proteases of the blood coagulation cascade, such as thrombin and Factor Xa, represent a compelling case of evolutionary divergence from a common ancestor. Both belong to the S1 family of chymotrypsin-like serine proteases, sharing a conserved catalytic domain architecture and a fundamental catalytic mechanism.[1][2][3] Despite this shared heritage, they have evolved to operate in distinct physiological theaters—digestion and hemostasis—with exquisite and divergent substrate specificities. This guide provides an in-depth examination of their phylogenetic relationship, supported by comparative quantitative data, detailed experimental protocols for phylogenetic analysis, and visualizations of their respective biological pathways and the scientific workflows used to study them. Understanding these relationships offers critical insights for drug development, particularly in the design of specific inhibitors that can target one cascade without affecting the other.

Comparative Analysis: Shared Ancestry and Functional Divergence

The evolutionary link between this compound and coagulation factors is rooted in their shared serine protease (SP) domain, which houses the canonical His-Asp-Ser catalytic triad (B1167595).[1][4] This core catalytic engine is a hallmark of the S1 protease family.[5] The divergence of these enzymes is a classic example of evolution by gene duplication, followed by specialization.[6] While the catalytic core remains structurally similar, the domains outside this core and the surface loops surrounding the active site have evolved to confer unique substrate specificities and regulatory mechanisms.[6][7]

This compound is a type II transmembrane serine protease anchored to the intestinal brush border, where it initiates the digestive cascade by converting trypsinogen (B12293085) to active trypsin.[8] In contrast, blood-clotting factors like Factor Xa and thrombin are typically circulating zymogens that are activated on phospholipid surfaces at sites of injury, participating in a tightly regulated cascade to generate a fibrin (B1330869) clot.[9][10]

Data Presentation: Sequence Homology and Kinetic Parameters

The following tables summarize key quantitative data, highlighting the similarities in catalytic efficiency and the divergence revealed by sequence identity.

Table 1: Pairwise Sequence Identity of Catalytic Domains (Human)

Enzyme PairSequence Identity (%)*
This compound vs. Thrombin35.8%
This compound vs. Factor Xa35.4%
Thrombin vs. Factor Xa39.5%

*Sequence identity was determined by performing a protein-protein BLAST (BLASTp) alignment of the catalytic domains (light chain for this compound) of the respective human enzymes.

Table 2: Comparative Kinetic Parameters

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
Bovine this compoundTrypsinogen5.64.07.1 x 10⁵
Human ThrombinFibrinogen (for FPA release)7.2841.17 x 10⁷
Human Factor XaProthrombin~0.003 (3 nM) 602.0 x 10¹⁰ **

*Data sourced from multiple studies.[2][11] Note: Factor Xa kinetics for prothrombin activation are highly dependent on the presence of cofactor Va and phospholipid surfaces; these values represent activity within the prothrombinase complex.

Experimental Protocols: Phylogenetic Analysis of Serine Proteases

Reconstructing the evolutionary history of enzymes like this compound and coagulation factors is achieved through computational phylogenetic analysis. The following protocol outlines a standard, robust methodology using common bioinformatics tools.[1][4]

Detailed Methodology
  • Sequence Acquisition:

    • Identify the protein sequences of interest (e.g., this compound light chain, thrombin, Factor Xa, trypsin, chymotrypsin) from multiple vertebrate species.

    • Retrieve sequences in FASTA format from a public database such as NCBI GenBank or UniProt. For a robust analysis, include an outgroup sequence, such as a bacterial serine protease, to root the tree.

  • Multiple Sequence Alignment (MSA):

    • Import the FASTA sequences into a molecular evolution software package like MEGA (Molecular Evolutionary Genetics Analysis).[4]

    • Perform a multiple sequence alignment of the catalytic domains using an algorithm like ClustalW or MUSCLE, which are integrated into MEGA.[4]

    • Parameters: Use default gap opening and extension penalties. For proteins with known structures, a structure-guided alignment can improve accuracy.

    • Visually inspect the alignment to ensure that the catalytic triad residues (His, Asp, Ser) and other conserved regions are correctly aligned. Manually adjust if necessary.

  • Substitution Model Selection:

    • Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to determine the most appropriate amino acid substitution model for the dataset.

    • This tool calculates the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC) for various models. The model with the lowest score (e.g., JTT+G, WAG+I+G) is selected as it best fits the evolutionary patterns in the data.

  • Phylogenetic Tree Construction:

    • Construct the phylogenetic tree using the Maximum Likelihood (ML) statistical method.[1][4]

    • Parameters: Select the substitution model determined in the previous step. Use a gamma distribution (+G) to model rate variation among sites and a fraction of invariable sites (+I) if indicated by the model selection.

    • Assess the statistical reliability of the tree topology by performing a bootstrap analysis with 500-1000 replicates. Bootstrap values represent the percentage of times a particular node (branching point) was recovered in the replicate trees.

  • Tree Visualization and Interpretation:

    • Use the Tree Explorer in MEGA to visualize the final tree.[4]

    • Branch lengths are proportional to the amount of evolutionary change. Nodes with high bootstrap support (≥70%) are considered robust.

    • Analyze the clustering of sequences to infer evolutionary relationships. Enzymes with more recent common ancestors will cluster together on the tree.

Mandatory Visualizations

Signaling and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the functional cascades and the scientific workflow described in this guide.

Digestive_Enzyme_Cascade Entero This compound (Membrane-bound) Tryp_A Trypsin (Active) Entero->Tryp_A Cleavage Tryp_Z Trypsinogen (Inactive Zymogen) Tryp_Z->Entero Other_A Active Digestive Enzymes Tryp_A->Other_A Activation Cascade Other_Z Other Pancreatic Zymogens (Proelastase, Chymotrypsinogen, etc.) Other_Z->Tryp_A Digestion Protein Digestion Other_A->Digestion Coagulation_Cascade FX Factor X (Inactive Zymogen) FXa Factor Xa (Active) FX->FXa Activation Prothrombinase Prothrombinase Complex (FXa, FVa, PL, Ca2+) FXa->Prothrombinase Prothrombin Prothrombin (Inactive Zymogen) Prothrombin->Prothrombinase Thrombin Thrombin (Active) Fibrin Fibrin Clot (Insoluble) Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen (Soluble) Fibrinogen->Thrombin Prothrombinase->Thrombin Cleavage Phylogenetic_Workflow cluster_data Data Collection & Preparation cluster_analysis Analysis & Inference cluster_validation Validation & Visualization A 1. Sequence Acquisition (FASTA from NCBI/UniProt) B 2. Multiple Sequence Alignment (MEGA: ClustalW/MUSCLE) A->B C 3. Substitution Model Selection (MEGA: Find Best Model) B->C D 4. Tree Construction (MEGA: Maximum Likelihood) C->D E 5. Bootstrap Analysis (1000 Replicates) D->E F 6. Tree Visualization (MEGA Tree Explorer) E->F

References

Enteropeptidase: A Comprehensive Technical Guide on the Type II Transmembrane Serine Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteropeptidase (formerly known as enterokinase) is a type II transmembrane serine protease (TTSP) that plays a pivotal role in the initiation of protein digestion in the small intestine. Localized to the brush border membrane of duodenal and jejunal enterocytes, its primary function is the highly specific proteolytic activation of trypsinogen (B12293085) to trypsin. This activation step triggers a cascade of subsequent digestive enzyme activations, making this compound a critical control point in nutrient absorption. Dysregulation of this compound activity is associated with digestive disorders, and its inhibition has emerged as a potential therapeutic strategy for metabolic diseases. This in-depth technical guide provides a comprehensive overview of the molecular biology, biochemistry, and physiological significance of this compound, with a focus on its structure, catalytic mechanism, substrate specificity, and role in health and disease. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug development professionals in the field.

Introduction

This compound (EC 3.4.21.9) is a key enzyme in the digestive physiology of vertebrates.[1] It is synthesized as a zymogen, prothis compound, and is anchored to the apical membrane of enterocytes in the proximal small intestine.[2] The mature enzyme is a heterodimer composed of a heavy chain and a light chain linked by a disulfide bond.[1] The heavy chain is responsible for anchoring the enzyme to the membrane, while the light chain contains the catalytic serine protease domain.[1][3] The exceptional specificity of this compound for its primary substrate, trypsinogen, is a hallmark of its biological function, ensuring that the powerful cascade of pancreatic proenzyme activation is initiated only at the appropriate location within the gastrointestinal tract.[4] Congenital this compound deficiency is a rare genetic disorder that leads to severe protein malabsorption and failure to thrive, underscoring the enzyme's essential role in digestion.[5][6] In recent years, there has been growing interest in this compound as a therapeutic target for conditions such as pancreatitis and metabolic disorders, driving the development of specific inhibitors.[7]

Molecular Biology and Structure

Gene, Transcription, and Translation

In humans, this compound is encoded by the TMPRSS15 (Transmembrane Protease, Serine 15) gene, also known as PRSS7, located on chromosome 21q21.[1] The gene product is a single-chain precursor protein, prothis compound, which undergoes post-translational modification to form the active enzyme.[2]

Protein Structure and Domains

Mature this compound is a heterodimeric glycoprotein (B1211001) consisting of a heavy chain (approximately 82-140 kDa) and a light chain (approximately 35-62 kDa) linked by a single disulfide bond.[1]

  • Heavy Chain: The N-terminal heavy chain is a heavily glycosylated polypeptide that anchors the enzyme to the brush border membrane via a transmembrane domain near its N-terminus.[1] It contains several domains, including scavenger receptor cysteine-rich (SRCR) domains, a meprin/A5/PTPmu (MAM) domain, and low-density lipoprotein receptor class A (LDLR-A) domains.[8] While not directly involved in catalysis, the heavy chain plays a crucial role in substrate recognition and localization.[1]

  • Light Chain: The C-terminal light chain is a typical serine protease belonging to the S1 family.[3] It contains the catalytic triad (B1167595) of histidine, aspartate, and serine residues characteristic of this enzyme class.[3] The light chain is responsible for the proteolytic activity of this compound.[3]

G Structure of Mature this compound cluster_this compound This compound membrane Brush Border Membrane heavy_chain {Heavy Chain | Transmembrane Domain | SRCR Domains | MAM Domain | LDLR-A Domains} light_chain {Light Chain | Catalytic Domain (Serine Protease)} heavy_chain->light_chain Disulfide Bond

Diagram of the heterodimeric structure of mature this compound.

Biochemical Properties and Function

Catalytic Mechanism and Substrate Specificity

This compound catalyzes the hydrolysis of the peptide bond C-terminal to a highly specific recognition sequence, typically (Asp)4-Lys.[9] Its primary physiological substrate is trypsinogen, which it cleaves to generate active trypsin.

The catalytic mechanism follows the classical serine protease pathway involving the catalytic triad (His-57, Asp-102, Ser-195 in bovine this compound).[3] The high specificity for the poly-aspartate sequence is conferred by a unique basic exosite on the enzyme's surface, which interacts with the negatively charged aspartate residues of the substrate.[4]

Quantitative Kinetic Data

The kinetic parameters of this compound vary depending on the species and the substrate. The following tables summarize key quantitative data for this compound activity and inhibition.

Table 1: Kinetic Parameters of this compound for Various Substrates

SpeciesSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Human (recombinant light chain)Gly-(Asp)4-Lys-β-naphthylamide0.161157.19 x 105[3]
Human (recombinant light chain)Z-Lys-SBzl0.141339.5 x 105[3]
Bovine (recombinant)Trypsinogen0.00562.23.93 x 105[8]
Bovine (recombinant light chain)Trypsinogen0.1330.17.52 x 102[8]
Bovine (recombinant)Gly-(Asp)4-Lys-β-naphthylamide0.270.072.59 x 102[8]
Bovine (recombinant light chain)Gly-(Asp)4-Lys-β-naphthylamide0.600.061.0 x 102[8]
Human (Y174R variant)DDDDK-containing substrate--6.83 x 106[10]
Human (Y174R variant)DDDDR-containing substrate--1.89 x 107[10]

Table 2: Inhibition of this compound by Various Compounds

InhibitorSpeciesIC50 (nM)Ki (nM)MechanismReference(s)
SCO-792Human5.4-Reversible, Covalent[1][2]
SCO-792Rat4.6-Reversible, Covalent[1][2]
T-0046812Human140-Time-dependent[1]
Soybean Trypsin InhibitorBovine (recombinant light chain)-1.6 (Ki)Slow-binding[8]
Bovine Pancreatic Trypsin InhibitorBovine (recombinant)-1.8 (Ki)Slow-binding[8]
Bovine Pancreatic Trypsin InhibitorBovine (recombinant light chain)-6.2 (Ki*)Slow-binding[8]

Ki represents the final inhibition constant for slow-binding inhibitors.

Physiological Role

Activation of the Digestive Enzyme Cascade

The primary and most well-understood function of this compound is the initiation of the digestive enzyme cascade in the duodenum. Pancreatic acinar cells secrete a variety of digestive proenzymes (zymogens), including trypsinogen, chymotrypsinogen, proelastase, and procarboxypeptidases, into the small intestine. This compound, anchored to the duodenal brush border, specifically cleaves the N-terminal propeptide from trypsinogen, converting it to the active protease, trypsin.

G This compound-Mediated Activation of Digestive Enzymes This compound This compound (on Duodenal Brush Border) Trypsin Trypsin (Active) This compound->Trypsin Activation Trypsinogen Trypsinogen (from Pancreas) Trypsinogen->Trypsin Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Trypsin->Active_Enzymes Activation Protein_Digestion Protein Digestion Trypsin->Protein_Digestion Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, etc.) Proenzymes->Active_Enzymes Active_Enzymes->Protein_Digestion

Signaling pathway of the digestive enzyme cascade initiated by this compound.

Trypsin, once activated, then acts as a common activator for all other pancreatic zymogens, leading to a rapid and amplified digestive response. This tightly regulated, two-step activation process ensures that the potent proteolytic activity of these enzymes is confined to the lumen of the small intestine, preventing premature activation and autodigestion of the pancreas.

Tissue Expression and Localization

This compound expression is highly restricted to the proximal small intestine. In mice, mRNA and enzymatic activity are abundant in the duodenum and decrease distally, becoming undetectable in the mid-jejunum, ileum, and colon.[11] In humans, this compound has been localized to the brush border of differentiated enterocytes and some goblet cells in the duodenum.[12][13]

Table 3: Relative Expression of this compound

TissuemRNA Expression LevelProtein Expression LevelReference(s)
DuodenumHighHigh[11][14]
JejunumModerate to LowModerate to Low[11]
IleumUndetectableUndetectable[11]
StomachUndetectableUndetectable[11]
ColonUndetectableUndetectable[11]
KidneyLowDetected[14]
Parathyroid Gland-Detected[14]

Role in Disease and as a Therapeutic Target

Congenital this compound Deficiency

Congenital this compound deficiency is a rare autosomal recessive disorder caused by mutations in the TMPRSS15 gene.[1] This condition manifests in early infancy with severe failure to thrive, diarrhea, edema, and hypoproteinemia due to the inability to properly digest dietary proteins.[5][6]

Pancreatitis

Premature activation of trypsinogen within the pancreas is a key event in the pathogenesis of acute pancreatitis. While the primary defect in pancreatitis is often within the pancreas itself, the role of duodenal this compound in refluxate has been considered as a potential trigger.

Drug Development and Therapeutic Applications

The central role of this compound in protein digestion has made it an attractive target for therapeutic intervention in metabolic diseases. Inhibition of this compound can reduce the absorption of dietary protein and has been explored as a potential treatment for obesity and type 2 diabetes.[2] Several small molecule inhibitors of this compound have been developed and are under investigation.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound.

G Experimental Workflow for this compound Research Start Start Recombinant_Expression Recombinant Protein Expression & Purification Start->Recombinant_Expression Activity_Assay Enzyme Activity Assay Recombinant_Expression->Activity_Assay Western_Blot Western Blot Analysis (Expression & Localization) Recombinant_Expression->Western_Blot Mutagenesis Site-Directed Mutagenesis (Structure-Function Studies) Recombinant_Expression->Mutagenesis Crystallography X-ray Crystallography (Structural Analysis) Recombinant_Expression->Crystallography Inhibitor_Screening Inhibitor Screening Activity_Assay->Inhibitor_Screening Data_Analysis Data Analysis & Interpretation Activity_Assay->Data_Analysis Inhibitor_Screening->Data_Analysis Western_Blot->Data_Analysis Mutagenesis->Activity_Assay Crystallography->Data_Analysis End End Data_Analysis->End

A typical experimental workflow for studying this compound.
Recombinant this compound Expression and Purification

Principle: This protocol describes the expression of the recombinant light chain of human this compound (L-HEP) in E. coli as a fusion protein, followed by purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the L-HEP gene fused to a purification tag (e.g., pET vector with a His-tag or MBP-tag)

  • LB medium and ampicillin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA or amylose (B160209) resin for affinity chromatography

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl)

Procedure:

  • Transform the expression vector into competent E. coli cells and plate on LB agar (B569324) with ampicillin.

  • Inoculate a single colony into a starter culture and grow overnight at 37°C.

  • Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to the equilibrated affinity resin.

  • Wash the resin with wash buffer to remove unbound proteins.

  • Elute the fusion protein with elution buffer.

  • Dialyze the eluted protein against dialysis buffer.

  • Assess purity by SDS-PAGE and determine protein concentration.

This compound Activity Assay (Fluorometric)

Principle: This assay measures this compound activity by the cleavage of a synthetic peptide substrate containing the this compound recognition sequence and a fluorescent reporter group (e.g., 7-amino-4-trifluoromethylcoumarin, AFC). Cleavage of the substrate releases the fluorophore, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

  • Recombinant this compound

  • This compound assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 0.01% Tween-20)

  • Fluorogenic substrate (e.g., Gly-(Asp)4-Lys-AFC)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of the this compound in assay buffer.

  • Prepare the substrate solution in assay buffer.

  • Add the enzyme dilutions to the wells of the microplate.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm for 10-30 minutes at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

  • Determine the specific activity of the enzyme.

This compound Inhibitor Screening Assay

Principle: This assay is used to identify and characterize inhibitors of this compound. The assay is performed as described in the activity assay protocol, with the inclusion of a potential inhibitor.

Materials:

  • All materials for the this compound activity assay

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Known this compound inhibitor (positive control, e.g., aprotinin)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • In the wells of a microplate, pre-incubate a fixed concentration of this compound with the different concentrations of the test compounds or control inhibitor for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the reaction velocity as described in the activity assay protocol.

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

  • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound stands as a highly specialized and essential enzyme in the intricate process of protein digestion. Its unique structure, exquisite substrate specificity, and tightly regulated expression ensure the precise initiation of the pancreatic proenzyme cascade. The severe clinical consequences of its deficiency highlight its non-redundant physiological role. Furthermore, the emergence of this compound as a therapeutic target for metabolic diseases has opened new avenues for drug discovery and development. The data and protocols presented in this technical guide offer a valuable resource for researchers and scientists seeking to further unravel the complexities of this fascinating type II transmembrane serine protease and to harness its potential for therapeutic benefit.

References

The Crucial Role of the Heavy Chain in Anchoring Enteropeptidase to the Intestinal Brush Border

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease that plays a pivotal role in the initiation of protein digestion. It is localized to the brush border membrane of duodenal and jejunal enterocytes. This enzyme is a heterodimer, composed of a catalytic light chain and a larger heavy chain, linked by a disulfide bond. While the light chain harbors the proteolytic activity, the heavy chain is indispensable for anchoring the enzyme to the intestinal mucosa, a critical aspect for its physiological function. This technical guide delves into the multifaceted role of the this compound heavy chain in anchoring the enzyme, its impact on substrate recognition, and the experimental methodologies employed to elucidate these functions.

Introduction

This compound is the master activator of pancreatic zymogens, specifically converting trypsinogen (B12293085) to its active form, trypsin. This activation step triggers a cascade of proteolytic events essential for the digestion of dietary proteins. The localization of this compound to the brush border membrane ensures that this activation cascade is initiated at the precise site of nutrient absorption. This strategic positioning is mediated by the non-catalytic heavy chain of the enzyme. Understanding the molecular mechanisms underpinning this anchoring is crucial for comprehending the intricate regulation of protein digestion and for the development of therapeutic strategies targeting digestive disorders.

The Architecture of this compound: A Tale of Two Chains

This compound is synthesized as a single-chain zymogen, prothis compound, which is subsequently cleaved to form the mature heterodimeric enzyme.

  • The Light Chain: This smaller subunit, with a molecular weight of approximately 35-62 kDa, contains the serine protease catalytic domain.[1] The light chain is responsible for the enzymatic cleavage of the specific Asp-Asp-Asp-Asp-Lys (D4K) motif at the N-terminus of trypsinogen.[2]

  • The Heavy Chain: The larger subunit, ranging from 82-140 kDa, is a heavily glycosylated polypeptide that anchors the enzyme to the enterocyte membrane.[1] It possesses a single N-terminal transmembrane domain, a characteristic of type II transmembrane proteins.[3]

The Anchoring Mechanism: More Than Just a Tether

The primary role of the heavy chain is to secure the this compound molecule to the luminal surface of the small intestine. This is achieved through an N-terminal hydrophobic transmembrane segment that integrates into the lipid bilayer of the brush border membrane.[3]

Beyond this physical tethering, the heavy chain is a mosaic of multiple domains that contribute to the enzyme's function and specificity. These domains include:

  • Low-density lipoprotein receptor (LDLR) domains

  • C1r/s domains (found in complement components)

  • A MAM (meprin, A5 protein, and receptor protein-tyrosine phosphatase µ) domain

  • A macrophage scavenger receptor (MSR)-like domain [4]

Recent cryo-electron microscopy studies have revealed that the heavy chain clamps the light chain, with the CUB2 domain playing a role in substrate recognition.[4] This structural arrangement highlights that the heavy chain is not merely a passive anchor but an active participant in the enzyme's catalytic cycle.

Quantitative Analysis of the Heavy Chain's Functional Impact

The presence of the heavy chain significantly influences the catalytic efficiency of this compound, particularly towards its natural substrate, trypsinogen. While the isolated light chain can cleave small synthetic substrates, its activity against macromolecular substrates like trypsinogen is dramatically reduced.

SubstrateEnzyme FormK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Fold Difference in Catalytic EfficiencyReference
Trypsinogen Bovine this compound (Heavy & Light Chain)5.64.07.14 x 10⁵-[1]
Recombinant Bovine this compound (HL-BEK)5.62.23.93 x 10⁵-[1]
Recombinant Bovine Light Chain (L-BEK)1330.17.52 x 10²520-fold lower than HL-BEK[1]
Gly-(Asp)₄-Lys-β-naphthylamide Recombinant Bovine this compound (HL-BEK)2700.072.59 x 10²-[1]
Recombinant Bovine Light Chain (L-BEK)6000.061.00 x 10²-[1]

Table 1: Kinetic Parameters of Bovine this compound Forms. This table summarizes the Michaelis-Menten constants (K_m), catalytic constants (k_cat), and catalytic efficiencies (k_cat/K_m) for different forms of bovine this compound acting on trypsinogen and a small synthetic substrate. HL-BEK refers to the recombinant form containing both the heavy and light chains, while L-BEK is the isolated light chain. The data clearly demonstrates the profound impact of the heavy chain on the efficient recognition and cleavage of the natural substrate, trypsinogen.[1]

Visualizing the Anchoring and Activation Cascade

Logical Relationship of this compound Structure and Function

Enteropeptidase_Structure_Function cluster_this compound This compound Heterodimer cluster_Function Physiological Roles Heavy_Chain Heavy Chain N-terminal Transmembrane Domain Glycosylated Multi-domain Structure Light_Chain Light Chain Catalytic Domain (Serine Protease) Anchoring Anchoring to Brush Border Membrane Heavy_Chain->Anchoring mediates Substrate_Specificity Macromolecular Substrate Recognition Heavy_Chain->Substrate_Specificity influences Catalysis Cleavage of Trypsinogen Light_Chain->Catalysis performs

Caption: Structural and functional relationship of this compound chains.

Experimental Workflow for Investigating Protein-Membrane Anchoring

Experimental_Workflow start Start: Hypothesis on Protein Anchoring co_ip Co-Immunoprecipitation (Co-IP) start->co_ip Interaction Partners? spr Surface Plasmon Resonance (SPR) start->spr Binding Kinetics? adhesion_assay Cell Adhesion Assay start->adhesion_assay Functional Adhesion? data_analysis Data Analysis and Interpretation co_ip->data_analysis spr->data_analysis adhesion_assay->data_analysis conclusion Conclusion on Anchoring Mechanism data_analysis->conclusion

Caption: General workflow for studying protein-membrane anchoring.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) of Membrane-Bound this compound

This protocol is adapted for the study of interactions between this compound and other brush border membrane proteins.

Materials:

  • Duodenal tissue or cultured enterocytes

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail)

  • Anti-enteropeptidase heavy chain antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with reduced detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Homogenize duodenal tissue or lyse cultured enterocytes in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing (Optional): Incubate the supernatant with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-enteropeptidase heavy chain antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them three to five times with ice-cold wash buffer.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for identification of novel interactors.

Surface Plasmon Resonance (SPR) for this compound-Membrane Interaction

This protocol outlines a general approach to study the binding of the this compound heavy chain to a lipid bilayer, mimicking the brush border membrane.

Materials:

  • SPR instrument and sensor chips (e.g., L1 chip for lipid capture)

  • Purified recombinant this compound heavy chain (or a soluble ectodomain construct)

  • Liposomes composed of lipids representative of the intestinal brush border membrane (e.g., a mix of phosphatidylcholine, phosphatidylethanolamine, cholesterol, and sphingomyelin)

  • Running buffer (e.g., HBS-P+ buffer)

Procedure:

  • Chip Preparation: Prepare the L1 sensor chip by injecting the liposome (B1194612) solution, which will form a lipid bilayer on the chip surface.

  • Ligand Immobilization: The lipid bilayer serves as the "ligand" in this setup.

  • Analyte Injection: Inject varying concentrations of the purified this compound heavy chain (the "analyte") over the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.

  • Regeneration: After each analyte injection, regenerate the chip surface using a suitable regeneration solution (e.g., a brief pulse of NaOH or a high salt buffer) to remove the bound protein.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which provides a quantitative measure of binding affinity.

Cell Adhesion Assay to Assess this compound Anchoring

This assay can be adapted to investigate the role of the this compound heavy chain in mediating cell adhesion to specific extracellular matrix components or other cells.

Materials:

  • 96-well tissue culture plates

  • Enterocytes expressing wild-type or mutant forms of this compound

  • Coating solution (e.g., extracellular matrix proteins like fibronectin or laminin)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Cell staining solution (e.g., crystal violet)

  • Solubilization buffer (e.g., 1% SDS)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the desired substrate and incubate overnight at 4°C.

  • Blocking: Wash the wells and block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Cell Seeding: Seed the enterocytes expressing different forms of this compound into the coated wells.

  • Adhesion: Allow the cells to adhere for a specific period (e.g., 1-2 hours) at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Staining: Fix the adherent cells and stain them with crystal violet.

  • Quantification: Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.

Conclusion and Future Directions

The heavy chain of this compound is far more than a simple membrane anchor. Its intricate domain structure and significant influence on substrate specificity underscore its critical role in the precise regulation of protein digestion. The quantitative data clearly demonstrates that the heavy chain is essential for the efficient activation of trypsinogen, the rate-limiting step in the digestive cascade.

While significant progress has been made in understanding the function of the heavy chain, a precise quantitative measure of its binding affinity to the intestinal brush border membrane remains to be determined. The experimental protocols detailed in this guide provide a roadmap for researchers to further investigate this and other unanswered questions. Future studies employing techniques such as single-molecule force spectroscopy could provide unprecedented insights into the mechanical forces governing the anchoring of this compound. A deeper understanding of these molecular interactions holds the promise for the development of novel therapeutics for a range of digestive and metabolic diseases.

References

Biochemical Characterization of Purified Native Enteropeptidase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enteropeptidase (formerly known as enterokinase) is a pivotal enzyme in the initiation of protein digestion. Localized to the brush border of the duodenal and jejunal mucosa, this highly specific serine protease is responsible for the conversion of inactive trypsinogen (B12293085) to its active form, trypsin.[1][2][3] This activation step triggers a cascade of subsequent activations of other pancreatic zymogens, making this compound a critical control point in the digestive process.[1][4][5] This technical guide provides a comprehensive overview of the biochemical properties of purified native this compound, including its kinetic parameters, substrate specificity, and interactions with inhibitors. Detailed experimental protocols for its purification and activity assessment are also presented to facilitate further research and drug development efforts targeting this key enzyme.

Introduction

This compound (EC 3.4.21.9) is a heterodimeric glycoprotein (B1211001) composed of a heavy chain and a light chain linked by a disulfide bond.[1] The heavy chain anchors the enzyme to the intestinal brush border membrane, while the light chain contains the catalytic serine protease domain.[1][6] Its primary physiological function is the highly specific cleavage of the N-terminal propeptide from trypsinogen, releasing the active enzyme trypsin.[2][7] Trypsin then proceeds to activate a host of other pancreatic proenzymes, including chymotrypsinogen, proelastase, and procarboxypeptidases.[4][5] The singular importance of this compound is underscored by the severe protein malabsorption and failure to thrive observed in individuals with a congenital deficiency of this enzyme.[2][3]

Given its crucial role, this compound has emerged as a potential therapeutic target for conditions such as pancreatitis and metabolic diseases where modulation of protein digestion is desirable.[8][9][10] A thorough understanding of its biochemical characteristics is therefore essential for the development of specific and effective inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for purified native this compound from various sources.

Table 1: Kinetic Parameters of this compound with Various Substrates
SubstrateSpeciesKmkcatkcat/Km (M-1s-1)ConditionsReference
TrypsinogenBovine5.6 µM4.0 s-17.14 x 105pH 5.6[6]
TrypsinogenBovine (recombinant heavy & light chain)5.6 µM2.2 s-13.93 x 105pH 5.6[6]
TrypsinogenBovine (recombinant light chain only)133 µM0.1 s-17.52 x 102pH 5.6[6]
Gly-(Asp)4-Lys-β-naphthylamideBovine (recombinant heavy & light chain)0.27 mM0.07 s-12.59 x 102-[6]
Gly-(Asp)4-Lys-β-naphthylamideBovine (recombinant light chain only)0.60 mM0.06 s-11.00 x 102-[6]
Gly-(Asp)4-Lys-β-naphthylamideHuman0.525 mM21.5 s-14.10 x 1040.1 mM Ca2+[11]
Gly-(Asp)4-Lys-β-naphthylamideHuman0.28 mM28.3 s-11.01 x 10510 mM Ca2+[11]
Gly-(Asp)4-Lys-β-naphthylamideHuman (recombinant light chain)0.16 mM115 s-17.19 x 105-[12]
Z-Lys-SBzlHuman (recombinant light chain)140 µM133 s-19.50 x 105-[12]
GD4K-AMC-0.025 mM65 s-12.60 x 106pH 8.0[13]
Table 2: Inhibition of this compound Activity
InhibitorSpeciesIC50 / KiType of InhibitionReference
Soybean Trypsin InhibitorBovine (native)Resistant-[1]
Soybean Trypsin InhibitorBovine (recombinant light chain)Ki* = 1.6 nM-[6]
Bovine Pancreatic Trypsin InhibitorBovine (recombinant heavy & light chain)Ki* = 1.8 nM-[6]
Bovine Pancreatic Trypsin InhibitorBovine (recombinant light chain)Ki* = 6.2 nM-[6]
Sucunamostat (SCO-792)Rat4.6 nMReversible[14]
Sucunamostat (SCO-792)Human5.4 nMReversible[14]
(S)-Human this compound-IN-1HumanIC50 (app) = 1.8 nMReversible Covalent[14]
E-64PorcineStrong InhibitionCysteine Protease Inhibitor[15][16]

Experimental Protocols

Purification of Native Porcine this compound

This protocol is adapted from the procedure described for purifying this compound from porcine duodenal mucosa.[15][16]

Materials:

  • Porcine duodenum

  • Extraction Buffer: 50 mM Tris-HCl, pH 8.0, containing 1% Triton X-100, 1 M NaCl, and protease inhibitors (e.g., PMSF)

  • Benzamidine-Sepharose column

  • Ion-exchange chromatography columns (e.g., DEAE-Sepharose)

  • Gel filtration chromatography column (e.g., Sephacryl S-300)

  • Lectin affinity chromatography column (e.g., Con A-Sepharose)

  • Elution buffers specific for each chromatography step

  • Dialysis tubing

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize the porcine duodenal mucosa in ice-cold Extraction Buffer. Centrifuge the homogenate at a high speed to pellet cellular debris. The supernatant contains the solubilized this compound.

  • Affinity Chromatography: Apply the supernatant to a Benzamidine-Sepharose column pre-equilibrated with a suitable buffer. Wash the column extensively to remove unbound proteins. Elute the bound this compound using a competitive inhibitor or a change in pH.

  • Ion-Exchange Chromatography: Further purify the eluted fraction by ion-exchange chromatography. The choice of an anion or cation exchanger will depend on the isoelectric point of the this compound and the buffer pH.

  • Gel Filtration Chromatography: Subject the partially purified enzyme to gel filtration chromatography to separate proteins based on their molecular size.

  • Lectin Affinity Chromatography: To separate isoforms based on glycosylation, lectin affinity chromatography can be employed.[15][16]

  • Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE under reducing and non-reducing conditions. Protein concentration can be determined using a standard protein assay.

This compound Activity Assay (Fluorometric)

This protocol is based on commercially available kits that utilize a fluorogenic substrate.[17][18]

Materials:

  • Purified this compound

  • This compound Assay Buffer (e.g., 50 mM Tris, pH 8.0, 10 mM CaCl2)

  • Fluorogenic Substrate: A peptide containing the this compound recognition sequence (e.g., DDDDK) conjugated to a fluorophore such as 7-amino-4-trifluoromethylcoumarin (AFC).

  • Human this compound (as a positive control)

  • Microplate reader capable of fluorescence detection (Ex/Em = 380/500 nm for AFC)

  • 96-well white flat-bottom microplate

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Prepare a working solution by diluting the stock in Assay Buffer.

  • Standard Curve: Prepare a standard curve using a known concentration of the free fluorophore (e.g., AFC) to convert relative fluorescence units (RFU) to the amount of product formed.

  • Sample Preparation: Dilute the purified this compound and the positive control to the desired concentrations in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the sample, positive control, and a buffer blank.

  • Initiate Reaction: Add the substrate working solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time in kinetic mode at 37°C.

  • Calculation: Determine the rate of the reaction from the linear portion of the fluorescence versus time plot. Use the standard curve to calculate the specific activity of the enzyme.

Visualizations

Signaling Pathway: Initiation of the Digestive Cascade

Digestive_Cascade cluster_activation cluster_cascade This compound This compound Trypsin Trypsin (active) This compound->Trypsin Cleavage Trypsinogen Trypsinogen (inactive) Trypsinogen->Trypsin Active_Enzymes Active Digestive Enzymes Trypsin->Active_Enzymes Activation Proenzymes Other Pancreatic Proenzymes (e.g., Chymotrypsinogen) Proenzymes->Active_Enzymes Experimental_Workflow Start Start: Duodenal Tissue Extraction Solubilization & Extraction Start->Extraction Purification Multi-step Chromatography Extraction->Purification Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check Purity_Check->Purification <95% Pure Activity_Assay Enzyme Activity Assay Purity_Check->Activity_Assay >95% Pure Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetic_Analysis Inhibition_Studies Inhibitor Screening & Characterization (IC50, Ki) Activity_Assay->Inhibition_Studies End Biochemical Characterization Complete Kinetic_Analysis->End Inhibition_Studies->End

References

Molecular weight and glycosylation of human enteropeptidase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight and Glycosylation of Human Enteropeptidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum.[1] It plays a crucial role in protein digestion by converting inactive trypsinogen (B12293085) into its active form, trypsin, which in turn activates a cascade of other pancreatic digestive enzymes.[1][2][3][4] Given its critical function, understanding the biochemical and biophysical properties of human this compound, such as its molecular weight and post-translational modifications like glycosylation, is essential for research and therapeutic development. This guide provides a detailed overview of these characteristics, supported by experimental data and methodologies.

Molecular Weight of Human this compound

Human this compound is synthesized as a single-chain zymogen, prothis compound.[3][4] The gene encoding human this compound is located on chromosome 21q21 and contains an open reading frame that codes for a protein of 1019 amino acids.[3][5][6] Upon activation, it is cleaved into a disulfide-linked heterodimer consisting of a heavy chain and a light chain.[2][6][7] The molecular weight of this compound can vary depending on its form (proenzyme vs. active heterodimer), its source (native vs. recombinant), and the extent of post-translational modifications, particularly glycosylation.

The heavy chain, comprising 784 amino acids, anchors the enzyme in the intestinal brush border membrane, while the light chain, with 235 amino acids, contains the catalytic serine protease domain.[5][6][7] The theoretically predicted molecular weight based on the amino acid sequence can differ significantly from the apparent molecular weight observed in experiments due to extensive glycosylation.[2]

Quantitative Data on Molecular Weight

The following table summarizes the reported molecular weights for various forms of human this compound.

Form of this compoundPredicted Molecular Mass (kDa)Apparent Molecular Weight by SDS-PAGE (kDa)Source/Expression SystemNotes
Prothis compound (single chain) ~110>130[2]Recombinant (HEK293F cells)The higher apparent weight is due to heavy glycosylation.[2][8]
Prothis compound (single chain) 110150 (reducing conditions)Recombinant (NS0-derived)
Active Heterodimer (Heavy Chain) 67, 55, 5382-140[7]NativeThe range reflects heterogeneity, likely due to glycosylation.
Active Heterodimer (Heavy Chain) 67, 55, 5398-117 (reducing conditions)[9]Recombinant (NS0-derived)
Active Heterodimer (Light Chain) 2735–62[7]NativeThe range reflects heterogeneity.
Active Heterodimer (Light Chain) 2746-49 (reducing conditions)[9]Recombinant (NS0-derived)
Light Chain Only ~26[10]~26 (non-glycosylated)[10]Recombinant (Pichia pastoris)
Light Chain Only 26.4[11]Not specifiedRecombinant (E. coli)Produced as a non-glycosylated polypeptide.[11]
Native Enzyme Not specified296[5]Purified from human duodenal fluidThis early measurement suggested a very high sugar content (57%).[5]

Glycosylation of Human this compound

Human this compound is a heavily glycosylated protein, which significantly impacts its molecular weight, structure, and function.[2][12] Glycosylation influences protein folding, stability, and enzymatic activity.[13][14]

N-linked Glycosylation

The amino acid sequence of human prothis compound contains 18 potential N-linked glycosylation sites, characterized by the sequon Asn-X-Ser/Thr, where X can be any amino acid except proline.[2][15] Of these, 17 are located in the heavy chain and one is predicted in the light chain, though some sources suggest three potential sites in the light chain.[7] Cryo-electron microscopy studies have confirmed the presence of glycans at nine of these sites within the core region of the enzyme.[2] The removal of these glycans has been shown to affect the tertiary structure and enzymatic activity of this compound.[2]

O-linked Glycosylation

While N-linked glycosylation is predominant, the possibility of O-linked glycosylation on serine or threonine residues exists for many secreted and membrane-bound proteins.[15] However, specific studies detailing O-linked glycosylation sites on human this compound are less common in the literature.

Quantitative Data on Glycosylation
Glycosylation FeatureNumber / DescriptionLocation
Potential N-linked Glycosylation Sites 18[2][8]17 in the heavy chain, 1 in the light chain (some sources suggest 3)[7]
Observed N-linked Glycans 9 (in the core region)[2][8]Distributed throughout the core structure of the enzyme.
Carbohydrate Content (Native) ~30-40% (Bovine)[7]Not specified
Carbohydrate Content (Native Human) 57% (47% neutral sugars, 10% amino sugars)[5]Not specified

Key Signaling and Structural Diagrams

The following diagrams illustrate the domain structure of prothis compound and its primary signaling function.

proenteropeptidase_structure cluster_proEP Human Prothis compound (1019 aa) cluster_domains Heavy Chain Domains cluster_lc Light Chain Domain proEP TM Heavy Chain (784 aa) Light Chain (235 aa) domains SEA LDLR CUB MAM LDLR CUB SRCR light_chain Serine Protease Domain (Catalytic Triad: His, Asp, Ser) cleavage Activation Cleavage Site (Disulfide bond links chains) proEP:lc->cleavage

Caption: Domain structure of human prothis compound.

trypsinogen_activation_cascade This compound This compound (Active) Trypsin Trypsin (Active) This compound->Trypsin Cleaves (DDDDK↓I) Trypsinogen Trypsinogen (Inactive) ActiveEnzymes Active Digestive Enzymes Trypsin->ActiveEnzymes Activates Zymogens Other Pancreatic Zymogens (e.g., Chymotrypsinogen, Proelastase)

Caption: Activation of trypsinogen by this compound.

Experimental Protocols

This section details common methodologies used to study the molecular weight and glycosylation of human this compound.

Expression and Purification of Recombinant Human this compound

Recombinant human this compound is commonly expressed in mammalian cell lines like HEK293F or NS0 cells to ensure proper folding and glycosylation, or in systems like E. coli or Pichia pastoris for non-glycosylated or specific variants.[2][10][11]

Protocol for Mammalian Cell Expression (HEK293F):

  • Cloning: The cDNA sequence for human this compound (e.g., residues 182-1019 for a secreted form) is cloned into a mammalian expression vector (e.g., pcDNA3) with an N-terminal signal peptide and a C-terminal affinity tag (e.g., 10x His-tag).[2][8]

  • Transfection: HEK293F cells are cultured in serum-free medium and transfected with the expression plasmid using a suitable transfection reagent.[2]

  • Expression: Cells are grown for several days (e.g., 7 days) to allow for protein expression and secretion into the culture supernatant.[2]

  • Harvesting and Clarification: The cell supernatant is harvested and clarified by centrifugation and filtration to remove cells and debris.[2][8]

  • Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.[2][8]

  • Elution: The recombinant this compound is eluted from the column using a high concentration of imidazole (e.g., 500 mM).[2]

  • Buffer Exchange: Eluted fractions are pooled and dialyzed against a suitable storage buffer (e.g., 20 mM Tris-HCl, 20 mM NaCl, pH 7.6).[2][8]

  • Purity Analysis: The purity and molecular weight of the final protein are assessed by SDS-PAGE.[2][8]

Determination of Molecular Weight by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique to separate proteins based on their molecular weight.

Protocol:

  • Sample Preparation: The purified protein sample is mixed with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) to denature the protein and break disulfide bonds. For non-reducing conditions, the reducing agent is omitted.

  • Electrophoresis: Samples are loaded onto a polyacrylamide gel (e.g., 4-12% gradient gel) alongside a molecular weight marker. An electric field is applied to migrate the negatively charged protein-SDS complexes through the gel.

  • Visualization: After electrophoresis, the gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.[10]

  • Analysis: The apparent molecular weight of the protein is estimated by comparing the migration distance of its band to the bands of the known molecular weight markers.

Analysis of N-linked Glycosylation

The analysis of glycosylation typically involves enzymatic removal of glycans followed by analysis of the mass shift by SDS-PAGE or mass spectrometry.

glycosylation_analysis_workflow start Glycoprotein (B1211001) Sample (e.g., Purified this compound) denature Denaturation start->denature deglyco Enzymatic Deglycosylation (e.g., PNGase F) denature->deglyco deglyco->split sds_page SDS-PAGE Analysis split->sds_page Mass Shift Analysis ms_prep Proteolytic Digestion (e.g., Trypsin) split->ms_prep Site-Specific Analysis ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis data_analysis Data Analysis (Identify deglycosylated peptides) ms_analysis->data_analysis

Caption: Workflow for N-linked glycosylation analysis.

Protocol for Deglycosylation with PNGase F:

  • Denaturation: The glycoprotein is denatured by heating in the presence of SDS and a reducing agent. This step is crucial for the enzyme to access the glycosylation sites.

  • Enzymatic Digestion: Peptide:N-glycosidase F (PNGase F) is added to the denatured protein sample. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue of N-linked glycans.[16] The reaction is incubated according to the manufacturer's instructions (e.g., 37°C for several hours).

  • Analysis:

    • By SDS-PAGE: The deglycosylated sample is run on an SDS-PAGE gel alongside the untreated (glycosylated) sample. A downward shift in the molecular weight of the treated sample indicates the removal of N-linked glycans.

    • By Mass Spectrometry: For site-specific analysis, the deglycosylated protein is subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is analyzed by LC-MS/MS.[17][18] The PNGase F-mediated cleavage results in the deamidation of the asparagine residue to aspartic acid, causing a characteristic mass increase of 0.984 Da, which can be detected by mass spectrometry to pinpoint the exact site of glycosylation.[16]

This compound Activity Assay

The enzymatic activity of this compound is typically measured using a colorimetric or fluorometric peptide substrate.

Protocol using a Colorimetric Substrate:

  • Activation (if required): If the this compound is in its proenzyme form, it must first be activated. This can be achieved by incubation with a small amount of trypsin or another suitable protease like thermolysin.[2] The activation reaction is then stopped, for example, by adding a specific inhibitor of the activating protease.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

  • Reaction Mixture: In a 96-well plate, combine the activated this compound solution with the assay buffer.

  • Substrate Addition: The reaction is initiated by adding a colorimetric substrate, such as Z-Lys-SBzl, along with a detection reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Measurement: The plate is read in a plate reader at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period (e.g., 5 minutes).[9]

  • Calculation: The specific activity is calculated based on the rate of change in absorbance, the extinction coefficient of the product, and the amount of enzyme used.[9]

Conclusion

Human this compound is a complex glycoprotein whose molecular weight and function are significantly influenced by extensive N-linked glycosylation. The apparent molecular weight observed in experimental settings is considerably higher than the predicted mass from its amino acid sequence, a direct consequence of its carbohydrate content. A thorough understanding of these properties, gained through the application of the detailed protocols described herein, is fundamental for researchers in digestive physiology and for professionals developing therapeutics that may interact with or target this key enzyme.

References

The Linchpin of Digestion: Enteropeptidase and the Activation of the Pancreatic Proenzyme Cascade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The initiation of protein digestion in the small intestine is a meticulously orchestrated cascade of enzymatic activation, a process absolutely dependent on the highly specific proteolytic activity of enteropeptidase (formerly known as enterokinase). This membrane-bound serine protease, located in the brush border of the duodenum and proximal jejunum, serves as the master switch, converting inactive trypsinogen (B12293085) into its potent proteolytic form, trypsin.[1][2] This singular activation event triggers a domino effect, unleashing the full proteolytic and lipolytic potential of pancreatic secretions. Understanding the intricate mechanics of this cascade is paramount for researchers in digestive physiology and professionals in drug development targeting metabolic and gastrointestinal disorders. This technical guide provides a comprehensive overview of the pivotal role of this compound, detailing the molecular mechanisms of zymogen activation, presenting key kinetic data, outlining experimental protocols for enzymatic assays, and exploring the therapeutic potential of this compound inhibition.

Introduction: The Sentinel of Proteolysis

The pancreas synthesizes and secretes a host of digestive enzymes as inactive precursors, or zymogens, to prevent autodigestion of the pancreatic tissue itself.[3][4][5] These zymogens, including trypsinogen, chymotrypsinogen, proelastase, and procarboxypeptidases, are safely transported to the lumen of the small intestine. Here, at the brush border of the enterocytes, they encounter this compound, a type II transmembrane serine protease.[1][2]

This compound is a heterodimer composed of a heavy chain that anchors the enzyme to the intestinal membrane and a light chain containing the catalytic domain.[2] Its expression is tightly regulated and localized to the duodenum and proximal jejunum. The sole and indispensable physiological function of this compound is the proteolytic cleavage of the N-terminal propeptide from trypsinogen, converting it to active trypsin.[1][6][7] The congenital absence of this compound leads to severe protein malabsorption, demonstrating its critical, non-redundant role in digestion.[2]

The Digestive Enzyme Cascade: A Symphony of Activation

The activation of the digestive enzyme cascade is a model of biological efficiency and control, initiated by a single enzymatic step which then amplifies its effect.

The First Domino: Trypsinogen Activation by this compound

This compound exhibits remarkable specificity, recognizing the highly conserved sequence (Asp)4-Lys at the N-terminus of trypsinogen.[8] It cleaves the peptide bond immediately following this lysine (B10760008) residue, releasing the trypsinogen activation peptide and inducing a conformational change that forms the active trypsin molecule.[6][8] This highly specific action ensures that trypsin is generated only in the appropriate location, the intestinal lumen.

The Cascade Unleashed: Trypsin as the Common Activator

Once activated, trypsin becomes the central player in the digestive process, initiating a cascade of proteolytic activation. Active trypsin then proceeds to activate other pancreatic zymogens by specific proteolytic cleavages:

  • Chymotrypsinogen is converted to the active protease chymotrypsin (B1334515) .

  • Proelastase is converted to the active protease elastase .

  • Procarboxypeptidases A and B are converted to the active exopeptidases carboxypeptidases A and B .

  • Procolipase is converted to colipase , a cofactor essential for the function of pancreatic lipase.

Furthermore, trypsin can also activate trypsinogen in an autocatalytic process, further amplifying the proteolytic cascade.[6] This elegant two-step mechanism confines the powerful digestive activity of these enzymes to the lumen of the small intestine, preventing damage to other tissues.[1]

Quantitative Data on Enzyme Kinetics

The efficiency of the digestive enzyme cascade is underpinned by the specific kinetic parameters of each enzyme. The following tables summarize key kinetic data for human this compound and other critical enzymes in the cascade. It is important to note that kinetic parameters can vary depending on the specific substrate and experimental conditions.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Human this compound (light chain variant Y174R)DDDDK-peptideN/AN/A6.83 x 10⁶[9]
Human this compound (light chain variant Y174R)DDDDR-peptideN/AN/A1.89 x 10⁷[9]

Table 1: Kinetic Parameters of Human this compound. This table presents the catalytic efficiency of a bioengineered variant of human this compound light chain with synthetic peptide substrates.

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Bovine TrypsinNα-Benzoyl-L-arginine ethyl ester (BAEE)0.05N/AN/A[10]
Porcine TrypsinNα-Benzoyl-L-arginine ethyl ester (BAEE)0.029 - 0.7N/AN/A[10]
Ostrich TrypsinNα-Benzoyl-DL-arginine-p-nitroanilideN/AN/AN/A[11]

Table 2: Kinetic Parameters of Trypsin. This table provides Michaelis-Menten constants for trypsin from different species with a common synthetic substrate.

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Bovine α-ChymotrypsinN-acetyl-L-tryptophan methyl esterN/AN/A8 x 10⁵[12]
Bovine α-ChymotrypsinN-(methoxycarbonyl)-L-tryptophan p-nitrophenyl esterN/AN/A3.5 x 10⁷[12]

Table 3: Kinetic Parameters of Chymotrypsin. This table shows the catalytic efficiency of bovine α-chymotrypsin with different synthetic substrates.

Experimental Protocols

Accurate measurement of the activity of this compound and the downstream proteases is crucial for research and drug development. The following are detailed methodologies for key enzymatic assays.

This compound Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature sources.[13][14]

Principle: This assay utilizes a synthetic peptide substrate containing the this compound recognition sequence (e.g., GD4K) conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). Cleavage of the substrate by this compound releases the free fluorophore, which can be measured spectrofluorometrically.

Reagents:

  • This compound Assay Buffer (e.g., 50 mM Tris, pH 8.0, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorogenic Substrate (e.g., GD4K-AMC or a similar AFC-conjugated peptide)

  • Purified this compound (for standard curve and positive control)

  • Sample containing this compound activity (e.g., duodenal lysate, purified enzyme)

  • 96-well black microplate

Procedure:

  • Prepare a standard curve using a known concentration of the free fluorophore (e.g., AMC or AFC) in this compound Assay Buffer.

  • Add samples containing unknown this compound activity to the wells of the microplate.

  • Prepare a reaction mixture by diluting the fluorogenic substrate in the assay buffer to the desired final concentration.

  • Initiate the reaction by adding the reaction mixture to the wells containing the samples.

  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Monitor the increase in fluorescence over time in kinetic mode.

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

  • Determine the this compound activity in the samples by comparing the rates to the standard curve.

Trypsin Activity Assay (Colorimetric)

This protocol is based on the hydrolysis of Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[15]

Principle: Trypsin cleaves the colorless substrate BAPNA to release p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically at 410 nm.

Reagents:

  • Trypsin Assay Buffer (e.g., 50 mM Tris, pH 8.2, 20 mM CaCl₂)

  • BAPNA Substrate Solution (e.g., 1 mM BAPNA in DMSO, diluted in assay buffer)

  • Purified Trypsin (for standard curve and positive control)

  • Sample containing trypsin activity

  • 30% Acetic Acid (to stop the reaction)

  • 96-well clear microplate

Procedure:

  • Add samples containing trypsin activity to the wells of the microplate.

  • Add the Trypsin Assay Buffer to each well.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the BAPNA Substrate Solution to each well.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 30% acetic acid to each well.

  • Measure the absorbance at 410 nm using a microplate reader.

  • Calculate the trypsin activity based on the amount of p-nitroaniline produced, using a standard curve generated with known concentrations of p-nitroaniline.

Chymotrypsin Activity Assay (Colorimetric)

This protocol utilizes the substrate N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SUPHEPA).

Principle: Chymotrypsin cleaves the colorless substrate SUPHEPA, releasing p-nitroaniline, which can be measured spectrophotometrically at 410 nm.

Reagents:

  • Chymotrypsin Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 100 mM CaCl₂)

  • SUPHEPA Substrate Solution (e.g., 1 mM in DMSO, diluted in assay buffer)

  • Purified Chymotrypsin (for standard curve and positive control)

  • Sample containing chymotrypsin activity

  • 30% Acetic Acid (to stop the reaction)

  • 96-well clear microplate

Procedure:

  • Follow the same general procedure as the trypsin activity assay, substituting the appropriate enzyme, substrate, and buffer.

  • Initiate the reaction by adding the SUPHEPA Substrate Solution.

  • After incubation, stop the reaction with acetic acid and measure the absorbance at 410 nm.

  • Calculate chymotrypsin activity based on a p-nitroaniline standard curve.

Visualizing the Cascade and Experimental Workflow

The Digestive Enzyme Activation Cascade

Digestive_Enzyme_Cascade This compound This compound Trypsinogen Trypsinogen This compound->Trypsinogen Activates Trypsin Trypsin Trypsinogen->Trypsin Trypsin->Trypsinogen Activates Chymotrypsinogen Chymotrypsinogen Trypsin->Chymotrypsinogen Activates Proelastase Proelastase Trypsin->Proelastase Activates Procarboxypeptidase Procarboxypeptidases A & B Trypsin->Procarboxypeptidase Activates Procolipase Procolipase Trypsin->Procolipase Activates Chymotrypsin Chymotrypsin Chymotrypsinogen->Chymotrypsin Elastase Elastase Proelastase->Elastase Carboxypeptidase Carboxypeptidases A & B Procarboxypeptidase->Carboxypeptidase Colipase Colipase Procolipase->Colipase

Caption: The digestive enzyme activation cascade initiated by this compound.

Experimental Workflow for Enzyme Activity Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Reaction_Setup Set up reaction in 96-well plate Reagent_Prep->Reaction_Setup Sample_Prep Sample Preparation (e.g., Lysate, Purification) Sample_Prep->Reaction_Setup Incubation Incubate at controlled temperature Reaction_Setup->Incubation Measurement Measure signal (Absorbance/Fluorescence) Incubation->Measurement Calculate_Activity Calculate Enzyme Activity Measurement->Calculate_Activity Standard_Curve Generate Standard Curve Standard_Curve->Calculate_Activity

Caption: A generalized experimental workflow for determining enzyme activity.

Therapeutic Implications: Targeting this compound in Drug Development

The singular and critical role of this compound in initiating protein digestion makes it an attractive target for therapeutic intervention in various pathologies.

This compound Inhibitors

The development of specific this compound inhibitors is an active area of research. By blocking the conversion of trypsinogen to trypsin, these inhibitors can effectively downregulate the entire digestive enzyme cascade. This approach holds promise for the treatment of:

  • Acute Pancreatitis: By preventing premature activation of trypsinogen within the pancreas, this compound inhibitors could mitigate the inflammatory cascade that leads to pancreatic self-digestion.

  • Obesity and Metabolic Syndrome: Limiting protein digestion and absorption could contribute to weight management and improved metabolic profiles.

  • Post-surgical Digestive Complications: In certain gastrointestinal surgeries, transient inhibition of protein digestion may be beneficial.

One such inhibitor that has been investigated is SCO-792, which has demonstrated potent inhibition of both human and rat this compound.

CompoundTargetIC₅₀ (nM)Mechanism of ActionSource
SCO-792Human this compound5.4Reversible, Covalent[16]
SCO-792Rat this compound4.6Reversible, Covalent[16]

Table 4: Inhibitory Activity of SCO-792 against this compound.

Pancreatic Enzyme Replacement Therapy (PERT)

In cases of this compound deficiency or pancreatic insufficiency, where the digestive enzyme cascade is compromised, Pancreatic Enzyme Replacement Therapy (PERT) is the standard of care. PERT formulations contain a mixture of pancreatic enzymes, including amylase, lipase, and proteases, to compensate for the endogenous deficiency.

Conclusion

This compound stands as a testament to the precision and elegance of biological control mechanisms. Its highly specific and localized action as the initiator of the digestive enzyme cascade is fundamental to protein digestion and overall nutrient absorption. For researchers, a deep understanding of this pathway is essential for elucidating the complexities of digestive physiology. For drug development professionals, the strategic targeting of this compound offers a promising avenue for the creation of novel therapeutics for a range of metabolic and gastrointestinal diseases. The continued exploration of this compound enzymology and the development of specific modulators of its activity will undoubtedly pave the way for innovative treatments in the future.

References

Methodological & Application

Application Notes and Protocols: Recombinant Enteropeptidase for High-Specificity Fusion Protein Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recombinant protein expression is a fundamental technique in biotechnology for producing therapeutic proteins, diagnostics, and research tools. Fusion tags are commonly used to simplify the purification and enhance the solubility of these proteins. However, for most applications, the fusion tag must be precisely removed to yield the native, functional protein. Recombinant enteropeptidase (also known as enterokinase) is a highly specific serine protease that offers an ideal solution for this critical step.[1]

This compound recognizes the highly specific amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond immediately C-terminal to the lysine (B10760008) residue.[2][3] This remarkable specificity minimizes the risk of off-target cleavage within the protein of interest, a common problem with less specific proteases.[4] The catalytic activity resides in the light chain of the enzyme, and recombinant forms consisting of this light chain are widely used due to their high activity and purity.[2][4][5] This document provides detailed protocols for the efficient cleavage of fusion proteins using recombinant this compound and for the subsequent removal of the enzyme.

Data Presentation: Reaction Parameter Comparison

Successful cleavage depends on optimizing reaction conditions. While pilot experiments are essential for every new fusion protein, the following table summarizes typical starting conditions and ranges reported for recombinant this compound.[1][6]

ParameterRecommended RangeOptimal/Typical ConditionNotes
Enzyme:Substrate Ratio 1:20 to 1:200 (w/w) or 1 U per 50-100 µg protein[6]Start with 1:100 (w/w) or 1 U per 50 µg proteinThe ideal ratio is protein-dependent and must be determined empirically.
Temperature 4°C to 37°C[1][7]20-25°C (Room Temp) or 37°CLower temperatures (4°C) can be used for prolonged incubations to maintain target protein stability.[8][9]
Incubation Time 1 to 24 hours16 hours (overnight)Monitor cleavage at intermediate time points (e.g., 2, 4, 8 hours) during optimization.[1]
pH 6.0 to 9.5[3][10]7.0 to 8.0Enzyme activity is significantly reduced in phosphate (B84403) buffers.
Reaction Buffer 20-50 mM Tris-HCl or MES[6]50 mM Tris-HCl, pH 8.0High salt concentrations (e.g., >150 mM NaCl) can be inhibitory.
Additives 0-10 mM CaCl₂2 mM CaCl₂Some protocols note that CaCl₂ does not increase the reaction rate.
Fusion Protein Conc. 0.3 to 5.0 mg/mL1.0 mg/mLInsoluble or aggregated protein will not be cleaved efficiently.

Experimental Protocols

Protocol 1: Pilot Study for Optimal Cleavage Conditions

It is critical to perform a small-scale pilot study to determine the optimal enzyme-to-substrate ratio and incubation time for your specific fusion protein.[5][6]

Materials:

  • Purified fusion protein (at 0.5-1.0 mg/mL)

  • Recombinant this compound (rEK)

  • 10X Cleavage Buffer (e.g., 500 mM Tris-HCl, pH 8.0)

  • Nuclease-free water

  • Microcentrifuge tubes

  • 2X SDS-PAGE loading buffer

Methodology:

  • Buffer Exchange: Ensure your fusion protein is in a compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0). If it is in a buffer with high salt, phosphate, or inhibitors, exchange it via dialysis or gel filtration.

  • Reaction Setup: Prepare a series of 20 µL reactions in microcentrifuge tubes by varying the amount of this compound. Include a negative control without any enzyme.

TubeFusion Protein (20 µg)10X BufferrEK (Units)WaterTotal VolumeRatio (U:µg)
120 µL (at 1 mg/mL)2.5 µL0.1 Uto 25 µL25 µL1:200
220 µL (at 1 mg/mL)2.5 µL0.2 Uto 25 µL25 µL1:100
320 µL (at 1 mg/mL)2.5 µL0.4 Uto 25 µL25 µL1:50
4 (Control)20 µL (at 1 mg/mL)2.5 µL0to 25 µL25 µLNo Enzyme
  • Incubation: Gently mix the reactions (do not vortex) and incubate at room temperature (~25°C).[2]

  • Time-Course Analysis: At various time points (e.g., 2, 4, 8, and 16 hours), remove a 5 µL aliquot from each reaction tube.[1]

  • Stop Reaction: Immediately stop the reaction in the aliquots by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.[1]

  • Analysis: Analyze all samples, including an uncut fusion protein control, by SDS-PAGE to determine the extent of cleavage.[5] The optimal condition is the lowest enzyme concentration and shortest time that yields complete and specific cleavage.

Protocol 2: Scale-Up Cleavage Reaction

Once the optimal conditions are determined from the pilot study, the reaction can be scaled up.

Methodology:

  • Combine the purified fusion protein, 10X reaction buffer, and nuclease-free water to the desired final volume and protein concentration in a suitable reaction vessel.

  • Add the pre-determined optimal amount of recombinant this compound.

  • Incubate the reaction at the optimal temperature for the optimal duration.

  • (Optional) A small aliquot can be removed and analyzed by SDS-PAGE to confirm complete cleavage before proceeding to purification.[1]

Protocol 3: Post-Cleavage Removal of this compound

For many downstream applications, the this compound must be removed from the reaction mixture.

Method 1: Affinity Chromatography (for tagged rEK) Many commercial recombinant enteropeptidases are engineered with their own affinity tags (e.g., 6xHis). This allows for easy removal.

  • After cleavage, pass the reaction mixture through an appropriate affinity column (e.g., Ni-NTA for His-tagged rEK).[2][5]

  • The tagged this compound will bind to the resin.

  • The cleaved, untagged target protein will be collected in the flow-through.

Method 2: Ion-Exchange Chromatography If the this compound is untagged, it can be removed by chromatography.

  • This compound is an acidic protein. It can be separated from the target protein using anion-exchange chromatography (e.g., DEAE resin).[11]

  • Equilibrate the column with a low-salt buffer (e.g., 25 mM Tris-HCl, pH 8.0).

  • Load the cleavage reaction. The this compound should bind to the column.

  • Elute the target protein using a salt gradient (e.g., 25 mM Tris-HCl, pH 8.0 with 100 mM NaCl).[11]

Visualizations: Workflow and Mechanism

Cleavage_Workflow Experimental Workflow for Fusion Protein Cleavage cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_purification Purification FusionProtein Purified Fusion Protein BufferExchange Buffer Exchange (if needed) FusionProtein->BufferExchange AddEK Add Recombinant This compound BufferExchange->AddEK Incubate Incubate (Optimized Time/Temp) AddEK->Incubate Monitor Monitor via SDS-PAGE Incubate->Monitor RemoveEK Remove this compound (e.g., Affinity Column) Monitor->RemoveEK Collect Collect Pure Target Protein RemoveEK->Collect

Caption: General workflow from purified fusion protein to cleaved target protein.

Cleavage_Mechanism This compound Cleavage Mechanism FusionProtein Fusion Tag Asp-Asp-Asp-Asp-Lys Target Protein This compound Recombinant This compound FusionProtein->this compound Products Cleaved Fusion Tag Native Target Protein This compound->Products Cleavage

Caption: Specific action of this compound at the DDDDK recognition site.

References

Application Note: A Practical Guide to On-Column Affinity Tag Removal Using Enteropeptidase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Recombinant protein expression is a fundamental technique in biotechnology and drug development. Affinity tags, such as the polyhistidine (His-tag) or FLAG-tag, are widely used to simplify the purification of these proteins. However, for many downstream applications, including structural studies, functional assays, and therapeutic use, the presence of an affinity tag can be undesirable as it may interfere with the protein's structure and function. Therefore, precise removal of the tag is a critical step.[1]

Enteropeptidase (also known as enterokinase) is a highly specific serine protease that recognizes the amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond immediately C-terminal to the lysine (B10760008) residue.[2][3][4] This remarkable specificity makes it an excellent tool for removing affinity tags from fusion proteins that have been engineered to contain this recognition site.[5] The process can be performed while the fusion protein is immobilized on an affinity chromatography column ("on-column cleavage"), which streamlines the purification workflow by combining tag removal and the separation of the target protein from the tag and protease in a single step.[6]

This application note provides a detailed protocol for the on-column removal of affinity tags using this compound, including methods for reaction optimization, quantitative data summaries, and troubleshooting guidance.

Principles of On-Column this compound Cleavage

The on-column cleavage strategy involves several key stages:

  • Binding: The fusion protein containing the affinity tag and the this compound cleavage site is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for a His-tagged protein).

  • Washing: The column is washed extensively to remove unbound contaminating proteins.

  • Buffer Exchange: The buffer is exchanged for one that is optimal for this compound activity. This is a crucial step to remove any substances that might inhibit the enzyme, such as imidazole (B134444) or high salt concentrations.

  • Digestion: this compound is added to the column, and the column is incubated under controlled conditions to allow for the cleavage of the fusion protein.

  • Elution: The tag-free target protein is eluted from the column, while the affinity tag and any uncleaved fusion protein remain bound.

  • Final Purification: The protease itself (if tagged) and the cleaved tag are subsequently removed from the column.

This method offers significant advantages over in-solution cleavage, including reduced non-specific cleavage, simplified removal of the protease and cleaved tag, and higher recovery of the pure target protein.[6]

Data Presentation: Optimizing Reaction Conditions

The efficiency of this compound cleavage is dependent on several factors.[4] Successful tag removal requires careful optimization of reaction parameters. The following tables summarize key quantitative data for optimizing on-column cleavage.

Table 1: Recommended Reaction Buffer Conditions for this compound

Parameter Recommended Range Notes
pH 7.0 - 8.5 Optimal activity is typically observed between pH 7.0 and 8.0.
Buffer System 20-50 mM Tris-HCl or MES Phosphate buffers can significantly inhibit enzyme activity.
Temperature 4°C - 37°C Lower temperatures (e.g., 4°C or 25°C) can be used to maintain protein stability, but may require longer incubation times.[4]
NaCl Concentration 0 - 250 mM Higher salt concentrations can be inhibitory.[4]
CaCl₂ Concentration 0 - 2 mM Often included, but some studies suggest it does not significantly increase the reaction rate.[4]

| Fusion Protein Conc. | ≥ 0.5 mg/mL | Higher substrate concentrations can improve reaction kinetics.[4] |

Table 2: Common Inhibitors of this compound Activity

Inhibitor Inhibitory Concentration Notes
Phosphate Buffer Any Significantly reduces enzyme activity.
Imidazole > 50 mM Reversibly inhibits activity. Must be removed prior to digestion.[7]
Reducing Agents (DTT, β-ME) Any Incompatible, as this compound contains essential disulfide bonds.[5]
Urea > 2 M Can be used at lower concentrations (1-2 M) to improve cleavage site accessibility, but higher concentrations are inhibitory.[7][8]
SDS ≥ 0.01% Strong detergent that can lead to non-specific cleavage or inhibition.[7]

| Serine Protease Inhibitors | Varies | PMSF, APMSF, and benzamidine (B55565) will inactivate the enzyme.[7] |

Experimental Protocols

Protocol 1: Pilot Experiment for Optimizing this compound Concentration

Before performing a large-scale on-column cleavage, it is crucial to determine the optimal enzyme-to-substrate ratio and incubation time for your specific fusion protein.

Materials:

  • Purified fusion protein (at least 1 mg/mL)

  • Recombinant this compound

  • This compound Cleavage Buffer (e.g., 25 mM Tris-HCl, pH 7.6, 50 mM NaCl, 2 mM CaCl₂)[9]

  • Microcentrifuge tubes

  • SDS-PAGE analysis reagents

  • Incubator or water bath

Methodology:

  • Prepare Reactions: Set up a series of 50 µL reactions in microcentrifuge tubes. For each reaction, use a fixed amount of fusion protein (e.g., 25 µg).

  • Vary Enzyme Ratio: Add varying amounts of this compound to test different enzyme-to-substrate weight ratios (w/w). Typical starting points are 1:200, 1:100, and 1:50.[4]

  • Control Reaction: Prepare a negative control reaction containing the fusion protein but no this compound to check for auto-proteolysis.

  • Incubation: Incubate all tubes at a chosen temperature (e.g., 25°C or room temperature).

  • Time Points: At various time points (e.g., 1, 3, 6, and 16-20 hours), remove a 10 µL aliquot from each reaction tube.[2][9]

  • Stop Reaction: Immediately stop the reaction in the aliquot by adding 10 µL of 2x SDS-PAGE sample buffer and boiling for 5 minutes. Store samples at -20°C.

  • Analysis: Analyze all time-point samples by SDS-PAGE to determine the extent of cleavage. Identify the conditions that yield the most complete and specific cleavage.

Protocol 2: On-Column Affinity Tag Removal

This protocol assumes the use of a His-tagged fusion protein and Ni-NTA affinity resin. The principles can be adapted for other affinity systems.

Materials:

  • Clarified cell lysate containing the His-tagged fusion protein

  • Ni-NTA affinity resin in a chromatography column

  • Binding/Wash Buffer 1: 50 mM Tris-HCl, 300-500 mM NaCl, 10-20 mM Imidazole, pH 8.0

  • Wash Buffer 2 (Imidazole Removal): 50 mM Tris-HCl, 300-500 mM NaCl, pH 8.0

  • This compound Cleavage Buffer: 25 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.6[9]

  • Recombinant this compound (amount determined from Protocol 1)

  • Elution Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 250-500 mM Imidazole, pH 8.0

  • Collection tubes

Methodology:

  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding/Wash Buffer 1.[10][11]

  • Load Protein: Load the clarified cell lysate onto the column at a flow rate of 0.5-1 mL/min. Collect the flow-through to analyze protein binding efficiency.[10]

  • Wash Step 1: Wash the column with 10-20 CV of Binding/Wash Buffer 1 to remove non-specifically bound proteins. Monitor the A280 of the wash fractions until it returns to baseline.

  • Wash Step 2 (Buffer Exchange): Wash the column with 5-10 CV of Wash Buffer 2 (imidazole-free) to remove all traces of imidazole, which would inhibit this compound.

  • Buffer Equilibration for Cleavage: Equilibrate the column with 5-10 CV of this compound Cleavage Buffer.

  • Initiate On-Column Digestion:

    • Dilute the pre-determined amount of this compound in a small volume (e.g., 1-2 CV) of ice-cold Cleavage Buffer.

    • Drain the buffer from the column until it reaches the top of the resin bed.

    • Load the this compound solution onto the column, allowing it to fully enter the resin.

    • Seal the column outlet and incubate at the optimized temperature (e.g., 4°C to 25°C) for the optimized duration (e.g., 16-24 hours). Gentle rocking or agitation can sometimes improve efficiency.

  • Elute Tag-Free Protein: After incubation, open the column outlet and collect the eluate. This fraction contains the target protein, as its affinity tag has been cleaved. Wash the column with 2-3 CV of Cleavage Buffer and pool with the initial eluate.

  • Elute Bound Components: Elute the remaining bound material (cleaved tag, uncleaved fusion protein, and His-tagged protease if used) from the column using 5-10 CV of Elution Buffer.

  • Analyze Fractions: Analyze all collected fractions (flow-through, washes, cleaved protein eluate, and final elution) by SDS-PAGE to confirm the success of the procedure.

  • Column Regeneration: Regenerate the affinity resin according to the manufacturer's instructions.[10]

Mandatory Visualization

The following diagrams illustrate the on-column cleavage workflow and the logical relationships in troubleshooting.

OnColumnCleavageWorkflow start Start: Clarified Lysate with Fusion Protein equilibrate 1. Equilibrate Column (Binding Buffer) start->equilibrate load 2. Load Lysate onto Column equilibrate->load ft Flow-Through (Unbound Proteins) load->ft Collect wash1 3. Wash Column (Binding Buffer with Imidazole) load->wash1 wash2 4. Wash Column (Imidazole-Free Buffer) wash1->wash2 wash_out Wash Fractions (Contaminants) wash1->wash_out wash2->wash_out equilibrate_cleavage 5. Equilibrate Column (Cleavage Buffer) wash2->equilibrate_cleavage add_ek 6. Add this compound & Incubate equilibrate_cleavage->add_ek elute_target 7. Elute Tag-Free Target Protein add_ek->elute_target target_protein Final Product: Pure, Tag-Free Protein elute_target->target_protein elute_tag 8. Elute Bound Components (High Imidazole) elute_target->elute_tag After collection bound_components Waste: Tag, Uncleaved Protein, (His-tagged Protease) elute_tag->bound_components Collect

Caption: Workflow for on-column this compound cleavage of a His-tagged protein.

TroubleshootingTree problem Problem Observed no_cleavage Poor or No Cleavage problem->no_cleavage nonspecific Non-Specific Cleavage problem->nonspecific cause_inhibitor Cause: Inhibitors Present (Imidazole, DTT, Phosphate) no_cleavage->cause_inhibitor cause_inaccessible Cause: Cleavage Site Sterically Hindered no_cleavage->cause_inaccessible cause_proline Cause: Proline after Cleavage Site (DDDDK-P) no_cleavage->cause_proline cause_conditions Cause: Suboptimal Conditions (pH, Temp) no_cleavage->cause_conditions cause_excess_ek Cause: Too much This compound nonspecific->cause_excess_ek cause_long_incubation Cause: Incubation Time too long nonspecific->cause_long_incubation sol_inhibitor Solution: Ensure thorough buffer exchange steps. cause_inhibitor->sol_inhibitor sol_inaccessible Solution: Add 1-2M Urea to cleavage buffer or perform in-solution cleavage. cause_inaccessible->sol_inaccessible sol_proline Solution: Re-engineer the fusion construct. cause_proline->sol_proline sol_conditions Solution: Re-optimize conditions using pilot study (Protocol 1). cause_conditions->sol_conditions sol_excess_ek Solution: Reduce enzyme:substrate ratio. cause_excess_ek->sol_excess_ek sol_long_incubation Solution: Reduce incubation time. cause_long_incubation->sol_long_incubation

References

Designing an Optimal Enteropeptidase Cleavage Site in a Fusion Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a highly specific serine protease that recognizes the amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond C-terminal to the lysine (B10760008) residue.[1] This remarkable specificity makes it an invaluable tool in biotechnology and drug development for the precise removal of fusion tags (e.g., His-tags, GST-tags) from recombinant proteins, yielding a native protein with the desired N-terminus.[2] Optimizing the cleavage site is crucial for maximizing the yield of the target protein while minimizing non-specific cleavage and protein degradation. These application notes provide a comprehensive guide to designing and validating an optimal this compound cleavage site in a fusion protein.

Designing the Optimal Cleavage Site

The efficiency of this compound cleavage is influenced by several factors, primarily the amino acid sequence of the recognition site and its accessibility within the fusion protein.

The Canonical Recognition Sequence and Key Variants

The canonical this compound recognition sequence is (Asp)4-Lys . However, research has shown that variations in this sequence can significantly impact cleavage efficiency. Notably, substituting the P1 lysine residue with arginine can enhance the rate of cleavage.

Influence of Flanking Residues

The amino acid residues immediately following the cleavage site (the P1' position) can also influence the cleavage rate. While this compound has a strong preference for the (Asp)4-Lys/Arg motif, the nature of the P1' residue can affect the kinetics of the reaction.

Structural Accessibility

For efficient cleavage, the this compound recognition site must be sterically accessible to the enzyme. If the cleavage site is buried within the folded structure of the fusion protein or is part of an aggregated protein, cleavage efficiency will be significantly reduced.[3] In such cases, the addition of denaturing agents like urea (B33335) may be necessary to expose the site.[3][4]

Quantitative Comparison of this compound Cleavage Sites

The following table summarizes the kinetic parameters for the cleavage of various synthetic peptide substrates by this compound, providing a quantitative basis for selecting an optimal cleavage sequence. A higher kcat/Km value indicates greater catalytic efficiency.

P5-P1 SequenceP1' ResidueSubstrateEnzyme Variantkcat/Km (M⁻¹s⁻¹)Reference
Gly-(Asp)4-Lysβ-naphthylamideGDDDDK-NABovine this compound-[5]
Val-(Asp)4-Lys-VDDDDKBovine this compound-[6]
(Asp)4-Lys-DDDDKHuman this compound (Y174R)6.83 x 10⁶[7]
(Asp)4-Arg-DDDDRHuman this compound (Y174R)1.89 x 10⁷[7]
Gly-(Asp)4-LysAMCGD4K-AMCThis compound-[8]
Val-Asp-Tyr-ArgPheVDYRFLThis compoundFaster than DDDDK[9]
Ser-Gly-Asp-ArgMetSGDRMWThis compoundFaster than DDDDK[9]
Ser-Gly-Glu-ArgMetSGERMMThis compoundFaster than DDDDK[9]

Experimental Workflow and Influencing Factors

The following diagrams illustrate the general workflow for designing and validating an this compound cleavage site and the key factors that influence cleavage efficiency.

workflow cluster_design Design & Cloning cluster_expression Expression & Purification cluster_cleavage Cleavage & Analysis design Design Fusion Protein with Cleavage Site clone Clone & Sequence Verify design->clone express Express Fusion Protein clone->express purify Purify Fusion Protein express->purify pilot Pilot Cleavage Study purify->pilot scaleup Scale-up Cleavage pilot->scaleup analysis Analyze Products (SDS-PAGE, HPLC) scaleup->analysis

Caption: Experimental workflow for optimal cleavage site design.

factors cluster_sequence Sequence cluster_conditions Reaction Conditions cluster_protein Protein Properties Cleavage_Efficiency Cleavage Efficiency Recognition_Site Recognition Site (e.g., DDDDK vs DDDDR) Recognition_Site->Cleavage_Efficiency Flanking_Residues Flanking Residues (P1') Flanking_Residues->Cleavage_Efficiency Temperature Temperature Temperature->Cleavage_Efficiency pH pH pH->Cleavage_Efficiency Buffer_Composition Buffer Composition Buffer_Composition->Cleavage_Efficiency Enzyme_Substrate_Ratio Enzyme:Substrate Ratio Enzyme_Substrate_Ratio->Cleavage_Efficiency Accessibility Site Accessibility Accessibility->Cleavage_Efficiency Aggregation Aggregation State Aggregation->Cleavage_Efficiency

Caption: Factors influencing this compound cleavage efficiency.

Experimental Protocols

Protocol 1: Pilot Study for Optimizing this compound Cleavage

This protocol is designed to determine the optimal conditions for cleaving your specific fusion protein on a small scale before proceeding to a large-scale reaction.

Materials:

  • Purified fusion protein

  • Recombinant this compound

  • 10X this compound Reaction Buffer (e.g., 250 mM Tris-HCl, 500 mM NaCl, 20 mM CaCl2, pH 8.0)

  • Nuclease-free water

  • 2X SDS-PAGE sample buffer

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup: Prepare a series of 20 µL reactions in microcentrifuge tubes. It is recommended to test different enzyme-to-substrate ratios (w/w), for example, 1:200, 1:100, and 1:50. Include a negative control with no this compound.

    • X µL Purified Fusion Protein (to a final concentration of 0.5-1.0 mg/mL)

    • 2 µL 10X this compound Reaction Buffer

    • Y µL this compound (at various dilutions)

    • Z µL Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reactions at a suitable temperature, typically 25°C or 37°C.

  • Time-Course Analysis: At various time points (e.g., 1, 4, 8, and 16 hours), withdraw a 5 µL aliquot from each reaction.

  • Stop Reaction: Immediately stop the reaction in the aliquots by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.

  • Analysis: Analyze the samples by SDS-PAGE (see Protocol 2) to determine the extent of cleavage.

  • Optimization: Based on the SDS-PAGE results, identify the optimal enzyme-to-substrate ratio and incubation time that results in complete and specific cleavage of the fusion protein.

Protocol 2: Analysis of Cleavage Products by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to qualitatively assess the efficiency of the cleavage reaction by separating the uncleaved fusion protein from the cleaved target protein and fusion tag.

Materials:

  • Polyacrylamide gels (appropriate percentage to resolve your proteins of interest)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue stain or other protein stain

  • Destaining solution

Procedure:

  • Sample Loading: Load the stopped reaction aliquots from Protocol 1, alongside the uncut fusion protein control and protein molecular weight standards, into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue for a sufficient time to visualize the protein bands.

  • Destaining: Destain the gel to reduce the background and enhance the visibility of the protein bands.

  • Analysis: Visualize the gel on a light box or using a gel documentation system. The appearance of bands corresponding to the expected molecular weights of the cleaved target protein and the fusion tag, and the disappearance of the band for the uncleaved fusion protein, indicate a successful cleavage reaction.

Protocol 3: Quantitative Analysis of Cleavage by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for the quantitative analysis of the cleavage reaction by separating and quantifying the uncleaved fusion protein and the cleaved products.

Materials:

  • RP-HPLC system with a UV detector

  • C4 or C18 reversed-phase column suitable for protein separation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Samples from the cleavage reaction

Procedure:

  • Sample Preparation: If necessary, stop the cleavage reaction by adding a quenching agent (e.g., a protease inhibitor specific for serine proteases or by acidification). Centrifuge the sample to remove any precipitated material.

  • HPLC Method:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the proteins using a linear gradient of Mobile Phase B (e.g., 5-95% over 30-60 minutes).

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the uncleaved fusion protein, the target protein, and the fusion tag based on their retention times (which can be determined by running standards of the purified components if available).

    • Integrate the peak areas to determine the relative amounts of each species.

    • Calculate the percentage of cleavage by comparing the peak area of the cleaved target protein to the total peak area of the target protein (cleaved and uncleaved).

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Cleavage Enzyme:substrate ratio is too low.Increase the amount of this compound.
Incubation time is too short.Increase the incubation time.
Reaction temperature is too low.Increase the temperature (e.g., from 25°C to 37°C), ensuring the stability of the target protein.
Cleavage site is inaccessible.Add a mild denaturant (e.g., 1-2 M urea) to the reaction buffer. Perform a pilot study to determine the optimal concentration.
Inhibitors present in the protein preparation.Ensure the final purification buffer is compatible with this compound activity (e.g., avoid high concentrations of phosphate).
Non-specific Cleavage Enzyme:substrate ratio is too high.Decrease the amount of this compound.
Incubation time is too long.Reduce the incubation time.
Presence of secondary, less favorable cleavage sites.Optimize reaction conditions (lower temperature, shorter incubation) to favor cleavage at the primary site.
Protein Precipitation High protein concentration.Perform the cleavage reaction at a lower protein concentration.
Buffer conditions are not optimal for the target protein's solubility after tag removal.Screen different buffer conditions (pH, salt concentration) for the cleavage reaction.

References

High-Purity Recombinant Light Chain Enteropeptidase: A Guide to Commercial Sources and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient cleavage of fusion proteins is a critical step in obtaining pure, active target proteins. Recombinant light chain enteropeptidase has emerged as a highly specific and effective tool for this purpose, recognizing the canonical Asp-Asp-Asp-Asp-Lys (DDDDK) sequence and cleaving C-terminal to the lysine (B10760008) residue. This application note provides a comprehensive overview of commercially available high-purity recombinant light chain this compound, including a comparison of supplier specifications, detailed experimental protocols for fusion protein cleavage, and troubleshooting guidance.

Commercial Sources of Recombinant Light Chain this compound

A variety of suppliers offer recombinant light chain this compound, primarily expressed in E. coli or Pichia pastoris. The choice of supplier may depend on factors such as specific activity, purity, formulation, and cost-effectiveness for the intended application. Below is a comparative summary of key quantitative data from several prominent commercial sources.

SupplierProduct NameSource OrganismPuritySpecific ActivityKinetic Parameters (kcat/Km)
New England Biolabs (NEB) Enterokinase, light chainPichia pastoris>95%1 unit cleaves 25 µg of substrate to >95% completion in 16 hours at 25°C.[1]Not provided
Cell Sciences Recombinant Human this compound Light ChainE. coli>95%1 unit cleaves 2 mg of Thioredoxin/Human EGF fusion protein in 16 hours at 25°C.[2][3]Not provided
Yeasen Recombinant Enterokinase (rEK)E. coliHigh Purity500 µg/UNot provided
AFSBio Inc. Recombinant Enterokinase, LightChain, PorcineP. pastorisNot specified1 unit cleaves 50 µg of fusion protein to >95% completion in 16 hours at 22°C.[4]Not provided
Novus Biologicals Recombinant Human this compound/Enterokinase Protein, CFNot specified>95%>30,000 pmol/min/µgNot provided
Angio-Proteomie This compound/ Enterokinase, Light Chain Human RecombinantE. coli>95.0%Not providedNot provided
Celprogen Recombinant Human this compoundE. coliNot specified1 unit cleaves 2 mg of thioredoxin/human EGF fusion protein in 16 hours at 25°C.[5]Not provided
R&D Systems Recombinant Human this compound/Enterokinase Protein, CFMouse myeloma cell line>90%>10,000 pmol/min/µgNot provided
Sigma-Aldrich Enterokinase, bovine, recombinantE. coli≥95%≥20 units/mg protein (One unit will produce 1.0 nmole of trypsin from trypsinogen (B12293085) per minute at pH 5.6 at 25 °C).[6]Not provided

Note: Unit definitions and assay conditions vary between suppliers, making direct comparison of specific activity challenging. It is recommended to perform pilot experiments to determine the optimal enzyme concentration for your specific fusion protein.

Enzymatic Action of Light Chain this compound

This compound is a serine protease that exhibits high specificity for the amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK).[7][8][9] The light chain of this compound contains the catalytic domain responsible for this activity.[8][9] It cleaves the peptide bond immediately following the lysine residue. This specificity makes it an invaluable tool in biotechnology for the precise removal of fusion tags from recombinant proteins.[8]

Enteropeptidase_Action FusionProtein Fusion Protein (Tag-DDDDK-Target) Cleavage Cleavage FusionProtein->Cleavage This compound Light Chain This compound This compound->Cleavage Products Cleaved Tag + Target Protein Cleavage->Products

Enzymatic cleavage of a fusion protein by light chain this compound.

Experimental Protocol: Fusion Protein Cleavage

This protocol provides a general guideline for the cleavage of a fusion protein containing an this compound recognition site. Optimization is crucial for each specific fusion protein.

Materials:

  • High-purity recombinant light chain this compound

  • Purified fusion protein (at a concentration of 0.5-1.0 mg/mL)

  • This compound Cleavage Buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0)

  • SDS-PAGE gels and reagents

  • Microcentrifuge tubes

Protocol:

  • Reaction Setup (Pilot Experiment): To determine the optimal enzyme-to-substrate ratio and incubation time, it is highly recommended to perform small-scale pilot experiments.

    • Prepare a series of reactions in microcentrifuge tubes, varying the amount of this compound. Typical starting ratios (w/w) are 1:200, 1:100, and 1:50 (this compound:fusion protein).

    • Include a negative control reaction without this compound to check for auto-proteolysis of the fusion protein.

    • A typical 20 µL reaction can be set up as follows:

      • X µL Purified Fusion Protein (to a final concentration of 0.5-1.0 mg/mL)

      • 2 µL 10X this compound Cleavage Buffer

      • Y µL this compound (at various dilutions)

      • Z µL Nuclease-free water to a final volume of 20 µL

  • Incubation: Incubate the reactions at a chosen temperature. 25°C is a common starting point, but lower temperatures (4°C) can be used to maintain the stability of sensitive target proteins, although this will likely require longer incubation times.

  • Time-Course Analysis: To determine the optimal incubation time, remove aliquots (e.g., 5 µL) from each reaction at different time points (e.g., 1, 4, 8, and 16 hours).

  • Stopping the Reaction: Stop the reaction in the aliquots by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.

  • Analysis: Analyze the samples by SDS-PAGE to visualize the cleavage of the fusion protein. Successful cleavage is indicated by the disappearance of the fusion protein band and the appearance of bands corresponding to the cleaved tag and the target protein.

  • Scaling Up: Once the optimal conditions are determined from the pilot study, the reaction can be scaled up linearly to process the entire batch of the fusion protein.

  • Downstream Processing: After complete cleavage, the this compound (which may be His-tagged depending on the supplier) and the cleaved tag can be removed using appropriate chromatography techniques, such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography.

Cleavage_Workflow Start Start Pilot Pilot Experiment: Vary Enzyme:Substrate Ratio & Incubation Time Start->Pilot Incubate Incubate at Optimal Temperature Pilot->Incubate TimeCourse Time-Course Sampling Incubate->TimeCourse SDS_PAGE SDS-PAGE Analysis TimeCourse->SDS_PAGE Optimize Determine Optimal Conditions SDS_PAGE->Optimize Optimize->Pilot Sub-optimal ScaleUp Scale-Up Reaction Optimize->ScaleUp Optimal Purify Purify Target Protein ScaleUp->Purify End End Purify->End

Experimental workflow for fusion protein cleavage using this compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Cleavage Inaccessible Cleavage Site: The recognition site may be sterically hindered within the folded fusion protein.Increase the enzyme-to-substrate ratio. Increase the incubation time. Perform the cleavage under denaturing conditions (e.g., with low concentrations of urea), if the target protein can be refolded.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.Optimize the reaction conditions through pilot experiments. Ensure the buffer does not contain phosphate, which can inhibit this compound activity.[2]
Proline Residue: this compound will not cleave if a proline residue follows the lysine in the recognition sequence.Re-engineer the fusion protein construct to remove the proline.
Non-specific Cleavage Excess this compound: High enzyme concentrations can lead to cleavage at secondary, less specific sites.Reduce the enzyme-to-substrate ratio. Decrease the incubation time.
Contaminating Proteases: The fusion protein preparation may be contaminated with other proteases.Ensure high purity of the fusion protein. Include a control reaction without this compound to assess auto-proteolysis.
Poor Enzyme Activity Presence of Inhibitors: Protease inhibitors such as PMSF or benzamidine (B55565) in the fusion protein preparation will inhibit this compound.Remove inhibitors by dialysis or buffer exchange prior to cleavage.

Conclusion

High-purity recombinant light chain this compound is a powerful and precise tool for the removal of fusion tags in research, drug development, and other biotechnological applications.[10] By carefully selecting a commercial source based on the provided data and optimizing the cleavage protocol for each specific fusion protein, researchers can achieve efficient and specific cleavage, leading to high yields of pure, active target proteins. The detailed protocols and troubleshooting guide provided in this application note serve as a valuable resource for achieving successful outcomes in fusion protein processing.

References

Fluorometric Activity Assay for Measuring Enteropeptidase Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located in the brush border of the duodenal and jejunal mucosa.[1] It plays a crucial role in protein digestion by catalyzing the conversion of inactive trypsinogen (B12293085) to active trypsin. This activation initiates a cascade that leads to the activation of other pancreatic digestive enzymes, such as chymotrypsinogen, proelastases, and procarboxypeptidases.[1][2] Given its pivotal role in digestion, this compound is a target of interest for studying various metabolic conditions and for applications in biotechnology, such as the cleavage of fusion proteins containing the this compound recognition sequence.

This document provides detailed application notes and protocols for a sensitive and continuous fluorometric assay to measure the kinetic activity of this compound. This assay is essential for researchers in basic science and drug development who are looking to characterize the enzyme, screen for inhibitors, or optimize conditions for its use.

Assay Principle

The fluorometric assay for this compound activity is based on the enzymatic cleavage of a synthetic peptide substrate that is linked to a fluorophore. The substrate is specifically designed to contain the this compound recognition sequence, most commonly Asp-Asp-Asp-Asp-Lys (DDDDK), followed by a fluorogenic leaving group such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[3][4]

In its intact form, the substrate is minimally fluorescent. Upon cleavage by this compound at the C-terminal side of the lysine (B10760008) residue, the free fluorophore is released.[4] This release results in a significant increase in fluorescence intensity, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the this compound activity, allowing for the precise determination of kinetic parameters such as Kₘ and kₖₐₜ.[5]

Data Presentation

Fluorogenic Substrate Properties

The choice of fluorophore is a critical aspect of the assay design. AMC and AFC are two common coumarin-based fluorophores with distinct spectral properties.

FluorophoreExcitation (nm)Emission (nm)Key Characteristics
AMC (7-amino-4-methylcoumarin)~380~500Commonly used, but its shorter wavelength emission may overlap with autofluorescence from biological samples.[5]
AFC (7-amino-4-trifluoromethylcoumarin)~380-400~500-505Generally preferred due to a spectral shift that can reduce background interference.[3][5]
This compound Kinetic Parameters

The following table summarizes the kinetic constants for commonly used fluorogenic substrates for this compound. These values are crucial for comparing substrate efficiency and for designing experiments.

SubstrateKₘ (mM)kₖₐₜ (s⁻¹)Catalytic Efficiency (kₖₐₜ/Kₘ) (M⁻¹s⁻¹)Source
GD₄K-AMC 0.025652.6 x 10⁶[6]
GD₄K-NA 0.5 - 0.6254.2 - 5.0 x 10⁴[6]
GDDDDK-βNA Value not specifiedValue not specifiedValue not specified[7]
Cy5-substrate Value not specifiedValue not specifiedValue not specified[7]
5FAM-substrate Value not specifiedValue not specifiedValue not specified[7]

GD₄K-NA (GD₄K-conjugated 2-naphthylamine) and GDDDDK-βNA (GDDDDK-β-naphthylamide) are older substrates, with GD₄K-AMC being a more suitable and safer alternative.[6][7]

Mandatory Visualizations

Enteropeptidase_Activation_Cascade cluster_duodenum Duodenal Lumen Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin This compound This compound This compound->Trypsinogen Cleavage Procarboxypeptidase Procarboxypeptidase Trypsin->Procarboxypeptidase Activation Chymotrypsinogen Chymotrypsinogen Trypsin->Chymotrypsinogen Activation Proelastase Proelastase Trypsin->Proelastase Activation Carboxypeptidase Carboxypeptidase Procarboxypeptidase->Carboxypeptidase Chymotrypsin Chymotrypsin Chymotrypsinogen->Chymotrypsin Elastase Elastase Proelastase->Elastase

Caption: this compound initiates a proteolytic cascade in the duodenum.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Substrate Stock, and This compound Solution Plate_Setup Add Assay Buffer and Substrate to 96-well plate Reagent_Prep->Plate_Setup Enzyme_Addition Add this compound to initiate reaction Plate_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Fluorescence_Read Measure fluorescence kinetically (Ex/Em = 380/500 nm) Incubation->Fluorescence_Read Data_Analysis Calculate initial velocity (V₀) Fluorescence_Read->Data_Analysis Kinetics_Calc Determine Kₘ and Vₘₐₓ using Michaelis-Menten plot Data_Analysis->Kinetics_Calc

Caption: Workflow for determining this compound kinetics.

Experimental Protocols

Materials and Reagents
  • This compound: Purified recombinant or native enzyme.

  • Fluorogenic Substrate: e.g., Gd-D-D-D-K-AMC or a similar AFC-based substrate.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 0.05% (v/v) Brij-35.

  • Substrate Solvent: Anhydrous DMSO.

  • Microplate Reader: Capable of fluorescence measurements with excitation at ~380 nm and emission at ~500 nm, with temperature control.

  • 96-well Plates: Black, flat-bottom plates are recommended to minimize background fluorescence.

  • Standard: Free AMC or AFC for generating a standard curve to convert relative fluorescence units (RFU) to molar concentrations.

Reagent Preparation
  • Assay Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 8.0, 1 M CaCl₂, and 10% Brij-35. Dilute to the final concentrations in ultrapure water. Store at 4°C.

  • Substrate Stock Solution (10 mM): Dissolve the fluorogenic substrate in DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • This compound Working Solution: Dilute the this compound stock solution in cold Assay Buffer to the desired concentration immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Keep on ice.

  • Fluorophore Standard Stock Solution (1 mM): Dissolve the free fluorophore (AMC or AFC) in DMSO. Store at -20°C, protected from light.

Assay Protocol for Kinetic Analysis

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

  • Prepare Substrate Dilutions:

    • On the day of the experiment, thaw the 10 mM substrate stock solution.

    • Perform serial dilutions of the substrate stock solution in Assay Buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0, 5, 10, 20, 40, 80, 120 µM). It is recommended to test concentrations spanning from below to above the expected Kₘ.

  • Set up the Microplate:

    • Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.

    • Include "no enzyme" controls for each substrate concentration to measure background fluorescence.

    • Include "no substrate" controls with the enzyme to measure any intrinsic fluorescence of the enzyme preparation.

  • Equilibration:

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

  • Initiate the Reaction:

    • Add 50 µL of the pre-warmed, diluted this compound working solution to each well to start the reaction.

    • For the "no enzyme" control wells, add 50 µL of Assay Buffer.

    • Mix the contents of the wells gently by pipetting or using an orbital shaker for a few seconds.

  • Fluorescence Measurement:

    • Immediately place the plate in the microplate reader, which has been pre-set to 37°C.

    • Measure the fluorescence intensity (RFU) in kinetic mode for 30-60 minutes, with readings taken every 60 seconds. Use an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm.[5]

Data Analysis
  • Standard Curve:

    • Prepare a standard curve using the free fluorophore (AMC or AFC) to convert RFU to the concentration of the product formed.

    • Dilute the 1 mM fluorophore stock solution in Assay Buffer to generate a series of known concentrations (e.g., 0 to 50 µM).

    • Measure the fluorescence of these standards under the same assay conditions.

    • Plot RFU versus fluorophore concentration and determine the linear regression equation.

  • Calculate Initial Reaction Velocities (V₀):

    • For each substrate concentration, plot the fluorescence intensity (RFU) against time.

    • Identify the linear portion of the curve (the initial phase of the reaction).

    • The slope of this linear portion represents the initial reaction rate in RFU/min.

    • Convert this rate from RFU/min to moles/min using the slope from the standard curve.

  • Determine Kinetic Parameters (Kₘ and Vₘₐₓ):

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism): V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    • The software will provide the values for Vₘₐₓ and Kₘ.

  • Calculate kₖₐₜ:

    • The turnover number (kₖₐₜ) can be calculated if the concentration of the enzyme ([E]) is known: kₖₐₜ = Vₘₐₓ / [E]

This detailed protocol provides a robust framework for the accurate and reproducible measurement of this compound kinetics, which is invaluable for both fundamental research and drug development applications.

References

Application Notes and Protocols for Immobilized Enteropeptidase Columns in Continuous Flow Protein Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient and specific cleavage of fusion tags from recombinant proteins is a critical step in the production of therapeutic proteins and other biopharmaceuticals. Enteropeptidase, also known as enterokinase, is a highly specific serine protease that recognizes the amino acid sequence (Asp)4-Lys and cleaves the peptide bond after the lysine (B10760008) residue.[1][2] This specificity makes it an invaluable tool for removing fusion tags to produce a native protein sequence.[3][4] However, the use of soluble this compound in large-scale processing presents challenges, including the need to remove the enzyme from the final product, the potential for non-specific cleavage with high enzyme concentrations, and the cost associated with single-use enzyme application.[4][5]

Immobilization of this compound onto a solid support addresses these challenges by allowing for the easy separation of the enzyme from the reaction mixture, enabling continuous processing, and facilitating enzyme reuse, which significantly reduces costs.[1][6][7] This document provides detailed application notes and protocols for the preparation and use of immobilized this compound columns in a continuous flow system for efficient and scalable fusion protein processing.

Key Advantages of Immobilized this compound Columns

  • Simplified Downstream Processing: The enzyme is contained within the column, eliminating the need for subsequent removal steps.[1]

  • Enhanced Enzyme Stability: Immobilization can improve the operational stability of this compound, increasing its half-life compared to the free enzyme.[6]

  • Cost-Effectiveness: The ability to reuse the immobilized enzyme for multiple cycles significantly lowers the cost of goods for protein production.[1][8]

  • Continuous Processing: Continuous flow systems allow for the processing of large volumes of protein solution, improving throughput and efficiency.[9]

  • Controlled Reaction: Continuous flow allows for precise control over reaction time by adjusting the flow rate, minimizing non-specific cleavage.

Data Summary: Performance of Immobilized this compound

The following tables summarize quantitative data from various studies on immobilized this compound, providing a comparative overview of different immobilization strategies and their performance.

Table 1: Comparison of Immobilization Methods and Supports

Immobilization MethodSupport MaterialRemaining Activity (%)Reusability (Cycles)Reference
Covalent BindingHexamethylamino Sepabeads~60%At least 2[6]
Covalent BindingEstapor Paramagnetic Microspheres~60%Not specified[6]
Covalent Binding (Carbodiimide)Magnetic NanoparticlesHigher activity retentionUp to 10[4]
Covalent Binding (Glutaraldehyde)Not specifiedLowNot specified[6]
AdsorptionNot specifiedGenerally high initial activityProne to leaching[10]
EntrapmentCalcium AlginateVariesVaries[11]

Table 2: Stability of Immobilized this compound

Support MaterialConditionHalf-life Increase (vs. Free Enzyme)Reference
Hexamethylamino Sepabeads23°C4.3-fold[6]
Hexamethylamino Sepabeads4°C3.8-fold[6]

Experimental Protocols

Protocol 1: Immobilization of Recombinant this compound via Covalent Binding to NHS-activated Agarose (B213101)

This protocol describes the covalent immobilization of recombinant this compound onto N-hydroxysuccinimide (NHS)-activated agarose beads, a common and effective method.

Materials:

  • Recombinant this compound (light chain has full activity)[12]

  • NHS-activated Agarose Resin

  • Immobilization Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5

  • Wash Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Storage Buffer: 50 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 50% glycerol[12]

  • Empty chromatography column

  • Peristaltic pump and tubing

Procedure:

  • Resin Preparation:

    • Equilibrate the NHS-activated agarose resin to room temperature.

    • Wash the resin with 10-15 bed volumes of ice-cold 1 mM HCl to remove additives and preserve the reactive groups.

    • Immediately wash the resin with 10 bed volumes of cold Immobilization Buffer to adjust the pH for coupling.

  • Enzyme Preparation:

    • Dissolve the lyophilized recombinant this compound in the Immobilization Buffer to a final concentration of 1-5 mg/mL. Centrifuge the vial before opening to ensure all powder is at the bottom.[13]

    • Keep the enzyme solution on ice.

  • Covalent Coupling:

    • Immediately add the enzyme solution to the washed resin. Use a resin-to-enzyme solution ratio of 1:2 (v/v).

    • Gently mix the slurry on a rocker or end-over-end rotator for 1-4 hours at 4°C or room temperature, depending on the enzyme's stability.

  • Quenching of Unreacted Groups:

    • After the coupling reaction, collect the resin by centrifugation or filtration.

    • Add 1 bed volume of Quenching Buffer and mix for 1-2 hours at room temperature to block any remaining active NHS groups.

  • Washing and Storage:

    • Wash the resin with 10 bed volumes of Wash Buffer to remove unbound enzyme and quenching agent.

    • Wash with a high salt buffer (e.g., 1 M NaCl) followed by a low salt buffer to remove any non-covalently bound protein.

    • Resuspend the immobilized enzyme resin in Storage Buffer and store at 4°C for short-term use or -20°C for long-term storage.[12]

  • Column Packing:

    • Create a slurry of the immobilized this compound resin in Storage Buffer (without glycerol (B35011) for immediate use).

    • Carefully pour the slurry into an empty chromatography column, avoiding the introduction of air bubbles.

    • Allow the resin to settle and then connect the column to a peristaltic pump.

    • Wash the packed column with 5-10 column volumes of cleavage buffer to equilibrate it for use.

Protocol 2: Continuous Flow Cleavage of a Fusion Protein

This protocol details the use of the prepared immobilized this compound column for the continuous cleavage of a fusion protein.

Materials:

  • Packed immobilized this compound column

  • Purified fusion protein containing an this compound cleavage site ((Asp)4-Lys)

  • Cleavage Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM CaCl2. The optimal pH range is 6.0-9.0.[12][14]

  • Peristaltic pump or FPLC system

  • Fraction collector

  • SDS-PAGE analysis equipment

Procedure:

  • System Setup:

    • Connect the packed column to a peristaltic pump or an FPLC system.

    • Equilibrate the column with at least 5 column volumes of Cleavage Buffer at the desired operating temperature (e.g., 4°C, 25°C, or 37°C).[12]

  • Protein Sample Preparation:

    • Dialyze or buffer exchange the purified fusion protein into the Cleavage Buffer.

    • Determine the protein concentration.

  • Continuous Flow Cleavage:

    • Load the fusion protein solution onto the column using the pump at a predetermined flow rate. The optimal flow rate will depend on the enzyme loading, column size, and fusion protein concentration and should be optimized empirically. Start with a low flow rate to ensure sufficient residence time for cleavage.

    • For initial optimization, a recirculation setup can be used where the eluate is passed through the column multiple times.[8][15]

  • Collection and Analysis:

    • Collect the column eluate in fractions using a fraction collector.

    • Analyze the collected fractions for cleavage efficiency using SDS-PAGE. Look for the disappearance of the fusion protein band and the appearance of the cleaved protein and tag bands.

  • Column Regeneration and Storage:

    • After processing, wash the column with 10-20 column volumes of Cleavage Buffer to remove any remaining protein.

    • For storage, wash the column with Storage Buffer and store at 4°C. Ensure the column remains sealed to prevent it from drying out. The column can be reused multiple times.[1][8]

Visualizations

Experimental_Workflow cluster_prep Column Preparation cluster_process Continuous Flow Processing Resin NHS-activated Agarose Resin Wash_Resin Wash Resin (1mM HCl, then Buffer) Resin->Wash_Resin Couple Couple Enzyme to Resin Wash_Resin->Couple Enzyme Recombinant This compound Enzyme->Couple Quench Quench Unreacted Groups Couple->Quench Wash_Immobilized Wash Immobilized Enzyme Quench->Wash_Immobilized Pack Pack Column Wash_Immobilized->Pack Packed_Column Immobilized This compound Column Pack->Packed_Column Equilibrate Equilibrate Column (Cleavage Buffer) Packed_Column->Equilibrate Load Load Protein & Start Flow Equilibrate->Load Fusion_Protein Fusion Protein Solution Fusion_Protein->Load Cleavage On-Column Cleavage Load->Cleavage Collect Collect Cleaved Protein Cleavage->Collect Analysis Analyze Fractions (SDS-PAGE) Collect->Analysis

Caption: Experimental workflow for preparing and using an immobilized this compound column.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs FusionProtein Fusion Protein (with (Asp)4-Lys site) ContinuousFlow Continuous Flow Processing FusionProtein->ContinuousFlow ImmobilizedEK Immobilized This compound Column ImmobilizedEK->ContinuousFlow CleavedProtein Cleaved Target Protein ContinuousFlow->CleavedProtein CleavedTag Cleaved Fusion Tag ContinuousFlow->CleavedTag ReusableColumn Reusable Enzyme Column ContinuousFlow->ReusableColumn

Caption: Logical relationship of inputs and outputs in the continuous flow process.

References

Application Notes and Protocols for the Specific Activation of Recombinant Trypsinogen Using Enteropeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase, also known as enterokinase, is a highly specific serine protease that plays a crucial role in the digestive cascade by activating trypsinogen (B12293085) to its active form, trypsin.[1][2][3] This activation occurs through the cleavage of a specific peptide bond following the recognition sequence (Asp)4-Lys at the N-terminus of trypsinogen.[4][5][6] The remarkable specificity of this compound for this sequence makes it an invaluable tool in biotechnology, particularly for the precise cleavage of fusion proteins and the specific activation of recombinant zymogens like trypsinogen, ensuring the generation of a homogenous, active enzyme without off-target proteolysis.[7][8][9][10]

These application notes provide detailed protocols for the use of recombinant this compound to activate recombinant trypsinogen, methods for quantifying the resulting trypsin activity, and key quantitative data to guide experimental design.

Principle of Activation

This compound catalyzes the removal of the N-terminal propeptide from trypsinogen, converting the inactive zymogen into catalytically active trypsin. This process is a key regulatory step in protein digestion and can be harnessed for in vitro applications. The high fidelity of this compound for its recognition site minimizes the risk of non-specific cleavage within the target protein, a common issue with less specific proteases.[8][11]

Quantitative Data Summary

The efficiency of this compound-mediated activation can be influenced by factors such as the source of the enzyme and the specific reaction conditions. The following tables summarize key quantitative parameters derived from various studies.

Table 1: Kinetic Parameters of this compound with Different Trypsinogens

This compound SourceTrypsinogen Sourcekcat/Km (mM⁻¹s⁻¹)Reference
HumanHuman Cationic330[12]
HumanBovine11[12]
PorcineBovine630[12]
PorcineHuman Cationic2.4[12]
Bovine (Y174R variant)Substrate with DDDDK6.83 x 10⁶ M⁻¹s⁻¹[7]
Bovine (Y174R variant)Substrate with DDDDR1.89 x 10⁷ M⁻¹s⁻¹[7]

Table 2: Typical Reaction Conditions for Trypsinogen Activation

ParameterRecommended Range/ValueReference
Recombinant Trypsinogen0.1 - 2 µM (or 1-5 mg/mL for fusion proteins)[4][13][14]
Recombinant this compound1:20 to 1:200 (w/w) enzyme to substrate ratio; or ~1 nM[14][15]
Buffer50 mM Tris-HCl, 20-50 mM NaCl, 2-10 mM CaCl₂[16][17][18]
pH7.2 - 8.0[4][15][16][17]
Temperature20 - 37°C[1][14][17]
Incubation Time1 - 24 hours[15][17]

Signaling Pathways and Experimental Workflows

Enteropeptidase_Activation_Pathway cluster_reaction Activation Reaction Trypsinogen Recombinant Trypsinogen (Inactive Zymogen) Trypsin Active Trypsin Trypsinogen->Trypsin Cleavage This compound This compound This compound->Trypsinogen Propeptide N-terminal Propeptide ((Asp)4-Lys) Trypsin->Propeptide Release

Diagram 1: Enzymatic activation of recombinant trypsinogen by this compound.

Experimental_Workflow Start Start: Recombinant Trypsinogen Sample Reaction_Setup Set up Activation Reaction: - Trypsinogen - this compound - Reaction Buffer (pH 7.2-8.0) Start->Reaction_Setup Incubation Incubate at 20-37°C (1-24 hours) Reaction_Setup->Incubation Stop_Reaction Stop Reaction (e.g., low pH or inhibitor) Incubation->Stop_Reaction Activity_Assay Measure Trypsin Activity (e.g., with chromogenic substrate) Stop_Reaction->Activity_Assay Analysis Data Analysis: - Calculate specific activity - SDS-PAGE analysis Activity_Assay->Analysis End End: Quantified Active Trypsin Analysis->End

Diagram 2: General experimental workflow for trypsinogen activation and analysis.

Experimental Protocols

Protocol 1: Activation of Recombinant Trypsinogen

This protocol describes a general method for the activation of recombinant trypsinogen using recombinant this compound.

Materials:

  • Recombinant Trypsinogen

  • Recombinant this compound (light chain is often sufficient and highly active)[13]

  • Activation Buffer: 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.6[18]

  • Stop Solution: 0.1 M Acetic Acid or a specific trypsin inhibitor

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the recombinant trypsinogen with the Activation Buffer to a final concentration of approximately 1 mg/mL.[19]

  • Add this compound: Add recombinant this compound to the reaction mixture. A good starting point is an enzyme-to-substrate ratio of 1:100 (w/w). For optimization, it is recommended to test a range of ratios (e.g., 1:20 to 1:200).[15]

  • Incubation: Incubate the reaction mixture at 25°C for 16 hours.[17][18] The incubation time and temperature can be optimized (e.g., 4-8 hours at 37°C).[13]

  • Monitoring the Reaction: At various time points (e.g., 0, 2, 4, 8, and 16 hours), take aliquots of the reaction mixture for analysis by SDS-PAGE to visualize the cleavage of trypsinogen and the appearance of the active trypsin band.

  • Stopping the Reaction: Once the activation is complete, as determined by SDS-PAGE or an activity assay, the reaction can be stopped by adding a Stop Solution or by proceeding directly to a purification step to remove the this compound if necessary.

Protocol 2: Assay of Trypsin Activity with a Chromogenic Substrate

This protocol outlines a method to measure the activity of the newly generated trypsin using Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) as a substrate.[1]

Materials:

  • Activated Trypsin solution (from Protocol 1)

  • Trypsin Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0[16]

  • BAPNA Stock Solution: Dissolve BAPNA in a small amount of DMSO and then dilute with the Trypsin Assay Buffer to the desired concentration (e.g., 1 mM).

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the Reaction Plate: In a 96-well microplate, add a defined volume of the activated trypsin solution to each well. Include a blank control with the Activation Buffer used for the trypsin solution.

  • Initiate the Reaction: To each well, add the BAPNA solution to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Measure Absorbance: Immediately place the microplate in a reader and measure the increase in absorbance at 405 nm over time (e.g., every minute for 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).[3]

  • Calculate Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The trypsin activity can be calculated using the molar extinction coefficient of p-nitroaniline released upon cleavage of BAPNA.

Protocol 3: Assay of Trypsin Activity with Nα-Tosyl-L-arginine methyl ester (TAME)

This protocol provides an alternative method for measuring trypsin activity using TAME as a substrate.[1]

Materials:

  • Activated Trypsin solution

  • TAME Assay Buffer: 40 mM Tris-HCl, 10 mM CaCl₂, pH 8.0[3]

  • TAME Solution: Prepare a solution of TAME in the assay buffer.

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a quartz cuvette, combine the TAME Assay Buffer and the TAME solution.

  • Initiate the Reaction: Add a small volume of the activated trypsin solution to the cuvette and mix quickly.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 247 nm at 25°C.[1][20]

  • Calculate Activity: The rate of change in absorbance per minute is used to calculate the trypsin activity. One unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of TAME per minute at 25°C, pH 8.1.

Troubleshooting and Optimization

  • Incomplete Cleavage: If activation is incomplete, consider increasing the amount of this compound, extending the incubation time, or increasing the temperature. The accessibility of the cleavage site can also be a factor; in such cases, gentle denaturation of the recombinant trypsinogen might be necessary.[15]

  • Non-specific Cleavage: While this compound is highly specific, at very high concentrations or with prolonged incubation times, non-specific cleavage can occur.[8][11] It is crucial to optimize the enzyme-to-substrate ratio and incubation time to minimize this.

  • Auto-activation of Trypsinogen: Some trypsinogens can auto-activate, especially at neutral to alkaline pH.[4] Performing the activation at a slightly lower pH (if compatible with this compound activity) or for shorter times can help mitigate this. The presence of calcium ions is also important for the stability of trypsin.

Conclusion

The use of recombinant this compound for the specific activation of recombinant trypsinogen is a robust and reliable method for generating active trypsin for research and drug development applications. The high specificity of this compound ensures a homogenous product with high activity. The protocols and data provided in these application notes offer a comprehensive guide for the successful implementation of this essential biochemical tool.

References

Application Notes and Protocols: Enteropeptidase in Proteomic Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase, also known as enterokinase, is a highly specific serine protease that plays a crucial role in digestion by activating trypsinogen.[1] In the realm of proteomics, this specificity is harnessed for various applications, most notably for the precise cleavage of fusion tags from recombinant proteins.[1] This document provides detailed application notes and protocols for the use of this compound in proteomic sample preparation, offering insights into its advantages, limitations, and practical implementation.

This compound recognizes the highly specific amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond C-terminal to the lysine (B10760008) residue. This remarkable specificity allows for the removal of affinity tags (e.g., His-tags, GST-tags) from purified fusion proteins, yielding the target protein with its native N-terminus.[1] The efficiency of this cleavage is dependent on the accessibility of the recognition site, which can be influenced by the protein's tertiary structure.

Key Applications in Proteomics

  • Fusion Tag Removal: The primary application of this compound is the removal of affinity tags from recombinant proteins. This is critical when the tag interferes with downstream applications such as structural studies, functional assays, or in vivo administration.

  • Protein Characterization: By selectively cleaving at an engineered site, this compound can be used to generate specific protein fragments for further analysis, aiding in domain mapping and structural studies.

  • "Middle-Down" Proteomics: While less common than for enzymes like OmpT, this compound can theoretically be used in middle-down proteomics.[2][3] By engineering the DDDDK cleavage site into a protein of interest, researchers can generate large, specific peptides for mass spectrometry analysis, which can be advantageous for characterizing post-translational modifications.[2][3]

Comparison with Trypsin

While both this compound and trypsin are serine proteases, they have distinct specificities and are typically employed for different purposes in proteomics.

FeatureThis compoundTrypsin
Cleavage Site C-terminal to Lys in the sequence DDDDKC-terminal to Lysine (K) and Arginine (R)
Specificity Highly specificBroadly specific
Primary Application Fusion tag removal, specific protein fragmentation"Shotgun" proteomics (protein identification and quantification)
Peptide Generation Generates a few large, specific fragmentsGenerates many smaller peptides from a whole proteome
Non-specific Cleavage Can occur, especially at high enzyme concentrations or with prolonged incubation.Can occur, influenced by reconstitution and storage conditions.[4]

Experimental Protocols

In-Solution Digestion for Fusion Tag Removal

This protocol is designed for the removal of an N-terminal fusion tag from a purified recombinant protein in solution.

Materials:

  • Purified fusion protein containing an this compound recognition site

  • Recombinant light chain this compound

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: 1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • (Optional) Denaturant: Urea (B33335) (up to 4 M)[5]

Procedure:

  • Protein Preparation: Dilute the fusion protein to a concentration of 1 mg/mL in Digestion Buffer. If the protein is prone to aggregation or the cleavage site is suspected to be inaccessible, include up to 4 M urea in the buffer.[5]

  • Enzyme Addition: Add this compound to the protein solution. A starting point for optimization is an enzyme-to-substrate ratio of 1:100 (w/w). Optimal ratios can range from 1:50 to 1:1000 and should be determined empirically for each fusion protein.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 4-16 hours. The optimal time and temperature should be determined through a time-course experiment (e.g., taking aliquots at 2, 4, 8, and 16 hours).

  • Monitoring Cleavage: Analyze the reaction aliquots by SDS-PAGE to monitor the extent of cleavage. The appearance of a band corresponding to the size of the cleaved target protein and the fusion tag will indicate a successful reaction.

  • Reaction Termination: Once sufficient cleavage is achieved, stop the reaction by adding an acidifier like TFA or formic acid to a final concentration of 1% to lower the pH.[6]

  • Downstream Processing: The cleaved protein can now be further purified from the fusion tag and this compound using chromatography techniques (e.g., affinity chromatography to remove the tagged fragment and any uncleaved protein, followed by size-exclusion chromatography).

On-Bead Digestion for Interactome Analysis

This protocol is adapted for the digestion of a bait protein and its interacting partners directly on affinity beads after immunoprecipitation (IP), for subsequent analysis by mass spectrometry. While typically performed with trypsin, this compound can be used if the bait protein has an engineered cleavage site to release the complex.

Materials:

  • Immunoprecipitated protein complex bound to affinity beads (e.g., anti-FLAG M2 affinity gel)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Digestion Buffer: 2 M Urea, 50 mM Tris-HCl, pH 7.5

  • Recombinant light chain this compound

  • Reducing Agent: 1 mM Dithiothreitol (DTT)

  • Alkylation Agent: 5.5 mM Iodoacetamide (B48618) (IAA)

  • Quenching Solution: 1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

Procedure:

  • Bead Washing: After immunoprecipitation, wash the beads three times with 500 µL of Wash Buffer to remove detergents and non-specific binders.[7]

  • Initial Digestion and Elution: Resuspend the beads in 60 µL of Digestion Buffer containing this compound (e.g., 1 µg). Incubate for 30 minutes at 27°C with shaking (800 rpm).[7]

  • Peptide Collection: Centrifuge the beads and carefully transfer the supernatant containing the cleaved peptides to a new tube.

  • Bead Wash and Pooling: Wash the beads twice with 25 µL of Digestion Buffer containing 1 mM DTT. Pool these washes with the supernatant from the previous step.[7]

  • Reduction: Incubate the pooled supernatant for 1 hour at room temperature.

  • Alkylation: Add iodoacetamide to a final concentration of 5.5 mM and incubate for 30 minutes in the dark at room temperature.

  • Overnight Digestion (Optional with Trypsin): For a more complete digestion of the entire complex for shotgun proteomics, add trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C. This step is often performed after the initial release with this compound.

  • Quenching: Stop the digestion by adding TFA or formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using C18 StageTips or equivalent before LC-MS/MS analysis.

Visualizations

Enteropeptidase_Cleavage_Mechanism This compound Cleavage Mechanism cluster_substrate Fusion Protein Substrate Fusion_Tag Fusion Tag (e.g., His-tag) Cleavage_Site DDDDK Fusion_Tag->Cleavage_Site Target_Protein Target Protein Cleavage_Site->Target_Protein Cleaved_Tag Cleaved Fusion Tag Cleavage_Site->Cleaved_Tag Native_Protein Native Target Protein Cleavage_Site->Native_Protein This compound This compound (Light Chain) This compound->Cleavage_Site Recognizes & Cleaves In_Solution_Digestion_Workflow In-Solution Digestion Workflow Start Start: Purified Fusion Protein Buffer_Exchange Buffer Exchange into Digestion Buffer (e.g., 50 mM Tris-HCl, pH 8.0) Start->Buffer_Exchange Add_this compound Add this compound (e.g., 1:100 w/w) Buffer_Exchange->Add_this compound Incubate Incubate (e.g., 4-16h at 25-37°C) Add_this compound->Incubate Monitor Monitor by SDS-PAGE Incubate->Monitor Monitor->Incubate Incomplete Stop_Reaction Stop Reaction (e.g., add 1% TFA) Monitor->Stop_Reaction Cleavage Complete Purification Purify Target Protein (e.g., Chromatography) Stop_Reaction->Purification End End: Purified Native Protein Purification->End

References

High-Yield Expression and Purification of Active Recombinant Enteropeptidase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a highly specific serine protease that recognizes the demanding cleavage site Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond C-terminal to the lysine (B10760008) residue. This remarkable specificity makes it an invaluable tool in biotechnology, particularly for the removal of fusion tags from recombinant proteins to produce a native N-terminus. The catalytic activity resides in its light chain, a polypeptide of approximately 35 kDa. This document provides detailed application notes and protocols for the high-yield expression and purification of the active recombinant light chain of this compound in various expression systems.

Expression Systems Overview

The choice of expression system is critical for maximizing the yield and activity of recombinant this compound. The most commonly used systems are Escherichia coli, the methylotrophic yeast Pichia pastoris, and the baculovirus-insect cell system. Each system presents a unique set of advantages and challenges.

  • E. coli is favored for its rapid growth, ease of genetic manipulation, and low cost. However, the expression of eukaryotic proteins like this compound can lead to the formation of insoluble and inactive inclusion bodies, necessitating subsequent refolding steps. Strategies to enhance soluble expression in E. coli often involve the use of fusion partners like Maltose-Binding Protein (MBP) or thioredoxin.

  • Pichia pastoris is a eukaryotic system capable of performing post-translational modifications, including disulfide bond formation, which can be crucial for the proper folding and activity of secreted proteins. Secretory expression of this compound in P. pastoris can yield a soluble and active enzyme directly in the culture medium, simplifying downstream purification.

  • Baculovirus-Insect Cell System is another robust eukaryotic system that supports the expression of complex proteins with post-translational modifications. It is particularly useful for proteins that are difficult to express in other systems and can lead to high yields of active enzyme.

Quantitative Data Summary

The following tables summarize typical yields and specific activities of recombinant this compound light chain expressed in different systems and purified using various methods, as reported in the literature.

Expression SystemFusion TagPurification MethodYieldSpecific ActivityReference
E. coli BL21(DE3)MBPAmylose (B160209) Affinity Chromatography206 mg/L1.4 x 10⁴ U/mg[1]
E. coli BL21(DE3)TrpEAnion Exchange Chromatography241 mg/L>97% purity[2]
E. coli BL21(DE3)ThioredoxinSoybean Trypsin Inhibitor Agarose10 mg/L (from inclusion bodies)5x higher than commercial bovine EK[3][4]
Pichia pastorisHis-tagImmobilized Metal Affinity Chromatography (IMAC)60-70 mg/L (fermentor)4 U/mL of wet matrix (immobilized)[5]
Insect (Sf9) CellsHis-tagNi-NTA Affinity Chromatography6 mg/100 mLK_m = 0.75 mM, k_cat = 25 s⁻¹[6]

Unit definitions and assay conditions may vary between studies.

Experimental Workflows

General Workflow for Recombinant this compound Production

G cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification & Analysis Gene This compound Light Chain Gene (Codon Optimized) Ligation Ligation/Cloning Gene->Ligation Vector Expression Vector (e.g., pMAL, pET, pPICZ, pFastBac) Vector->Ligation Transformation Transformation into Host (E. coli, P. pastoris, Insect Cells) Ligation->Transformation Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvest/Supernatant Collection Culture->Harvest Lysis Cell Lysis/Supernatant Preparation Harvest->Lysis Purification Affinity Chromatography (e.g., Amylose, Ni-NTA) Lysis->Purification Analysis Purity & Activity Analysis (SDS-PAGE, Activity Assay) Purification->Analysis Final Purified Active Enzyme Analysis->Final Active this compound

Caption: General workflow for recombinant this compound production.

Detailed Experimental Protocols

Protocol 1: Soluble Expression in E. coli with MBP Fusion Tag

This protocol is adapted from a method for high-level soluble expression of human this compound light chain (hEKL) fused to Maltose-Binding Protein (MBP).[1]

1. Gene Cloning and Vector Construction:

  • Synthesize the human this compound light chain gene with codon optimization for E. coli.
  • Clone the synthesized gene into the pMAL-s vector to create an N-terminal MBP fusion construct.
  • Transform the resulting plasmid into E. coli BL21(DE3) cells.

2. Expression:

  • Inoculate a single colony of transformed E. coli BL21(DE3) into 5 mL of LB medium containing 100 µg/mL ampicillin (B1664943) and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to culture for 16 hours at a reduced temperature of 20°C.

3. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation at 10,000 x g for 30 minutes at 4°C.[4]
  • Resuspend the cell pellet in column buffer (20 mM Tris-HCl, 0.5 M NaCl, pH 8.0).[4]
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 10,000 x g for 30 minutes at 4°C to remove cell debris.[4]

4. Affinity Purification:

  • Equilibrate an amylose affinity column with column buffer.
  • Load the clarified supernatant onto the column.
  • Wash the column with 10 column volumes of column buffer to remove unbound proteins.
  • Elute the MBP-hEKL fusion protein with column buffer containing 10 mM maltose.[4]
  • Collect fractions and analyze by SDS-PAGE.

5. Buffer Exchange and Storage:

  • Concentrate the pooled fractions and dialyze against a storage buffer (20 mM Tris-HCl, 200 mM NaCl, 2 mM CaCl₂, 50% glycerol, pH 7.4).[4]
  • Store the purified enzyme at -20°C.

Protocol 2: Secretory Expression in Pichia pastoris

This protocol is based on the high-level secretory production of this compound in P. pastoris.[5]

1. Gene Cloning and Strain Generation:

  • Synthesize the this compound light chain gene with a C-terminal His-tag.
  • Clone the gene into a Pichia expression vector, such as pPICZα A, which contains an α-factor secretion signal.
  • Linearize the plasmid and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
  • Select for positive transformants on YPDS plates containing Zeocin.

2. Expression in Shake Flasks:

  • Inoculate a single colony into 25 mL of BMGY medium in a 250 mL baffled flask and grow at 30°C with vigorous shaking (250-300 rpm) until the culture reaches an OD₆₀₀ of 2-6.
  • Harvest the cells by centrifugation and resuspend in 100 mL of BMMY medium to induce expression.
  • Add methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.
  • Continue incubation for 72-96 hours.

3. Purification from Culture Supernatant:

  • Harvest the culture supernatant by centrifugation.
  • Clarify the supernatant by filtration.
  • Perform Immobilized Metal Affinity Chromatography (IMAC) using a Ni-NTA column to purify the His-tagged this compound.
  • Wash the column with a buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.
  • Elute the this compound with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

4. Buffer Exchange and Storage:

  • Dialyze the purified enzyme against a suitable storage buffer and store at -20°C or -80°C.

Protocol 3: Expression in Baculovirus-Insect Cell System

This protocol outlines the expression of bovine this compound in Sf9 insect cells.[6]

1. Recombinant Baculovirus Generation:

  • Clone the bovine this compound catalytic subunit gene into a baculovirus transfer vector, such as pFastBac HT A, which allows for the generation of a recombinant bacmid in E. coli DH10Bac cells.
  • Isolate the recombinant bacmid DNA.
  • Transfect Sf9 insect cells with the recombinant bacmid to generate the initial viral stock (P1).
  • Amplify the viral stock to obtain a high-titer P2 or P3 stock.

2. Protein Expression:

  • Infect a suspension culture of Sf9 cells at a density of 2 x 10⁶ cells/mL with the recombinant baculovirus at a multiplicity of infection (MOI) of 5.
  • Incubate the infected cell culture at 27°C for 48-72 hours.
  • Harvest the cells by centrifugation.

3. Purification:

  • Lyse the harvested cells and clarify the lysate.
  • Purify the recombinant this compound using Ni-NTA affinity chromatography as described in Protocol 2.

This compound Activity Assay

A common method for determining this compound activity involves the use of a synthetic chromogenic or fluorogenic substrate.

Workflow for this compound Activity Assay

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Diluted Purified this compound Mix Mix Enzyme, Substrate, and Buffer Enzyme->Mix Substrate Synthetic Substrate (e.g., GD4K-pNA) Substrate->Mix Buffer Assay Buffer (e.g., Tris-HCl, CaCl2) Buffer->Mix Incubate Incubate at Controlled Temperature (e.g., 25°C) Mix->Incubate Measure Measure Absorbance/Fluorescence over Time Incubate->Measure Plot Plot Rate of Product Formation Measure->Plot Calculate Calculate Specific Activity Plot->Calculate

Caption: Workflow for a typical this compound activity assay.

Protocol for Activity Assay using a Chromogenic Substrate

Materials:

  • Assay Buffer: 50 mM Tris, 0.15 M NaCl, 10 mM CaCl₂, pH 7.5.

  • Substrate: Gly-(Asp)₄-Lys-p-nitroanilide (GD₄K-pNA) or similar.

  • Purified recombinant this compound.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of the purified this compound in Assay Buffer.

  • Prepare the substrate solution in Assay Buffer at a suitable concentration (e.g., 1 mM).

  • In a 96-well plate, add 50 µL of diluted enzyme to each well.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 10-30 minutes at 25°C.

  • The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the specific activity in units/mg, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low expression level Codon bias, toxicity of the protein.Codon-optimize the gene for the expression host. Lower the induction temperature and/or IPTG concentration for E. coli. Try a different expression host or fusion tag.
Protein is in inclusion bodies (E. coli) High expression rate, lack of proper folding environment.Lower the expression temperature (16-25°C). Co-express with molecular chaperones. Use a solubility-enhancing fusion tag like MBP.
Low enzyme activity Incorrect folding, lack of necessary post-translational modifications.Switch to a eukaryotic expression system (Pichia, insect cells). Optimize refolding conditions if expressed as inclusion bodies. Ensure the presence of CaCl₂ in buffers, as it is important for activity.
Poor purification yield Inefficient binding to the affinity matrix, protein degradation.Ensure the fusion tag is accessible. Add protease inhibitors during lysis. Optimize buffer pH and salt concentration for binding.

Conclusion

The high-yield production of active recombinant this compound is achievable through the careful selection of an appropriate expression system and the optimization of expression and purification conditions. For rapid production and high yields, E. coli with a solubility-enhancing tag is a strong candidate, although it may require optimization to avoid inclusion body formation. For obtaining properly folded and secreted enzyme, Pichia pastoris and the baculovirus-insect cell system are excellent choices, often simplifying the purification process. The detailed protocols provided in this document serve as a comprehensive guide for researchers to successfully produce this valuable biotechnological tool.

References

Application Notes and Protocols for Enteropeptidase Removal Following Protein Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase (also known as enterokinase) is a highly specific serine protease that recognizes the sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves C-terminal to the lysine (B10760008) residue.[1] This specificity makes it an invaluable tool in biotechnology for the removal of affinity tags from recombinant fusion proteins.[1][2] However, after cleavage, the this compound itself must be efficiently removed from the final protein product to ensure its purity and prevent unwanted degradation. This document provides detailed application notes and protocols for various methods to remove this compound, ensuring a high-purity final product.

Methods for this compound Removal

Several chromatographic techniques are effective for the removal of this compound. The choice of method depends on the properties of the target protein, the scale of purification, and the desired final purity. The most common methods include:

  • Affinity Chromatography: This method utilizes a ligand that specifically binds to the protease.

  • Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates proteins based on their size.

Data Presentation: Comparison of Removal Methods

The following table summarizes the quantitative performance of different this compound removal methods. The data presented is compiled from various sources and may vary depending on the specific protein and experimental conditions.

MethodPrincipleThis compound Removal EfficiencyTarget Protein RecoveryFinal PurityKey AdvantagesKey Disadvantages
Benzamidine Affinity Chromatography Competitive inhibition; ligand mimics substrate>95%80-95%HighHigh specificity for serine proteasesRequires specific resin; potential for non-specific binding
EKapture™ Agarose Specific affinity capture of this compound>99%[3]>90%Very HighHigh specificity and efficiencyHigher cost of specialized resin
Ion-Exchange Chromatography (IEX) Separation based on net charge differences>90%85-98%[4]HighHigh capacity; can be optimized for specific proteinsRequires optimization of pH and salt concentration
Size-Exclusion Chromatography (SEC) Separation based on molecular size>90%>95%Moderate to HighAlso removes aggregates and small moleculesLimited resolution for proteins of similar size
His-tagged this compound Removal Affinity capture of His-tagged protease>98%>90%Very HighHighly specific removal on Ni-NTA resinRequires use of a specific His-tagged this compound

Experimental Workflows and Logical Relationships

General Workflow for Protein Purification and this compound Removal

General_Workflow cluster_Purification Protein Purification cluster_Removal This compound Removal Start Crude Protein Lysate Affinity_Purification Initial Affinity Purification (e.g., Ni-NTA, GST) Start->Affinity_Purification Cleavage On-column or In-solution This compound Cleavage Affinity_Purification->Cleavage Removal_Method This compound Removal Method (Affinity, IEX, or SEC) Cleavage->Removal_Method QC Quality Control (SDS-PAGE, Activity Assay) Removal_Method->QC Final_Product Pure Target Protein QC->Final_Product

Caption: General workflow for recombinant protein purification including this compound cleavage and subsequent removal.

Decision Tree for Selecting a Removal Method

Decision_Tree Start Need to remove This compound? Tagged_EK Is this compound His-tagged? Start->Tagged_EK Yes Use_NiNTA Use Ni-NTA Affinity Chromatography Tagged_EK->Use_NiNTA Yes pI_Diff Significant pI difference between target and EK? Tagged_EK->pI_Diff No Use_IEX Use Ion-Exchange Chromatography pI_Diff->Use_IEX Yes Size_Diff Significant size difference between target and EK? pI_Diff->Size_Diff No Use_SEC Use Size-Exclusion Chromatography Size_Diff->Use_SEC Yes Use_Benzamidine Use Benzamidine or EKapture™ Affinity Chromatography Size_Diff->Use_Benzamidine No

Caption: Decision tree to guide the selection of an appropriate this compound removal method.

Experimental Protocols

Protocol 1: Benzamidine Affinity Chromatography

This protocol describes the removal of this compound using Benzamidine Sepharose resin. Benzamidine is a competitive inhibitor of serine proteases like this compound.

Materials:

  • Benzamidine Sepharose resin (e.g., HiTrap Benzamidine FF from Cytiva)[5]

  • Chromatography column

  • Peristaltic pump or chromatography system

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4

  • Elution Buffer: 50 mM Glycine-HCl, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Protein sample containing the cleaved target protein and this compound

Procedure:

  • Column Preparation:

    • Pack the chromatography column with Benzamidine Sepharose resin according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.[5]

  • Sample Loading:

    • Adjust the protein sample to the same buffer conditions as the Binding Buffer. This can be done by dialysis or buffer exchange.

    • Load the sample onto the equilibrated column at a flow rate recommended by the resin manufacturer (typically 1 ml/min for a 1 ml column).[5]

    • Collect the flow-through fraction. This fraction contains the purified target protein.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer to remove any non-specifically bound proteins. Collect the wash fractions.

  • Elution (Optional - for this compound recovery):

    • Elute the bound this compound with 3-5 CV of Elution Buffer.

    • Collect the eluate in fractions containing Neutralization Buffer to immediately neutralize the low pH.

  • Analysis:

    • Analyze the flow-through and wash fractions for the presence of the target protein and residual this compound using SDS-PAGE.

    • Perform an this compound activity assay on the flow-through fraction to confirm its removal.

Protocol 2: Ion-Exchange Chromatography (IEX)

This protocol provides a general guideline for removing this compound using IEX. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the target protein and this compound. The pI of the light chain of human this compound is approximately 5.5-6.0.

Case 1: Target Protein pI > 7.0 (Cation-Exchange)

  • At a pH between the pI of this compound and the target protein (e.g., pH 7.0), the target protein will have a net positive charge, and this compound will have a net negative charge. A cation-exchange resin (negatively charged) will bind the target protein, while this compound flows through.

Case 2: Target Protein pI < 5.0 (Anion-Exchange)

  • At a pH between the pI of the target protein and this compound (e.g., pH 6.5), the target protein will be negatively charged, and this compound will be positively charged (or neutral). An anion-exchange resin (positively charged) will bind the target protein, and this compound will be in the flow-through.

Materials:

  • Appropriate IEX resin (e.g., DEAE-Sepharose for anion exchange, SP-Sepharose for cation exchange)[6]

  • Chromatography column

  • Chromatography system

  • Binding Buffer: Low ionic strength buffer at the desired pH (e.g., 20 mM Tris-HCl, pH 7.0 for cation exchange)[7]

  • Elution Buffer: Binding Buffer with a high salt concentration (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.0)[7]

Procedure:

  • Column Preparation:

    • Pack the column with the chosen IEX resin.

    • Equilibrate the column with 5-10 CV of Binding Buffer.[6]

  • Sample Preparation and Loading:

    • Buffer exchange the protein sample into the Binding Buffer.

    • Load the sample onto the column.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins (either the target or this compound, depending on the strategy).

  • Elution:

    • Elute the bound protein using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 CV).[7]

    • Collect fractions throughout the gradient.

  • Analysis:

    • Analyze all fractions (flow-through, wash, and elution) by SDS-PAGE to identify fractions containing the pure target protein, free of this compound.

    • Pool the pure fractions and perform an this compound activity assay.

Protocol 3: Size-Exclusion Chromatography (SEC)

This method is suitable when there is a significant size difference between the target protein and this compound (light chain ~26 kDa, full enzyme can be larger). SEC is often used as a final polishing step.[8][9]

Materials:

  • SEC resin with an appropriate fractionation range (e.g., Superdex 75 for proteins in the 3-70 kDa range)

  • SEC column

  • Chromatography system

  • SEC Buffer: A buffer suitable for the stability of the target protein (e.g., PBS or 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)[10]

Procedure:

  • Column Preparation:

    • Pack and equilibrate the SEC column with at least 2 CV of SEC Buffer at the desired flow rate.[10]

  • Sample Preparation and Loading:

    • Concentrate the protein sample to a small volume (typically 0.5-2% of the column volume for high resolution).[11]

    • Filter the sample through a 0.22 µm filter to remove any aggregates.

    • Inject the sample onto the column.

  • Elution:

    • Elute the proteins with 1-1.5 CV of SEC Buffer at a constant flow rate.

    • Collect fractions. Larger proteins will elute first.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to identify those containing the pure target protein.

    • Pool the relevant fractions and confirm the absence of this compound activity.

Protocol 4: Removal of His-tagged this compound

If a recombinant His-tagged this compound is used for cleavage, it can be conveniently removed using immobilized metal affinity chromatography (IMAC).

Materials:

  • Ni-NTA or other suitable IMAC resin

  • Chromatography column

  • Binding Buffer: Buffer compatible with both the target protein and Ni-NTA binding (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Protein sample after cleavage with His-tagged this compound

Procedure:

  • Column Preparation:

    • Pack the column with Ni-NTA resin and equilibrate with 5-10 CV of Binding Buffer.[12]

  • Sample Loading:

    • Adjust the sample to the composition of the Binding Buffer.

    • Load the sample onto the column. The His-tagged this compound and any uncleaved fusion protein will bind to the resin.

    • Collect the flow-through, which contains the pure target protein.[12][13]

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer and collect the wash.

  • Analysis:

    • Analyze the flow-through and wash fractions by SDS-PAGE to confirm the presence of the target protein and the absence of this compound.

    • Perform an activity assay on the flow-through to ensure complete removal of the protease.

Quality Control: Assessing this compound Removal

After any removal procedure, it is crucial to verify the absence of residual this compound.

1. SDS-PAGE Analysis:

  • Run samples of the purified protein on an SDS-PAGE gel.

  • Load a high amount of protein (e.g., 10-20 µg) to visualize any faint bands corresponding to this compound.

  • Silver staining can be used for higher sensitivity compared to Coomassie blue.[14]

2. This compound Activity Assay:

  • A highly sensitive fluorometric or colorimetric activity assay is the most definitive way to confirm the removal of active this compound.

  • Commercial kits are available for this purpose (e.g., from Sigma-Aldrich or Abcam).

  • The principle involves the cleavage of a specific synthetic substrate that releases a fluorescent or colored product, which can be quantified.

General Protocol for a Fluorometric Activity Assay:

  • Prepare a standard curve using a known concentration of the fluorescent standard (e.g., AFC).

  • In a 96-well plate, add a sample of the purified protein.

  • Add the this compound assay buffer and the fluorogenic substrate.

  • Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm) in a kinetic mode.

  • Compare the rate of fluorescence increase in the sample to a negative control (buffer only) and a positive control (known amount of this compound). No significant increase in fluorescence over time in the sample well indicates successful removal of active this compound.

Conclusion

The removal of this compound after fusion protein cleavage is a critical step in obtaining a pure, high-quality protein product. The choice of the removal method should be based on the specific characteristics of the target protein and the available resources. By following the detailed protocols and performing rigorous quality control, researchers can confidently and efficiently produce pure, active proteins for their downstream applications.

References

Application Notes and Protocols for Enteropeptidase Cleavage in Diverse Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and protocols for the enzymatic cleavage of fusion proteins using enteropeptidase across three common expression systems: Escherichia coli, yeast (Pichia pastoris), and mammalian cells (HEK293, CHO). This document outlines detailed methodologies, comparative data, and visual workflows to facilitate efficient and specific removal of fusion tags, a critical step in the production of purified, native proteins for research, diagnostic, and therapeutic applications.

Introduction to this compound Cleavage

This compound, also known as enterokinase, is a highly specific serine protease that recognizes the amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond C-terminal to the lysine (B10760008) residue.[1][2] This remarkable specificity makes it an invaluable tool in biotechnology for the precise removal of fusion tags (e.g., His-tag, MBP-tag) from recombinant proteins, yielding the target protein with its native N-terminus.[3][4] The efficiency of this cleavage reaction can be influenced by several factors, including the accessibility of the recognition site, reaction conditions (pH, temperature), and the enzyme-to-substrate ratio.[1][5]

Comparative Overview of Expression Systems

The choice of expression system significantly impacts the characteristics of the expressed fusion protein, which in turn can affect the efficiency of this compound cleavage.

  • E. coli is a widely used system due to its rapid growth and high protein yields.[6] However, proteins expressed in E. coli may form insoluble inclusion bodies, requiring denaturation and refolding steps that can impact the accessibility of the cleavage site.[7]

  • Yeast (e.g., Pichia pastoris) offers advantages such as the ability to perform post-translational modifications like glycosylation and secretion of the recombinant protein into the culture medium, simplifying initial purification.[8] However, glycosylation near the cleavage site can potentially hinder enzyme access.

  • Mammalian cells (e.g., HEK293, CHO) are often the system of choice for producing complex therapeutic proteins that require human-like post-translational modifications for proper folding and function.[9] While providing a more native protein structure, protein yields can be lower, and the culture media may contain components that interfere with enzymatic reactions.[10]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for this compound cleavage in each expression system. These values should be considered as starting points for optimization.

Table 1: Typical this compound Cleavage Conditions

ParameterE. coliYeast (Pichia pastoris)Mammalian (HEK293, CHO)
Enzyme:Substrate Ratio (U/mg) 1-10 U/mg1-10 U/mg1-5 U/mg
Incubation Temperature (°C) 4 - 374 - 3725 - 37
Incubation Time (hours) 4 - 244 - 244 - 16
pH 7.0 - 8.57.0 - 8.57.0 - 8.0
Typical Cleavage Buffer 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂

Table 2: Comparative Protein Yields Post-Cleavage

Expression SystemTypical Starting Fusion Protein YieldTypical Final Cleaved Protein Yield (mg/L of culture)Reference
E. coliHigh (hundreds of mg/L to g/L)Variable, dependent on solubility and cleavage efficiency[11]
Yeast (Pichia pastoris)Moderate to High (tens to hundreds of mg/L)60-70 mg/L (of this compound)[12]
Mammalian (HEK293, CHO)Low to Moderate (1-100 mg/L)1-5 g/L (general recombinant protein)[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to perform small-scale pilot experiments to optimize conditions for each specific fusion protein.

Protocol 1: this compound Cleavage of a His-tagged Protein from E. coli

This protocol assumes the fusion protein has been purified, for example, by immobilized metal affinity chromatography (IMAC).

1. Buffer Exchange:

  • Dialyze or use a desalting column to exchange the purified fusion protein into the this compound Cleavage Buffer (50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0).
  • The final protein concentration should be between 0.5-2.0 mg/mL.

2. Pilot Cleavage Reaction:

  • Set up a series of small-scale reactions (e.g., 20-50 µL) to determine the optimal enzyme-to-substrate ratio and incubation time.
  • A typical starting point is 1 unit of this compound per 50 µg of fusion protein.[2]
  • Incubate reactions at room temperature (~25°C) or 37°C.
  • Take aliquots at various time points (e.g., 1, 4, 8, 16 hours) and stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

3. Analysis:

  • Analyze the aliquots by SDS-PAGE to assess the extent of cleavage. The appearance of two bands corresponding to the tag and the target protein, and the disappearance of the fusion protein band, indicate successful cleavage.

4. Scale-up and Purification:

  • Once optimal conditions are determined, scale up the reaction.
  • After cleavage, the target protein can be separated from the His-tag and the His-tagged this compound by passing the reaction mixture through a new IMAC column. The cleaved, untagged protein will be in the flow-through and wash fractions.

dot

E_coli_Cleavage_Workflow cluster_purification Initial Purification cluster_cleavage This compound Cleavage cluster_final_purification Final Purification Ecoli_Lysate E. coli Lysate IMAC1 IMAC Column Ecoli_Lysate->IMAC1 Load Purified_Fusion Purified Fusion Protein IMAC1->Purified_Fusion Elute Buffer_Exchange Buffer Exchange Purified_Fusion->Buffer_Exchange Cleavage_Reaction Cleavage Reaction (this compound) Buffer_Exchange->Cleavage_Reaction IMAC2 IMAC Column Cleavage_Reaction->IMAC2 Load Cleaved_Protein Pure Target Protein IMAC2->Cleaved_Protein Collect Flow-through

E. coli fusion protein cleavage workflow.
Protocol 2: this compound Cleavage of a Secreted Protein from Pichia pastoris

This protocol is for a fusion protein secreted into the culture medium.

1. Clarification and Concentration of Supernatant:

  • Centrifuge the yeast culture to pellet the cells.
  • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.
  • Concentrate the supernatant and exchange the buffer to the this compound Cleavage Buffer (50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0) using tangential flow filtration or a centrifugal concentrator.

2. Pilot Cleavage and Analysis:

  • Follow steps 2 and 3 from Protocol 1 to determine the optimal cleavage conditions. Be mindful that glycoproteins from yeast may require longer incubation times or a higher enzyme concentration due to potential steric hindrance from glycans.

3. Purification of the Cleaved Protein:

  • After cleavage, the target protein can be purified using appropriate chromatography methods such as ion exchange, hydrophobic interaction, or size exclusion chromatography, depending on the properties of the target protein.

dot

Yeast_Cleavage_Workflow cluster_prep Supernatant Preparation cluster_cleavage This compound Cleavage cluster_purification Purification Yeast_Culture Pichia pastoris Culture Centrifugation Centrifugation Yeast_Culture->Centrifugation Concentration Concentration & Buffer Exchange Centrifugation->Concentration Supernatant Concentrated_Supernatant Concentrated Supernatant Concentration->Concentrated_Supernatant Cleavage_Reaction Cleavage Reaction (this compound) Concentrated_Supernatant->Cleavage_Reaction Chromatography Chromatography (e.g., IEX, SEC) Cleavage_Reaction->Chromatography Pure_Protein Pure Target Protein Chromatography->Pure_Protein Elute

Yeast secreted protein cleavage workflow.
Protocol 3: this compound Cleavage of a Secreted Protein from Mammalian Cells

This protocol is for a fusion protein secreted into the culture medium of HEK293 or CHO cells.

1. Harvest and Prepare Cell Culture Supernatant:

  • Separate the cells from the culture medium by centrifugation.
  • Filter the supernatant through a 0.22 µm filter.
  • It is highly recommended to perform a buffer exchange into the this compound Cleavage Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 7.5) to remove media components that may inhibit the enzyme.

2. On-Column Cleavage (for His-tagged proteins):

  • This is an efficient method that combines purification and cleavage.
  • Equilibrate an IMAC column with binding buffer.
  • Load the prepared supernatant onto the column.
  • Wash the column with wash buffer to remove unbound proteins.
  • Instead of eluting, incubate the column with the this compound Cleavage Buffer containing the optimized amount of this compound. This can be done by stopping the flow and incubating for a set period (e.g., 2-4 hours) at room temperature.
  • Collect the flow-through, which will contain the cleaved target protein. The His-tag and His-tagged this compound will remain bound to the column.

3. In-Solution Cleavage:

  • Alternatively, if the protein is already partially purified, perform the cleavage in solution as described in Protocol 1.
  • Subsequent purification steps will be necessary to separate the target protein from the enzyme and the cleaved tag.

4. Analysis:

  • Analyze the collected fractions by SDS-PAGE and Western blot to confirm successful cleavage and purity.

dot

Mammalian_Cleavage_Workflow cluster_prep Supernatant Preparation cluster_on_column On-Column Cleavage cluster_in_solution In-Solution Cleavage Mammalian_Culture Mammalian Cell Culture (HEK293, CHO) Clarification Clarification & Buffer Exchange Mammalian_Culture->Clarification IMAC_Load Load on IMAC Column Clarification->IMAC_Load Initial_Purification Initial Purification Clarification->Initial_Purification IMAC_Wash Wash IMAC_Load->IMAC_Wash IMAC_Cleave Incubate with this compound IMAC_Wash->IMAC_Cleave IMAC_Elute Collect Flow-through IMAC_Cleave->IMAC_Elute Pure_Protein1 Pure Target Protein IMAC_Elute->Pure_Protein1 Solution_Cleavage Cleavage Reaction Initial_Purification->Solution_Cleavage Final_Purification Final Purification Solution_Cleavage->Final_Purification Pure_Protein2 Pure Target Protein Final_Purification->Pure_Protein2

Mammalian secreted protein cleavage workflows.

Troubleshooting

Problem: Incomplete Cleavage

  • Possible Cause: Inaccessible cleavage site.

    • Solution: Consider adding a flexible linker between the tag and the cleavage site in your construct. For proteins from E. coli inclusion bodies, optimize the refolding protocol. The addition of mild denaturants like 0.1-3 M urea (B33335) might improve accessibility.[5]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Perform a more thorough optimization of the enzyme-to-substrate ratio, temperature, and incubation time.

Problem: Non-specific Cleavage

  • Possible Cause: High enzyme concentration or prolonged incubation.

    • Solution: Reduce the amount of this compound and/or the incubation time. Perform a time-course experiment to find the point of maximum specific cleavage with minimal non-specific degradation.

  • Possible Cause: Contaminating proteases in the protein preparation.

    • Solution: Ensure high purity of the fusion protein before cleavage. Add a broad-spectrum protease inhibitor cocktail (that does not inhibit this compound) during purification.

Problem: Low Recovery of Cleaved Protein

  • Possible Cause: Precipitation of the target protein after tag removal.

    • Solution: The fusion tag may have improved the solubility of the target protein. Try performing the cleavage in a buffer that is optimal for the stability of the target protein, which may require screening different pH values and additives.

  • Possible Cause: Inefficient separation of the cleaved protein from the tag and enzyme.

    • Solution: Optimize the final purification step. For on-column cleavage, ensure that the cleaved protein does not have any residual affinity for the resin.

Conclusion

The successful removal of fusion tags by this compound is a critical step in obtaining pure, active recombinant proteins. By understanding the nuances of each expression system and systematically optimizing the cleavage conditions, researchers can significantly improve the yield and quality of their target proteins. The protocols and data presented here provide a solid foundation for developing robust and efficient protein purification workflows.

References

Application Notes and Protocols for Large-Scale Industrial Use of Enteropeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enteropeptidase, also known as enterokinase, is a highly specific serine protease that recognizes and cleaves the peptide bond after the lysine (B10760008) residue in the sequence Asp-Asp-Asp-Asp-Lys (DDDDK).[1][2][3] This remarkable specificity makes it an invaluable tool in the biotechnology and pharmaceutical industries, primarily for the removal of fusion tags from recombinant proteins to produce a native N-terminus.[4][5] This document provides detailed application notes and protocols for the large-scale industrial use of this compound in biopharmaceutical manufacturing.

Core Industrial Application: Fusion Protein Cleavage

The primary large-scale industrial application of this compound is the site-specific cleavage of fusion proteins. Fusion tags are often employed to enhance the expression, solubility, and purification of recombinant proteins.[6] Once the fusion protein is purified, this compound is used to precisely remove the tag, yielding the active, native therapeutic protein.

Key Advantages in Industrial Production:
  • High Specificity: Minimizes off-target cleavage of the target protein, leading to a more homogenous product with fewer impurities.[1][7]

  • Native N-terminus: Cleavage after the lysine in the recognition sequence results in the desired protein with its authentic N-terminal amino acid sequence.[8]

  • Versatility: Can be used for a wide range of therapeutic proteins, including monoclonal antibodies, growth factors, and enzymes.

Recombinant this compound Production for Industrial Supply

The industrial demand for this compound is met through recombinant production in various expression systems. The light chain of this compound, which contains the catalytic domain, is sufficient for cleavage activity and is often produced recombinantly.[2]

Expression SystemTypical YieldAdvantagesDisadvantages
Escherichia coliUp to 53 mg/LRapid growth, high expression levels, cost-effective.Often forms inclusion bodies requiring refolding, lacks post-translational modifications.
Pichia pastoris1.7 - 70 mg/L[1][2]Secreted expression simplifies purification, capable of some post-translational modifications.Lower yields compared to E. coli, longer fermentation times.
Insect Cells (Baculovirus)~60 mg/L[5]High levels of expression, proper protein folding and post-translational modifications.More complex and costly than microbial systems.

Table 1: Comparison of Recombinant this compound Production Systems.

Large-Scale Cleavage of Fusion Proteins: Application Notes

Process Workflow

The industrial-scale cleavage of fusion proteins using this compound typically follows a well-defined workflow, which can be integrated into the overall downstream processing of a therapeutic protein.

cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation Cell Lysis Cell Lysis Purification_1 Purification_1 Cell Lysis->Purification_1 Capture Cleavage Cleavage Purification_1->Cleavage Elution Purification_2 Purification_2 Cleavage->Purification_2 Separation Polishing Polishing Purification_2->Polishing Purification Final Product Final Product Polishing->Final Product Formulation

Caption: General workflow for recombinant protein production incorporating an this compound cleavage step.

Optimization of Cleavage Conditions

Successful large-scale cleavage requires careful optimization of several parameters to ensure complete and specific cleavage while maintaining the integrity of the target protein.

ParameterTypical Industrial RangeConsiderations
Temperature 4°C - 37°CLower temperatures (4-25°C) are often preferred to enhance protein stability and minimize non-specific cleavage, though this may require longer incubation times.[2][9]
pH 6.0 - 9.0The optimal pH is typically between 7.0 and 8.0.[9][10] The buffer system should be chosen to maintain the stability of both the target protein and this compound. Tris-based buffers are common, while phosphate (B84403) buffers can be inhibitory.[11]
Enzyme:Substrate Ratio (w/w) 1:20 to 1:200This ratio is critical and must be optimized for each specific fusion protein. A lower enzyme ratio minimizes costs and potential for non-specific cleavage but may require longer reaction times.[11]
Incubation Time 1 - 24 hoursDependent on other reaction parameters. The progress of the cleavage should be monitored to determine the optimal time for completion.[11]
Additives VariesDenaturants like urea (B33335) (1-4 M) can be used to increase the accessibility of the cleavage site in aggregated or misfolded proteins.[3] However, high concentrations can inhibit this compound activity.[12]

Table 2: Key Parameters for Optimization of Industrial this compound Cleavage.

Experimental Protocol: Large-Scale in-Solution Cleavage in a Bioreactor

This protocol outlines a general procedure for the large-scale cleavage of a purified fusion protein using this compound in a stirred-tank bioreactor.

1. Materials:

  • Purified fusion protein containing the this compound recognition sequence.

  • Recombinant this compound (industrial grade).

  • Cleavage Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0).

  • Stirred-tank bioreactor with temperature and pH control.

  • Analytical instruments for in-process monitoring (e.g., HPLC, SDS-PAGE).

2. Bioreactor Preparation:

  • Clean and sterilize the bioreactor according to standard operating procedures.

  • Calibrate pH and temperature probes.

3. Reaction Setup:

  • Transfer the purified fusion protein solution into the bioreactor.

  • Add the Cleavage Buffer to achieve the desired final protein concentration (typically 0.5 - 1.0 mg/mL).[12]

  • Adjust the temperature and pH of the solution to the pre-determined optimal values.

  • Allow the solution to equilibrate.

4. Cleavage Reaction:

  • Add the calculated amount of recombinant this compound to the bioreactor. The enzyme should be added slowly with gentle agitation to ensure uniform mixing.

  • Start the agitation at a low speed to avoid shear stress on the proteins.

  • Monitor the reaction by taking samples at regular intervals (e.g., every 1-2 hours).

5. In-Process Monitoring:

  • Analyze the samples by SDS-PAGE to visualize the disappearance of the fusion protein and the appearance of the cleaved target protein and fusion tag.

  • Use analytical HPLC to quantify the extent of cleavage and monitor for any degradation products.

6. Reaction Termination:

  • Once the cleavage is deemed complete (typically >95%), the reaction is stopped. This can be achieved by:

    • Adjusting the pH to a value that inactivates this compound.

    • Adding a specific this compound inhibitor.

    • Proceeding immediately to the next downstream purification step.

7. Downstream Processing:

  • The cleaved target protein must be separated from the fusion tag, this compound, and any uncleaved fusion protein. This is typically achieved through a series of chromatographic steps.[13][14][15][16]

Cleavage_Reaction_Mixture Cleavage_Reaction_Mixture Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tag) Cleavage_Reaction_Mixture->Affinity_Chromatography Capture of tagged components Ion_Exchange_Chromatography Ion Exchange Chromatography Affinity_Chromatography->Ion_Exchange_Chromatography Flow-through containing target protein Size_Exclusion_Chromatography Size Exclusion Chromatography Ion_Exchange_Chromatography->Size_Exclusion_Chromatography Further purification Purified_Target_Protein Purified_Target_Protein Size_Exclusion_Chromatography->Purified_Target_Protein Final polishing

Caption: A typical downstream processing workflow to purify the target protein after this compound cleavage.

Advanced Application: Immobilized this compound Bioreactors

For continuous processing and to simplify the removal of this compound from the final product, the enzyme can be immobilized on a solid support within a bioreactor.[8]

Advantages:

  • Reusability of the enzyme: Significantly reduces the cost of goods.

  • Simplified downstream processing: The enzyme is retained in the bioreactor, eliminating the need for a separate removal step.

  • Continuous operation: Allows for a continuous flow of substrate and collection of the cleaved product.

Protocol Outline: Continuous Cleavage in an Immobilized Enzyme Bioreactor

1. Immobilization:

  • Covalently attach recombinant this compound to a suitable solid support (e.g., monolithic chromatographic supports, magnetic nanoparticles).

2. Bioreactor Setup:

  • Pack the immobilized this compound into a column-based bioreactor.

  • Equilibrate the bioreactor with the cleavage buffer.

3. Continuous Cleavage:

  • Continuously pump the purified fusion protein solution through the bioreactor at a controlled flow rate.

  • The flow rate is a critical parameter that determines the residence time of the substrate in the reactor and thus the extent of cleavage.

  • Monitor the output from the bioreactor in real-time or by collecting fractions for analysis.

4. Downstream Processing:

  • The eluate from the bioreactor, containing the cleaved target protein and the fusion tag, is then subjected to further purification steps to separate these components.

Case Study: Application in Insulin (B600854) Production

While specific industrial protocols are proprietary, the conversion of proinsulin to insulin often involves proteolytic cleavage. This compound can be utilized in this process by engineering the proinsulin molecule to contain an this compound cleavage site. The general principle involves the cleavage of the C-peptide from the proinsulin molecule, leaving the A and B chains of mature insulin linked by disulfide bonds.

Quality Control and Validation

In a cGMP environment, the this compound cleavage process must be rigorously validated to ensure consistency, robustness, and safety of the final drug product.[17]

Key Validation and QC Parameters:

  • This compound Activity Assay: The activity of each batch of recombinant this compound must be determined using a validated assay.[10]

  • Cleavage Efficiency: The percentage of cleaved fusion protein is a critical quality attribute of the process.

  • Specificity: Analysis for any non-specific cleavage products must be performed.

  • Residual this compound: The final drug product must be tested to ensure that residual this compound levels are below a pre-defined acceptable limit.

  • Leachables and Extractables: If an immobilized enzyme bioreactor is used, studies must be conducted to ensure no harmful substances leach from the solid support.

Conclusion

This compound is a powerful and highly specific tool for the large-scale industrial production of recombinant therapeutic proteins. Careful optimization of the cleavage reaction, robust downstream processing, and thorough validation are essential for the successful implementation of this technology in a commercial manufacturing setting. The use of immobilized this compound offers a promising avenue for more efficient and cost-effective continuous bioprocessing.

References

Application Notes: The Use of Enteropeptidase in the Production of Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enteropeptidase (also known as enterokinase) is a highly specific serine protease that plays a critical role in digestion by converting trypsinogen (B12293085) into its active form, trypsin.[1][2][3] In the field of biotechnology and therapeutic protein production, this compound is a valuable tool due to its stringent recognition of the amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and its action of cleaving the peptide bond immediately following the lysine (B10760008) residue.[4][5][6] This remarkable specificity allows for the precise removal of fusion tags (such as poly-His, GST, or MBP) that are often attached to recombinant proteins to facilitate their expression and purification.[1][3]

The enzyme itself is a heterodimer, composed of a heavy chain that anchors it to the intestinal brush border membrane and a light chain that contains the catalytic subunit responsible for its proteolytic activity.[1][7] By incorporating the DDDDK cleavage site between the fusion tag and the target therapeutic protein, researchers can later use this compound to release the native protein with its authentic N-terminus, a crucial step for ensuring proper biological function and reducing immunogenicity.[6] These notes provide detailed protocols and data for the effective use of recombinant this compound in cleaving fusion proteins.

Data Presentation

Quantitative data from various studies and protocols are summarized below to guide experimental design.

Table 1: Recommended Reaction Conditions for this compound Cleavage

ParameterRecommended Range/ConditionNotes
pH 7.0 - 9.0Optimal activity is typically observed between pH 7.0 and 8.0.[2][6]
Temperature 4°C - 37°CLower temperatures (e.g., 4°C, 20-25°C) can be used to maintain target protein stability, though cleavage may be slower.[6][8][9] Higher temperatures (e.g., 37°C) can increase the reaction rate.[2][5]
Buffer System Tris-HCl, Sodium Phosphate (B84403)20-50 mM Tris-HCl is commonly recommended.[6][8] Some sources note that phosphate buffers can reduce this compound activity.[6]
Additives 50 mM NaCl, 2 mM CaCl₂Calcium ions may be required for optimal activity.[9] Salt concentrations up to 250 mM are generally tolerated, but higher concentrations can be inhibitory.[6]
Enzyme:Substrate Ratio 1:50 to 1:1000 (w/w) or U/mgThe optimal ratio is highly dependent on the fusion protein, temperature, and incubation time. A common starting point is 1 unit of enzyme per 50 µg of protein.[4] It is strongly recommended to perform a pilot experiment to determine the ideal ratio.[5][6]
Fusion Protein Conc. 0.3 - 5.0 mg/mLThe concentration of the target fusion protein should be optimized, with a typical starting range of 1 mg/mL.[4][5][10]

Table 2: Factors Influencing this compound Cleavage Efficiency

FactorObservationImplication for Therapeutic Production
Recognition Site Accessibility The three-dimensional structure of the fusion protein can sterically hinder the DDDDK site, leading to incomplete or slow cleavage.[4][6]Ensure the linker containing the cleavage site is flexible and long enough. Denaturation of the substrate may be required in some cases, but this is often incompatible with producing functional therapeutics.[10]
P1' Residue Substitution Substituting the lysine (K) in the recognition site with an arginine (R) to create a 'DDDDR' sequence can increase cleavage efficiency by 2 to 6-fold.[11][12][13]This modification can reduce the amount of this compound required, lowering costs and minimizing potential non-specific cleavage.[11]
Enzyme Form (Heavy/Light Chain) The light chain alone contains the catalytic activity, but the heavy chain influences the recognition of macromolecular substrates like trypsinogen.[7]Recombinant light-chain-only this compound is highly active and widely used.[4] However, for some specific substrates, the full heterodimer might exhibit different kinetics.
Inhibitors Phosphate buffers and high salt concentrations can inhibit enzyme activity.[6]Buffer exchange via dialysis or gel filtration is recommended if the purified fusion protein is in an incompatible buffer.[10]

Experimental Workflows and Mechanisms

Visual representations of the production process and the enzymatic action provide a clear overview for planning experiments.

G cluster_workflow Workflow for Tag Removal in Therapeutic Protein Production A Expression of Fusion Protein B Initial Purification (e.g., Affinity Chromatography) A->B C Buffer Exchange (If Necessary) B->C D This compound Cleavage Reaction C->D E Secondary Purification (Removal of Tag, Enzyme, Uncut Protein) D->E F Purified Native Therapeutic Protein E->F

Caption: General experimental workflow for producing a native therapeutic protein using this compound.

G cluster_mechanism Mechanism of this compound Action FusionProtein Fusion Tag DDDDK Target Protein This compound This compound FusionProtein->this compound Products Cleaved Tag Native Target Protein This compound->Products Cleavage

Caption: Schematic of this compound cleaving a fusion protein at the specific recognition site.

Experimental Protocols

Protocol 1: Small-Scale Optimization of Cleavage Conditions

This pilot experiment is critical to determine the optimal enzyme-to-substrate ratio and incubation time for your specific fusion protein, minimizing the use of expensive enzyme and preventing excessive incubation.[5][6]

Materials:

  • Purified fusion protein (at 1 mg/mL in a compatible buffer)

  • Recombinant this compound (e.g., 1 U/µL stock solution)[4]

  • 10X this compound Cleavage Buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, 20 mM CaCl₂, pH 8.0)

  • Nuclease-free water

  • 2X SDS-PAGE loading buffer

  • Microcentrifuge tubes

Procedure:

  • Prepare a Master Mix: Dilute your target fusion protein to a final concentration of 1 mg/mL with cleavage buffer.[4]

  • Set Up Reactions: In separate microcentrifuge tubes, set up a series of 20-50 µL reactions. Vary the amount of this compound to test different enzyme-to-substrate ratios. A good starting point is to test ratios of 1:1000, 1:500, and 1:100 (enzyme:substrate, w/w) or 0.01 U, 0.1 U, and 0.5 U of enzyme per 50 µg of fusion protein.[4][5]

    • Example for a 50 µL reaction containing 50 µg of fusion protein:

      • Tube 1 (Control): 50 µL fusion protein solution, 0 µL enzyme.

      • Tube 2 (Low Enzyme): 50 µL fusion protein solution, add 0.01 U of enzyme.

      • Tube 3 (Med Enzyme): 50 µL fusion protein solution, add 0.1 U of enzyme.

      • Tube 4 (High Enzyme): 50 µL fusion protein solution, add 0.5 U of enzyme.

  • Incubation: Mix gently by pipetting (do not vortex) and incubate the reactions at a chosen temperature (e.g., room temperature, ~23°C).[4]

  • Time-Course Analysis: At various time points (e.g., 2, 4, 8, and 16-20 hours), remove a 10 µL aliquot from each reaction tube.[4][6]

  • Stop the Reaction: Immediately stop the enzymatic reaction in the aliquots by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes. Freeze the stopped samples at -20°C until you are ready for analysis.[6]

  • Analysis: Analyze all time-point samples, along with a sample of uncut fusion protein, by SDS-PAGE. Complete cleavage will be indicated by the disappearance of the fusion protein band and the appearance of two new bands corresponding to the sizes of the cleaved tag and the target protein.[4]

  • Determine Optimal Conditions: Identify the lowest enzyme concentration and shortest incubation time that results in complete and specific cleavage.

Protocol 2: Scale-Up Cleavage Reaction

Once the optimal conditions are determined, the reaction can be scaled up to process the entire batch of purified fusion protein.

Materials:

  • Purified fusion protein

  • Recombinant this compound

  • 10X this compound Cleavage Buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the purified fusion protein, 10X cleavage buffer, and nuclease-free water to the desired final volume and protein concentration (e.g., 1 mg/mL).

  • Add this compound: Add the pre-determined optimal amount of this compound to the reaction mixture. Mix gently.

  • Incubation: Incubate the reaction for the optimal time and at the optimal temperature determined in Protocol 1.

  • Verification (Optional but Recommended): Remove a small aliquot of the reaction mixture and analyze it by SDS-PAGE to confirm complete cleavage before proceeding to the next step.

Protocol 3: Post-Cleavage Removal of this compound and Fusion Tag

After cleavage, the this compound, the cleaved affinity tag, and any remaining uncut fusion protein must be removed to obtain a pure therapeutic protein. The method will depend on the nature of the tag and the enzyme preparation.

Method A: Affinity Chromatography (for His-tagged proteins/tags) If the fusion tag is a poly-histidine (His) tag and the this compound is not His-tagged, the mixture can be passed through a Ni-NTA or cobalt resin column.

  • The cleaved His-tag, any uncut fusion protein, and some His-tagged recombinant enteropeptidases will bind to the resin.

  • The pure, tag-free therapeutic protein will be collected in the flow-through.

  • Conversely, some commercially available this compound preparations are themselves His-tagged, which allows for their removal using the same affinity resin after cleavage.[4][5]

Method B: Ion-Exchange or Size-Exclusion Chromatography

  • If the target protein has a significantly different isoelectric point (pI) or size from the fusion tag and this compound, downstream purification steps like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be used to separate them effectively.

  • These methods are standard in therapeutic protein polishing steps and can resolve the desired protein from contaminants.

References

Developing a standard operating procedure for enteropeptidase use in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Standard Operating Procedure for Enteropeptidase Use in the Lab

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This compound, also known as enterokinase, is a highly specific serine protease that plays a crucial role in the digestive system by activating trypsinogen (B12293085).[1][2] This specificity for the recognition sequence Asp-Asp-Asp-Asp-Lys (DDDDK) makes it an invaluable tool in biotechnology, particularly for the precise cleavage and removal of fusion tags from recombinant proteins.[1][3] This document provides a comprehensive guide to the use of this compound in a laboratory setting, including its biochemical properties, quantitative data, and detailed protocols for key applications.

Biochemical Properties and Specificity

This compound is a type II transmembrane serine protease naturally found in the brush border of the duodenum and jejunum.[1][4] It is synthesized as a zymogen, prothis compound, which is then activated into a heterodimer consisting of a heavy chain that anchors the enzyme to the membrane and a light chain that contains the catalytic domain.[1][5]

  • Molecular Structure : The active enzyme is a disulfide-linked heterodimer. The light chain (catalytic subunit) is responsible for the proteolytic activity.[1]

  • Mechanism : As a serine protease, it utilizes a catalytic triad (B1167595) of histidine, aspartate, and serine residues to hydrolyze peptide bonds.[6]

  • Recognition Site : The primary recognition sequence is Asp-Asp-Asp-Asp-Lys (DDDDK). Cleavage occurs at the C-terminal side of the lysine (B10760008) residue.[7][8] The enzyme's specificity is influenced by the heavy chain, which is essential for the efficient recognition of its natural substrate, trypsinogen.[1][8]

  • Physiological Role : In the digestive cascade, this compound initiates the activation of pancreatic zymogens by converting trypsinogen to active trypsin.[4][9] Trypsin then activates other digestive proenzymes, such as chymotrypsinogen and proelastase.[2][4]

Quantitative Data and Optimal Reaction Conditions

The efficiency of this compound is dependent on several factors, including pH, temperature, and buffer composition.[3] Adherence to optimal conditions is critical for achieving complete and specific cleavage.

Table 1: Optimal Reaction Conditions for this compound

Parameter Optimal Range/Value Notes
pH 6.0 - 9.0 (Optimal: 7.0 - 8.5) Activity is maintained over a broad pH range.[10]
Temperature 4°C - 37°C Lower temperatures (4°C, 25°C) can be used to preserve the stability of the target protein, though cleavage may be slower.[3][11]
Buffer 20-50 mM Tris-HCl or MES Phosphate buffers can significantly inhibit enzyme activity.[3]
Ionic Strength NaCl concentration ≤ 100 mM High salt concentrations can be inhibitory.[12]
Additives 2 mM CaCl₂ Required for the activity of some forms of the enzyme.[12] However, some sources report it does not increase the reaction rate.

| Inhibitors | Serine protease inhibitors (e.g., PMSF, benzamidine), trypsin inhibitors (e.g., soybean trypsin inhibitor), and E-64 (a cysteine protease inhibitor).[10][11] | |

Table 2: Kinetic Parameters of Human this compound Light Chain (L-HEP) Variants

Substrate Sequence L-HEP Variant Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
GD₄K-na Wild-type 20 92 4.6 x 10⁶
GD₄K-na Y174R - - 6.83 x 10⁶[13]
GD₄DR-na Y174R - - 1.89 x 10⁷[13]
GDDDDK-βNA - 19 115 6.05 x 10⁶[14]
Cy5-substrate - 2.1 - -[15]
5FAM-substrate - 2.7 - -[15]

(Data adapted from multiple sources; conditions may vary between studies.[13][14][15])

Application Notes

Fusion Protein Cleavage

The high specificity of this compound is widely exploited for the removal of N-terminal fusion tags from recombinant proteins.[1] Successful cleavage depends on the accessibility of the DDDDK recognition site within the folded fusion protein.[11]

  • Pilot Experiments : It is crucial to perform small-scale pilot experiments to determine the optimal enzyme-to-substrate ratio, incubation time, and temperature for each specific fusion protein.

  • Enzyme-to-Substrate Ratio : A typical starting range is 1:20 to 1:200 (w/w) of this compound to fusion protein. This can be optimized to minimize cost and potential non-specific cleavage.

  • Denaturants : If the cleavage site is inaccessible, the addition of mild denaturants like urea (B33335) (1-4 M) or non-ionic detergents (e.g., Triton X-100) can improve cleavage efficiency by partially unfolding the substrate protein.[16]

  • Troubleshooting : Poor cleavage may occur if the lysine in the recognition site is immediately followed by a proline residue.[11] Non-specific cleavage can occur with excessive enzyme concentrations or prolonged incubation times.[11][16]

Enzyme Activity Assays

Quantifying this compound activity is essential for quality control and kinetic studies. This can be achieved using colorimetric or fluorometric assays that employ a synthetic substrate containing the this compound recognition sequence linked to a chromophore or fluorophore.[17][18]

  • Colorimetric Assays : These assays typically use a substrate that releases p-nitroaniline (pNA), which can be detected by absorbance at 405 nm.[17][19]

  • Fluorometric Assays : These assays use substrates tagged with a fluorophore/quencher pair (FRET) or a fluorophore like 7-amino-4-trifluoromethylcoumarin (AFC).[18][20] Upon cleavage, the fluorescence increases and can be monitored at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AFC).[18] These assays are generally more sensitive than colorimetric methods.[20]

Experimental Protocols

Protocol 1: Pilot Experiment for Fusion Protein Cleavage Optimization

This protocol outlines a method to determine the optimal conditions for cleaving a specific fusion protein.

  • Prepare Substrate : Dilute the purified fusion protein to a concentration of 0.5-1.0 mg/mL in a suitable reaction buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0).[3][12] Ensure the buffer does not contain phosphate.

  • Set Up Reactions : In separate microcentrifuge tubes, prepare a series of 20-50 µL reactions. Include a negative control without this compound.

    • Tube 1 (Control) : 25 µg Fusion Protein, Buffer to final volume.

    • Tube 2 (1:200) : 25 µg Fusion Protein, 0.125 µg this compound, Buffer to final volume.

    • Tube 3 (1:100) : 25 µg Fusion Protein, 0.25 µg this compound, Buffer to final volume.

    • Tube 4 (1:50) : 25 µg Fusion Protein, 0.5 µg this compound, Buffer to final volume.

  • Incubation : Incubate all reactions at a selected temperature (e.g., room temperature, ~25°C) for 16 hours.[12]

  • Time-Course Sampling : At various time points (e.g., 1, 4, 8, and 16 hours), remove a 5-10 µL aliquot from each reaction.[3]

  • Stop Reaction : Immediately stop the reaction in the aliquots by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.[3]

  • Analysis : Analyze the samples from all time points by SDS-PAGE to visualize the disappearance of the fusion protein band and the appearance of the cleaved target protein and tag bands. Determine the optimal enzyme ratio and incubation time that provides complete and specific cleavage.

Protocol 2: Scale-Up Cleavage of Fusion Protein

Once optimal conditions are determined, the reaction can be scaled up.

  • Reaction Setup : In a larger vessel, combine the purified fusion protein, 10X reaction buffer, and nuclease-free water to the desired final volume and protein concentration based on the optimized conditions.

  • Add this compound : Add the pre-determined optimal amount of this compound to the reaction mixture.

  • Incubation : Incubate the reaction at the optimal temperature for the optimal duration determined in the pilot experiment.

  • Confirmation of Cleavage : Before proceeding with purification, confirm complete cleavage by analyzing a small aliquot of the reaction mixture via SDS-PAGE.

  • Removal of this compound : After cleavage, the this compound and the cleaved tag can be removed. If the target protein has a different affinity tag (e.g., a C-terminal His-tag), it can be repurified. Some commercial kits also provide affinity resins to specifically capture and remove the recombinant this compound.[21]

Protocol 3: Colorimetric this compound Activity Assay

This protocol provides a general method for measuring this compound activity using a colorimetric substrate.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris, pH 8.0).

    • Substrate Stock : Prepare a stock solution of a colorimetric substrate (e.g., Gly-(Asp)₄-Lys-pNA) in DMSO or an appropriate solvent.

    • Enzyme Samples : Prepare serial dilutions of the this compound sample in Assay Buffer.

  • Assay Plate Setup :

    • In a clear, flat-bottom 96-well plate, add 50 µL of each enzyme dilution to duplicate wells.[17][19]

    • Include blank wells containing 50 µL of Assay Buffer only.[17]

  • Reaction Initiation :

    • Prepare a working substrate solution by diluting the substrate stock in Assay Buffer.

    • Add 50 µL of the working substrate solution to all wells to start the reaction, for a total volume of 100 µL.[17]

  • Incubation and Measurement :

    • Incubate the plate at 37°C for 30-60 minutes.[17][19]

    • Measure the increase in absorbance at 405 nm using a microplate reader, preferably in kinetic mode.[17]

  • Data Analysis :

    • Subtract the absorbance of the blank from all readings.

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the enzyme activity based on a standard curve if a standard is used, or calculate the specific activity using the molar extinction coefficient of p-nitroaniline.

Visualizations

Diagram 1: Digestive Zymogen Activation Cascade

Digestive_Cascade EP This compound Trypsin Trypsin (Active) EP->Trypsin Cleaves (DDDDK↓I) Trypsinogen Trypsinogen (Zymogen) OtherZymogens Other Pancreatic Zymogens (e.g., Chymotrypsinogen, Proelastase) Trypsin->OtherZymogens Activates Trypsin->OtherZymogens ActiveEnzymes Active Digestive Enzymes (e.g., Chymotrypsin, Elastase) Digestion Protein Digestion ActiveEnzymes->Digestion

Caption: The physiological cascade initiated by this compound.

Diagram 2: Experimental Workflow for Fusion Protein Cleavage

Cleavage_Workflow Start Start: Purified Fusion Protein Pilot 1. Pilot Experiment (Vary Enzyme Ratio, Time) Start->Pilot Analysis 2. SDS-PAGE Analysis (Determine Optimal Conditions) Pilot->Analysis Decision Optimal Conditions Found? Analysis->Decision ScaleUp 3. Scale-Up Reaction (Using Optimal Conditions) Purify 4. Purification (Remove Tag and this compound) ScaleUp->Purify End End: Pure, Tag-Free Target Protein Purify->End Decision->Pilot No, Re-optimize Decision->ScaleUp Yes

Caption: Workflow for optimizing and scaling up fusion protein cleavage.

Diagram 3: General Workflow for an this compound Activity Assay

Assay_Workflow Prep 1. Prepare Reagents (Assay Buffer, Substrate, Enzyme Dilutions) Plate 2. Set up 96-Well Plate (Add Enzyme Samples and Blanks) Prep->Plate Initiate 3. Initiate Reaction (Add Substrate Working Solution) Plate->Initiate Incubate 4. Incubate and Read (e.g., 37°C, Read Absorbance/Fluorescence) Initiate->Incubate Analyze 5. Data Analysis (Calculate Reaction Rate and Activity) Incubate->Analyze Result Result: Enzyme Activity Analyze->Result

Caption: A typical workflow for an in vitro this compound activity assay.

References

Troubleshooting & Optimization

How to troubleshoot and prevent incomplete enteropeptidase digestion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address and prevent incomplete enteropeptidase digestion.

Troubleshooting Incomplete this compound Digestion

Incomplete cleavage of a fusion protein by this compound is a common issue that can hinder downstream applications. This section provides a systematic approach to troubleshooting and optimizing your digestion protocol.

Logical Workflow for Troubleshooting

When faced with incomplete digestion, it is crucial to systematically evaluate potential causes. The following workflow provides a step-by-step process to identify and resolve the issue.

troubleshooting_workflow start Incomplete Digestion Observed (e.g., via SDS-PAGE) check_protocol Verify Digestion Protocol start->check_protocol check_enzyme Assess this compound Activity check_protocol->check_enzyme Protocol Correct optimize_conditions Optimize Reaction Conditions check_protocol->optimize_conditions Protocol Incorrect check_substrate Evaluate Fusion Protein Substrate check_enzyme->check_substrate Enzyme Active fail Digestion Still Incomplete (Consider protein redesign) check_enzyme->fail Enzyme Inactive check_substrate->optimize_conditions Substrate OK denature_substrate Improve Cleavage Site Accessibility check_substrate->denature_substrate Aggregation/Misfolding Suspected optimize_conditions->denature_substrate Optimization Fails success Successful Digestion optimize_conditions->success Optimization Succeeds denature_substrate->optimize_conditions Re-optimize with denaturant denature_substrate->success Denaturation Succeeds denature_substrate->fail Denaturation Fails

Caption: A stepwise guide to troubleshooting incomplete this compound digestion.

Frequently Asked Questions (FAQs)

My this compound digestion is incomplete. What are the common causes?

Incomplete digestion is often due to one or more of the following factors:

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the enzyme's activity.

  • Inactive Enzyme: The this compound may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.

  • Inaccessible Cleavage Site: The three-dimensional structure of the fusion protein may sterically hinder the enzyme from accessing the '(Asp)4-Lys' recognition sequence. This is common with aggregated or improperly folded proteins.[1][2][3]

  • Inhibitors: Contaminants in the fusion protein preparation or the reaction buffer can inhibit this compound activity. For example, high concentrations of salts like NaCl or the use of phosphate (B84403) buffers can be inhibitory.[2]

  • Incorrect Enzyme-to-Substrate Ratio: An insufficient amount of this compound will result in a partial digest, especially with large amounts of substrate.

  • Insufficient Incubation Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve complete cleavage.

How can I check if my this compound is active?

You can perform a control digest using a known substrate. Many commercial kits provide a control protein for this purpose.[1] Alternatively, a colorimetric or fluorometric assay using a synthetic peptide substrate can be used to quantify enzyme activity.[4][5][6]

What are the optimal reaction conditions for this compound?

While optimal conditions can be fusion protein-dependent, a good starting point is a buffer containing 20-50 mM Tris-HCl at a pH between 7.0 and 8.0, with 50 mM NaCl and 2 mM CaCl2, incubated at room temperature (20-25°C) or 37°C.[2][7] It is highly recommended to perform pilot experiments to determine the ideal conditions for your specific protein.[2][8]

My fusion protein is in an inclusion body. Can I still perform the digestion?

Digestion of insoluble aggregates is generally very slow or completely ineffective.[2] It is recommended to first solubilize and refold the protein. If refolding is not successful, digestion can be attempted in the presence of denaturing agents like urea (B33335) (1-4 M), which can help expose the cleavage site.[3]

Can I perform the digestion in the presence of detergents?

Some non-ionic detergents, such as Triton X-100 and Tween 80, are compatible with this compound activity. However, ionic detergents like SDS are generally inhibitory, even at low concentrations (0.01%).[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing your this compound digestion.

Table 1: Recommended Reaction Buffer Components and pH

ParameterRecommended RangeNotes
Buffer 20-50 mM Tris-HCl, 50 mM MESPhosphate buffers can significantly reduce activity.[2]
pH 7.0 - 8.5The optimal pH is typically between 7.0 and 8.0.[2]
Salt (NaCl) 0 - 50 mMHigher salt concentrations can be inhibitory.[2][7]
Calcium (CaCl2) 2 mMWhile not always required, it can be included in the buffer.[7]

Table 2: Enzyme-to-Substrate Ratio and Incubation Parameters

ParameterRecommended RangeNotes
Enzyme:Substrate Ratio (w/w) 1:20 to 1:200Start with a pilot experiment to determine the optimal ratio for your fusion protein.[2]
Incubation Temperature 20°C - 37°CHigher temperatures can sometimes increase cleavage efficiency but may also risk protein denaturation.[9]
Incubation Time 1 - 24 hoursMonitor the digestion over time by taking samples for SDS-PAGE analysis.[2]

Experimental Protocols

Protocol 1: Pilot Experiment for Optimal this compound Digestion

This protocol is designed to determine the optimal enzyme concentration and incubation time for your specific fusion protein.

  • Prepare the Fusion Protein: Dilute your fusion protein to a concentration of 0.3 to 1.0 mg/mL in the recommended reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 2 mM CaCl2).

  • Set up Digestion Reactions: In separate microcentrifuge tubes, set up reactions with varying enzyme-to-substrate ratios (e.g., 1:200, 1:100, 1:50 w/w). Include a control reaction without this compound to check for auto-proteolysis.

  • Incubation: Incubate all tubes at the desired temperature (e.g., 25°C).

  • Time-Course Sampling: At various time points (e.g., 1, 3, 6, and 24 hours), remove an aliquot (e.g., 10 µL) from each reaction tube.

  • Stop the Reaction: Immediately stop the reaction in the aliquots by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis: Analyze the samples from all time points and enzyme concentrations by SDS-PAGE to visualize the cleavage products and determine the optimal conditions.[2][8]

Protocol 2: SDS-PAGE Analysis of Digestion Products
  • Prepare the Gel: Use a polyacrylamide gel with a percentage appropriate for resolving your uncleaved fusion protein and the expected cleavage products.

  • Load Samples: Load the boiled samples from your digestion reactions, including the uncleaved control and molecular weight markers.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Interpretation: Compare the lanes to assess the degree of cleavage. A successful digestion will show a decrease in the intensity of the band corresponding to the full-length fusion protein and the appearance of new bands corresponding to the tag and the target protein.

Mandatory Visualizations

This compound Activation Cascade

This compound plays a critical role in initiating the digestive enzyme cascade by converting inactive trypsinogen (B12293085) to its active form, trypsin. Trypsin then proceeds to activate a host of other pancreatic zymogens.

activation_cascade Prothis compound Prothis compound (inactive) This compound This compound (active) Prothis compound->this compound Trypsin or Duodenase Trypsin Trypsin (active) This compound->Trypsin cleaves Trypsinogen Trypsinogen (inactive) Trypsin->Trypsinogen auto-activates OtherZymogens Other Pancreatic Zymogens (Proelastase, Chymotrypsinogen, etc.) Trypsin->OtherZymogens activates ActiveEnzymes Active Digestive Enzymes (Elastase, Chymotrypsin, etc.)

Caption: The digestive enzyme activation cascade initiated by this compound.[10][11][12]

References

Identifying and minimizing off-target cleavage by enteropeptidase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing enteropeptidase for fusion protein cleavage. The information herein is designed to help identify and minimize off-target cleavage, ensuring the integrity of your target protein.

Frequently Asked questions (FAQs)

Q1: What is the recognized cleavage site for this compound, and how specific is it?

A1: this compound is a serine protease that recognizes the highly specific amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond C-terminal to the lysine (B10760008) residue.[1][2][3] While this compound is known for its high specificity, off-target cleavage can occur, particularly at high enzyme concentrations or with prolonged incubation times.[1]

Q2: What are common causes of off-target cleavage by this compound?

A2: Off-target cleavage can be influenced by several factors:

  • High Enzyme-to-Substrate Ratio: Using an excessive amount of this compound increases the likelihood of cleavage at secondary, less specific sites.[1]

  • Prolonged Incubation Time: Extended reaction times can lead to the accumulation of off-target cleavage products.

  • Suboptimal Reaction Conditions: pH and temperature can affect enzyme specificity. Deviations from the optimal pH range of 7.0-8.0 can potentially reduce specificity.[2]

  • Protein Conformation: The three-dimensional structure of the fusion protein may expose cryptic cleavage sites that resemble the canonical DDDDK sequence.

  • Presence of Denaturants: While some denaturants can improve accessibility to the target site, high concentrations or the presence of harsh detergents like SDS can sometimes lead to non-specific cleavage.

Q3: Can modifying the cleavage site improve cleavage efficiency and reduce off-target events?

A3: Yes, modifying the recognition sequence can enhance cleavage efficiency. One study demonstrated that substituting the lysine (Lys) residue with an arginine (Arg) in the (Asp)4-Lys sequence resulted in a 3- to 6-fold lower requirement for this compound to achieve 95% cleavage. This increased efficiency allows for the use of less enzyme, which in turn reduces the amount of non-specific cleavage.[1][4]

Q4: How can I detect and identify off-target cleavage products?

A4: The primary method for detecting off-target cleavage is through SDS-PAGE analysis, where unexpected bands may appear. To identify the precise location of these off-target cuts, mass spectrometry (MS)-based proteomic approaches are employed.[5][6][7] These methods can identify the N-termini of all resulting peptide fragments, revealing both the intended and unintended cleavage sites.

Troubleshooting Guides

Problem 1: Multiple bands are observed on SDS-PAGE after cleavage.
Possible Cause Troubleshooting Action
Off-target cleavage Optimize the cleavage reaction by reducing the this compound concentration, decreasing the incubation time, or adjusting the temperature.[8] Consider performing a time-course experiment to find the optimal incubation period.
Contaminating proteases Ensure the purity of your fusion protein preparation and the this compound. If necessary, add a broad-spectrum protease inhibitor cocktail (excluding serine protease inhibitors that would inhibit this compound) during purification.
Protein degradation If your target protein is inherently unstable, minimize incubation times and consider performing the cleavage at a lower temperature (e.g., 4°C).
Problem 2: Incomplete cleavage of the fusion protein.
Possible Cause Troubleshooting Action
Inaccessible cleavage site The DDDDK sequence may be sterically hindered within the folded protein. Try adding mild non-ionic detergents or a low concentration of a denaturant like urea (B33335) (e.g., 1-2 M) to partially unfold the protein and increase accessibility.
Suboptimal reaction conditions Verify that the reaction buffer is within the optimal pH range for this compound (pH 7.0-8.0).[2] Ensure no inhibiting substances, such as certain metal ions or high salt concentrations, are present.
Inactive enzyme Confirm the activity of your this compound using a control substrate. Ensure proper storage of the enzyme at -20°C or below and avoid repeated freeze-thaw cycles.
Problem 3: The target protein precipitates during cleavage.
Possible Cause Troubleshooting Action
Low protein solubility after tag removal The fusion tag may have been keeping your target protein soluble. Perform the cleavage in a buffer that is optimal for the solubility of your target protein. This may require screening different buffer components, pH, and additives.
Aggregation during incubation Try performing the cleavage reaction at a lower temperature (e.g., 4°C) to reduce the rate of aggregation. Including additives like glycerol (B35011) or non-ionic detergents in the cleavage buffer may also help.

Data Presentation

Table 1: Effect of Cleavage Site Modification on this compound Efficiency and Specificity

Cleavage SiteRelative Amount of this compound Required for 95% CleavageObservation on Non-Specific Cleavage
(Asp)₄-Lys1xStandard level of non-specific fragments observed.
(Asp)₄-Arg1/3x to 1/6xReduced amount of non-specifically cleaved peptide fragments observed.[1][4]

Table 2: Influence of Reaction Conditions on this compound Activity

ParameterConditionEffect on Activity/Specificity
pH 7.0 - 8.0Optimal activity.[2]
< 6.0 or > 9.0Reduced activity and potential for decreased specificity.[2]
Temperature 25°C - 37°CGenerally optimal for activity.
4°CReduced activity, but may increase specificity and protein stability.
Denaturants 1-2 M UreaMay increase accessibility to the cleavage site without significantly inhibiting the enzyme.
> 4 M UreaPotential for enzyme inhibition.
0.1% SDSCan lead to non-specific cleavage.

Experimental Protocols

Protocol 1: Optimizing this compound Cleavage to Minimize Off-Target Products

This protocol describes a small-scale pilot experiment to determine the optimal enzyme-to-substrate ratio and incubation time.

  • Prepare a series of this compound dilutions: Dilute the this compound stock solution to achieve a range of enzyme-to-substrate (w/w) ratios (e.g., 1:1000, 1:500, 1:200, 1:100, 1:50).

  • Set up the cleavage reactions: In separate microcentrifuge tubes, combine your fusion protein (at a final concentration of 0.5-1.0 mg/mL), the reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl), and the different dilutions of this compound. Include a negative control with no this compound.

  • Incubate at a constant temperature: Incubate the reactions at a chosen temperature (e.g., 25°C).

  • Time-course analysis: At various time points (e.g., 1, 4, 8, 16, and 24 hours), withdraw a small aliquot from each reaction.

  • Stop the reaction: Immediately mix the aliquot with an equal volume of 2X SDS-PAGE loading buffer and heat at 95°C for 5 minutes to stop the reaction.

  • Analyze by SDS-PAGE: Run the samples on an SDS-PAGE gel to visualize the extent of cleavage and the presence of any off-target products.

  • Determine optimal conditions: Identify the lowest enzyme concentration and shortest incubation time that result in complete cleavage of the fusion protein with minimal or no off-target bands.

Protocol 2: Identification of Off-Target Cleavage Sites by Mass Spectrometry

This protocol outlines the general workflow for identifying off-target cleavage sites using a bottom-up proteomics approach.

  • Perform a large-scale cleavage reaction: Based on your optimized conditions, perform a larger-scale cleavage reaction. Also, run a control reaction without this compound.

  • Separate proteins by SDS-PAGE: Run the cleaved and control samples on separate lanes of an SDS-PAGE gel.

  • In-gel digestion: Excise the entire lane for both the cleaved and control samples. Cut the gel lanes into small pieces and destain them. Reduce and alkylate the cysteine residues, and then digest the proteins within the gel pieces with a sequence-specific protease (e.g., trypsin).

  • Peptide extraction: Extract the resulting peptides from the gel pieces.

  • LC-MS/MS analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data analysis: Use a database search engine to identify the peptides from the MS/MS spectra. Compare the identified peptides from the this compound-treated sample with the control sample. Peptides that are present in the treated sample but not the control, and which correspond to the N-termini of protein fragments, represent cleavage sites. The canonical cleavage site will be present, and any other identified N-termini will correspond to off-target cleavage sites.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_separation Separation & Digestion cluster_analysis Analysis Fusion Protein Fusion Protein This compound Digestion This compound Digestion Fusion Protein->this compound Digestion Control (No EP) Control (No EP) Fusion Protein->Control (No EP) SDS-PAGE SDS-PAGE This compound Digestion->SDS-PAGE Control (No EP)->SDS-PAGE In-gel Trypsin Digestion In-gel Trypsin Digestion SDS-PAGE->In-gel Trypsin Digestion LC-MS/MS LC-MS/MS In-gel Trypsin Digestion->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Cleavage Site Identification Cleavage Site Identification Database Search->Cleavage Site Identification

Caption: Workflow for Identifying Off-Target Cleavage Sites.

troubleshooting_tree Start Start Incomplete Cleavage Incomplete Cleavage Start->Incomplete Cleavage Cleavage Issue? Multiple Bands Multiple Bands Start->Multiple Bands Unexpected Products? Precipitation Precipitation Start->Precipitation Protein Loss? Inaccessible Site? Inaccessible Site? Incomplete Cleavage->Inaccessible Site? Yes Off-target Cleavage? Off-target Cleavage? Multiple Bands->Off-target Cleavage? Yes Low Solubility? Low Solubility? Precipitation->Low Solubility? Yes Add Denaturant Add Denaturant Inaccessible Site?->Add Denaturant Yes Suboptimal Conditions? Suboptimal Conditions? Inaccessible Site?->Suboptimal Conditions? No Optimize pH/Buffer Optimize pH/Buffer Suboptimal Conditions?->Optimize pH/Buffer Yes Inactive Enzyme? Inactive Enzyme? Suboptimal Conditions?->Inactive Enzyme? No Check Enzyme Activity Check Enzyme Activity Inactive Enzyme?->Check Enzyme Activity Yes Optimize Reaction Reduce [E], time, temp Off-target Cleavage?->Optimize Reaction Yes Contaminating Protease? Contaminating Protease? Off-target Cleavage?->Contaminating Protease? No Add Inhibitors Add Inhibitors Contaminating Protease?->Add Inhibitors Yes Screen Buffers Screen Buffers Low Solubility?->Screen Buffers Yes Aggregation? Aggregation? Low Solubility?->Aggregation? No Lower Temperature Lower Temperature Aggregation?->Lower Temperature Yes

Caption: Troubleshooting Decision Tree for this compound Cleavage.

References

Optimizing Enteropeptidase to Substrate Protein Ratios: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of enteropeptidase to its substrate protein for efficient and specific cleavage of fusion tags.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to my substrate protein?

A1: A common starting point for this compound to substrate protein cleavage is a weight-to-weight (w/w) ratio ranging from 1:20 to 1:200.[1] However, the optimal ratio is highly dependent on the specific fusion protein, purity, and reaction conditions. Therefore, it is crucial to perform pilot experiments to determine the most effective ratio for your specific application.[1] For some commercial kits, a starting point of 1-5 μL of stock enzyme per milligram of target protein is recommended.[2]

Q2: How can I determine the optimal molar ratio for my specific protein?

A2: The optimal molar ratio can be determined through a series of pilot experiments. This involves incubating your fusion protein with varying concentrations of this compound over a time course. Samples are taken at different time points and analyzed by SDS-PAGE to assess the extent of cleavage.[1][3]

Q3: What are the typical incubation times and temperatures for this compound cleavage?

A3: Incubation times can range from 1 to 24 hours.[1] Shorter incubation times are often possible with higher enzyme concentrations, while lower concentrations may require longer incubations. The reaction is typically carried out at temperatures between 25°C and 37°C.[4] Cleavage can also be performed at 4°C, but the reaction rate will be significantly lower.[4] One protocol suggests gentle agitation at room temperature for 20 hours[3], while another suggests 37°C for 4-8 hours.[2]

Q4: Can I influence the cleavage efficiency by altering the recognition sequence?

A4: Yes, modifying the cleavage sequence can significantly improve efficiency. Substituting the lysine (B10760008) (K) residue with an arginine (R) in the (Asp)4-Lys recognition sequence has been shown to increase cleavage efficiency by 3 to 6-fold.[5][6] This allows for the use of lower amounts of this compound, which in turn reduces the likelihood of non-specific cleavage.[5][6]

Troubleshooting Guide

Problem: Incomplete cleavage of my fusion protein.

Possible Cause Suggested Solution
Suboptimal Enzyme-to-Substrate Ratio Perform a pilot study with varying enzyme concentrations to determine the optimal ratio for your specific protein.[1][3]
Inaccessible Cleavage Site The this compound recognition site may be sterically hindered. Consider adding denaturing agents like urea (B33335) (0.1 – 3 M) or non-ionic detergents such as Triton X-100 or Tween 80 (0.01 – 1%) to the reaction buffer to improve accessibility.[1] Note that SDS at concentrations as low as 0.01% can be inhibitory.[1]
Inhibitory Buffer Conditions Phosphate (B84403) buffers can significantly reduce this compound activity. Use buffers such as 50 mM Tris or 50 mM MES.[1] High salt concentrations (e.g., NaCl > 100-250 mM) can also be inhibitory.[1][4]
Incorrect pH The optimal pH for this compound activity is between 7.0 and 8.0, although it can function within a pH range of 6.0 to 8.5.[1] Ensure your reaction buffer is within this optimal range.
Protein Aggregation Insoluble aggregates of the fusion protein are cleaved very slowly or not at all.[1] Ensure your protein is well-solubilized. Adding 0.01% Triton X-100 can help prevent aggregation.[4]
Insufficient Incubation Time Increase the incubation time. It may be necessary to incubate for up to 24 hours, especially at lower enzyme concentrations or temperatures.[1]

Problem: Non-specific cleavage of my target protein.

Possible Cause Suggested Solution
Excessive this compound Concentration High amounts of this compound can lead to cleavage at unintended sites.[5] Reduce the enzyme-to-substrate ratio.
Prolonged Incubation Time Long incubation times with high enzyme concentrations can increase the risk of non-specific cleavage. Optimize the reaction time in your pilot experiments.
Contaminating Proteases Ensure the purity of both your substrate protein and the this compound.

Experimental Protocols

Protocol 1: Pilot Experiment to Optimize this compound to Substrate Ratio

This protocol outlines a method to determine the optimal enzyme-to-substrate ratio and incubation time for your specific fusion protein.

Materials:

  • Purified fusion protein (concentration of 0.3 to 1 mg/mL)[1]

  • This compound stock solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.0)[1]

  • 2x SDS-PAGE sample buffer

  • Microcentrifuge tubes

Procedure:

  • Prepare the Substrate: Adjust the concentration of your fusion protein to 0.3-1 mg/mL in the reaction buffer.[1] If the protein is in a phosphate buffer, exchange it for a suitable buffer like Tris or MES via dialysis or gel filtration.[1]

  • Set up Reactions: Prepare a series of reactions in microcentrifuge tubes. For a 25 µg fusion protein sample (e.g., 25 µL of a 1 mg/mL solution), test a range of this compound amounts. A good starting point is to test ratios from 1:20 to 1:200 (w/w).[1] For example, for 25 µg of protein, you could test 1.25 µg (1:20), 0.5 µg (1:50), 0.25 µg (1:100), and 0.125 µg (1:200) of this compound.

  • Control Reaction: Set up a control reaction containing only the fusion protein in the reaction buffer without this compound to check for auto-proteolysis.[1]

  • Incubation: Incubate all tubes at a constant temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 1, 3, 6, and 24 hours), withdraw a 5 µg aliquot from each reaction tube.[1]

  • Stop Reaction: Immediately stop the reaction in the aliquot by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.[1]

  • Analysis: Analyze the samples from all time points and enzyme concentrations, along with the control, by SDS-PAGE to visualize the cleavage products and determine the optimal conditions.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Cleavage
ParameterRecommended RangePotential Issues
Enzyme:Substrate Ratio (w/w) 1:20 to 1:200[1]Ratios outside this range may lead to incomplete or non-specific cleavage.
pH 7.0 - 8.0 (Optimal)[1]pH < 6.0 or > 8.5 can significantly reduce activity.[1]
Temperature 25°C - 37°C[4]Lower temperatures (e.g., 4°C) will slow the reaction rate.[4]
Incubation Time 1 - 24 hours[1]Dependent on enzyme concentration and temperature.
Buffer 50 mM Tris or 50 mM MES[1]Phosphate buffers can be inhibitory.[1]
Salt Concentration (NaCl) < 100 mMConcentrations > 250 mM can be inhibitory.[1][4]
Additives 0.01% Triton X-100 or Tween 80[1]Can help with substrate solubility and prevent aggregation.[1][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_protein Prepare Substrate Protein (0.3-1 mg/mL in optimal buffer) setup_reactions Set up reactions with varying E:S ratios prep_protein->setup_reactions setup_control Set up control (no enzyme) prep_protein->setup_control prep_enzyme Prepare this compound Dilutions prep_enzyme->setup_reactions incubate Incubate at constant temperature setup_reactions->incubate setup_control->incubate sampling Take samples at different time points (e.g., 1, 3, 6, 24h) incubate->sampling stop_reaction Stop reaction with SDS-PAGE buffer sampling->stop_reaction sds_page Analyze samples by SDS-PAGE stop_reaction->sds_page determine_optimal Determine optimal ratio and time sds_page->determine_optimal

Caption: Workflow for optimizing the this compound to substrate molar ratio.

troubleshooting_logic start Incomplete Cleavage? check_ratio Is E:S ratio optimized? start->check_ratio Yes success Cleavage Successful start->success No check_buffer Is buffer optimal? (Tris/MES, pH 7-8, low salt) check_ratio->check_buffer Yes optimize_ratio Perform pilot experiment to optimize ratio check_ratio->optimize_ratio No check_accessibility Is cleavage site accessible? check_buffer->check_accessibility Yes change_buffer Change to optimal buffer check_buffer->change_buffer No check_time_temp Are incubation time/temp sufficient? check_accessibility->check_time_temp Yes add_denaturant Add mild denaturant (e.g., Urea, Triton X-100) check_accessibility->add_denaturant No check_time_temp->success Yes failure Persistent Issue: Consult further check_time_temp->failure No optimize_ratio->check_ratio change_buffer->check_buffer add_denaturant->check_accessibility increase_time_temp Increase incubation time or temperature

Caption: Troubleshooting logic for incomplete this compound cleavage.

References

Technical Support Center: Enteropeptidase Inhibitor Screening and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the screening and characterization of specific enteropeptidase inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the screening and characterization of this compound inhibitors.

Q1: I am not observing any inhibition of this compound activity with my test compound. What are the possible causes and solutions?

A: A lack of observable inhibition can be due to several factors related to the inhibitor, the enzyme, or the assay conditions.[1]

  • Inactive Inhibitor:

    • Incorrect Concentration: Double-check all calculations for your dilutions. It is advisable to prepare fresh dilutions from your stock solution for each experiment.[1]

    • Degradation: The inhibitor may have degraded due to improper storage or repeated freeze-thaw cycles. Prepare fresh working solutions from a properly stored stock for each experiment.[2]

    • Solubility Issues: Poor solubility of the test compound in the assay buffer can lead to a lower effective concentration. Ensure the compound is fully dissolved. You may need to optimize the solvent for your stock solution (e.g., DMSO) and confirm its solubility at the final concentration in the assay buffer.[1]

  • Inactive Enzyme:

    • Improper Storage/Handling: this compound may lose activity if not stored or handled correctly.[1] Run a positive control reaction without any inhibitor to ensure robust enzyme activity.[1] It is recommended to aliquot the enzyme upon receipt and store it at -70°C or -80°C to avoid repeated freeze-thaw cycles.[3]

  • Suboptimal Assay Conditions:

    • Incorrect pH or Buffer Composition: this compound activity is sensitive to pH and ionic strength. Ensure your assay buffer composition and pH are optimal for the enzyme. A commonly used buffer is 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, at pH 7.5-8.0.[1][2]

Q2: My assay has a high background signal, which is interfering with the accurate measurement of inhibition. How can I reduce it?

A: High background signal can originate from the substrate, the test compound, or the plate itself.

  • Substrate Instability: The substrate may be degrading spontaneously, leading to a fluorescent or colorimetric signal in the absence of enzyme activity.[1] To check for this, run a control well containing only the substrate and the assay buffer.[1]

  • Compound Interference: The test compound itself might be autofluorescent or absorb light at the detection wavelength.[1] Run a control with the inhibitor in the assay buffer without the enzyme or substrate to measure its intrinsic signal.[1] This value can then be subtracted from the experimental wells.

  • Plate Selection: For fluorometric assays, use black plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk. For colorimetric assays, use clear, flat-bottom plates.[4]

Q3: My results are inconsistent between experiments. What should I standardize?

A: Reproducibility issues often stem from minor variations in experimental parameters.

  • Standardize Incubation Times and Temperatures: Enzyme activity and inhibitor potency can be significantly affected by variations in incubation time and temperature.[1] Use a temperature-controlled plate reader or incubator and ensure incubation times are precisely the same for all plates and experiments.

  • Ensure Proper Mixing: Inadequate mixing of reagents in the wells can lead to variable results. Ensure thorough mixing after adding each component, either by gentle shaking or pipetting, while avoiding the introduction of bubbles.[4]

  • Check Reagent Stability: Equilibrate all reagents, especially the assay buffer and enzyme solutions, to the recommended temperature before starting the assay.[4] Avoid using reagents that have undergone multiple freeze-thaw cycles.[3]

Q4: How can I determine if my hit compound is a specific inhibitor of this compound or a general protease inhibitor?

A: To assess the specificity of an inhibitor, it is crucial to test its activity against other structurally related serine proteases.[2]

  • Selectivity Profiling: Perform assays with your inhibitor against a panel of related proteases, such as trypsin, chymotrypsin, plasmin, and plasma kallikrein.[2][5] An inhibitor is considered specific if it shows significantly higher potency (lower IC50) for this compound compared to other proteases.

Q5: What could cause a false-positive result in my high-throughput screen (HTS)?

A: False positives in HTS can arise from several compound-related artifacts. While literature on specific false positives for this compound assays is sparse, general principles from other HTS assays apply.

  • Compound Autofluorescence: As mentioned in Q2, a compound that fluoresces at the same wavelength as the reporter fluorophore will appear as an inhibitor in assays that measure a decrease in signal.

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a reduced signal that mimics inhibition.

  • Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically sequester and inhibit enzymes. This can often be identified by a steep dose-response curve.

It is standard practice to confirm any positive results from an initial screen with a secondary, independent chemical technique or a different assay format to rule out false positives.[6][7]

Quantitative Data on this compound Inhibitors

The following table summarizes the in vitro inhibitory activity of SCO-792, a well-characterized this compound inhibitor.[5]

InhibitorTarget SpeciesIC50 (nM)Assay TypeMechanism of InhibitionKey Kinetic Parameters
SCO-792 Human5.4[5][8][9][10]FRETReversible, Covalentk_inact/K_I = 82,000 M⁻¹s⁻¹[5][8][9], Dissociation t₁/₂ ≈ 14 hours[8][9][10]
Rat4.6[5][8][9][10]FRETReversible, Covalent-

Diagrams: Pathways and Workflows

// Edges Trypsinogen -> this compound [style=dashed, arrowhead=none]; this compound -> Trypsin [label=" Cleavage", color="#4285F4"]; Trypsin -> Proenzymes [label=" Activation", color="#34A853"]; Proenzymes -> ActiveEnzymes [style=dashed, arrowhead=open]; Trypsin -> Trypsin [label=" Auto-activation", style=dashed, color="#34A853"]; Inhibitor -> this compound [label=" Inhibition", color="#EA4335", arrowhead=tee]; Protein -> ActiveEnzymes [label=" Digestion", color="#5F6368"]; ActiveEnzymes -> AminoAcids [style=dashed, arrowhead=open]; } Caption: this compound initiates the digestive enzyme cascade.

// Nodes LibPrep [label="Compound Library\nPreparation & Plating", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; ReagentAdd [label="Addition of this compound\n& Test Compound", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation1 [label="Pre-incubation\n(Enzyme-Inhibitor)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SubstrateAdd [label="Addition of\nFluorogenic Substrate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation2 [label="Kinetic Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Fluorescence Reading\n(Plate Reader)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; DataAnalysis [label="Data Analysis\n(% Inhibition)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; HitSelection [label="Hit Identification\n(Threshold Cutoff)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2, height=1]; Confirmation [label="Hit Confirmation\n& Dose-Response (IC50)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Specificity [label="Specificity & Selectivity\nAssays", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LibPrep -> ReagentAdd; ReagentAdd -> Incubation1; Incubation1 -> SubstrateAdd; SubstrateAdd -> Incubation2; Incubation2 -> Detection; Detection -> DataAnalysis; DataAnalysis -> HitSelection; HitSelection -> Confirmation [label=" Primary Hits"]; Confirmation -> Specificity; } Caption: A typical workflow for an HTS campaign.

// Nodes Start [label="Inconsistent or Unexpected\nAssay Results", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckControls [label="Are Controls Behaving\nas Expected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckEnzyme [label="Check Enzyme Activity:\n- Run no-inhibitor control\n- Check storage & handling", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSubstrate [label="Check Substrate Integrity:\n- Run substrate-only control\n- Check for high background", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckInhibitor [label="Investigate Test Compound:\n- Verify concentration\n- Check solubility\n- Test for autofluorescence", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckParams [label="Review Assay Parameters:\n- Standardize incubation times\n- Verify temperature & pH\n- Ensure proper mixing", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize [label="Optimize Assay Conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckControls; CheckControls -> CheckEnzyme [label=" No (e.g., low signal in\npositive control)"]; CheckControls -> CheckSubstrate [label=" No (e.g., high signal\nin negative control)"]; CheckControls -> CheckInhibitor [label=" Yes"]; CheckEnzyme -> CheckParams; CheckSubstrate -> CheckParams; CheckInhibitor -> CheckParams; CheckParams -> Optimize; Optimize -> End; } Caption: A logical workflow for troubleshooting common assay issues.

Experimental Protocols

Protocol 1: In Vitro this compound Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the IC50 value of a test inhibitor against this compound using a fluorogenic substrate.[3][8]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 8.0.[1] Warm to room temperature before use.

  • Recombinant Human this compound (Light Chain): Reconstitute the enzyme in Assay Buffer to a stock concentration (e.g., 1 mU/µL).[3] Prepare a working solution by further diluting the stock in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 30-60 minutes.

  • Fluorogenic Substrate: Prepare a working solution of a specific this compound substrate (e.g., a peptide containing the 'DDDDK' sequence conjugated to a fluorophore like AFC) in Assay Buffer.[3]

  • Test Inhibitor: Prepare a stock solution in a suitable solvent (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 11 points, 1:3 dilution) in the same solvent, and then prepare intermediate dilutions in Assay Buffer.

2. Assay Procedure (96-well format):

  • Add 25 µL of the diluted test inhibitor solutions to the wells of a black, clear-bottom 96-well plate. Include wells for "Enzyme Control" (no inhibitor, add buffer/solvent instead) and "Blank Control" (no enzyme).

  • Add 50 µL of the this compound working solution to all wells except the Blank Control wells. Add 50 µL of Assay Buffer to the Blank Control wells.

  • Mix gently and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/500 nm for AFC) in kinetic mode, taking readings every minute for 30-60 minutes at a constant temperature (e.g., 37°C).[3][11]

3. Data Analysis:

  • Determine the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time plot.

  • Subtract the slope of the Blank Control from all other wells.

  • Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control (no inhibitor).

    • % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Characterizing Inhibition Kinetics (k_inact/K_I)

For time-dependent or irreversible inhibitors, determining the k_inact/K_I value is more informative than a simple IC50. This protocol is an adaptation for characterizing such inhibitors.[8]

1. Reagent Preparation:

  • Prepare reagents as described in Protocol 1.

2. Assay Procedure:

  • Set up reactions in a 96-well plate. For each inhibitor concentration, you will have multiple wells corresponding to different pre-incubation times.

  • Add a fixed concentration of this compound to multiple wells.

  • Add different concentrations of the test inhibitor to the wells.

  • Pre-incubate the enzyme-inhibitor mixtures for varying amounts of time (e.g., 0, 5, 10, 20, 30 minutes) at a set temperature.

  • At the end of each pre-incubation period, initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Immediately measure the initial reaction velocity (v_i) for a short period where the progress curve is linear.

3. Data Analysis:

  • For each inhibitor concentration [I], plot the natural logarithm of the remaining enzyme activity (ln(v_i)) against the pre-incubation time (t).

  • The slope of this line will be the negative of the observed rate constant (-k_obs).

  • Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].

  • Fit the data to the following equation: k_obs = k_inact * [I] / (K_I + [I]).

  • The second-order rate constant, k_inact/K_I, can be determined from the initial slope of the k_obs vs. [I] plot, where [I] << K_I. This provides a measure of the inhibitor's potency.[8]

References

Strategies to improve fusion protein solubility for efficient cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting fusion protein expression and purification. This guide provides answers to frequently asked questions and detailed protocols to help you improve the solubility of your fusion protein and achieve efficient cleavage of the fusion tag.

Frequently Asked Questions (FAQs)

FAQ 1: My fusion protein is completely insoluble and forms inclusion bodies. What should I do first?

When your fusion protein is found in the insoluble fraction, the first and simplest strategy is to optimize the expression conditions. High-level expression, often driven by strong promoters and high inducer concentrations, can lead to protein aggregation before proper folding can occur.[1][2]

Troubleshooting Steps:

  • Lower the Expression Temperature: Reducing the temperature to 15-25°C after induction slows down cellular processes like transcription and translation.[1][3] This can reduce the rate of protein synthesis, allowing more time for the newly synthesized polypeptide chain to fold correctly.[1][2]

  • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription, which in turn can improve the solubility and activity of the recombinant protein.[1]

  • Change the E. coli Host Strain: If codon bias is suspected to be the issue (i.e., the gene for your protein contains codons that are rare in E. coli), using a host strain supplemented with rare tRNAs can overcome this.[1] For proteins with disulfide bonds, strains that promote cytosolic disulfide bond formation (e.g., trxB/gor mutants) can enhance the solubility of the folded protein.[1]

  • Test Different Solubility-Enhancing Fusion Tags: The choice of fusion tag can significantly impact solubility. If one tag fails, it is often worth testing another. Some commonly used solubility-enhancing tags include Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), Small Ubiquitin-like Modifier (SUMO), and NusA.[4][5][6] MBP is known to significantly enhance the solubility of many proteins.[7]

FAQ 2: I've optimized expression conditions, but my protein is still insoluble. What's the next step?

If optimizing expression conditions doesn't resolve the insolubility, you can try to solubilize and refold the protein from inclusion bodies or use additives during cell lysis to improve solubility.

Option 1: Protein Refolding from Inclusion Bodies

This involves isolating the inclusion bodies, solubilizing the aggregated protein using strong denaturants, and then refolding the protein into its native conformation.

General Workflow for Protein Refolding:

  • Isolate and Wash Inclusion Bodies: After cell lysis, pellet the inclusion bodies by centrifugation. Wash them with buffers containing low concentrations of denaturants (e.g., urea) or detergents (e.g., Triton X-100) to remove contaminating proteins and cellular debris.[8]

  • Solubilize the Protein: Resuspend the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds and fully unfold the protein.[8][9]

  • Refold the Protein: The denaturant is gradually removed to allow the protein to refold. Common methods include dialysis, dilution, or on-column refolding.[10][11] The refolding buffer often contains additives to assist in proper folding and prevent aggregation, such as L-arginine and redox systems (e.g., reduced/oxidized glutathione).[11][]

Option 2: Use Lysis Buffer Additives

Adding certain small molecules to the lysis buffer can sometimes increase the yield of soluble protein.[13] These additives can help stabilize the protein in its native conformation or reduce protein-protein interactions that lead to aggregation.[13][14]

FAQ 3: My fusion protein is soluble, but the cleavage of the fusion tag is inefficient. How can I improve cleavage?

Incomplete cleavage can be due to several factors, including the accessibility of the cleavage site, the activity of the protease, or the reaction conditions.[15][16]

Troubleshooting Steps:

  • Verify the Cleavage Site Sequence: Ensure that the amino acid sequence of the cleavage site in your construct is correct for the protease you are using.[17]

  • Optimize Protease-to-Protein Ratio: The optimal ratio of protease to fusion protein should be determined empirically. Start with the manufacturer's recommendation and perform pilot reactions with varying ratios.[17][18]

  • Increase Incubation Time: If cleavage is incomplete, increasing the incubation time (e.g., up to 20 hours or more) may improve the yield, provided the target protein is stable.[17]

  • Optimize Reaction Temperature: While many proteases work well at 4°C, some, like Factor Xa and thrombin, may have optimal activity at higher temperatures (e.g., 12°C or 22°C).[15] However, higher temperatures can also lead to increased degradation of the target protein.[15]

  • Check Buffer Composition: Ensure the cleavage buffer is compatible with the protease. For example, some proteases require specific cofactors (e.g., CaCl2 for Factor Xa) or are inhibited by certain substances (e.g., imidazole (B134444) can inhibit TEV protease).[17][19] Buffer exchange or dialysis may be necessary before cleavage.[17]

  • Consider Steric Hindrance: The fusion protein may be folded in a way that makes the cleavage site inaccessible to the protease.[16][19] Adding a flexible linker between the fusion tag and the cleavage site can sometimes improve accessibility.[20] In some cases, performing the cleavage under partially denaturing conditions (if the target protein can be refolded) or testing a different protease may be necessary.

FAQ 4: I am observing non-specific cleavage of my target protein. What can I do?

Non-specific cleavage can occur if the target protein itself contains sequences that are recognized by the protease.[21][22]

Troubleshooting Steps:

  • Analyze the Target Protein Sequence: Check the amino acid sequence of your protein for potential secondary cleavage sites that resemble the protease's recognition sequence.[17][22]

  • Use a More Specific Protease: Proteases like TEV are known for their high specificity.[23] If you are using a less specific protease like Factor Xa or thrombin, switching to TEV or HRV 3C protease may resolve the issue.[21]

  • Reduce Incubation Time and Temperature: Lowering the reaction temperature (e.g., to 4°C) and using the shortest possible incubation time that still allows for efficient cleavage of the primary site can minimize non-specific cuts.[15]

  • Use a Lower Protease Concentration: Titrate the amount of protease to find the lowest concentration that effectively cleaves the fusion tag without significant degradation of the target protein.

Data and Tables

Table 1: Common Solubility-Enhancing Fusion Tags
Fusion TagSize (kDa)Host OrganismKey Features & Benefits
MBP (Maltose-Binding Protein) ~42E. coliStrong solubility enhancement, can be purified via amylose (B160209) affinity chromatography.[7][24]
GST (Glutathione S-Transferase) ~26Schistosoma japonicumEnhances solubility and stability, purifiable via glutathione (B108866) affinity chromatography.[5][24]
SUMO (Small Ubiquitin-like Modifier) ~11.5YeastEnhances solubility and expression; can be cleaved precisely by SUMO protease.[6][24]
NusA ~55E. coliConfers high solubility; may slow down translation, allowing more time for folding.[5][6]
Trx (Thioredoxin) ~11.6E. coliCan enhance solubility and promote disulfide bond formation.[6][24]
Table 2: Common Proteases for Fusion Tag Removal
ProteaseRecognition SequenceOptimal TemperatureKey Features
TEV Protease ENLYFQ↓(G/S)30°C (active at 4-30°C)Highly specific, minimizing non-specific cleavage.[7][18][23]
Thrombin LVPR↓GS22°CWidely used, but can exhibit secondary cleavage.[15][21]
Factor Xa I(E/D)GR↓X12°CCan be prone to non-specific cleavage.[15][21][25]
HRV 3C Protease LEVLFQ↓GP4°CHigh specificity, small size, and active at low temperatures.
Table 3: Common Additives to Improve Protein Solubility
Additive CategoryExamplesTypical ConcentrationMechanism of Action
Osmolytes/Polyols Glycerol, Sorbitol, Sucrose, Trehalose5-20% (v/v) Glycerol, 0.5-1 M SorbitolStabilize protein structure and prevent aggregation.[][14]
Amino Acids L-Arginine, L-Glutamate, Proline0.1-2 MCan reduce surface hydrophobicity and suppress aggregation.[][14]
Salts NaCl, KCl, (NH₄)₂SO₄150-500 mMEnhance solubility and maintain structural stability.[1][]
Reducing Agents DTT, β-mercaptoethanol, TCEP1-10 mMPrevent the formation of incorrect disulfide bonds.[][14]
Non-denaturing Detergents Triton X-100, Tween 20, CHAPS0.01-1% (v/v)Solubilize protein aggregates without denaturation.[14][26]

Experimental Protocols & Workflows

Protocol 1: Small-Scale Expression Trial to Optimize Solubility

This protocol is designed to test the effects of temperature and inducer concentration on the solubility of your fusion protein.

  • Prepare Cultures: Inoculate 5 mL of appropriate growth medium (containing the necessary antibiotic) with a single colony of E. coli transformed with your expression plasmid. Grow overnight at 37°C with shaking.

  • Set up Expression Cultures: The next day, inoculate four 50 mL cultures with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Induce Expression:

    • Culture 1 (High Temp/High IPTG): Add IPTG to a final concentration of 1 mM. Continue to incubate at 37°C for 3-4 hours.

    • Culture 2 (High Temp/Low IPTG): Add IPTG to a final concentration of 0.1 mM. Continue to incubate at 37°C for 3-4 hours.

    • Culture 3 (Low Temp/High IPTG): Move the culture to a 18°C shaker. Let it equilibrate for 20 minutes. Add IPTG to a final concentration of 1 mM. Incubate overnight (16-20 hours).

    • Culture 4 (Low Temp/Low IPTG): Move the culture to a 18°C shaker. Let it equilibrate for 20 minutes. Add IPTG to a final concentration of 0.1 mM. Incubate overnight (16-20 hours).

  • Harvest Cells: After induction, harvest 1 mL from each culture. Centrifuge at high speed for 1 minute to pellet the cells.

  • Analyze Solubility:

    • Resuspend the cell pellet in 100 µL of lysis buffer.

    • Lyse the cells (e.g., by sonication).

    • Centrifuge at maximum speed for 10 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

    • Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the condition that yields the most soluble protein.

Protocol 2: Pilot Reaction for Protease Cleavage

This protocol helps determine the optimal conditions for cleaving your fusion protein. This example uses TEV protease.

  • Prepare the Reaction: In separate microcentrifuge tubes, set up the following reactions:

    • Reaction Tube:

      • 15 µg fusion protein

      • 5 µL 10X TEV Protease Reaction Buffer

      • 1 µL TEV Protease

      • Add H₂O to a final volume of 50 µL

    • Control Tube (No Protease):

      • 15 µg fusion protein

      • 5 µL 10X TEV Protease Reaction Buffer

      • Add H₂O to a final volume of 50 µL

  • Incubate: Incubate both tubes at the recommended temperature (e.g., 30°C for TEV protease, or 4°C for overnight cleavage).[18]

  • Take Time Points: At various time points (e.g., 1, 3, 8, and 24 hours), remove a 10 µL aliquot from the reaction tube.

  • Stop the Reaction: Immediately stop the reaction in the aliquots by adding 5 µL of 3X SDS-PAGE sample buffer and heating at 70-100°C for 5 minutes.[18]

  • Analyze by SDS-PAGE: Run the samples from each time point, along with the uncut control, on an SDS-PAGE gel to assess the extent of cleavage. This will help you determine the optimal incubation time for a larger scale reaction.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_analysis Solubility Analysis cluster_purification Purification & Cleavage start Transform E. coli grow Grow Culture to OD600 0.5-0.6 start->grow induce Induce Expression (Vary Temp & [IPTG]) grow->induce harvest Harvest Cells induce->harvest lyse Cell Lysis harvest->lyse centrifuge Centrifugation lyse->centrifuge soluble Soluble Fraction centrifuge->soluble insoluble Insoluble Fraction (Inclusion Bodies) centrifuge->insoluble sds_page SDS-PAGE Analysis soluble->sds_page purify Affinity Chromatography soluble->purify insoluble->sds_page cleave Protease Cleavage purify->cleave final_purify Remove Tag & Protease cleave->final_purify

Caption: Workflow for optimizing fusion protein expression and solubility.

troubleshooting_logic start Is the Fusion Protein Soluble? soluble_path Yes start->soluble_path Yes cleavage_q Is Cleavage Efficient? start->cleavage_q Yes insoluble_path No start->insoluble_path No optimize_expr Optimize Expression: - Lower Temperature - Lower [Inducer] - Change Host Strain start->optimize_expr No success Purified Target Protein cleavage_q->success Yes optimize_cleavage Optimize Cleavage: - Protease Ratio - Time / Temp - Buffer Conditions cleavage_q->optimize_cleavage No cleavage_yes Yes cleavage_no No optimize_cleavage->cleavage_q recheck_sol Re-check Solubility optimize_expr->recheck_sol recheck_sol->cleavage_q Soluble refold Inclusion Body Prep & Refolding recheck_sol->refold Insoluble recheck_no Still Insoluble refold->success

Caption: Troubleshooting logic for fusion protein solubility and cleavage.

References

Technical Support Center: Complete Removal of Enteropeptidase Post-Digestion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the complete removal of enteropeptidase following the digestion of fusion proteins.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove this compound after cleaving my fusion protein?

Residual this compound can lead to several downstream complications. As a serine protease, it can cause non-specific cleavage of your target protein over time, leading to degradation and loss of function.[1][2][3] Furthermore, its presence can interfere with downstream applications such as mass spectrometry, structural studies, and functional assays. For therapeutic proteins, complete removal of any process-related enzyme like this compound is a regulatory requirement.

Q2: What are the primary methods for removing this compound?

The most common and effective methods for removing this compound post-digestion fall into three main categories:

  • Affinity Chromatography: This is a highly effective method that utilizes a specific interaction between this compound and a ligand immobilized on a chromatography resin.

  • Inactivation: This involves treating the sample under conditions that irreversibly denature the this compound, rendering it non-functional.

  • Physicochemical Separation: Standard chromatography techniques can be employed to separate the target protein from this compound based on differences in their physical or chemical properties.

Q3: How do I choose the best removal method for my specific application?

The choice of method depends on several factors, including the properties of your target protein (e.g., stability, isoelectric point), the scale of your purification, the required level of purity, and the availability of resources. The decision tree below can guide your selection process.

G Decision Tree for this compound Removal start Start: Post-Digestion Sample q1 Is your this compound tagged (e.g., His-tagged)? start->q1 q3 Do you have access to an affinity chromatography system? q1->q3 No method1 Use Affinity Chromatography (e.g., Ni-NTA for His-tagged EK) q1->method1 Yes q2 Is your target protein stable to changes in pH or temperature? q4 Are the physicochemical properties (size, pI) of your target protein and this compound significantly different? q2->q4 No method3 Consider Inactivation (Heat or pH) q2->method3 Yes q3->q2 No method2 Use Benzamidine (B55565) Affinity Chromatography q3->method2 Yes method4 Use Physicochemical Separation (IEX or SEC) q4->method4 Yes no_solution Consider alternative cleavage enzyme or re-cloning with a tagged protease q4->no_solution No end Proceed to Downstream Application method1->end method2->end method3->end method4->end

Caption: Decision tree for selecting an appropriate this compound removal method.

Troubleshooting Guides

Issue 1: Incomplete Removal of this compound

Symptom: Residual this compound activity is detected in the purified target protein sample using a sensitive activity assay.

Potential Cause Troubleshooting Action
Inefficient binding to affinity resin Optimize binding conditions: Ensure the buffer composition (pH, ionic strength) is optimal for the affinity resin. For benzamidine resins, a pH between 7.4 and 8.0 with 0.5 M NaCl is recommended. Increase incubation time: Allow for longer contact between the sample and the resin. Check resin capacity: Ensure the amount of this compound does not exceed the binding capacity of the resin.
Co-elution with the target protein Modify elution conditions: If using ion-exchange chromatography, adjust the salt gradient or pH to improve separation. For size-exclusion chromatography, ensure there is a significant size difference between the target protein and this compound.
Incomplete inactivation Verify inactivation parameters: For heat inactivation, ensure the sample reaches and is maintained at the target temperature (e.g., 65°C) for a sufficient duration (e.g., 20-30 minutes).[4] For pH inactivation, confirm the final pH of the solution and the incubation time.
Issue 2: Non-Specific Cleavage of the Target Protein

Symptom: SDS-PAGE analysis shows extra bands in addition to the expected cleaved target protein.

Potential Cause Troubleshooting Action
Excessive this compound concentration Optimize enzyme-to-substrate ratio: Perform a pilot experiment with varying concentrations of this compound to find the minimum amount required for complete cleavage.[5]
Prolonged digestion time Optimize incubation time: Monitor the cleavage reaction over time to determine the shortest incubation period needed for complete digestion.
Presence of cryptic cleavage sites Modify cleavage conditions: Adding denaturants like urea (B33335) (1-4 M) can sometimes improve the accessibility of the canonical cleavage site and reduce non-specific cuts.[5] Alternatively, consider re-engineering the fusion protein with a different cleavage site or using a more specific protease.
Sub-optimal buffer conditions Adjust buffer pH and ionic strength: While this compound is active over a broad pH range, its specificity can be influenced by the buffer conditions.[5] Experiment with different buffers to find conditions that favor specific cleavage.
Issue 3: Low Recovery of the Target Protein

Symptom: The final yield of the purified target protein is significantly lower than expected.

Potential Cause Troubleshooting Action
Target protein binds to the removal resin Modify buffer conditions: If using benzamidine resin, ensure the ionic strength is high enough (e.g., 0.5 M NaCl) to minimize non-specific ionic interactions. Perform a negative chromatography step: If the target protein has a high affinity for the resin, consider using a resin with a different ligand.
Precipitation or aggregation of the target protein Optimize buffer components: Include additives such as glycerol (B35011) (5-10%), non-ionic detergents, or arginine to improve protein solubility. Adjust pH: Ensure the buffer pH is not close to the isoelectric point (pI) of the target protein.
Denaturation during inactivation steps Test protein stability: Before performing heat or pH inactivation on the entire batch, test the stability of your target protein under the same conditions on a small aliquot. If the protein is sensitive, choose an alternative removal method.

Experimental Protocols

Protocol 1: Removal of this compound using Benzamidine Affinity Chromatography

This protocol is suitable for the removal of native or untagged recombinant this compound.

Materials:

  • Benzamidine Sepharose resin (e.g., HiTrap Benzamidine FF from Cytiva)

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4

  • Elution Buffer (for regenerating the column): 0.1 M Glycine-HCl, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Chromatography column

Procedure:

  • Column Preparation: Pack the Benzamidine Sepharose resin into a chromatography column according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with at least 5 column volumes (CV) of Binding Buffer.

  • Sample Loading: Apply the post-digestion protein sample to the column. The flow rate should be adjusted to allow for sufficient binding, as recommended by the resin manufacturer.

  • Collection of Flow-through: Collect the flow-through fraction. This fraction contains your purified target protein.

  • Washing: Wash the column with 5-10 CV of Binding Buffer to ensure all of the target protein has eluted.

  • Elution (Column Regeneration): Elute the bound this compound with Elution Buffer. Collect the eluate for disposal.

  • Re-equilibration: Immediately re-equilibrate the column with Binding Buffer for future use.

G Workflow for Benzamidine Affinity Chromatography start Start: Post-Digestion Sample step1 Equilibrate Benzamidine Column with Binding Buffer start->step1 step2 Load Sample onto Column step1->step2 step3 Collect Flow-through (Contains Target Protein) step2->step3 step4 Wash Column with Binding Buffer step3->step4 end Purified Target Protein step3->end step5 Elute this compound with Low pH Buffer step4->step5 step6 Re-equilibrate Column step5->step6

Caption: Workflow for removing this compound using benzamidine affinity chromatography.

Protocol 2: Removal of His-tagged this compound

This protocol is applicable when a recombinant this compound with a polyhistidine tag has been used for cleavage.

Materials:

  • Ni-NTA or other immobilized metal affinity chromatography (IMAC) resin

  • Binding/Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0

  • Elution Buffer (for regenerating the column): 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0

  • Chromatography column

Procedure:

  • Column Preparation: Pack the IMAC resin into a chromatography column.

  • Equilibration: Equilibrate the column with at least 5 CV of Binding/Wash Buffer.

  • Sample Loading: Apply the post-digestion sample to the column.

  • Collection of Flow-through: Collect the flow-through. This fraction contains your purified target protein.

  • Washing: Wash the column with 5-10 CV of Binding/Wash Buffer to elute any remaining target protein.

  • Elution (Column Regeneration): Elute the bound His-tagged this compound with Elution Buffer.

  • Re-equilibration: Re-equilibrate the column with Binding/Wash Buffer for subsequent use.

Protocol 3: Heat Inactivation of this compound

This method is suitable for thermostable target proteins.

Materials:

  • Water bath or heat block capable of maintaining a constant temperature.

  • Reaction tubes.

Procedure:

  • Determine Optimal Temperature: As a starting point, heat inactivation can often be achieved by incubating the sample at 65°C for 20 minutes.[4] However, the optimal temperature and time may need to be determined empirically for your specific this compound and target protein.

  • Incubation: Place the post-digestion sample in a reaction tube and incubate in the pre-heated water bath or heat block for the determined time.

  • Centrifugation: After incubation, centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the denatured and precipitated this compound.

  • Collection of Supernatant: Carefully collect the supernatant containing the purified target protein.

Protocol 4: Quantifying Residual this compound Activity

This protocol describes a general method to detect any remaining this compound activity.

Materials:

  • Fluorogenic or chromogenic this compound substrate (e.g., Gly-(Asp)4-Lys-AMC or similar).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Microplate reader (fluorescence or absorbance).

  • Purified target protein sample.

  • Positive control (known concentration of this compound).

  • Negative control (Assay Buffer only).

Procedure:

  • Prepare Reactions: In a microplate, set up the following reactions in triplicate:

    • Sample: Purified target protein + substrate in Assay Buffer.

    • Positive Control: Known concentration of this compound + substrate in Assay Buffer.

    • Negative Control: Assay Buffer + substrate.

  • Incubation: Incubate the plate at 37°C, protecting it from light if using a fluorogenic substrate.

  • Measurement: Monitor the increase in fluorescence or absorbance over time using a microplate reader.

  • Analysis: Compare the rate of substrate cleavage in your sample to the positive and negative controls. A significant increase in signal over the negative control indicates the presence of residual this compound activity.

Data Presentation

The following table summarizes the general performance of different this compound removal methods. The actual efficiency and recovery will vary depending on the specific proteins and experimental conditions.

Method Principle Typical Removal Efficiency Typical Target Protein Recovery Advantages Disadvantages
Benzamidine Affinity Chromatography Affinity binding of serine proteases>95%>90%High specificity, reusable resinCan have non-specific binding of target protein, requires chromatography system
IMAC (for His-tagged EK) Affinity binding of His-tagged proteins>99%>95%Very high specificity and efficiencyRequires the use of a tagged this compound
Heat Inactivation Thermal denaturation>99% (if optimized)Variable (depends on target protein stability)Simple, rapid, no special reagentsCan denature the target protein
pH Inactivation pH-induced denaturation>99% (if optimized)Variable (depends on target protein stability)Simple, rapidCan denature or precipitate the target protein
Ion-Exchange Chromatography (IEX) Separation based on chargeVariableVariableCan be highly effective if pI values differ significantlyRequires optimization of pH and salt gradient
Size-Exclusion Chromatography (SEC) Separation based on sizeVariable>90%Good for polishing, gentle on proteinsLimited resolution if sizes are similar

Mandatory Visualizations

G General Workflow for Fusion Protein Cleavage and Purification start Start: Purified Fusion Protein step1 Add this compound start->step1 step2 Incubate under Optimal Cleavage Conditions step1->step2 step3 Cleavage Reaction Complete step2->step3 step4 Apply this compound Removal Method step3->step4 step5 Verify Complete Removal (e.g., Activity Assay) step4->step5 end Pure, Tag-free Target Protein step5->end

Caption: A generalized experimental workflow from fusion protein to pure target protein.

References

Impact of common buffer components on enteropeptidase activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enteropeptidase Activity and Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues related to the impact of buffer components on this compound activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity and stability?

A1: The optimal pH for this compound activity is crucial for its function and can vary slightly depending on the source of the enzyme and the substrate.[1] Generally, this compound functions best in a slightly alkaline environment, with most protocols recommending a pH between 7.5 and 8.0.[2][3][4] For stability, each enzyme has a specific pH range where it maintains its structural integrity; extreme pH values (highly acidic or alkaline) can lead to irreversible denaturation and complete loss of activity.[1][5][6]

Q2: How does ionic strength affect this compound activity?

A2: Ionic strength, typically modulated by salt concentration (e.g., NaCl), significantly influences this compound activity.[7][8] While some salt is necessary to maintain protein solubility and mimic physiological conditions, excessively high concentrations can be inhibitory.[9][10] For instance, NaCl concentrations above 250 mM have been shown to interfere with and inhibit this compound activity.[10] Conversely, very low salt conditions may lead to poor solubility, particularly for the human form of the enzyme.[11] The optimal salt concentration often needs to be determined empirically but is commonly in the range of 50-150 mM NaCl.[2][4]

Q3: Does this compound require any specific cofactors or metal ions?

A3: Yes, this compound activity is dependent on calcium ions (Ca²⁺).[8] Calcium is thought to play a role in optimizing the enzyme's conformation for catalysis.[11] For this reason, assay and cleavage buffers should be supplemented with calcium chloride (CaCl₂), typically at a concentration of 2-10 mM.[2][4] Consequently, chelating agents like EDTA, which bind divalent cations, should be avoided in the final reaction buffer as they will inhibit the enzyme by sequestering Ca²⁺.[12]

Q4: Can detergents be included in the reaction buffer?

A4: The compatibility of detergents depends on their type and concentration. Mild, non-ionic detergents such as Triton X-100 (up to 1%) or Brij-35 are generally well-tolerated and do not significantly affect enzyme activity or specificity.[2][10] However, strong, denaturing detergents like SDS should be avoided, as even low concentrations (e.g., 0.01%) can lead to non-specific cleavage and enzyme inhibition.[10][13]

Q5: How do reducing agents like DTT or TCEP affect this compound?

A5: Reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often included in purification buffers to prevent the oxidation of cysteine residues within the target protein.[9] While this compound itself is a robust enzyme, it's important to ensure that the concentration of the reducing agent does not interfere with the reaction. If issues are suspected, it is advisable to remove the reducing agent by dialysis or buffer exchange against the cleavage buffer just before adding the enzyme.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments.

Issue 1: Low or No Cleavage of the Fusion Protein
Possible Cause Troubleshooting Action
Suboptimal Buffer Conditions Verify Buffer Composition: Ensure the pH is within the optimal range (7.5-8.0) and that the buffer has adequate capacity at the reaction temperature.[14][15] Optimize Ionic Strength: Confirm the NaCl concentration is between 50-150 mM. Excess salt (>250 mM) can be inhibitory.[10] Check for Calcium: Ensure 2-10 mM CaCl₂ is present in the buffer. The absence of Ca²⁺ will drastically reduce activity.[8][11]
Presence of Inhibitors Remove Protease Inhibitors: Serine protease inhibitors like PMSF or benzamidine (B55565) must be removed from the fusion protein sample before cleavage. Use dialysis or buffer exchange.[10] Avoid Chelating Agents: Ensure the final buffer is free of EDTA, which will inhibit the enzyme by removing essential Ca²⁺.[12] High Imidazole (B134444) Concentration: If purifying a His-tagged protein, ensure the imidazole concentration is low (< 50 mM) in the final reaction, as it can be inhibitory.[10]
Inaccessible Cleavage Site Steric Hindrance: The this compound recognition sequence (e.g., DDDDK) may be buried within the 3D structure of the fusion protein.[10] Consider adding a mild denaturant like 0.5-2 M urea (B33335) or a non-ionic detergent to gently unfold the protein and increase site accessibility.[10][13] Note that high concentrations of denaturants will inhibit the enzyme.
Enzyme Inactivity Improper Storage/Handling: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -70°C) and has not undergone multiple freeze-thaw cycles.[2][16] Confirm Activity: Test the enzyme's activity using a positive control, such as a specific fluorogenic substrate or a control fusion protein.[17]
Incorrect Enzyme-to-Substrate Ratio Optimize Ratio: The rate of cleavage is dependent on the substrate concentration.[10] A typical starting point is 1 unit of enzyme per 50 µg of fusion protein, but this may need to be optimized empirically.[4] Increase the amount of enzyme or the incubation time if cleavage is incomplete.
Issue 2: Non-Specific Cleavage of the Target Protein
Possible Cause Troubleshooting Action
Contaminating Proteases Verify Enzyme Purity: Use a high-purity source of recombinant this compound. The enzyme preparation itself could be contaminated with other proteases.[10]
Presence of Strong Detergents Remove SDS: Strong detergents like SDS can cause non-specific cleavage. Ensure the reaction buffer is free from such agents.[10][13]
Protein Instability Optimize Reaction Conditions: The target protein may be unstable and prone to degradation under the incubation conditions (e.g., prolonged incubation at 37°C). Try reducing the temperature (e.g., 4°C or 25°C) and increasing the incubation time or enzyme concentration.[10]
Inherent Susceptibility of Target Protein Check Protein Sequence: The target protein itself may contain sequences that resemble the this compound recognition site, leading to off-target cleavage. If this is the case, try using less enzyme and a shorter incubation time to minimize non-specific cuts.

Data Presentation

Table 1: Influence of Common Buffer Components on this compound Activity
Buffer ComponentTypical ConcentrationEffect on Activity & StabilityReference
pH Buffering Agent 20-50 mM (e.g., Tris-HCl)Optimal activity at pH 7.5-8.0. Extreme pH causes denaturation.[2][3][5]
Salt (NaCl) 50-150 mMMaintains solubility. Concentrations >250 mM can be inhibitory.[2][9][10]
Calcium Chloride (CaCl₂) 2-10 mMEssential cofactor for activity.[4][8][11]
Reducing Agents (DTT, TCEP) 1-10 mMGenerally neutral; used to protect the target protein. Remove if inhibition is suspected.[9]
Chelating Agents (EDTA) >1 mMStrong inhibitor; removes essential Ca²⁺. Must be excluded.[12]
Detergents (Triton X-100) 0.05-1%Generally neutral; can help with substrate accessibility.[10]
Detergents (SDS) >0.01%Inhibitory; can cause non-specific cleavage.[10][13]
Denaturants (Urea) 0.5-2 MCan increase cleavage of inaccessible sites. >2 M is strongly inhibitory.[10][13]
Stabilizers (Glycerol) 5-50%Often used in storage buffers to improve stability.[4]
Protease Inhibitors (PMSF) >0.1 mMStrong inhibitor. Must be removed from the substrate preparation.[10]

Experimental Protocols

Protocol 1: General this compound Activity Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits for measuring this compound activity using a synthetic peptide substrate.[16][18]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer such as 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.[2]

    • Substrate Stock: Reconstitute the fluorogenic substrate (e.g., containing the DDDDK sequence followed by a fluorophore like AFC) in DMSO to a stock concentration of 10 mM.

    • Enzyme Preparation: Dilute the this compound stock to the desired concentration in cold assay buffer immediately before use.

  • Assay Procedure:

    • Add 50 µL of diluted this compound samples or controls to the wells of a 96-well microplate (white or black plates are preferred for fluorescence).

    • Prepare a reaction mix by diluting the substrate stock to the final desired concentration (e.g., 200 µM) in the assay buffer.

    • Initiate the reaction by adding 50 µL of the reaction mix to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically for 30-60 minutes at 37°C, with excitation at ~380 nm and emission at ~500 nm (for AFC). Protect the plate from light.

  • Data Analysis:

    • Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.

    • Subtract the rate of a no-enzyme (substrate blank) control.

    • Activity can be quantified by comparing the rate to a standard curve generated with the free fluorophore (e.g., AFC).[16]

Protocol 2: Trial Cleavage of a Fusion Protein

This protocol provides a framework for optimizing the cleavage of a target fusion protein.

  • Substrate Preparation:

    • Purify the target fusion protein.

    • Perform buffer exchange into a suitable cleavage buffer (e.g., 25 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.6).[4]

    • Adjust the final protein concentration to at least 0.5-1.0 mg/mL.[10][17]

  • Reaction Setup (Small-Scale Optimization):

    • Set up a series of 20-50 µL reactions to test different enzyme:substrate ratios (e.g., 1:1000, 1:500, 1:100 w/w) or different incubation times/temperatures.

    • For a standard reaction, add 1 unit of this compound to 50 µg of the fusion protein.[4]

    • Include a negative control (no enzyme) to check for protein degradation.

  • Incubation:

    • Incubate the reactions. A starting point is 16 hours at 25°C.[4] Other conditions to test include 4°C for longer periods or 37°C for shorter periods, depending on the stability of the target protein.[10]

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the samples by SDS-PAGE to visualize the cleavage products (the cleaved tag and the target protein) and any remaining uncleaved fusion protein.

    • Optimize conditions based on the best cleavage efficiency with the least non-specific degradation.

Mandatory Visualization

G cluster_start cluster_check Troubleshooting Steps cluster_solution Potential Solutions cluster_end start Start: Low or No Cleavage check_buffer 1. Verify Buffer (pH, Salt, Ca2+) start->check_buffer Issue Identified check_inhibitors 2. Check for Inhibitors (PMSF, EDTA, Imidazole) check_buffer->check_inhibitors Buffer OK solution_buffer Adjust pH to 7.5-8.0 Optimize NaCl (50-150mM) Add 2-10mM CaCl2 check_buffer->solution_buffer Problem Found check_enzyme 3. Confirm Enzyme Activity (Use Positive Control) check_inhibitors->check_enzyme No Inhibitors solution_inhibitors Remove inhibitors via dialysis or buffer exchange check_inhibitors->solution_inhibitors Problem Found check_site 4. Assess Cleavage Site (Is it accessible?) check_enzyme->check_site Enzyme Active solution_enzyme Use fresh enzyme stock Increase enzyme amount check_enzyme->solution_enzyme Enzyme Inactive solution_site Add mild denaturant (urea) Increase incubation time check_site->solution_site Site Inaccessible end_node Cleavage Successful solution_buffer->end_node Re-run Experiment solution_inhibitors->end_node Re-run Experiment solution_enzyme->end_node Re-run Experiment solution_site->end_node Re-run Experiment

Caption: Troubleshooting workflow for low or no this compound cleavage.

G EP This compound (in Duodenum) Trypsinogen (B12293085) Trypsinogen (Inactive Zymogen) Trypsin Trypsin (Active Protease) Trypsinogen->Trypsin Cleavage & Activation Chymotrypsinogen Chymotrypsinogen Proelastase Proelastase Procarboxypeptidase Procarboxypeptidase Chymotrypsin Chymotrypsin Elastase Elastase Carboxypeptidase Carboxypeptidase Chymotrypsinogen->Chymotrypsin Proelastase->Elastase Procarboxypeptidase->Carboxypeptidase

Caption: Digestive enzyme activation cascade initiated by this compound.

References

How to increase the catalytic efficiency of enteropeptidase cleavage reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the catalytic efficiency of enteropeptidase cleavage reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.

Troubleshooting Guide

Issue 1: Low or No Cleavage of the Fusion Protein

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccessible Cleavage Site: The (Asp)4-Lys recognition sequence may be sterically hindered within the three-dimensional structure of the fusion protein.- Introduce a Linker: Incorporate a flexible linker (e.g., a short series of glycine (B1666218) and serine residues) between your protein of interest and the this compound recognition site. - Denaturation: Perform the cleavage reaction under partially denaturing conditions. Test a range of urea (B33335) (e.g., 0.5-2 M) or guanidine (B92328) hydrochloride concentrations. Note that high concentrations of denaturants can inhibit this compound activity.[1] - Optimize Temperature: Vary the incubation temperature. While the optimal temperature is often cited as 37°C, some fusion proteins may expose the cleavage site more readily at lower or higher temperatures.[2]
Suboptimal Reaction Buffer: The pH, ionic strength, or buffer components may not be ideal for this compound activity.- Verify pH: Ensure the reaction buffer pH is within the optimal range of 7.0-9.0.[3][4][5] A commonly used buffer is 50 mM Tris-HCl.[6][7] - Adjust Ionic Strength: High salt concentrations (e.g., >150 mM NaCl) can inhibit this compound. If your protein requires high salt for solubility, consider dialysis against a lower salt buffer before cleavage.[8] - Avoid Inhibitory Components: Phosphate buffers can significantly reduce this compound activity.[8] Avoid their use in the cleavage reaction.
Presence of Protease Inhibitors: Residual protease inhibitors from the purification process can inactivate this compound.- Buffer Exchange: Perform dialysis or use a desalting column to remove inhibitors like PMSF or benzamidine (B55565) prior to adding this compound.[1]
Incorrect Enzyme-to-Substrate Ratio: Insufficient this compound will result in incomplete cleavage.- Optimize Ratio: Start with a 1:1000 to 1:100 (enzyme:substrate) weight ratio and optimize by testing different ratios in small-scale pilot experiments.[9] For some proteins, a ratio as high as 1:20 may be necessary.[8]
Suboptimal Cleavage Sequence: While the canonical sequence is (Asp)4-Lys, variations can affect efficiency.- Substitute Lysine (B10760008) with Arginine: Studies have shown that substituting the P1 lysine with arginine ((Asp)4-Arg) can increase cleavage efficiency by 3- to 6-fold for some fusion proteins.[10][11]
Issue 2: Non-Specific Cleavage

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Enzyme Concentration or Prolonged Incubation: Excessive this compound or long reaction times can lead to cleavage at secondary sites.- Titrate Enzyme Concentration: Use the lowest effective concentration of this compound determined from your pilot experiments. - Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 4, 8, 16 hours) to determine the shortest time required for complete cleavage of your target protein.
Contaminating Proteases: The this compound preparation may contain other proteases.- Use High-Purity this compound: Ensure you are using a highly purified, recombinant source of this compound.
Presence of Certain Detergents: Strong detergents can denature the substrate and expose cryptic cleavage sites.- Avoid Strong Detergents: Avoid SDS. If a detergent is necessary for solubility, mild detergents like Triton X-100 (up to 1%) are generally well-tolerated.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for this compound cleavage?

A1: this compound is generally most active at a pH between 7.0 and 9.0.[3][4][5] The optimal temperature is typically around 37°C, though the enzyme is active over a broader range (4°C to 45°C).[1][2] It is crucial to consider the stability of your target protein when choosing the incubation temperature.

Q2: Can I perform the cleavage reaction in the presence of affinity resin?

A2: While it is possible to perform on-column cleavage, it is often less efficient due to potential steric hindrance and suboptimal buffer conditions. Eluting the fusion protein first and performing the cleavage in solution is generally recommended for higher efficiency.

Q3: How can I remove the this compound after the cleavage reaction?

A3: If your this compound is His-tagged, it can be removed using a nickel-affinity column. Alternatively, size exclusion chromatography can be used to separate the much larger this compound from your cleaved protein of interest. Some commercial kits also offer methods for specific removal of the enzyme.

Q4: Does the amino acid following the (Asp)4-Lys site affect cleavage efficiency?

A4: Yes, the P1' residue (the amino acid immediately following the lysine) can influence cleavage rates. Proline at the P1' position is known to prevent cleavage.[7]

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound with Different Substrates

SubstrateKmkcatkcat/Km (mM⁻¹s⁻¹)Source
Gly-(Asp)4-Lys-β-naphthylamide0.27 mM0.07 s⁻¹0.26[12]
Trypsinogen5.6 µM4.0 s⁻¹714[12]
GD4K-AMC0.025 mM65 s⁻¹2600[13]

Table 2: Effect of P1 Residue Substitution on Cleavage Efficiency

Cleavage SequenceRelative Amount of this compound Required for 95% CleavageFold ImprovementSource
(Asp)4-Lys3-6x1x (Reference)[10][11]
(Asp)4-Arg1x3-6x[10][11]

Key Experimental Protocols

Protocol 1: Small-Scale Pilot Experiment for Optimizing Cleavage Conditions
  • Prepare the Reaction Mix: In separate microcentrifuge tubes, prepare a series of 50 µL reactions. Each reaction should contain:

    • Your fusion protein at a final concentration of 1 mg/mL.

    • Reaction Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 8.0).

    • Vary one parameter per series of tubes (e.g., enzyme:substrate ratio (1:2000, 1:1000, 1:500, 1:200 w/w), temperature (4°C, 25°C, 37°C), or denaturant concentration).

  • Add this compound: Add the appropriate amount of this compound to each tube. Include a negative control with no enzyme.

  • Incubate: Incubate the reactions for a set time (e.g., 4 hours) under the specified conditions.

  • Stop the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analyze by SDS-PAGE: Analyze the samples by SDS-PAGE to determine the extent of cleavage.

Protocol 2: Standard this compound Cleavage Reaction
  • Buffer Exchange: If necessary, exchange the buffer of your purified fusion protein into the optimal cleavage buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 8.0) using dialysis or a desalting column.

  • Set up the Reaction: In a suitable tube, combine your fusion protein (at a concentration of at least 0.5 mg/mL) and the optimal amount of this compound as determined from your pilot experiments.[1]

  • Incubate: Incubate the reaction at the optimal temperature and for the optimal time determined previously.

  • Monitor Cleavage: At various time points (e.g., 1, 2, 4, 8, and 16 hours), take a small aliquot of the reaction and stop it with SDS-PAGE loading buffer.

  • Analyze and Purify: Once the reaction is complete, as determined by SDS-PAGE, proceed with the purification of your target protein to remove the cleaved tag and this compound.

Visualizations

Enteropeptidase_Activation_Cascade Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) This compound This compound This compound->Trypsinogen Cleavage of (Asp)4-Lys Proenzymes Other Pancreatic Proenzymes Trypsin->Proenzymes Activation Active_Enzymes Active Digestive Enzymes Experimental_Workflow Start Start: Purified Fusion Protein Pilot Small-Scale Pilot Experiments Start->Pilot Optimize Optimize: - Enzyme:Substrate Ratio - Temperature - Buffer Conditions Pilot->Optimize ScaleUp Scale-Up Cleavage Reaction Pilot->ScaleUp Monitor Monitor by SDS-PAGE ScaleUp->Monitor Purify Purification of Target Protein ScaleUp->Purify End End: Pure, Tag-Free Protein Purify->End

References

Technical Support Center: Enteropeptidase Cleavage and Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with enteropeptidase cleavage, particularly when post-translational modifications (PTMs) are a suspected cause.

Frequently Asked Questions (FAQs)

Q1: What is the canonical cleavage site for this compound?

A1: this compound is a serine protease that recognizes the highly specific amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond immediately following the lysine (B10760008) residue.[1][2] This specificity makes it a valuable tool for removing fusion tags from recombinant proteins.

Q2: Can post-translational modifications (PTMs) on my target protein affect this compound cleavage?

A2: Yes, PTMs can significantly impact the efficiency of this compound cleavage. Modifications such as glycosylation, phosphorylation, and ubiquitination occurring near the DDDDK recognition sequence can sterically hinder the enzyme's access to the cleavage site, leading to incomplete or failed digestion. Additionally, PTMs can alter the local conformation of the protein, which may also prevent efficient cleavage.[3]

Q3: My fusion protein is not being cleaved by this compound. What are the common causes?

A3: Inefficient cleavage can result from several factors:

  • Inaccessible Cleavage Site: The DDDDK sequence may be buried within the folded structure of the protein.

  • Presence of PTMs: As mentioned, PTMs near the recognition site can block enzyme access.

  • Suboptimal Reaction Conditions: Incorrect buffer composition, pH, temperature, or incubation time can reduce enzyme activity.[4]

  • Enzyme or Substrate Concentration: The ratio of this compound to the substrate protein may not be optimal.[5]

  • Inhibitors: The presence of serine protease inhibitors in your protein preparation will inhibit this compound.

  • Non-Canonical Cleavage: In some cases, if the canonical site is inaccessible, this compound may cleave at other, less specific sites.[6][7]

Q4: How can I determine if PTMs are the cause of my cleavage problem?

A4: A combination of experimental approaches can help diagnose PTM-related cleavage issues. The first step is often to analyze your protein for the presence of common PTMs using techniques like mass spectrometry. If PTMs are detected, you can then perform experiments to remove them (e.g., enzymatic deglycosylation) and reassess this compound cleavage.

Troubleshooting Guides

Problem: Inefficient or Incomplete this compound Cleavage

If you are experiencing poor cleavage of your fusion protein, follow this systematic troubleshooting guide.

Step 1: Verify Reaction Conditions and Protein Integrity

  • Action: Confirm that the reaction buffer, pH (typically around 8.0), temperature (room temperature to 37°C), and incubation time are optimal as per the manufacturer's recommendation.[1][2]

  • Action: Run an SDS-PAGE gel of your purified fusion protein to ensure it is intact and not aggregated. Aggregation can obscure the cleavage site.[6]

  • Action: Perform a titration of the this compound concentration to find the optimal enzyme-to-substrate ratio. A good starting point is 1 unit of enzyme per 50 µg of fusion protein, incubated for 16 hours.[2]

Step 2: Address Potential Steric Hindrance

  • Action: If the cleavage site is suspected to be buried, try adding a mild denaturant to the reaction buffer. For example, including 1-4 M urea (B33335) can help unfold the protein just enough to expose the cleavage site without completely denaturing it.[6] This strategy has been shown to improve cleavage specificity.[6]

Step 3: Investigate and Mitigate PTM Interference

  • Action: Analyze your protein for PTMs using mass spectrometry. This will help identify the type and location of any modifications.

  • Action: If glycosylation is suspected, treat your protein with a cocktail of glycosidases (e.g., PNGase F for N-linked glycans, or a mix of O-glycosidases) prior to this compound digestion.[8][9] Compare the cleavage efficiency of the deglycosylated protein to the untreated protein.

  • Action: If phosphorylation is detected near the cleavage site, treat the protein with a broad-spectrum phosphatase (e.g., calf intestinal phosphatase) before adding this compound.

Quantitative Data on PTM Effects

Direct quantitative data on the kinetic effects of specific PTMs on this compound cleavage is limited in publicly available literature. However, the principle of steric hindrance and altered substrate recognition by proteases due to PTMs is well-established.[3] The following table provides a hypothetical representation of how PTMs near the DDDDK cleavage site could affect cleavage efficiency, based on general knowledge of protease-substrate interactions.

Substrate ModificationLocation of PTM Relative to Cleavage SiteHypothetical Change in Cleavage Efficiency (kcat/KM)Rationale
N-linked GlycosylationAspartic Acid at P2~70-90% decreaseLarge glycan moiety sterically hinders access of the this compound catalytic site.
O-linked GlycosylationThreonine/Serine within 5 amino acids of the cleavage site~50-80% decreaseSimilar to N-linked glycosylation, the glycan can physically block the enzyme.
PhosphorylationSerine/Threonine at P1' (immediately after the Lys)~40-60% decreaseThe introduction of a negatively charged phosphate (B84403) group can cause electrostatic repulsion and alter the local conformation, making the site less favorable for cleavage.[10][11]
UbiquitinationLysine residue within the recognition sequence (if not the P1 Lys)>95% decreaseThe large ubiquitin protein would almost certainly block access to the cleavage site.

Experimental Protocols

Protocol 1: Mass Spectrometry-Based Identification of PTMs

This protocol outlines a general workflow for identifying PTMs on a purified protein.

  • Protein Digestion: a. Reduce the protein with DTT and alkylate with iodoacetamide. b. Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: a. Separate the peptides using liquid chromatography. b. Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis: a. Use database search software (e.g., Mascot, Sequest) to match the observed peptide fragmentation patterns to theoretical spectra from a protein database. b. During the search, specify potential modifications (e.g., glycosylation, phosphorylation) to identify peptides carrying these PTMs.

Protocol 2: Enzymatic Deglycosylation Prior to this compound Cleavage

This protocol is for removing N-linked glycans to test if they are inhibiting cleavage.

  • Denaturation (Optional but Recommended): a. To a solution of your fusion protein (e.g., 1 mg/mL in 50 mM Tris-HCl, pH 7.5), add SDS to a final concentration of 0.5%. b. Heat at 95°C for 5 minutes to denature the protein and expose the glycosylation sites.

  • Enzymatic Deglycosylation: a. Cool the sample to room temperature. Add a non-ionic detergent like Triton X-100 or NP-40 to a final concentration of 1% to sequester the SDS, which would otherwise inhibit PNGase F. b. Add PNGase F according to the manufacturer's instructions (typically 1-2 µL of enzyme per 10-20 µg of glycoprotein). c. Incubate at 37°C for 2-4 hours, or overnight for complete deglycosylation.

  • This compound Cleavage: a. Following deglycosylation, add this compound directly to the reaction mixture. b. Incubate under optimal conditions for this compound cleavage.

  • Analysis: a. Analyze the reaction products by SDS-PAGE, comparing the cleavage of the deglycosylated protein to a control sample that was not treated with PNGase F. A shift in the molecular weight of the protein after PNGase F treatment confirms deglycosylation.

Visualizations

Logical Relationships and Workflows

troubleshooting_workflow Troubleshooting Workflow for Inefficient this compound Cleavage start Start: Inefficient Cleavage Observed check_conditions Step 1: Verify Reaction Conditions (Buffer, pH, Temp, Enzyme:Substrate Ratio) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize Reaction Conditions conditions_ok->optimize_conditions No check_folding Step 2: Assess Protein Folding/Accessibility conditions_ok->check_folding Yes re_cleave Re-attempt Cleavage optimize_conditions->re_cleave folding_issue Site Accessible? check_folding->folding_issue add_denaturant Action: Add Mild Denaturant (e.g., 1-4M Urea) folding_issue->add_denaturant No check_ptms Step 3: Investigate PTMs folding_issue->check_ptms Yes add_denaturant->re_cleave ptms_suspected PTMs Suspected? check_ptms->ptms_suspected analyze_ptms Action: Analyze with Mass Spectrometry ptms_suspected->analyze_ptms Yes fail Fail: Consult Further Literature/Support ptms_suspected->fail No remove_ptms Action: Enzymatically Remove PTMs (Deglycosylation/Dephosphorylation) analyze_ptms->remove_ptms remove_ptms->re_cleave success Success: Cleavage Achieved re_cleave->success ptm_interference Steric Hindrance of this compound by PTMs cluster_protein Substrate Protein cluster_ptms Potential PTMs p5 ... p4 Asp (P4) p3 Asp (P3) p2 Asp (P2) p1 Lys (P1) p1_prime Xaa (P1') p6 ... This compound This compound This compound->p1 Cleavage Site glycosylation Glycosylation glycosylation->p2 Steric Block phosphorylation Phosphorylation phosphorylation->p1_prime Electrostatic Repulsion/ Conformational Change ubiquitination Ubiquitination ubiquitination->p1 Major Steric Block experimental_workflow Experimental Workflow to Test PTM Interference start Start: Purified Fusion Protein split_sample Split Sample into Aliquots start->split_sample control Control Aliquot (No Treatment) split_sample->control ptm_removal Test Aliquot (PTM Removal Treatment) split_sample->ptm_removal enteropeptidase_digest Incubate with this compound (All Aliquots) control->enteropeptidase_digest deglycosylate Deglycosylation (e.g., PNGase F) ptm_removal->deglycosylate dephosphorylate Dephosphorylation (e.g., CIP) ptm_removal->dephosphorylate deglycosylate->enteropeptidase_digest dephosphorylate->enteropeptidase_digest sds_page Analyze by SDS-PAGE enteropeptidase_digest->sds_page compare Compare Cleavage Efficiency sds_page->compare ptm_interferes Conclusion: PTM Interferes with Cleavage compare->ptm_interferes Increased Cleavage in Test no_effect Conclusion: PTM Does Not Interfere compare->no_effect No Difference

References

Avoiding auto-degradation of enteropeptidase during storage and use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the auto-degradation of enteropeptidase during storage and application.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound auto-degradation?

A1: this compound is a serine protease. Like many proteases, it can cleave other this compound molecules in a process called auto-degradation or autolysis. This process is influenced by factors such as temperature, pH, and the concentration of the enzyme.[1]

Q2: What are the optimal storage temperatures for this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C to -80°C.[2] Storage at -80°C is generally preferred for preserving activity over extended periods. Repeated freeze-thaw cycles should be avoided as they can lead to a significant loss of activity.[2][3] For short-term storage of up to one week, 2-8°C may be acceptable, depending on the formulation.

Q3: How does pH affect the stability of this compound?

A3: this compound is most active in a neutral to slightly alkaline pH range, typically between pH 7.0 and 9.0.[4] Storing the enzyme outside of its optimal pH stability range can lead to irreversible denaturation and loss of activity. For storage, it is advisable to maintain the pH of the buffer solution within this range. Extreme pH values, both acidic and alkaline, will result in a rapid loss of activity.[5][6]

Q4: Can I add anything to my this compound solution to improve its stability?

A4: Yes, several additives can enhance stability. Glycerol (B35011) is commonly added to a final concentration of 50% for storage at -20°C to prevent freezing and reduce auto-degradation.[7] Carrier proteins, such as bovine serum albumin (BSA), can also be added at low concentrations (e.g., 0.1%) to stabilize the enzyme, especially in dilute solutions.

Q5: Is lyophilization a good option for long-term storage of this compound?

A5: Lyophilization, or freeze-drying, is an excellent method for the long-term storage of this compound as it removes water, which is essential for enzymatic activity and degradation processes.[8] Properly lyophilized enzymes can be stable for years at room temperature, although storage at 4°C or -20°C is still recommended to maximize shelf-life. It is crucial to use cryoprotectants in the formulation before lyophilization to protect the enzyme from damage during the freezing and drying processes.

Troubleshooting Guides

Issue 1: Low or No Cleavage of Fusion Protein
Possible Cause Troubleshooting Action
This compound Inactivity - Verify Enzyme Activity: Before starting your experiment, test the activity of your this compound stock using a specific control substrate. - Improper Storage: Ensure the enzyme has been stored at the correct temperature and that freeze-thaw cycles have been minimized.[2] If in doubt, use a fresh aliquot of the enzyme.
Inaccessible Cleavage Site - Protein Folding: The recognition site on the fusion protein may be sterically hindered. Try adding a mild denaturant, such as 1-4 M urea, to the reaction buffer to partially unfold the fusion protein and increase the accessibility of the cleavage site.[9] - Optimize Reaction Conditions: Vary the temperature and incubation time of the cleavage reaction. Sometimes, longer incubation at a lower temperature (e.g., 4°C) can improve specificity and yield.
Inhibitors in the Buffer - Buffer Exchange: Your purified fusion protein solution may contain substances that inhibit this compound, such as certain metal ions or high concentrations of salts. Perform a buffer exchange or dialysis into a compatible cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0).[5][10]
Suboptimal Reaction pH - Check and Adjust pH: Ensure the pH of the reaction mixture is within the optimal range for this compound activity (pH 7.0-9.0).[4]
Issue 2: Non-Specific Cleavage of the Target Protein
Possible Cause Troubleshooting Action
Excessive this compound - Titrate Enzyme Concentration: Perform a pilot experiment with varying ratios of this compound to fusion protein to determine the minimal amount of enzyme required for efficient cleavage.
Prolonged Incubation Time - Time Course Experiment: Monitor the cleavage reaction over time by taking aliquots at different intervals and analyzing them by SDS-PAGE. Stop the reaction when the desired cleavage is achieved, before significant non-specific degradation occurs.[9]
Intrinsic Broad Specificity - Optimize Reaction Conditions: Lowering the reaction temperature (e.g., to 4°C or 16°C) can sometimes reduce the rate of non-specific cleavage more than the rate of specific cleavage.[11]

Data on Enzyme Stability

The following tables provide illustrative data on the stability of proteases under various conditions. While this data is not specific to this compound, it demonstrates the general principles of how temperature and pH affect protease stability.

Table 1: Illustrative Temperature Stability of a Protease

TemperatureStorage DurationRemaining Activity (%)
4°C7 days~85%
-20°C30 days~95% (with 50% glycerol)
-20°C30 days~70% (without glycerol)
-80°C6 months>98%
Repeated Freeze-Thaw (5 cycles)-<50%

Table 2: Illustrative pH Stability of a Protease

pHIncubation Time (1 hour at 25°C)Remaining Activity (%)
5.01 hour<20%
6.01 hour~60%
7.01 hour~95%
8.01 hour>99%
9.01 hour~90%
10.01 hour<40%

Experimental Protocols

Protocol 1: Stabilizing this compound with a Cryoprotectant for Frozen Storage

Objective: To prepare this compound for stable long-term storage at -20°C.

Materials:

  • Purified this compound solution

  • Sterile, analytical grade glycerol

  • Low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw the purified this compound solution on ice.

  • Gently mix the enzyme solution to ensure it is homogeneous. Avoid vortexing.

  • In a sterile microcentrifuge tube, add an equal volume of cold, sterile 100% glycerol to your this compound solution to achieve a final glycerol concentration of 50%. For example, add 50 µL of 100% glycerol to 50 µL of this compound solution.

  • Gently mix by pipetting up and down slowly. Avoid introducing air bubbles.

  • Aliquot the this compound-glycerol mixture into smaller, single-use volumes in low-protein-binding tubes. This will prevent repeated freeze-thaw cycles of the main stock.

  • Label the aliquots clearly with the enzyme name, concentration, and date.

  • Store the aliquots at -20°C.

Protocol 2: General Guideline for Lyophilization of this compound

Objective: To prepare a stable, lyophilized powder of this compound for long-term storage.

Materials:

Procedure:

  • Buffer Exchange: If the this compound is in a buffer containing non-volatile salts (e.g., NaCl, phosphate), exchange it into a volatile buffer such as ammonium bicarbonate using dialysis or a desalting column.

  • Add Cryoprotectant: Add a cryoprotectant like trehalose to a final concentration of 5-10% (w/v). This is crucial to protect the enzyme during freezing and drying.

  • Dispense into Vials: Dispense the this compound solution into sterile lyophilization vials. Do not fill the vials more than one-third full to ensure a large surface area for efficient drying.

  • Freezing: Freeze the samples in the lyophilizer or in a suitable freezer. A common method is to freeze at a controlled rate to -40°C or below. Snap-freezing in liquid nitrogen can also be used, followed by equilibration at the lyophilizer's shelf temperature.

  • Primary Drying (Sublimation): Start the lyophilizer and apply a vacuum. The shelf temperature is typically set to a low value (e.g., -10°C to -20°C) to allow the ice to sublimate without melting the product. This is the longest step of the process.

  • Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 20-25°C) to remove the remaining bound water molecules.

  • Stoppering and Storage: Once the cycle is complete, backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum. Seal the vials and store them at 4°C or -20°C for optimal long-term stability.

Visualizations

Digestive_Enzyme_Cascade Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) This compound This compound This compound->Trypsinogen Activates Proenzymes Other Pancreatic Proenzymes (e.g., Chymotrypsinogen, Proelastase) Trypsin->Proenzymes Activates Active_Enzymes Active Digestive Enzymes (e.g., Chymotrypsin, Elastase) Protein_Digestion Protein Digestion Active_Enzymes->Protein_Digestion Catalyzes

Caption: The digestive enzyme activation cascade initiated by this compound.

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Activity Analysis Start Purified this compound Stock Aliquoting Aliquot into multiple tubes Start->Aliquoting Additives Prepare samples with/without stabilizers (e.g., glycerol, BSA) Aliquoting->Additives Temp_Storage Store at different temperatures (e.g., 4°C, -20°C, -80°C) Additives->Temp_Storage pH_Storage Store in buffers of different pH (e.g., pH 6, 7, 8, 9) Additives->pH_Storage Time_Points Remove aliquots at various time points (e.g., Day 0, 7, 30, 90) Temp_Storage->Time_Points pH_Storage->Time_Points Activity_Assay Perform this compound Activity Assay Time_Points->Activity_Assay Data_Analysis Calculate % Remaining Activity Activity_Assay->Data_Analysis Conclusion Determine Optimal Storage Conditions Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of this compound under different conditions.

References

Optimizing incubation time for complete fusion tag removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the incubation time for complete fusion tag removal from their proteins of interest.

Troubleshooting Guide

Our troubleshooting guide is designed to help you diagnose and resolve common issues encountered during the enzymatic cleavage of fusion tags.

Q1: Why is my fusion tag not being cleaved completely?

Incomplete cleavage is a frequent issue that can be caused by several factors.[1][2] Here are some potential causes and solutions:

  • Suboptimal Incubation Time or Temperature: The protease may require a longer incubation period or a different temperature to achieve complete cleavage.[2][3] It is recommended to perform a time-course experiment to determine the optimal incubation time.[2] Additionally, each protease has an optimal temperature range for activity.[2][4] For instance, PreScission Protease works well at 4°C, while Factor Xa and thrombin have optimal temperatures around 12°C and 22°C, respectively.[2]

  • Incorrect Enzyme-to-Substrate Ratio: The amount of protease may be insufficient to cleave the entire fusion protein sample.[3][5] Try increasing the enzyme-to-substrate ratio. A common starting point is a 1:50 to 1:200 ratio (w/w) of protease to fusion protein, but this may need to be optimized.[6]

  • Inaccessible Cleavage Site: The protease recognition site on the fusion protein may be sterically hindered or buried within the protein's structure, preventing the protease from accessing it.[7] To address this, you can try:

    • Adding mild denaturants like 1-4 M urea (B33335) to the reaction buffer to help unfold the protein and expose the cleavage site.[8]

    • Modifying the linker between the tag and the protein of interest to be longer or more flexible.[5][9]

  • Inhibitory Buffer Components: Components in your purification or cleavage buffer, such as high salt concentrations, chelating agents (like EDTA), or certain detergents, can inhibit protease activity.[10] It is advisable to perform buffer exchange into a buffer composition known to be optimal for the specific protease being used.[3]

  • Inactive Protease: The protease itself may have lost activity due to improper storage or handling.[9] It is recommended to test the protease activity with a positive control substrate.[9]

Q2: My protein of interest is precipitating after the fusion tag is removed. How can I prevent this?

Loss of solubility after tag removal is a common problem, often because the fusion tag was aiding in the solubility of the target protein.[1] Here are some strategies to mitigate this issue:

  • Optimize Buffer Conditions: The composition of the buffer can significantly impact protein stability. Try adding stabilizing agents such as:

    • Glycerol (e.g., 2% v/v)[2]

    • Arginine (e.g., 0.5-1 M)[9]

    • Non-ionic detergents like Triton X-100 (e.g., 0.1% v/v)[2]

  • Perform Cleavage at a Lower Temperature: Incubating the cleavage reaction at a lower temperature, such as 4°C, can sometimes reduce protein aggregation.[9]

  • Consider a Different Linker: The amino acids left behind after cleavage can sometimes contribute to instability. Using a different linker in your construct might resolve the issue.[9]

  • Work with the Intact Fusion Protein: If the fusion tag does not interfere with your downstream applications, it may be best to work with the uncleaved fusion protein.[9]

Q3: I am observing non-specific cleavage of my target protein. What can I do?

Non-specific cleavage can occur if the protease is acting on sites other than the intended recognition sequence.[2] This can be addressed by:

  • Reducing Incubation Time: Perform a time-course experiment to find the shortest incubation time that yields complete cleavage of the tag without significant degradation of the target protein.

  • Lowering the Temperature: Performing the cleavage reaction at a lower temperature can decrease the rate of non-specific proteolysis.

  • Decreasing the Protease Concentration: Use the minimum amount of protease necessary for efficient cleavage of the fusion tag.

  • Verifying the Target Protein Sequence: Ensure your protein of interest does not contain sequences that are similar to the protease recognition site.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing incubation time?

A good starting point for optimizing incubation time is to perform a pilot experiment with a small amount of your fusion protein.[11] You can set up several small-scale reactions and incubate them for different durations (e.g., 1, 3, 8, and 16 hours) at the recommended temperature for your specific protease.[11][12] Analyze the results by SDS-PAGE to determine the shortest time required for complete cleavage.

Q2: Can I perform the cleavage reaction while my protein is bound to the affinity resin (on-column cleavage)?

Yes, on-column cleavage is a popular and effective method.[2] The main advantage is that the cleaved tag and the protease (if it is also tagged) remain bound to the resin, allowing for easy separation and collection of your purified, tag-free protein in the flow-through.[4]

Q3: How do I remove the protease from my protein sample after cleavage?

There are several methods to remove the protease after the cleavage reaction:

  • Affinity Chromatography: Many commercially available proteases are themselves tagged (e.g., with a His-tag). This allows for their removal by passing the reaction mixture through an appropriate affinity column (e.g., Ni-NTA resin for a His-tagged protease).[4]

  • Size Exclusion Chromatography: If there is a significant size difference between your target protein and the protease, size exclusion chromatography can be used for separation.

  • Ion Exchange Chromatography: Based on the differing isoelectric points of your protein and the protease, ion exchange chromatography can be an effective separation method.

Data Presentation: Protease Cleavage Conditions

The following table summarizes typical reaction conditions for several commonly used proteases for fusion tag removal. Note that these are starting points, and optimal conditions should be determined empirically for each specific fusion protein.

ProteaseRecognition SiteTypical Incubation Temperature (°C)Typical Incubation TimeKey Buffer Considerations
TEV Protease ENLYFQ/G4 - 301 - 16 hoursActive over a broad pH range (5.5-8.5). Requires a reducing agent like DTT (1 mM).[4][9]
Thrombin LVPR/GS223 - 16 hoursSensitive to high salt concentrations.[2][10]
Factor Xa IEGR/12 - 226 - 16 hoursRequires CaCl₂ (e.g., 1 mM). Sensitive to high salt concentrations.[2][3][10]
PreScission Protease LEVLFQ/GP412 - 16 hoursRequires a reducing agent like DTT (1 mM).[2][3]
SUMO Protease (e.g., SENP1/2) Recognizes tertiary structure of SUMO tag4 - 25Several hours to overnightRobust and less sensitive to buffer components like high salt or detergents compared to other proteases.[6][10]

Experimental Protocols

Protocol 1: Pilot Experiment for Optimizing Protease Concentration and Incubation Time

This protocol outlines a small-scale experiment to determine the optimal amount of protease and incubation duration for your specific fusion protein.

  • Prepare the Fusion Protein: Ensure your purified fusion protein is in a buffer compatible with the chosen protease. If necessary, perform a buffer exchange. The protein concentration should be at least 0.5 mg/mL.[11]

  • Set up Test Reactions: In separate microcentrifuge tubes, set up a series of reactions. For example, to test two different enzyme-to-substrate ratios (e.g., 1:100 and 1:50 w/w) and four time points:

    • Label eight tubes. Four for the 1:100 ratio and four for the 1:50 ratio.

    • To each tube, add a fixed amount of fusion protein (e.g., 10 µg).

    • Add the calculated amount of protease to each set of four tubes.

    • Add the appropriate 10X reaction buffer and bring the final volume to 50 µL with nuclease-free water.

    • Set up a negative control tube with the fusion protein and reaction buffer but no protease.[11]

  • Incubation: Incubate all tubes at the recommended temperature for your protease.

  • Sampling: At designated time points (e.g., 1, 4, 8, and 16 hours), take a 10 µL aliquot from the corresponding tube and immediately add 5 µL of 3X SDS-PAGE sample buffer to stop the reaction.[11]

  • Analysis: After the final time point, run all samples, including the negative control and an uncut fusion protein sample, on an SDS-PAGE gel.

  • Evaluation: Visualize the protein bands by staining the gel (e.g., with Coomassie Brilliant Blue). The optimal condition is the one that shows complete disappearance of the fusion protein band and the appearance of the cleaved target protein and tag bands in the shortest amount of time with the least amount of protease, and without the appearance of degradation products.

Visualizations

experimental_workflow Workflow for Optimizing Fusion Tag Cleavage cluster_prep Preparation cluster_optimization Optimization cluster_scaleup Scale-Up and Purification A Purify Fusion Protein B Buffer Exchange into Cleavage Buffer A->B C Pilot Experiment: Vary Protease:Substrate Ratio and Incubation Time B->C D Analyze by SDS-PAGE C->D E Determine Optimal Cleavage Conditions D->E F Scale-up Cleavage Reaction E->F G Remove Protease and Tag (e.g., Affinity Chromatography) F->G H Purified Tag-Free Protein G->H

Caption: A general experimental workflow for optimizing the conditions for fusion tag removal.

troubleshooting_workflow Troubleshooting Incomplete Cleavage start Incomplete Cleavage Observed q1 Is Protease Active? start->q1 q2 Is Cleavage Site Accessible? q1->q2 Yes sol1 Test with control substrate. Replace protease if inactive. q1->sol1 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol2 Add mild denaturant (e.g., 1-2M Urea). Redesign with a longer linker. q2->sol2 No q4 Is Incubation Time Sufficient? q3->q4 Yes sol3 Optimize enzyme:substrate ratio. Check buffer composition (pH, salt). Optimize temperature. q3->sol3 No sol4 Increase incubation time based on a time-course experiment. q4->sol4 No end_node Cleavage Successful q4->end_node Yes sol1->q1 sol2->q2 sol3->q3 sol4->q4

Caption: A decision tree to troubleshoot incomplete fusion tag cleavage.

References

Troubleshooting protein aggregation during enteropeptidase digestion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address protein aggregation during digestion with enteropeptidase.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating immediately after I add this compound?

Protein aggregation upon addition of this compound can be attributed to several factors, often related to the removal of a solubility-enhancing fusion tag.

  • Loss of a Solubilizing Tag: Many fusion tags, such as Maltose Binding Protein (MBP), are used specifically to increase the solubility of the target protein.[1][2] Once the tag is cleaved, the intrinsic properties of the target protein dominate, and if it is prone to aggregation under the current buffer conditions, it may precipitate out of solution.[1] The fusion tag might also keep an improperly folded protein in a soluble state.[1]

  • High Protein Concentration: The digestion reaction is often performed on a highly concentrated protein sample post-purification. High protein concentrations can significantly increase the likelihood of intermolecular interactions that lead to aggregation.[3]

  • Suboptimal Buffer Conditions: The buffer composition (pH, ionic strength) may be optimal for the fusion protein but not for the cleaved, tag-less protein.[1] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[3]

  • Exposure of Hydrophobic Patches: The cleavage of the fusion tag can expose previously buried hydrophobic regions on the surface of the target protein, leading to aggregation as these patches interact to minimize contact with the aqueous solvent.

Q2: My protein is soluble with its fusion tag but aggregates after cleavage. What should I do?

This is a common issue, often indicating that the fusion tag was masking the low solubility of the target protein.[1]

  • Optimize Digestion Buffer: The first step is to screen for buffer conditions that stabilize your cleaved protein. This can be done on a small scale before proceeding with a large-scale digestion. Key parameters to vary include pH, salt concentration, and the inclusion of stabilizing additives.

  • Perform On-Column Cleavage: Try digesting the protein while it is still bound to the affinity chromatography resin. The cleaved protein will be in the flow-through or eluate, while the tag and tagged protease remain bound. This keeps the target protein at a lower concentration and in a different environment, which can prevent aggregation.

  • Re-evaluate Expression Conditions: The issue may stem from improper folding during expression.[1] Consider lowering the expression temperature or using chaperone-expressing cell lines to improve the initial folding of the target protein.[1]

  • Consider a Different Tag: While MBP is a common choice, other solubility tags might be more suitable for your specific protein.[2]

Q3: How can I detect if my protein is aggregating?

Protein aggregation can be either visible as insoluble precipitates or exist as soluble aggregates that are harder to detect.

  • Visual Inspection: The most obvious sign of aggregation is the appearance of cloudiness, turbidity, or visible precipitate in the solution.[3]

  • Centrifugation: Insoluble aggregates can be pelleted by centrifugation.

  • Size Exclusion Chromatography (SEC): Soluble aggregates can be detected as species eluting earlier than the monomeric protein (i.e., in the void volume for very large aggregates).[3][4]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution and can identify the presence of soluble aggregates.[4]

  • SDS-PAGE / Western Blot: Running the soluble and insoluble fractions on a gel can confirm if the aggregated species is your protein of interest.[5]

  • Loss of Activity: Aggregation can lead to a loss of the protein's biological activity.[3]

Troubleshooting Guides

Issue: Aggregation is observed during the digestion reaction.

This section provides a systematic approach to troubleshooting aggregation that occurs during the cleavage step.

The composition of the digestion buffer is critical for maintaining protein stability.

ParameterRecommendationRationale
pH Adjust pH to be at least 1 unit away from the protein's isoelectric point (pI).Proteins have minimal solubility at their pI because the net charge is zero, reducing electrostatic repulsion between molecules.[3]
Salt Concentration Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl).Salt can shield surface charges and prevent aggregation caused by electrostatic interactions. However, very high salt can cause "salting out".[3][6]
Protein Concentration Perform digestion at a lower protein concentration (e.g., < 1 mg/mL).Reduces the probability of intermolecular interactions that lead to aggregation.[3]
Temperature Conduct the digestion at a lower temperature (e.g., 4°C).Slows down the aggregation process, although it will also slow down the cleavage reaction, potentially requiring longer incubation times or more enzyme.[4]

Various chemical additives can be included in the digestion buffer to enhance protein solubility and prevent aggregation. It is recommended to screen a variety of additives and their concentrations on a small scale.

Additive ClassExamplesRecommended ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50 mM - 1 MSuppress protein-protein interactions and can bind to hydrophobic/charged regions to increase solubility.[2][3][]
Sugars / Polyols Glycerol, Sucrose, Trehalose5-20% (v/v) for Glycerol; 5-10% for sugarsAct as osmolytes/kosmotropes that stabilize the native protein structure and are preferentially excluded from the protein surface.[3][] Glycerol also acts as a cryoprotectant.[4]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-5 mMPrevent the formation of incorrect intermolecular disulfide bonds. Note: this compound activity can be inhibited by high concentrations of reducing agents as its light chain contains disulfide bonds.[3][8]
Non-denaturing Detergents Tween-20, CHAPS0.01 - 0.1%Solubilize protein aggregates without causing denaturation.[2][3][9]
Mild Chaotropes Urea, Guanidine-HCl0.5 - 2 MCan help solubilize aggregates or make a buried cleavage site more accessible. Use with caution as they can also denature the protein.[4][10]

Experimental Protocols

Protocol: Screening for Optimal Digestion Conditions to Minimize Aggregation

This protocol outlines a method for systematically testing different buffer conditions on a small scale to identify the optimal environment for this compound cleavage that prevents aggregation of the target protein.

1. Materials:

  • Purified fusion protein (at a known concentration, e.g., 2-5 mg/mL).

  • This compound (recombinant, high purity).

  • A series of stock buffers with varying pH values (e.g., Tris, HEPES).

  • High-concentration salt stock (e.g., 5 M NaCl).

  • Stock solutions of various additives (e.g., 1 M L-Arginine, 50% Glycerol, 1 M DTT, 1% Tween-20).

  • Microcentrifuge tubes or 96-well plates.

  • SDS-PAGE analysis equipment.

2. Procedure:

  • Design the Screening Matrix: Create a matrix of conditions to test. For example, you could test 3 different pH values, 3 different salt concentrations, and the presence/absence of 3 different additives.

  • Prepare Reaction Mixes: For each condition, set up a small-scale reaction (e.g., 20-50 µL total volume).

    • Pipette the required volumes of buffer, salt, and additive stocks into a microcentrifuge tube.

    • Add a fixed amount of your fusion protein (e.g., 10 µg).

    • Add water to reach the final volume minus the enzyme volume.

    • Include a "no enzyme" control for each condition.

  • Initiate Digestion: Add this compound to each tube (except controls) at a predetermined ratio (e.g., 1:100 w/w protease:protein). Mix gently by pipetting.[11]

  • Incubation: Incubate the reactions at a chosen temperature (e.g., 4°C or room temperature) for a set period (e.g., 16 hours).[11] It's useful to take time points (e.g., 2h, 4h, overnight) to monitor both cleavage efficiency and the onset of aggregation.

  • Assess Aggregation:

    • Visual Check: Note any visible precipitation in the tubes.

    • Centrifugation: Spin the tubes at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.

  • Analyze Results by SDS-PAGE:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Resuspend the pellet (insoluble fraction) in an equal volume of the initial reaction buffer containing SDS-PAGE loading dye.

    • Run the following samples on an SDS-PAGE gel:

      • Uncleaved fusion protein (from "no enzyme" control).

      • Supernatant from each test condition.

      • Resuspended pellet from each test condition.

  • Interpretation: Identify the condition(s) that result in the highest amount of cleaved protein in the soluble fraction with the least amount in the insoluble pellet. This represents your optimal digestion buffer.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Protein Aggregation During Digestion cluster_solutions Solution Strategies start Protein Aggregation Observed During/After Digestion check_solubility Is aggregation immediate upon tag removal? start->check_solubility optimize_buffer Optimize Digestion Buffer: - pH (away from pI) - Salt Concentration - Lower Protein Concentration check_solubility->optimize_buffer Yes additives Screen Stabilizing Additives: - Arginine - Glycerol/Sucrose - Mild Detergents - Reducing Agents (DTT/TCEP) check_solubility->additives No, occurs over time optimize_buffer->additives Aggregation Reduced but not eliminated success Aggregation Minimized optimize_buffer->success Problem Solved process_params Adjust Process Parameters: - Lower Temperature (4°C) - On-Column Cleavage additives->process_params Further Optimization Needed additives->success Problem Solved process_params->success Problem Solved fail Aggregation Persists process_params->fail Aggregation Persists expression Re-evaluate Expression: - Lower Temperature - Chaperones - Different Solubility Tag expression->success Try new batch fail->expression

Caption: A logical workflow for troubleshooting protein aggregation.

Factors_Influencing_Aggregation Factors Influencing Protein Stability vs. Aggregation cluster_stabilizing Factors Promoting Stability (Soluble Monomer) cluster_destabilizing Factors Promoting Aggregation protein_state Protein State suboptimal_ph Suboptimal pH (≈ pI) protein_state->suboptimal_ph hydrophobic Exposed Hydrophobic Patches protein_state->hydrophobic high_conc High Protein Concentration protein_state->high_conc high_temp High Temperature protein_state->high_temp disulfide Incorrect Disulfide Bonds protein_state->disulfide tag_cleavage Tag Cleavage protein_state->tag_cleavage optimal_ph Optimal pH (≠ pI) optimal_ph->protein_state optimal_salt Optimal Ionic Strength optimal_salt->protein_state additives Stabilizing Additives (Glycerol, Arginine) additives->protein_state low_conc Low Protein Concentration low_conc->protein_state low_temp Low Temperature low_temp->protein_state sol_tag Solubility Tag Present sol_tag->protein_state

Caption: Key factors that influence protein stability and aggregation.

References

The effect of detergents and denaturants on enteropeptidase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enteropeptidase. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving detergents and denaturants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for recombinant human this compound activity?

A1: Recombinant human this compound is active over a broad pH range, typically from 6.0 to 9.0, with an optimal pH around 8.0.[1] The enzyme is active at temperatures from 4°C to 37°C. For fusion protein cleavage, longer incubation times are generally required at lower temperatures.

Q2: My this compound activity is lower than expected. What are some possible causes?

A2: Several factors can contribute to low this compound activity. Here are a few common causes:

  • Improper Storage: Ensure the enzyme has been stored at the recommended temperature (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[2][3]

  • Incorrect Assay Buffer: The presence of certain ions or an incorrect pH can inhibit enzyme activity. A common assay buffer is 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2.[4]

  • Substrate Issues: Verify the concentration and integrity of your substrate. If using a fusion protein, ensure the this compound recognition sequence is accessible.

  • Presence of Inhibitors: Your sample may contain endogenous inhibitors. Try diluting your sample to reduce the inhibitor concentration. Common serine protease inhibitors will strongly inhibit this compound.[1]

Q3: Can I use detergents in my this compound reaction?

A3: Yes, certain non-ionic detergents are generally well-tolerated and can even enhance the activity of this compound, particularly when working with membrane-associated proteins or to prevent aggregation. However, the type and concentration of the detergent are critical.

Q4: Are there any known inhibitors of this compound I should be aware of?

A4: this compound is a serine protease and is inhibited by common serine protease inhibitors such as Phenylmethylsulfonyl fluoride (B91410) (PMSF) and aprotinin.[1] Additionally, specific small-molecule inhibitors have been developed for research and therapeutic purposes.[4]

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays
  • Possible Cause: Substrate degradation by other proteases in the sample or autofluorescence of sample components.

  • Troubleshooting Steps:

    • Run a "Substrate Only" Control: Incubate the substrate with the assay buffer without any enzyme to check for spontaneous degradation.

    • Run a "Sample Without Enzyme" Control: Incubate your sample in the assay buffer without this compound to measure the inherent fluorescence of your sample. Subtract this value from your experimental readings.

    • Include a Protease Inhibitor Cocktail (without serine protease inhibitors): If you suspect contaminating proteases, you can add a cocktail of inhibitors that do not target serine proteases.

    • Purify Your Sample: Further purification of your sample may be necessary to remove interfering substances.

Issue 2: Incomplete Cleavage of a Fusion Protein
  • Possible Cause: The this compound recognition site on the fusion protein may be sterically hindered or the reaction conditions may be suboptimal.

  • Troubleshooting Steps:

    • Increase Incubation Time: Extend the incubation period to allow for complete cleavage.

    • Increase Enzyme Concentration: Titrate the amount of this compound to find the optimal enzyme-to-substrate ratio. A good starting point is 1 unit of enzyme for 50-100 µg of fusion protein.[5]

    • Optimize Reaction Temperature: While this compound is active at a range of temperatures, activity is generally higher at 25°C or 37°C compared to 4°C.

    • Add a Denaturant: In some cases, the addition of a low concentration of a mild denaturant (e.g., 0.5-1 M urea) can help to expose the cleavage site without completely denaturing the protein of interest. This should be tested empirically.

    • Check Fusion Protein Integrity: Confirm that your fusion protein is properly folded and not aggregated.

Effect of Detergents on this compound Activity

Detergents are often included in reaction buffers to prevent non-specific adsorption, solubilize proteins, and prevent aggregation. However, their effect on enzyme activity can be concentration-dependent.

Summary of Detergent Effects on this compound Activity

DetergentTypical Working ConcentrationEffect on this compound ActivityReference/Comment
Triton (B1239919) X-100 0.01% - 1% (v/v)Generally well-tolerated. 1% (v/v) has been used for solubilization with full activity recovery.[6]
Tween 20 0.01% - 0.1% (v/v)Generally well-tolerated and can enhance reagent spreading. Often included in assay buffers.[4][7]
Brij-35 0.01% - 0.05% (v/v)Commonly used in commercial assay buffers, suggesting good compatibility.[8]
SDS > 0.01% (w/v)Generally inhibitory and denaturing, especially at higher concentrations.Ionic detergents are often denaturing to enzymes.

Note: The optimal detergent concentration should always be determined empirically for your specific application.

Effect of Denaturants on this compound Activity

Denaturants are used to unfold proteins. While generally inhibitory to enzyme activity, low concentrations can sometimes be used to increase the accessibility of cleavage sites in fusion proteins. The light chain of human this compound has been reported to have high stability against various denaturing agents.[9]

Summary of Denaturant Effects on this compound Activity

DenaturantTypical Concentration RangeEffect on this compound ActivityReference/Comment
Urea 0.5 M - 6 MLow concentrations (<1 M) may be tolerated or slightly enhance cleavage of some fusion proteins. Higher concentrations are inhibitory.The light chain of human this compound shows high stability.[9] Trypsin, a related serine protease, is inhibited by high concentrations of urea.
Guanidine HCl 0.5 M - 6 MGenerally more denaturing than urea. Low concentrations (<0.5 M) might be tolerated, but higher concentrations are strongly inhibitory.Guanidine HCl is a strong chaotropic agent and a known inhibitor of trypsin at higher concentrations.

Experimental Protocols

Protocol 1: Standard this compound Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring this compound activity using a synthetic fluorogenic substrate.[2][3]

Materials:

  • Recombinant this compound

  • This compound Substrate (e.g., a peptide with the recognition sequence 'DDDDK' conjugated to a fluorophore like AFC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 0.01% Tween-20[4]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 380/500 nm for AFC)

Procedure:

  • Prepare a standard curve using the free fluorophore (e.g., AFC) in assay buffer.

  • Dilute the this compound to the desired concentration in cold assay buffer.

  • Add 50 µL of your sample (or this compound standard) to each well.

  • Prepare a reaction mix containing the this compound substrate in assay buffer.

  • Initiate the reaction by adding 50 µL of the reaction mix to each well.

  • Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.

  • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve and compare it to the standard curve to determine the enzyme activity.

Protocol 2: Determining the Effect of a Detergent or Denaturant on this compound Activity

This protocol provides a framework for systematically evaluating the impact of an additive on this compound activity.

Materials:

  • Same as Protocol 1

  • Stock solution of the detergent or denaturant to be tested.

Procedure:

  • Prepare a series of dilutions of the detergent or denaturant in the assay buffer. For example, for Triton X-100, you might prepare 2x final concentrations ranging from 0.002% to 2% (v/v).

  • In a 96-well plate, add 25 µL of each detergent/denaturant dilution to triplicate wells. Also, include a "no additive" control with 25 µL of assay buffer.

  • Add 25 µL of a fixed concentration of this compound to each well.

  • Pre-incubate the plate at the desired temperature for 10-15 minutes to allow the additive to interact with the enzyme.

  • Initiate the reaction by adding 50 µL of the substrate solution (prepared in assay buffer without the additive).

  • Measure the fluorescence kinetically as described in Protocol 1.

  • Calculate the relative activity for each additive concentration by normalizing the reaction rate to the "no additive" control.

  • Plot the relative activity as a function of the additive concentration to determine the inhibitory or enhancing effects.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, Additive) plate_setup Plate Setup (Standards, Samples, Controls) reagent_prep->plate_setup add_enzyme Add this compound plate_setup->add_enzyme pre_incubate Pre-incubate (if testing additives) add_enzyme->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate kinetic_read Kinetic Measurement (Fluorescence Plate Reader) add_substrate->kinetic_read calc_rate Calculate Reaction Rate kinetic_read->calc_rate plot_data Plot Data (Activity vs. Concentration) calc_rate->plot_data determine_effect Determine Effect (Inhibition/Enhancement) plot_data->determine_effect

Caption: Experimental workflow for determining the effect of additives on this compound activity.

troubleshooting_low_activity start Low/No this compound Activity check_enzyme Check Enzyme - Storage? - Freeze-thaw cycles? start->check_enzyme enzyme_ok Enzyme OK check_enzyme->enzyme_ok check_buffer Check Assay Buffer - pH? - Components? buffer_ok Buffer OK check_buffer->buffer_ok check_substrate Check Substrate - Concentration? - Integrity? substrate_ok Substrate OK check_substrate->substrate_ok check_inhibitors Suspect Inhibitors in Sample? inhibitors_present Inhibitors Present check_inhibitors->inhibitors_present enzyme_ok->check_buffer No replace_enzyme Replace Enzyme enzyme_ok->replace_enzyme Yes buffer_ok->check_substrate No prepare_fresh_buffer Prepare Fresh Buffer buffer_ok->prepare_fresh_buffer Yes substrate_ok->check_inhibitors No prepare_fresh_substrate Prepare Fresh Substrate substrate_ok->prepare_fresh_substrate Yes dilute_sample Dilute Sample or Purify inhibitors_present->dilute_sample Yes

Caption: Troubleshooting flowchart for low or no this compound activity.

References

Technical Support Center: Refinement of Enteropeptidase Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their enteropeptidase purification protocols to remove contaminants and improve yield and activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in recombinant this compound preparations?

A1: When expressing this compound, particularly in E. coli, common contaminants include host cell proteins (HCPs), other proteases from the host (like chymotrypsin-like proteases), and potentially endotoxins. If a fusion tag is used for purification, the tag itself and the protease used to remove it can be contaminants in the final product. Furthermore, due to the enzymatic nature of this compound, autocatalytic cleavage products or degraded forms of the enzyme can also be present.

Q2: My recombinant this compound is expressed in inclusion bodies. What is the best way to recover active enzyme?

A2: Expression in inclusion bodies is a frequent challenge. The general workflow involves isolating the inclusion bodies, solubilizing them with strong denaturants (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea), and then refolding the protein into its active conformation.[1][2] Refolding is a critical step and often requires optimization of buffer conditions, pH, temperature, and the use of refolding additives.[3][4][5] A detailed protocol for solubilization and refolding is provided in the "Experimental Protocols" section.

Q3: What causes low enzymatic activity after purification?

A3: Low activity can stem from several factors:

  • Improper Refolding: If expressed in inclusion bodies, incomplete or incorrect refolding is a primary cause.[3]

  • Suboptimal Assay Conditions: this compound activity is sensitive to pH, temperature, and buffer composition. The optimal pH is typically around 8.0.[6][7]

  • Presence of Inhibitors: Contaminants from the purification process, such as residual denaturants or protease inhibitors from the host cells, can inhibit activity.

  • Enzyme Instability: Repeated freeze-thaw cycles or improper storage can lead to degradation and loss of activity.[8]

  • Missing Heavy Chain (for certain substrates): The heavy chain of this compound can significantly influence the recognition of macromolecular substrates like trypsinogen. The light chain alone may show reduced activity towards these substrates.[9]

Q4: How can I prevent my target protein from being degraded by contaminating proteases during purification?

A4: The addition of a broad-spectrum protease inhibitor cocktail during cell lysis is crucial. However, since this compound is a serine protease, inhibitors targeting this class (like PMSF or AEBSF) should be used cautiously or removed before activity assays.[10] Purification methods that are rapid and performed at low temperatures (4°C) will also minimize unwanted proteolytic activity.

Q5: What is "negative affinity chromatography" and how can it help in purification?

A5: Negative affinity chromatography is a technique used to remove contaminants that bind to a specific ligand, while the target protein flows through.[11] For instance, if your this compound preparation is contaminated with trypsin, passing the mixture through a column with an immobilized trypsin inhibitor (like soybean trypsin inhibitor) can capture the trypsin, allowing purified this compound to be collected in the flow-through. This method has been shown to improve the purification of human enterokinase by removing non-specifically adsorbed contaminants.[12]

Troubleshooting Guide

Issue 1: Low Yield of Purified this compound

Possible Cause Recommended Solution
Inefficient cell lysis Optimize sonication parameters or use enzymatic lysis reagents. Ensure complete cell disruption to release the protein.
Protein degradation Add protease inhibitor cocktails during lysis. Keep samples on ice or at 4°C throughout the purification process.
Poor binding to affinity column Ensure the fusion tag (e.g., His-tag, MBP-tag) is accessible.[13] Verify the binding buffer composition and pH are optimal for the specific resin. For instance, avoid chelating agents like EDTA in His-tag purification.
Protein loss during refolding Optimize refolding conditions (e.g., protein concentration, buffer composition, temperature) to prevent aggregation. Step-wise dialysis or rapid dilution can be effective.[5] Protein surface supercharging has been shown to increase solubility and refolding yields.[14][15][16]

Issue 2: Presence of Contaminating Proteins After Affinity Chromatography

Possible Cause Recommended Solution
Non-specific binding to the resin Increase the stringency of the wash buffers. For His-tag purification, this can be done by adding a low concentration of imidazole (B134444) (e.g., 20-40 mM) to the wash buffer.[17] For other affinity resins, increasing the salt concentration can be effective.
Co-purification of host proteins If host proteins with similar binding properties are co-eluting, an additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary.
Contamination with other proteases Use a negative affinity chromatography step. For example, to remove trypsin, use a benzamidine (B55565) or soybean trypsin inhibitor resin.[6][12]

Issue 3: Non-Specific Cleavage of the Fusion Tag or Target Protein

| Possible Cause | Recommended Solution | | High this compound concentration | Optimize the enzyme-to-substrate ratio. Start with a lower concentration of this compound and perform a time-course experiment to find the optimal cleavage conditions.[18] | | Prolonged incubation time | Reduce the incubation time. Analyze samples at different time points to determine when the fusion protein is sufficiently cleaved without significant degradation of the target protein.[19] | | Suboptimal cleavage buffer | Ensure the pH and buffer components are optimal for specific cleavage. The recognition sequence (Asp)4-Lys is highly specific, but deviations in conditions can lead to off-target effects.[20] | | Cryptic cleavage sites | Some proteins may contain sequences that are susceptible to cleavage by this compound, especially under non-ideal conditions.[19] Modifying the cleavage sequence in the fusion protein to (Asp)4-Arg can increase cleavage efficiency, allowing for the use of less enzyme and reducing non-specific cleavage.[20][21] |

Data Presentation

Table 1: Comparison of Recombinant this compound Purification Yields

Expression System Fusion Tag Purification Method Yield Purity Reference
E. coli BL21(DE3)Maltose (B56501) Binding Protein (MBP)Amylose (B160209) Affinity Chromatography206 mg/L>95%[22]
E. coliTrpEIon Exchange Chromatography241 mg/L>97%[23]
E. coli SHuffle T7Thioredoxin (Trx)IDA Affinity Chromatography80 mg/L>95%[24]
Porcine DuodenumNone (Native)Multi-step Chromatography12% recoveryHomogeneous[6][7]
Bovine DuodenumNone (Native)Inhibitor Affinity Chromatography24-fold purificationHomogeneous[25]

Experimental Protocols

Protocol 1: Refolding of Recombinant this compound from Inclusion Bodies

This protocol is adapted from established methods for refolding serine proteases expressed in E. coli.[3]

  • Inclusion Body Isolation and Washing:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion bodies twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 20 mM EDTA, 2% Triton X-100) to remove membrane proteins and other contaminants.

    • Perform a final wash with a buffer without detergent (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM EDTA).

  • Solubilization:

    • Solubilize the washed inclusion bodies in a solubilization buffer (e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 100 mM β-mercaptoethanol) at a 1:20 (w/v) ratio.

    • Stir gently for 2-4 hours at room temperature until the solution is clear.

    • Clarify the solution by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Refolding by Dilution:

    • Prepare a refolding buffer (e.g., 0.5 M Arginine, 50 mM Tris-HCl, pH 8.3, 20 mM CaCl₂, 1 mM EDTA, 5 mM Cysteine, 0.5 mM Cystine).

    • Initiate refolding by adding the solubilized protein solution drop-wise into a 100-fold volume of the refolding buffer with gentle stirring.

    • Incubate the refolding mixture at 16°C for 72-96 hours.

  • Concentration and Dialysis:

    • Concentrate the refolded protein solution using tangential flow filtration or a similar method.

    • Dialyze the concentrated protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 50% glycerol) for storage at -20°C or -80°C.

Protocol 2: Affinity Purification of MBP-Tagged this compound

This protocol is based on the purification of a recombinant human this compound light chain with an N-terminal MBP tag.[22]

  • Preparation of Cell Lysate:

    • Resuspend the E. coli cell pellet expressing the MBP-enteropeptidase fusion protein in a column buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, pH 8.0).

    • Lyse the cells by sonication on ice and clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate an amylose affinity column with 5-10 column volumes of the column buffer.

    • Load the clarified cell lysate onto the column at a flow rate of approximately 1 ml/min.

    • Wash the column with 10-15 column volumes of the column buffer to remove unbound proteins.

    • Elute the bound MBP-enteropeptidase with an elution buffer containing maltose (e.g., column buffer with 10 mM maltose).

    • Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

  • Buffer Exchange and Storage:

    • Pool the fractions containing the purified protein.

    • Perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 2 mM CaCl₂, 50% glycerol, pH 7.4) using dialysis or a desalting column.

    • Store the purified enzyme at -20°C.

Visualizations

Enteropeptidase_Purification_Workflow cluster_Expression Expression in E. coli cluster_Lysis Cell Lysis & Extraction cluster_Purification Purification cluster_PostPurification Post-Purification Expression Induction of Recombinant This compound Expression CellHarvest Cell Harvesting Expression->CellHarvest Lysis Cell Lysis (Sonication) + Protease Inhibitors CellHarvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., IMAC, Amylose Resin) Clarification->AffinityChrom Wash Wash with Stringent Buffer AffinityChrom->Wash Elution Elution Wash->Elution FurtherPurification Optional: Ion Exchange or Size Exclusion Chromatography Elution->FurtherPurification BufferExchange Buffer Exchange / Dialysis Elution->BufferExchange FurtherPurification->BufferExchange QC Quality Control (SDS-PAGE, Activity Assay) BufferExchange->QC Storage Storage (-20°C or -80°C) QC->Storage Troubleshooting_Low_Yield Start Low this compound Yield CheckExpression Check Expression Levels (SDS-PAGE of whole cell lysate) Start->CheckExpression LowExpression Low Expression CheckExpression->LowExpression Low GoodExpression Expression OK CheckExpression->GoodExpression Good CheckLysis Optimize Cell Lysis IncompleteLysis Incomplete Lysis CheckLysis->IncompleteLysis Incomplete LysisOK Lysis OK CheckLysis->LysisOK Complete CheckBinding Verify Binding to Affinity Column PoorBinding Poor Binding CheckBinding->PoorBinding Low BindingOK Binding OK CheckBinding->BindingOK Good CheckRefolding Optimize Refolding (if from inclusion bodies) Aggregation Aggregation during Refolding CheckRefolding->Aggregation OptimizeCodons Optimize Codons for E. coli LowExpression->OptimizeCodons ChangeHost Change Expression Host LowExpression->ChangeHost GoodExpression->CheckLysis IncreaseSonication Increase Sonication Time/Power IncompleteLysis->IncreaseSonication UseLyticEnzymes Use Lytic Enzymes IncompleteLysis->UseLyticEnzymes LysisOK->CheckBinding CheckBuffer Check Binding Buffer pH and Composition PoorBinding->CheckBuffer ConfirmTag Confirm Tag Accessibility PoorBinding->ConfirmTag BindingOK->CheckRefolding ModifyBuffer Modify Refolding Buffer (e.g., add arginine) Aggregation->ModifyBuffer SlowRemoval Slower Removal of Denaturant Aggregation->SlowRemoval

References

Validation & Comparative

Validating Enteropeptidase Cleavage: A Comparative Guide to N-Terminal Sequencing and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with recombinant proteins, precise cleavage of fusion tags is a critical step in obtaining the pure, active form of the target protein. Enteropeptidase, also known as enterokinase, is a highly specific protease that recognizes the consensus sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves after the lysine (B10760008) residue.[1][2][3] This specificity makes it an invaluable tool in biotechnology. However, verifying that cleavage has occurred correctly at the intended site is paramount to ensure the integrity and functionality of the final protein product. N-terminal sequencing stands out as a definitive method for this validation.

This guide provides a comprehensive comparison of N-terminal sequencing techniques and alternative methods for validating this compound cleavage sites, complete with experimental protocols and supporting data to aid in selecting the most appropriate strategy for your research needs.

Core Validation Techniques: A Head-to-Head Comparison

The two primary methodologies for directly confirming the N-terminal sequence of a protein after cleavage are Edman degradation and mass spectrometry (MS).[4][5] Each offers distinct advantages and is suited to different experimental constraints.

Feature Edman Degradation Mass Spectrometry (MS)-Based Sequencing
Principle Stepwise chemical cleavage of the N-terminal amino acid, followed by chromatographic identification.[4][6][7]Enzymatic digestion of the protein into peptides, followed by MS/MS analysis to determine peptide mass and fragment ions, which are then matched to a theoretical sequence.[8][9]
Sample Purity High purity (>95%) is strongly recommended to minimize interference and background signals.[10][11][]High purity is preferred, but MS can better handle complex mixtures.[8][9]
Sample Amount Typically requires 10-100 picomoles of protein.[7] A minimum of 25 pmol is often cited for a 5-amino acid sequence.[13]Highly sensitive, requiring only 1-10 micrograms of protein.[14]
Throughput Low throughput due to the sequential, cyclical nature of the chemistry.[5][9]High throughput, capable of analyzing many samples and complex mixtures simultaneously.[8]
Sequence Length Reliably sequences up to 30-50 amino acids from the N-terminus.[4][7]Can achieve up to 100% sequence coverage of the entire protein, including the N-terminus.[14]
Key Advantages - Unambiguously identifies isoleucine and leucine, which are isobaric and indistinguishable by MS.[9][15]- Considered the "gold standard" for N-terminal sequence confirmation.[16]- Does not require a protein database for de novo sequencing.[6]- High sensitivity and high resolution.[8]- Can identify N-terminal blocking modifications (e.g., acetylation) that prevent Edman degradation.[11][14]- Provides information on other post-translational modifications across the entire protein.[8]
Limitations - Will not work if the N-terminus is chemically blocked.[7][15]- Lower sensitivity compared to MS.[5]- The process can be time-consuming for longer sequences.- Cannot distinguish between isobaric amino acids like isoleucine and leucine.[9][15]- Relies on efficient protein digestion and peptide ionization.- Data analysis can be complex.

Experimental Workflows and Pathways

Understanding the workflow is crucial for successful validation. The following diagrams illustrate the process of this compound cleavage followed by validation and the biological pathway of trypsinogen (B12293085) activation.

G cluster_0 Protein Production & Cleavage cluster_1 Validation by N-Terminal Sequencing cluster_2 Data Analysis FusionProtein Recombinant Fusion Protein (Tag-DDDDK-Target) This compound This compound Treatment FusionProtein->this compound CleavedProtein Cleaved Protein Mixture (Tag + Target Protein) This compound->CleavedProtein Purification Purification Step (e.g., Chromatography) CleavedProtein->Purification PurifiedTarget Purified Target Protein Purification->PurifiedTarget Edman Edman Degradation PurifiedTarget->Edman Sample Analysis MS Mass Spectrometry PurifiedTarget->MS Sample Analysis EdmanData HPLC Chromatogram Analysis Edman->EdmanData MSData MS/MS Spectrum Analysis MS->MSData Validation Sequence Validation EdmanData->Validation MSData->Validation

Caption: Workflow for this compound cleavage and subsequent validation.

Enteropeptidase_Activation_Pathway Prothis compound Prothis compound (Inactive Zymogen) This compound This compound (Active) Prothis compound->this compound Activation by Trypsin/Duodenase Trypsinogen Trypsinogen (Inactive) Trypsin Trypsin (Active) Trypsinogen->Trypsin This compound->Trypsin Cleaves DDDDK Site OtherZymogens Other Pancreatic Zymogens (e.g., Chymotrypsinogen) Trypsin->OtherZymogens Activates ActiveEnzymes Active Digestive Enzymes OtherZymogens->ActiveEnzymes

Caption: this compound's role in the digestive enzyme activation cascade.

Detailed Experimental Protocols

Below are standardized protocols for the primary validation methods. Note that specific parameters may need optimization based on the protein of interest and available equipment.

This protocol outlines the steps for validating the N-terminus of a purified protein previously cleaved by this compound.

  • Sample Preparation:

    • Ensure the protein sample is of high purity (>95%), as contaminants can interfere with the sequencing chemistry.[10]

    • If the protein was purified via SDS-PAGE, electroblot the protein onto a polyvinylidene difluoride (PVDF) membrane.[7][17] This is a common and effective way to prepare the sample for direct sequencing.[7]

    • For liquid samples, ensure they are in a low-salt buffer and free of primary amines (e.g., Tris, glycine), which can interfere with the reactions.[13] The required amount is typically 25-200 pmol.[13]

  • Automated Sequencing Cycle: The sample is loaded into an automated protein sequencer. The instrument performs the following reactions cyclically:

    • Coupling: The N-terminal amino group of the protein reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative.[4][6]

    • Cleavage: The labeled N-terminal amino acid is selectively cleaved from the protein chain using an anhydrous acid (e.g., trifluoroacetic acid).[6][10] This releases a thiazolinone derivative of the amino acid.

    • Conversion: The thiazolinone derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative.[16]

  • Identification:

    • The resulting PTH-amino acid is injected into a high-performance liquid chromatography (HPLC) system.[6]

    • The PTH-amino acid is identified by comparing its retention time to that of known standards.[15]

  • Repetition: The shortened protein chain is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.[4] This process is repeated for a predetermined number of cycles (typically 5-15) to confirm the expected N-terminal sequence.

This protocol provides a general workflow for confirming the N-terminus using a "bottom-up" proteomics approach.

  • Sample Preparation:

    • Start with 5-10 µg of the purified protein.[14]

    • The protein is denatured and reduced, followed by alkylation of cysteine residues to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • The protein is digested into smaller peptides using a protease with known specificity, most commonly trypsin.[8] To ensure identification of the N-terminal peptide, a combination of different proteases can be used to generate overlapping peptides.[9]

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated using liquid chromatography (LC) and introduced into a mass spectrometer.

    • The mass spectrometer performs a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides.

    • Selected peptides are then isolated and fragmented (MS/MS) using methods like collision-induced dissociation (CID) or electron-transfer dissociation (ETD).[18] This fragmentation generates a spectrum of product ions.[9]

  • Data Analysis:

    • The fragmentation spectra are analyzed by specialized software.[11] The software compares the experimental spectra to theoretical spectra generated from a protein database containing the expected sequence of the target protein.

    • Successful identification of the peptide corresponding to the new N-terminus created by this compound cleavage confirms the correct processing of the protein.

Alternative and Complementary Strategies

While direct N-terminal sequencing is the most definitive validation method, other techniques can provide strong evidence of correct cleavage.

  • N-Terminomics Approaches: These are advanced MS-based methods designed to specifically enrich for N-terminal peptides from complex mixtures.[19][20][21] Techniques like N-CLAP (N-terminalomics by chemical labeling of the α-amine of proteins) use chemical labeling to selectively capture and identify both the original and newly generated N-termini after proteolytic events.[19][22] These methods are powerful for studying protease specificity on a global scale but can be adapted for targeted validation.[19]

  • Intact Mass Analysis: For smaller proteins, high-resolution mass spectrometry can be used to measure the precise molecular weight of the protein before and after cleavage. A mass shift corresponding to the exact mass of the fusion tag provides strong evidence of complete and correct cleavage, although it does not confirm the precise N-terminal residue.

Conclusion

Validating the this compound cleavage site is a non-negotiable quality control step in recombinant protein production. Edman degradation offers unparalleled accuracy for confirming the first few amino acids of a sequence, making it the gold standard for definitively identifying the N-terminus, especially for distinguishing between Isoleucine and Leucine.[9][15][16] However, it is limited by low throughput and its inability to sequence proteins with modified N-termini.[7][9]

Mass spectrometry-based methods provide a high-throughput, highly sensitive alternative that can overcome the challenge of blocked N-termini and provide a wealth of additional information, including full sequence coverage and the identification of other post-translational modifications.[8][14] The choice between these methods will ultimately depend on the specific requirements of the project, including the need for absolute N-terminal confirmation, sample amount, required throughput, and the potential for N-terminal modifications. For the most rigorous validation, a combination of both techniques can be employed to leverage their complementary strengths.

References

Factor Xa vs. Enteropeptidase: A Comparative Guide to Specificity and Cleavage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of affinity tags from recombinant fusion proteins is a critical step in obtaining pure, native proteins for downstream applications. The choice of the protease for this task is pivotal, as it directly influences the final yield, integrity, and authenticity of the target protein. This guide provides an objective comparison of two widely used endopeptidases, Factor Xa and enteropeptidase (also known as enterokinase), focusing on their specificity and optimal cleavage conditions to aid researchers in making an informed decision.

Specificity: A Tale of Two Recognition Sequences

The defining characteristic of a protease for fusion tag removal is its specificity. An ideal protease cleaves only at its designated recognition sequence within the fusion protein linker, leaving the target protein unscathed.

Factor Xa is a serine protease involved in the blood coagulation cascade. It recognizes the four-amino-acid sequence Ile-Glu-Gly-Arg and cleaves C-terminally to the arginine residue.[1][2] While this sequence is relatively specific, Factor Xa has been known to exhibit off-target cleavage at other basic residues, particularly if the protein substrate is partially unfolded or if the enzyme concentration is too high.[1][3] This potential for non-specific cleavage can lead to degradation of the target protein, thereby reducing the overall yield and complicating subsequent purification steps.

This compound is a serine protease found in the duodenum, where its physiological role is to activate trypsinogen.[4] It recognizes the highly specific pentapeptide sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves C-terminally to the lysine.[4][5] This longer and more stringent recognition sequence makes this compound one of the most specific proteases available for fusion protein processing.[3] However, the efficiency of this compound cleavage can be hindered by improper folding or aggregation of the fusion protein, which may mask the recognition site.[4] In some cases, the addition of mild denaturants has been shown to improve cleavage by increasing the accessibility of the site.[6]

Comparative Summary of Specificity

FeatureFactor XaThis compound
Recognition Sequence Ile-(Glu/Asp)-Gly-Arg-↓Asp-Asp-Asp-Asp-Lys-↓
Cleavage Position After the Arginine residueAfter the Lysine residue
Specificity High, but with potential for off-target cleavage at other basic residues.[1][3]Very high, due to the longer and more specific recognition sequence.[4][5]
Factors Affecting Specificity Protein conformation, enzyme concentration.[1]Accessibility of the cleavage site, protein folding and aggregation.[4][6]

Cleavage Conditions: Optimizing the Reaction Environment

Achieving efficient and specific cleavage requires careful optimization of the reaction conditions, including pH, temperature, ionic strength, and the presence of cofactors.

Factor Xa is a calcium-dependent enzyme that is typically active over a broad temperature range.[7] Its activity can be significantly reduced by phosphate (B84403) buffers and high concentrations of salt or imidazole.[7]

This compound activity is also influenced by buffer composition, with Tris or MES buffers being preferable to phosphate buffers.[8] While not strictly dependent on calcium, its activity can be modulated by the ionic strength of the buffer.[8]

Comparative Summary of Cleavage Conditions

ParameterFactor XaThis compound
Optimal pH 6.5 - 8.0[7][9]7.0 - 8.5[8]
Optimal Temperature 4°C to 37°C (room temperature, ~22°C, is a common starting point)[7]Room temperature (~23°C) is commonly used.[4]
Buffer Recommendations Tris-HCl or HEPES.[7] Phosphate buffers reduce activity.[7]50 mM Tris or 50 mM MES.[8] Phosphate buffers significantly reduce activity.[8]
Salt Concentration Activity decreases at >100 mM NaCl.[7]Higher concentrations of salts, such as NaCl, inhibit the reaction.[8]
Additives Requires 1-5 mM CaCl₂.[7][10] Tolerates up to 1% Triton X-100 or NP-40.[7] Sensitive to urea (B33335) and guanidine-HCl at concentrations ≥ 250 mM.[10]Addition of CaCl₂ does not increase the reaction rate.[8] Denaturing agents like urea (1-4 M) can improve specificity in some cases.[6]
Enzyme:Substrate Ratio (w/w) Typically 1:100 to 1:1000.[11]Typically 1:20 to 1:200.[8]
Incubation Time 2 to 18 hours.[9]1 to 24 hours.[8]

Experimental Protocols

The following are generalized protocols for fusion protein cleavage. It is crucial to perform small-scale pilot experiments to determine the optimal conditions for each specific fusion protein.

Experimental Protocol for Factor Xa Cleavage
  • Preparation of Fusion Protein: The fusion protein should be purified and dissolved in a compatible cleavage buffer, such as 20 mM Tris-HCl, pH 6.5-8.0, containing 50-100 mM NaCl and 1-2 mM CaCl₂.[7][9] The protein concentration should ideally be at least 0.25 mg/mL.[12]

  • Pilot Experiment: To optimize cleavage, set up several small-scale reactions (e.g., with 10 µg of fusion protein) with varying amounts of Factor Xa (e.g., 1:100, 1:500, 1:1000 enzyme to substrate ratio by weight).[12] Include a negative control without the enzyme.

  • Incubation: Incubate the reactions at a chosen temperature (e.g., room temperature or 4°C).[7] Take aliquots at different time points (e.g., 3, 6, 9, and 16 hours).[12]

  • Quenching and Analysis: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer to the aliquots.[12] Analyze the extent of cleavage by SDS-PAGE.

  • Scale-Up: Once the optimal conditions are determined, scale up the reaction accordingly.

  • Removal of Factor Xa: After cleavage, Factor Xa can be removed using affinity resins such as Xarrest™ Agarose or by other chromatographic methods.[5]

Experimental Protocol for this compound Cleavage
  • Preparation of Fusion Protein: The fusion protein should be in a suitable buffer, for example, 50 mM Tris-HCl, pH 7.0-8.0.[8] The recommended protein concentration is between 0.3 to 1 mg/mL.[8] If the protein is in a phosphate buffer or a high ionic strength solution, buffer exchange via dialysis or gel filtration is recommended.[8]

  • Pilot Experiment: For a pilot experiment, incubate 25 µg of the fusion protein with varying concentrations of this compound (e.g., 1:50, 1:100, 1:200 enzyme to substrate ratio by weight).[8]

  • Incubation: Incubate the reactions at room temperature.[4] Collect samples at different time intervals (e.g., 1, 3, 6, and 24 hours).[8]

  • Quenching and Analysis: Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.[8] Analyze the cleavage efficiency by SDS-PAGE.

  • Scale-Up: Based on the pilot results, scale up the cleavage reaction.

  • Removal of this compound: Recombinant this compound often contains a polyhistidine tag, allowing for its removal using nickel or cobalt affinity chromatography.[4]

Mandatory Visualization

Fusion Protein Cleavage and Purification Workflow

experimental_workflow cluster_prep Protein Preparation cluster_cleavage Enzymatic Cleavage cluster_purification Post-Cleavage Purification FusionProtein Purified Fusion Protein BufferExchange Buffer Exchange to Optimal Cleavage Buffer FusionProtein->BufferExchange AddProtease Add Factor Xa or this compound (Optimized Ratio) BufferExchange->AddProtease Incubate Incubate (Optimized Time and Temperature) AddProtease->Incubate Monitor Monitor Cleavage by SDS-PAGE Incubate->Monitor RemoveProtease Removal of Protease and Cleaved Tag Monitor->RemoveProtease Proceed upon Complete Cleavage FinalPolish Final Polishing Step (e.g., Size Exclusion Chromatography) RemoveProtease->FinalPolish PureProtein Pure Target Protein FinalPolish->PureProtein

Caption: A generalized workflow for the cleavage of a fusion protein and subsequent purification of the target protein.

References

A Comparative Kinetic Analysis of Bovine, Porcin,e and Human Enteropeptidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of enteropeptidases from three common species: bovine, porcine, and human. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for selecting the most appropriate enzyme for specific research and development applications.

Executive Summary

Enteropeptidase (also known as enterokinase) is a highly specific serine protease that plays a crucial role in the digestive cascade by activating trypsinogen (B12293085) to trypsin. This specificity has made it an invaluable tool in biotechnology for the precise cleavage of fusion proteins. While the catalytic mechanism is conserved across species, subtle differences in their kinetic parameters can significantly impact their efficiency and suitability for various applications. This guide summarizes the available kinetic data for bovine, porcine, and human enteropeptidases, provides detailed experimental protocols for their analysis, and illustrates the key biological and experimental workflows.

Data Presentation

The following tables summarize the kinetic parameters of bovine, porcine, and human enteropeptidases with both the natural substrate, trypsinogen, and synthetic peptide substrates.

Table 1: Kinetic Parameters with Trypsinogen

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
BovineBovine Trypsinogen5.6[1]4.0[1]7.14 x 105
PorcineBovine Trypsinogen--6.3 x 105
HumanBovine Trypsinogen--1.1 x 104
PorcineHuman Trypsinogen--2.4 x 103
HumanHuman Trypsinogen--3.3 x 105

Note: Individual Km and kcat values for porcine and human enteropeptidases with trypsinogen were not available in the reviewed literature.

Table 2: Kinetic Parameters with Synthetic Substrates

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
BovineVal-(Asp)4-Lys-Ile-Val-Gly1.05[2]11.2[2]1.07 x 104
PorcineVal-(Asp)4-Lys-Ile-Val-Gly0.81[2]10.5[2]1.30 x 104
HumanGly-(Asp)4-Lys-Nap0.525[3]21.5[3]4.10 x 104
Human (recombinant light chain variant Y174R)Gly-(Asp)4-Lys-pNA--6.83 x 106[4]

Experimental Protocols

The following are detailed methodologies for key experiments in the kinetic analysis of this compound.

This compound Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring this compound activity using a synthetic fluorogenic substrate.

Materials:

  • This compound (from bovine, porcine, or human source)

  • Fluorogenic Substrate: e.g., Gly-(Asp)4-Lys-AMC (GD4K-AMC)

  • Assay Buffer: 50 mM Tris, pH 8.0, containing 10 mM CaCl2 and 0.05% Brij-35

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460-500 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution to the desired final concentrations in Assay Buffer.

  • Enzyme Preparation: Prepare a stock solution of this compound in Assay Buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Reaction Setup:

    • Add 50 µL of each substrate concentration to individual wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the enzyme solution to each well.

    • Include a substrate blank (50 µL substrate and 50 µL Assay Buffer without enzyme) and an enzyme blank (50 µL enzyme and 50 µL Assay Buffer without substrate) for background correction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

Trypsinogen Activation Assay

This assay measures the ability of this compound to activate its natural substrate, trypsinogen. The resulting trypsin activity is then measured using a chromogenic or fluorogenic trypsin substrate.

Materials:

  • This compound (from bovine, porcine, or human source)

  • Trypsinogen (e.g., bovine trypsinogen)

  • Trypsin Substrate: e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Activation Buffer: 50 mM Tris, pH 8.0, containing 20 mM CaCl2

  • Stop Solution: Acetic acid (e.g., 30% v/v)

  • 96-well clear microplate

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Activation Buffer, trypsinogen solution, and this compound solution. The final concentrations should be optimized for the specific enzymes used.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

  • Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot of the reaction mixture and add it to a well of the 96-well plate containing the trypsin substrate dissolved in an appropriate buffer.

  • Trypsin Activity Measurement: Immediately measure the absorbance at 405 nm over a short period to determine the initial rate of p-nitroaniline release by the newly formed trypsin. Alternatively, stop the trypsin reaction after a fixed time by adding the Stop Solution and then measure the final absorbance.

  • Data Analysis: The rate of trypsin formation is proportional to the this compound activity. Kinetic parameters can be determined by varying the concentration of trypsinogen and measuring the initial rates of activation.

Mandatory Visualization

Signaling_Pathway cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte (Brush Border) Trypsinogen Trypsinogen (inactive zymogen) Trypsin Trypsin (active enzyme) Trypsinogen->Trypsin This compound Proenzymes Other Pancreatic Proenzymes (Chymotrypsinogen, Proelastase, etc.) Active_Enzymes Active Digestive Enzymes (Chymotrypsin, Elastase, etc.) Proenzymes->Active_Enzymes Trypsin Protein Dietary Proteins Peptides Peptides and Amino Acids Protein->Peptides Trypsin & Other Active Enzymes This compound This compound

Caption: Digestive cascade initiated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Prepare this compound (Bovine, Porcine, Human) Reaction Initiate Reaction (Mix Enzyme and Substrate) Enzyme->Reaction Substrate Prepare Substrate (Trypsinogen or Synthetic Peptide) Substrate->Reaction Measure Measure Product Formation (Spectrophotometry/Fluorometry) Reaction->Measure V0 Calculate Initial Velocity (V0) Measure->V0 Plot Plot V0 vs. [Substrate] V0->Plot MM Fit to Michaelis-Menten Equation Plot->MM Params Determine Km and Vmax MM->Params kcat Calculate kcat and kcat/Km Params->kcat

Caption: Workflow for kinetic analysis of this compound.

References

Investigating the secondary substrate specificity of enteropeptidase compared to trypsin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

DUBLIN, Dec. 20, 2025 – In the intricate world of proteomics and drug development, understanding the nuanced specificities of proteases is paramount. This guide provides a detailed comparison of the secondary substrate specificities of two critical serine proteases: enteropeptidase and trypsin. By examining their preferences beyond the primary cleavage site, researchers can better design targeted therapeutic agents and optimize biotechnological applications.

This compound, a key enzyme in the digestive cascade, is renowned for its highly specific activation of trypsinogen (B12293085). Trypsin, in turn, is a workhorse of protein digestion and a vital tool in protein characterization. While both enzymes exhibit a primary preference for cleavage after basic amino acid residues, their secondary specificities—the recognition of amino acids in positions P2, P3, P4, and beyond (N-terminal to the scissile bond)—diverge significantly. This comparison elucidates these differences through quantitative kinetic data, detailed experimental protocols, and structural insights.

Quantitative Comparison of Substrate Specificity

The catalytic efficiency (kcat/KM) of an enzyme is a crucial metric for comparing its preference for different substrates. The following tables summarize the kinetic parameters for this compound and trypsin with a variety of substrates, highlighting the influence of amino acid residues in the P2, P3, and P4 positions.

Table 1: Kinetic Parameters of this compound with Various Substrates

Substrate Sequence (P5-P1)kcat/KM (M⁻¹s⁻¹)Source
Gly-(Asp)₄-LysSimilar to native this compound[1]
DDDDK6.83 x 10⁶[2][3]
DDDDR1.89 x 10⁷[2][3]
G₅DK-F(NO₂)G3.97 x 10⁴[4][5]
PrA-D₄K-P262.1 x 10⁴[4][5]
D/E-R-M motif substratesCleaved substantially faster than DDDDK[6][7]

Table 2: Kinetic Parameters of Trypsin with Various Substrates

Substratekcat/KM (M⁻¹s⁻¹)Source
Nα-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) at pH 9.054.63 x 10⁵[8]
Benzoyl-L-arginine ethyl ester (BAEE)2.18 x 10⁷ (porcine pancreatic)[9]
Tos-GPK-AMC~4-fold less preferred than Arg substrate[9]
Tos-GPR-AMCFavored over Lys substrate[9]
Substrates with His at P2 or P1' (with H57A mutant)70-300 fold improvement[10][11]

Structural Basis of Secondary Substrate Specificity

The differences in the secondary substrate specificities of this compound and trypsin are rooted in the distinct topographies of their substrate-binding clefts.

This compound: The crystal structure of the bovine this compound catalytic domain reveals that the aspartyl residues at the P2-P4 positions of its canonical substrate interact with the enzyme surface primarily through salt bridges with the Nζ atom of Lys99.[12] This unique basic exosite has evolved to facilitate the highly specific cleavage of its physiological substrate, trypsinogen.[12] The heavy chain of this compound also plays a crucial role in recognizing macromolecular substrates, a feature absent in the isolated light chain.[13] Furthermore, computer modeling suggests that residues Arg96 and Lys219 in human this compound contribute to its broader substrate tolerance compared to the bovine ortholog, particularly for substrates with large hydrophobic residues at the P2 position.[14]

Trypsin: The primary determinant of trypsin's specificity for Lys or Arg at the P1 position is the negatively charged Asp189 residue at the bottom of the S1 pocket.[15][] The secondary specificity is influenced by the shape and charge of the S2, S3, and S4 subsites, which are generally more accommodating to a wider range of residues than those of this compound. However, the presence of a Proline residue at the P1' position can negatively impact cleavage efficiency.[17] While trypsin has a well-defined primary specificity, its secondary specificity is less stringent than that of this compound, allowing it to cleave a broader range of protein substrates.

Experimental Protocols

The determination of protease substrate specificity relies on robust experimental methodologies. Two widely used techniques are Combinatorial Fluorogenic Substrate Libraries and Cellular Libraries of Peptide Substrates (CLiPS).

Protocol 1: Combinatorial Fluorogenic Substrate Library Assay

This method utilizes a library of synthetic peptides where specific positions (e.g., P4 to P1) are systematically varied.[17][18] The peptides are linked to a fluorogenic leaving group, such as 7-amino-4-carbamoylmethylcoumarin (ACC). Cleavage of the peptide amide bond by the protease releases the highly fluorescent ACC, allowing for real-time kinetic analysis.

Materials:

  • Purified this compound or trypsin

  • Combinatorial fluorogenic peptide library (e.g., ACC-based)

  • Assay buffer (e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • Microplate fluorometer

Procedure:

  • Reconstitute the peptide library in DMSO to a stock concentration.

  • Dilute the peptide substrates in assay buffer to the desired final concentration in a 96-well microplate.

  • Prepare a dilution series of the protease in assay buffer.

  • Initiate the reaction by adding the protease solution to the substrate-containing wells.

  • Immediately place the microplate in a pre-warmed fluorometer.

  • Monitor the increase in fluorescence over time (e.g., excitation at 380 nm, emission at 460 nm for ACC).

  • Calculate the initial velocity of the reaction from the linear portion of the fluorescence curve.

  • Determine the kcat/KM for each substrate by analyzing the reaction rates at different substrate concentrations.

Protocol 2: Cellular Libraries of Peptide Substrates (CLiPS)

CLiPS is a powerful in vivo method for identifying optimal protease substrates.[6][7] It involves displaying a library of peptide substrates on the surface of E. coli as fusions to a fluorescent reporter protein.

Materials:

  • E. coli strain engineered for surface display

  • Plasmid library encoding diverse peptide substrates

  • Purified this compound or trypsin

  • Fluorescence-Activated Cell Sorter (FACS)

Procedure:

  • Transform the E. coli with the peptide substrate library plasmid.

  • Induce the expression of the substrate-reporter fusion protein.

  • Incubate the E. coli cells displaying the substrate library with the protease of interest.

  • Use FACS to sort and collect cells that exhibit a decrease in fluorescence, indicating cleavage of the surface-displayed substrate.

  • Isolate the plasmids from the sorted cells.

  • Sequence the plasmid DNA to identify the peptide sequences that were efficiently cleaved by the protease.

  • The enriched sequences represent the preferred substrates of the enzyme.

Visualizing a Key Signaling Pathway and Experimental Workflow

To further clarify the biological context and experimental logic, the following diagrams are provided.

Enteropeptidase_Trypsin_Activation_Cascade Trypsinogen Trypsinogen (inactive) Trypsin Trypsin (active) Trypsinogen->Trypsin Activation (cleavage) This compound This compound Proenzymes Other Pancreatic Proenzymes (inactive) Trypsin->Proenzymes Activation Active_Enzymes Active Digestive Enzymes Proenzymes->Active_Enzymes Conversion

Caption: this compound initiates the digestive cascade by activating trypsinogen to trypsin.

Protease_Specificity_Workflow cluster_library Substrate Library Generation Combinatorial_Synthesis Combinatorial Chemical Synthesis (e.g., Fluorogenic) Screening Enzymatic Screening Combinatorial_Synthesis->Screening CLiPS_Library Cellular Library of Peptide Substrates (CLiPS) CLiPS_Library->Screening Data_Acquisition Data Acquisition (e.g., Fluorescence, FACS, MS) Screening->Data_Acquisition Analysis Data Analysis (Kinetic Parameters, Sequence Alignment) Data_Acquisition->Analysis Specificity_Profile Determination of Substrate Specificity Profile Analysis->Specificity_Profile

Caption: A generalized workflow for determining protease substrate specificity.

Conclusion

The secondary substrate specificities of this compound and trypsin, while both centered on a primary requirement for basic residues, exhibit critical distinctions. This compound demonstrates a pronounced preference for acidic residues in the P2-P4 positions, a specificity endowed by its unique structural features and essential for its precise physiological role. In contrast, trypsin displays a more relaxed secondary specificity, enabling it to act as a broad-spectrum digestive enzyme. A thorough understanding of these differences, supported by quantitative kinetic data and robust experimental methodologies, is indispensable for researchers in the fields of biochemistry, pharmacology, and biotechnology.

References

A Researcher's Guide to Fusion Protein Cleavage: Enteropeptidase vs. Other Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, protein chemistry, and drug development, the efficient cleavage of fusion tags from recombinant proteins is a critical step. The choice of protease for this task can significantly impact the yield, purity, and integrity of the target protein. This guide provides a comprehensive comparison of enteropeptidase with other commonly used proteases—thrombin, Factor Xa, and TEV protease—supported by experimental data and detailed protocols to aid in selecting the optimal enzyme for your specific application.

This compound: The Specificity Advantage

This compound, also known as enterokinase, is a serine protease that recognizes the highly specific amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves C-terminal to the lysine (B10760008) residue.[1][2] This high degree of specificity is the primary advantage of this compound, minimizing the risk of off-target cleavage within the protein of interest.[3]

Advantages of this compound:

  • High Specificity: The long recognition sequence makes it statistically unlikely to occur randomly within a protein, thus reducing non-specific cleavage.[3]

  • Scarless Cleavage: When the recognition site is engineered correctly at the N-terminus of the target protein, cleavage results in a native N-terminus with no additional amino acids.

  • Activity in Various Buffers: this compound is active over a pH range of 6.0 to 9.0 and can tolerate some detergents, although high salt concentrations can be inhibitory.[2][4]

Disadvantages of this compound:

  • Cost: Historically, this compound has been more expensive than other proteases.

  • Potential for Lower Efficiency: The accessibility of the cleavage site can be a factor, and optimization of reaction conditions may be required to achieve complete cleavage.[1][5]

  • Larger Enzyme: The catalytic subunit of this compound is larger than some other proteases, which could potentially lead to steric hindrance.

Comparative Analysis with Other Proteases

While this compound offers high specificity, other proteases present their own set of advantages and are widely used in the field.

  • Thrombin: A serine protease from bovine plasma, thrombin recognizes the sequence Leu-Val-Pro-Arg-|-Gly-Ser and cleaves after the arginine.[6] It is a cost-effective option but is known for its potential for off-target cleavage at other basic residues, particularly in unfolded regions of the target protein.[6][7]

  • Factor Xa: Another serine protease from bovine plasma, Factor Xa recognizes the sequence Ile-(Glu or Asp)-Gly-Arg-|-X (where X is not Proline) and cleaves after the arginine.[8][9] While generally specific, it can also exhibit non-specific cleavage, and its activity can be influenced by the amino acids flanking the recognition site.[10]

  • TEV Protease: A cysteine protease from the Tobacco Etch Virus, TEV protease has a stringent recognition sequence of Glu-Asn-Leu-Tyr-Phe-Gln-|- (Gly/Ser) and cleaves between the glutamine and glycine/serine.[11][12][13] Its high specificity is comparable to this compound, and it is active under a broad range of conditions. However, it often leaves a Gly or Ser residue at the N-terminus of the target protein if not carefully engineered.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for this compound and its common alternatives. It is important to note that direct comparison of "units" of activity between different manufacturers can be misleading, as the definition of a unit often varies. The provided data is intended as a general guide, and empirical optimization is always recommended.

Table 1: Protease Recognition Sequences and Cleavage Sites

ProteaseRecognition SequenceCleavage Site
This compound Asp-Asp-Asp-Asp-LysAfter Lysine
Thrombin Leu-Val-Pro-Arg-Gly-SerAfter Arginine
Factor Xa Ile-(Glu/Asp)-Gly-ArgAfter Arginine
TEV Protease Glu-Asn-Leu-Tyr-Phe-Gln-(Gly/Ser)Between Gln and Gly/Ser

Table 2: General Reaction Conditions

ParameterThis compoundThrombinFactor XaTEV Protease
Optimal pH 7.0 - 9.0[2][4]7.5 - 8.5[14]7.4 - 8.0[8][9]6.0 - 9.0[12]
Optimal Temperature 25°C - 37°C[1][4]20°C - 37°C[15]20°C - 25°C[10][16]4°C - 30°C[12][17]
Enzyme:Substrate Ratio (w/w) 1:20 to 1:200[4]1:50 to 1:1000 (units/mg)[14]1:100 (w/w)[10]1:50 to 1:200 (w/w)[18]
Incubation Time 1 - 24 hours[4]2 - 18 hours[19]3 - 24 hours[10]1 - 16 hours[11][17]

Table 3: Cleavage Efficiency and Off-Target Effects

ProteaseReported Cleavage EfficiencyCommon Off-Target Cleavage Sites
This compound >95% completion with optimized conditions[1][2]Rare, but can occur at other basic residues depending on protein conformation.[20]
Thrombin >85-95% completion[15]Known to cleave at other Arg-Gly sites and after basic residues in flexible regions.[6][7]
Factor Xa >95% completion[21]Can cleave at other Arg residues, influenced by flanking sequences.[10]
TEV Protease >85-100% completion[11][18]Very rare due to the long and specific recognition sequence.[3]

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible fusion tag cleavage. Below are representative protocols for each protease.

This compound Cleavage Protocol
  • Buffer Exchange: Dialyze the purified fusion protein against a buffer compatible with this compound activity (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0).[1]

  • Reaction Setup:

    • Fusion Protein: 1 mg/mL

    • This compound: Add at an enzyme-to-substrate ratio of 1:100 (w/w). For initial optimization, a range of ratios (e.g., 1:50 to 1:200) can be tested.[4]

    • Incubation: Incubate the reaction at 25°C for 16 hours.[2] For optimization, time points between 1 and 24 hours can be analyzed.[4]

  • Monitoring Cleavage: Withdraw aliquots at different time points (e.g., 1, 4, 8, 16 hours) and analyze by SDS-PAGE to assess the extent of cleavage.

  • Stopping the Reaction: The reaction can be stopped by adding a serine protease inhibitor such as PMSF or by proceeding directly to the purification step.

  • Protease Removal: If the this compound is His-tagged, it can be removed using Ni-NTA affinity chromatography.[1]

Thrombin Cleavage Protocol
  • Buffer Exchange: Dialyze the fusion protein against a suitable cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl₂, pH 8.0).[7]

  • Reaction Setup:

    • Fusion Protein: 1 mg/mL

    • Thrombin: Add 1-10 units of thrombin per mg of fusion protein.[14]

    • Incubation: Incubate at room temperature (20-22°C) for 2-16 hours.

  • Monitoring Cleavage: Analyze aliquots by SDS-PAGE at various time points.

  • Stopping the Reaction: Add a thrombin-specific inhibitor like PMSF or proceed to purification.

  • Protease Removal: Thrombin can be removed using a benzamidine (B55565) or heparin affinity column.[6][14]

Factor Xa Cleavage Protocol
  • Buffer Exchange: Dialyze the fusion protein into a Factor Xa reaction buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, pH 8.0).[16]

  • Reaction Setup:

    • Fusion Protein: 1 mg/mL

    • Factor Xa: Add at a 1:100 (w/w) ratio of Factor Xa to the fusion protein.[10]

    • Incubation: Incubate at 25°C for 6 hours or at 4°C overnight.[10][16]

  • Monitoring Cleavage: Monitor cleavage by SDS-PAGE.

  • Stopping the Reaction: The reaction can be stopped by adding a specific inhibitor or by proceeding to the next purification step.

  • Protease Removal: Factor Xa can be removed using a benzamidine-agarose resin.[16]

TEV Protease Cleavage Protocol
  • Buffer Exchange: Dialyze the fusion protein against a TEV protease reaction buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).[12]

  • Reaction Setup:

    • Fusion Protein: 1-2 mg/mL

    • TEV Protease: Add at a 1:100 (w/w) ratio of TEV protease to the fusion protein.[11]

    • Incubation: Incubate at 30°C for 1 hour or at 4°C overnight.[13][17]

  • Monitoring Cleavage: Assess cleavage efficiency by SDS-PAGE.

  • Stopping the Reaction: Heat inactivation at 65°C for 10 minutes can be used if the target protein is stable at this temperature.[22]

  • Protease Removal: If the TEV protease is His-tagged, it can be removed using Ni-NTA affinity chromatography.[18]

Visualizing the Workflow and Decision Process

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for fusion protein cleavage and a decision-making tree for selecting the appropriate protease.

experimental_workflow cluster_purification Initial Purification cluster_cleavage Protease Cleavage cluster_final_purification Final Purification Expression Recombinant Protein Expression Lysis Cell Lysis & Clarification Expression->Lysis AffinityChrom Affinity Chromatography Lysis->AffinityChrom Elution Elution of Fusion Protein AffinityChrom->Elution BufferExchange Buffer Exchange Elution->BufferExchange ProteaseAddition Protease Addition BufferExchange->ProteaseAddition Incubation Incubation ProteaseAddition->Incubation ProteaseRemoval Protease & Tag Removal Incubation->ProteaseRemoval FinalPurification Size Exclusion / Ion Exchange ProteaseRemoval->FinalPurification Analysis Purity & Integrity Analysis FinalPurification->Analysis

General workflow for fusion protein cleavage and purification.

protease_selection Start Start: Choose a Protease Q_Specificity Is absolute specificity critical? Start->Q_Specificity Q_Cost Is cost a major constraint? Q_Specificity->Q_Cost No Q_Scarless Is a scarless N-terminus required? Q_Specificity->Q_Scarless Yes Thrombin Thrombin Q_Cost->Thrombin Yes FactorXa Factor Xa Q_Cost->FactorXa No This compound This compound Q_Scarless->this compound Yes TEV TEV Protease Q_Scarless->TEV No

References

Confirming Protein Homogeneity After Enteropeptidase Cleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the homogeneity of a target protein after enzymatic cleavage is a critical step in downstream applications, from structural studies to therapeutic use. Enteropeptidase is a highly specific protease that recognizes the sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves C-terminal to the lysine (B10760008) residue, making it a valuable tool for removing fusion tags. However, incomplete cleavage, off-target proteolysis, or protein aggregation can lead to a heterogeneous sample. This guide provides a comparative overview of key analytical methods to confirm protein purity and homogeneity post-cleavage, complete with experimental protocols and quantitative data.

Comparison of Analytical Methods

Choosing the right analytical technique depends on the specific requirements of the experiment, such as the need for qualitative screening versus precise quantitative analysis, the amount of sample available, and the desired throughput. The following table summarizes and compares the most common methods for assessing protein homogeneity.

Data Presentation: Quantitative Comparison of Protein Homogeneity Analysis Methods

FeatureSDS-PAGESize Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)N-terminal Sequencing (Edman Degradation)
Principle Separation by molecular weight under denaturing conditions.Separation by hydrodynamic radius under native conditions.[1]Separation by hydrophobicity under denaturing conditions.[2]Measures the mass-to-charge ratio of ionized molecules.Sequential chemical removal and identification of N-terminal amino acids.[3]
Primary Information Purity, apparent molecular weight, presence of uncleaved protein or major fragments.[4]Aggregation state (monomers, dimers, aggregates), size homogeneity.[5]High-resolution purity assessment, detection of closely related isoforms.[6]Precise molecular mass confirmation, identification of modifications and cleavage products.[7]Verification of the exact N-terminal sequence, confirming precise cleavage.[8]
Resolution Moderate; can be difficult to resolve proteins of similar molecular weight.[6]High for size variants; can resolve monomers from dimers and aggregates.[9]Very high; can separate proteins with single amino acid differences.[10]Extremely high; provides exact mass with high accuracy.[9]Single amino acid resolution.[8]
Sensitivity (LOD) ~50 ng (Coomassie), ~0.2-1 ng (Silver Stain).[9][11]ng to µg range (typically ~1-10 µg on column).[9]ng to µg range (LOD often ~3 µg/mL).[9]fmol to pmol range.[9]10-100 picomoles.[3]
Throughput High; multiple samples can be run on a single gel.[9]Moderate; sequential analysis, but autosamplers enable automation.[12]Moderate; sequential analysis, but autosamplers enable automation.[4]Moderate to Low; depends on sample preparation and instrumentation.[9]Low; sequential, cycle-by-cycle analysis.[13]
Sample Amount 0.5 - 20 µg per lane.[9]1 - 100 µg, depending on column and detector.1 - 50 µg.5 - 50 µM concentration (pmol amounts).[14]20 - 50 µg (purity >90%).[8]
Native Conditions? No (denaturing).Yes.[1]No (denaturing, organic solvents).[2]Can be native (ESI) or denaturing.No (chemical derivatization).[3]

Experimental Workflows and Logic

The process of confirming protein homogeneity is often multi-step. A preliminary, rapid screen is typically followed by higher-resolution techniques for confirmation and detailed characterization.

Protein_Homogeneity_Workflow cluster_0 Cleavage & Initial Purification cluster_1 Homogeneity Assessment Cleavage This compound Cleavage of Fusion Protein Purification Removal of Tag & this compound (e.g., Affinity or IEX Chromatography) Cleavage->Purification SDSPAGE SDS-PAGE (Purity & MW Screen) Purification->SDSPAGE Primary Check SEC Size Exclusion Chromatography (Aggregation Analysis) SDSPAGE->SEC If pure band, check for aggregates RP_HPLC RP-HPLC (High-Resolution Purity) SEC->RP_HPLC If monomeric, confirm high purity MS Mass Spectrometry (Mass Confirmation) RP_HPLC->MS Confirm exact mass N_Term N-terminal Sequencing (Cleavage Site Confirmation) MS->N_Term Confirm precise cleavage site

Caption: General workflow for protein homogeneity confirmation after cleavage.

The choice of method depends on the information required. The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.

Caption: Decision tree for selecting a protein analysis method.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

This technique is the most common first step to assess the outcome of a cleavage reaction by separating proteins based on molecular weight.[4]

  • Sample Preparation:

    • To 15 µL of protein sample (at ~1 mg/mL), add 5 µL of 4x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).

    • Heat the mixture at 95°C for 5 minutes to denature the proteins.[6]

    • Centrifuge briefly to collect the condensate.

  • Electrophoresis:

    • Load 10-20 µL of the prepared sample into the wells of a pre-cast or self-cast polyacrylamide gel (e.g., 4-20% Tris-Glycine).

    • Load a molecular weight marker in an adjacent lane.

    • Place the gel in an electrophoresis chamber filled with 1x running buffer (Tris/Glycine (B1666218)/SDS).

    • Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel (approx. 45-60 minutes).

  • Staining (Coomassie Blue):

    • After electrophoresis, place the gel in a container and rinse three times with deionized water for 5 minutes each.

    • Add a fixing solution (e.g., 50% methanol, 10% acetic acid) and incubate for 15-30 minutes with gentle agitation.[15]

    • Decant the fixing solution and add Coomassie staining solution (0.1% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid).[16]

    • Stain for 1 hour to overnight with gentle agitation.[17]

    • Decant the stain and add destaining solution (e.g., 20% methanol, 10% acetic acid).[18] Change the destain solution every 30-60 minutes until protein bands are clearly visible against a clear background.

Size Exclusion Chromatography (SEC)

SEC is ideal for detecting and quantifying aggregates, which are a common indicator of protein instability and heterogeneity.[5] It separates molecules based on their size in solution under non-denaturing conditions.[19]

  • System Preparation:

    • Select an SEC column with a fractionation range appropriate for the target protein's molecular weight (e.g., a column with a range of 10-600 kDa is suitable for most antibodies).

    • Equilibrate the HPLC/UHPLC system and the column with a filtered and degassed mobile phase (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0) at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[1][19]

  • Sample Preparation:

    • The protein sample should be in a buffer compatible with the mobile phase.

    • Centrifuge the sample at >10,000 x g for 10 minutes to remove any particulate matter.

    • Adjust the protein concentration to fall within the optimal detection range of the instrument (typically 0.1-2.0 mg/mL).

  • Analysis:

    • Inject 10-50 µL of the prepared sample onto the column.

    • Run the separation isocratically (with a constant mobile phase composition).[2]

    • Monitor the eluate using a UV detector, typically at 280 nm.

    • Analyze the resulting chromatogram. A homogeneous, non-aggregated protein should elute as a single, symmetrical peak. The presence of earlier-eluting peaks indicates the presence of soluble aggregates (dimers, trimers, etc.).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers very high resolution for purity analysis, separating proteins based on differences in hydrophobicity.[10]

  • System Preparation:

    • Select a reversed-phase column suitable for proteins (e.g., C4 or C8 with wide pores, ~300 Å).

    • Prepare mobile phases:

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.[10]

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of ~1 mL/min until the baseline is stable.

  • Sample Preparation:

    • Dilute the protein sample in Mobile Phase A to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Analysis:

    • Inject 10-20 µL of the sample.

    • Elute the protein using a linear gradient of increasing Mobile Phase B. A typical gradient might be:

      • 5-60% B over 30 minutes.

      • 60-95% B over 5 minutes (to wash the column).

      • 95-5% B over 5 minutes (to return to initial conditions).[2]

    • Monitor the eluate at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).

    • A homogeneous protein will appear as a single, sharp peak. The peak area percentage can be used to calculate purity.

Mass Spectrometry (MS) for Intact Mass Analysis

MS provides an accurate molecular weight of the cleaved protein, confirming the removal of the fusion tag and detecting any modifications or unexpected cleavage products.[7] Electrospray ionization (ESI) is commonly used for intact protein analysis.[14]

  • Sample Preparation:

    • The protein sample must be desalted and buffer-exchanged into a volatile buffer compatible with ESI-MS.[20] This can be done using a spin filter with an appropriate molecular weight cutoff (MWCO).[14]

    • Wash the protein on the filter multiple times with a solution such as 0.1% formic acid in water.

    • Elute the protein in a final solution suitable for direct infusion or LC-MS, such as 50% acetonitrile, 49.9% water, 0.1% formic acid.[7]

    • Adjust the final protein concentration to 10-50 µM.[14]

  • Analysis (Direct Infusion ESI-MS):

    • Calibrate the mass spectrometer using a known protein standard.

    • Infuse the prepared sample into the ESI source at a low flow rate (e.g., 1-5 µL/min).

    • Acquire data over a mass-to-charge (m/z) range appropriate for the expected protein size (e.g., m/z 500-4000).

    • The raw spectrum will show a series of peaks corresponding to the protein with different numbers of charges.

    • Use deconvolution software to process the raw data and calculate the neutral mass of the protein. The resulting mass should match the theoretical mass of the correctly cleaved protein.

N-terminal Sequencing by Edman Degradation

This is the definitive method to confirm that cleavage occurred at the correct site, yielding the expected N-terminus.[3]

  • Sample Preparation:

    • The protein must be highly pure (>90-95%).[8]

    • The sample is typically submitted after separation by SDS-PAGE and transfer to a PVDF membrane.

    • Run the purified protein on an SDS-PAGE gel.

    • Transfer the protein to a PVDF membrane using a standard Western blot protocol. Avoid buffers containing primary amines like Tris and glycine for blotting, as they interfere with the chemistry.[21]

    • Briefly stain the membrane with a reversible stain like Ponceau S to visualize the protein band.

    • Excise the band of interest and wash thoroughly with deionized water to remove any remaining stain and buffer components.

  • Analysis (Automated Sequencer):

    • The excised PVDF membrane containing the protein is loaded into the reaction cartridge of an automated Edman sequencer.

    • The instrument performs sequential cycles of the Edman degradation chemistry:

      • Coupling: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under basic conditions.

      • Cleavage: The derivatized N-terminal amino acid is cleaved from the polypeptide chain using trifluoroacetic acid (TFA).[13]

      • Conversion & Identification: The cleaved residue is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC by comparing its retention time to known standards.[13]

    • The cycle is repeated for a predetermined number of residues (typically 5-15) to confirm the N-terminal sequence.

References

A Researcher's Guide to Commercial Enteropeptidase Enzymes: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the market of commercial enteropeptidase enzymes, selecting the optimal product is crucial for the successful cleavage of fusion proteins. This guide provides a comparative overview of commercially available recombinant this compound enzymes, supported by detailed experimental protocols to enable independent performance evaluation.

This compound, also known as enterokinase, is a highly specific serine protease that recognizes the canonical amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond C-terminal to the lysine (B10760008) residue.[1][2] This specificity makes it an invaluable tool in biotechnology for the removal of affinity tags from recombinant fusion proteins, yielding a native protein sequence.[3] However, the performance of commercial this compound preparations can vary between suppliers due to differences in enzyme source, formulation, and purity.

This guide aims to provide a clear comparison of key specifications from major suppliers. Due to the lack of standardized reporting for specific activity and the absence of independent comparative studies, we also provide robust protocols for in-house validation of enzyme performance, empowering researchers to make data-driven decisions tailored to their specific applications.

Comparative Overview of Commercial this compound Enzymes

The following table summarizes the specifications of recombinant this compound enzymes from several major suppliers. It is important to note that a direct comparison of "Specific Activity" is challenging due to the different units and assay conditions employed by each manufacturer. Researchers are encouraged to use the provided protocols for a standardized internal comparison.

Supplier Product Name Source Purity Specific Activity Unit Definition Formulation Highlights
R&D Systems (a Bio-Techne brand) Recombinant Bovine this compound/Enterokinase, CFE. coli-derived bovine>90%>35 nmol/min/µgCleavage of a colorimetric peptide substrate (Z-Lys-SBzl).Supplied as a filtered solution in Glycerol, NaCl, and HEPES.
R&D Systems (a Bio-Techne brand) Recombinant Human this compound/Enterokinase, CFNS0-derived human>90%>10,000 pmol/min/µg[4]Cleavage of a colorimetric peptide substrate (Z-Lys-SBzl).[4]Supplied as a filtered solution in Tris, NaCl, and CaCl₂.[4]
Sigma-Aldrich (Merck) Recombinant EnterokinaseE. coli-derived bovineInformation not providedInformation not providedOne unit will cleave 50 µg of a fusion protein in 16 hours at 23°C.Supplied as a solution in 50% glycerol.
Cayman Chemical This compound (bovine, recombinant)Yeast-expressed bovine≥95%Information not providedNot specified.Lyophilized from Tris-HCl, CaCl₂, NaCl, and glycerol.[5]
NEB Enterokinase, BovineE. coli-derived bovineInformation not providedInformation not providedNot specified.Information not provided.
MyBioSource This compound/Enterokinase Cleavage KitHumanInformation not provided"Highly active"Sufficient for cleaving at least 5 mg of target protein.[6]Contains the light chain fragment of human this compound.[6]

Note: "CF" indicates Carrier-Free. This information is based on publicly available data from supplier websites as of late 2025 and is subject to change. Researchers should always refer to the most current product datasheets.

Experimental Protocols for In-House Comparison

To facilitate a direct and unbiased comparison of this compound performance, the following detailed experimental protocols are provided.

Protocol 1: Standardized Fluorometric Assay for Specific Activity

This protocol allows for the determination of the specific activity of different this compound preparations using a commercially available fluorogenic substrate.

1. Principle: The assay measures the enzymatic activity of this compound by monitoring the cleavage of a synthetic peptide substrate containing the DDDDK recognition sequence, which is flanked by a fluorophore and a quencher. Upon cleavage, the fluorophore is released, resulting in an increase in fluorescence intensity that is directly proportional to the enzyme activity.

2. Materials:

  • This compound enzymes from different suppliers

  • This compound Fluorogenic Substrate (e.g., GD4K-AFC or similar)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 8.0

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 380 nm/500 nm for AFC)[7]

  • Bovine Serum Albumin (BSA) for standard curve (optional, for protein quantification)

3. Procedure:

  • Enzyme Preparation: Reconstitute or dilute the this compound enzymes from different suppliers to a working stock solution in Assay Buffer. It is recommended to determine the protein concentration of each enzyme stock for accurate specific activity calculation.

  • Substrate Preparation: Prepare a working solution of the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.

  • Reaction Setup:

    • In a 96-well microplate, add 50 µL of Assay Buffer to each well.

    • Add a small volume (e.g., 1-10 µL) of each this compound dilution to triplicate wells. Include a buffer-only control (no enzyme).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every minute.[7]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each enzyme concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the slope of the no-enzyme control from all experimental values.

    • If a standard curve with the free fluorophore was generated, convert the V₀ from RFU/min to pmol/min.

    • Calculate the specific activity (pmol/min/µg) by dividing the activity (pmol/min) by the amount of enzyme (µg) in the reaction.

Protocol 2: On-Target and Off-Target Cleavage Assessment of a Fusion Protein

This protocol evaluates the efficiency of on-target cleavage and identifies any non-specific cleavage of a user-defined fusion protein.

1. Principle: A fusion protein containing the this compound recognition site is incubated with different commercial this compound enzymes. The cleavage products are then analyzed by SDS-PAGE to assess the extent of cleavage and the appearance of any unexpected fragments. Mass spectrometry can be used for definitive identification of cleavage sites.

2. Materials:

  • Purified fusion protein with an accessible this compound cleavage site.

  • This compound enzymes from different suppliers.

  • Cleavage Buffer: 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 8.0 (or as recommended by the enzyme supplier).

  • SDS-PAGE equipment and reagents.

  • Coomassie Brilliant Blue or silver stain.

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS) for off-target analysis.[8]

3. Procedure:

  • Reaction Setup:

    • For each this compound to be tested, set up a series of reactions with varying enzyme-to-substrate ratios (e.g., 1:1000, 1:500, 1:100 w/w).

    • Incubate a fixed amount of the fusion protein (e.g., 20 µg) with the calculated amount of each this compound in Cleavage Buffer.

    • Include a control reaction with the fusion protein but no enzyme.

    • Incubate all reactions at a constant temperature (e.g., 25°C or 37°C).

  • Time Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, and 16 hours), withdraw a small aliquot from each reaction.

    • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE Analysis:

    • Run the samples from each time point on an SDS-PAGE gel.

    • Stain the gel to visualize the protein bands.

    • Analyze the gel to determine the disappearance of the full-length fusion protein and the appearance of the expected cleavage products.

    • Look for any additional, unexpected bands which may indicate off-target cleavage.

  • Mass Spectrometry for Off-Target Cleavage (Optional but Recommended):

    • For reactions showing significant cleavage or unexpected bands, analyze the samples by mass spectrometry.[8][9]

    • Compare the masses of the observed fragments to the theoretical masses of the expected cleavage products.

    • Use peptide mass fingerprinting or MS/MS sequencing to identify the precise location of any off-target cleavage events.

Visualization of Experimental Workflow

The following diagrams illustrate the key decision-making and experimental processes involved in selecting and validating a commercial this compound enzyme.

G cluster_0 Phase 1: Initial Selection cluster_1 Phase 2: Performance Validation cluster_2 Phase 3: Final Decision start Define Project Needs (Fusion Protein, Scale, Budget) gather_info Gather Supplier Data (Source, Purity, Stated Activity, Formulation) start->gather_info create_table Create Comparison Table gather_info->create_table select_candidates Select 2-3 Candidate Enzymes create_table->select_candidates activity_assay Protocol 1: Specific Activity Assay (Fluorometric) select_candidates->activity_assay cleavage_assay Protocol 2: Cleavage Efficiency Assay (SDS-PAGE) select_candidates->cleavage_assay compare_results Compare Specific Activity, Cleavage Efficiency, and Specificity activity_assay->compare_results off_target_analysis Off-Target Analysis (Mass Spectrometry) cleavage_assay->off_target_analysis If needed cleavage_assay->compare_results off_target_analysis->compare_results final_selection Select Optimal Enzyme for Application compare_results->final_selection

Caption: Workflow for selecting and validating a commercial this compound.

Conclusion

The selection of a commercial this compound is a critical step in many protein purification workflows. While manufacturers provide some useful information, the lack of standardized activity units and independent comparative data necessitates a careful in-house evaluation. By utilizing the structured comparison table and the detailed experimental protocols provided in this guide, researchers can systematically assess the performance of different commercial this compound enzymes. This data-driven approach will enable the selection of the most efficient, specific, and cost-effective enzyme, ultimately contributing to the successful production of high-quality recombinant proteins for research and therapeutic development.

References

Assessing the cross-reactivity of enteropeptidase with unintended protein substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enteropeptidase activity on its intended substrate versus known unintended protein substrates. Understanding the cross-reactivity of this compound is critical for its application in biotechnology and drug development, particularly for the specific cleavage of fusion proteins and the assessment of potential off-target effects. This document presents quantitative kinetic data where available, detailed experimental protocols for assessing cross-reactivity, and visualizations to clarify workflows and biological pathways.

Introduction to this compound Specificity

This compound, also known as enterokinase, is a serine protease that plays a crucial role in digestion by activating trypsinogen. It recognizes the highly specific amino acid sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves the peptide bond C-terminal to the lysine (B10760008) residue.[1] This high degree of specificity has made this compound a valuable tool for the site-specific cleavage of recombinant fusion proteins, allowing for the removal of affinity tags to yield a native protein sequence.[2]

However, despite its reputation for high specificity, studies have shown that this compound can exhibit cross-reactivity, cleaving at non-canonical sites.[3] This off-target activity is a significant concern as it can lead to the degradation of the target protein, the generation of unwanted protein fragments, and potential misinterpretation of experimental results. Factors influencing this cross-reactivity include the accessibility of the cleavage site, the presence of lysine or arginine residues in proximity to the intended site, and the specific isoform of this compound used (e.g., human vs. bovine).[4][5]

This guide aims to provide researchers with the necessary information and tools to assess and understand the potential for this compound cross-reactivity with their specific protein of interest.

Quantitative Comparison of this compound Cleavage Efficiency

The catalytic efficiency of an enzyme is best described by the kinetic parameters kcat (turnover number) and KM (Michaelis constant), often expressed as the specificity constant (kcat/KM). A higher kcat/KM value indicates a higher preference of the enzyme for a particular substrate.

The following table summarizes the available kinetic data for the cleavage of various substrates by different forms of this compound. It is important to note that comprehensive kinetic data for a wide range of unintended protein substrates is limited in the current literature.

Substrate TypeSubstrate Sequence/ProteinThis compound Variantkcat (s⁻¹)KM (M)kcat/KM (M⁻¹s⁻¹)Reference(s)
Intended (Canonical) DDDDKHuman (Y174R variant)--6.83 x 10⁶[6][7]
Intended (Variant) DDDDRHuman (Y174R variant)--1.89 x 10⁷[6][7]
Synthetic Substrate Gly-(Asp)₄-Lys-β-naphthylamideBovine (Light chain)0.066.0 x 10⁻⁴1.0 x 10²[8]
Fusion Protein Thioredoxin/human epidermal growth factorHuman (Light chain)Qualitatively 5x faster cleavage than bovine variant--
Unintended Protein Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)Human & BovineQualitative cleavage observed--[4]
Unintended Protein Bovine Serum Albumin (BSA)Human & BovineQualitative cleavage observed--[4]

Note: The data for the human Y174R variant represents a bioengineered form with potentially enhanced specificity. Kinetic parameters for wild-type human this compound may differ. The cleavage of Thioredoxin/hEGF, TRAIL, and BSA was observed but quantitative kinetic parameters were not determined in the cited studies.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound with a specific protein, two primary methods are recommended: a qualitative to semi-quantitative analysis using SDS-PAGE and a quantitative analysis using a FRET-based assay.

This method provides a straightforward visual assessment of protein cleavage over time.

Materials:

  • Purified this compound

  • Purified target protein (unintended substrate)

  • Positive control substrate (e.g., a fusion protein with a known DDDDK site)

  • 10X this compound Reaction Buffer (e.g., 200 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM CaCl₂)

  • 2X SDS-PAGE Sample Buffer (e.g., 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 10% β-mercaptoethanol, 0.02% bromophenol blue)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Coomassie Brilliant Blue or silver stain reagents

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures for the target protein and the positive control. A typical 20 µL reaction would include:

    • 1 µL of 10X Reaction Buffer

    • X µL of target protein (to a final concentration of 0.5-1 mg/mL)

    • Y µL of this compound (start with a 1:1000 to 1:5000 enzyme:substrate ratio by weight)

    • Nuclease-free water to a final volume of 20 µL.

  • Time-Course Incubation: Incubate the reactions at room temperature (or a specified temperature, e.g., 25°C) for various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, overnight).

  • Reaction Termination: At each time point, take a 10 µL aliquot of the reaction and immediately add 10 µL of 2X SDS-PAGE Sample Buffer. Boil the samples at 95-100°C for 5-10 minutes to stop the reaction and denature the proteins.[9]

  • SDS-PAGE Analysis: Load the samples onto an SDS-PAGE gel. Include a lane with the untreated target protein and positive control as references. Run the gel according to standard procedures.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Data Analysis: Analyze the gel for the appearance of cleavage products (smaller bands) and the disappearance of the full-length protein band over time. The intensity of the bands can be quantified using densitometry software to provide a semi-quantitative measure of cleavage efficiency.

This method offers a more sensitive and quantitative measure of cleavage kinetics in real-time.

Materials:

  • Purified this compound

  • Custom-synthesized FRET-based peptide substrate representing the potential cleavage site in the unintended protein. The peptide should be flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair.

  • FRET-based positive control substrate (containing the DDDDK sequence).

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM CaCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader capable of measuring FRET.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the FRET substrates (target and control) in Assay Buffer to determine the KM.

    • Prepare a stock solution of this compound in Assay Buffer.

  • Assay Setup: In the wells of the 96-well plate, add the FRET substrate dilutions. Include wells with buffer only for background measurements.

  • Reaction Initiation: Initiate the reaction by adding a fixed concentration of this compound to each well.

  • Data Acquisition: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record the fluorescence of the donor and acceptor at appropriate excitation and emission wavelengths over time.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence change versus time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

    • Calculate kcat from the equation Vmax = kcat[E]t, where [E]t is the total enzyme concentration.

    • Determine the specificity constant (kcat/KM) for both the target and control substrates for a direct comparison of cleavage efficiency.

Visualizing Experimental and Biological Contexts

To further clarify the concepts and procedures discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate_Prep Prepare Target and Control Substrates Reaction_Setup Set up Cleavage Reactions (Time-course or Kinetic) Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare this compound Stock Solution Enzyme_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Data_Acquisition Acquire Data (SDS-PAGE or FRET) Incubation->Data_Acquisition Quantification Quantify Cleavage (Densitometry or Kinetic Parameters) Data_Acquisition->Quantification Comparison Compare Cleavage Efficiency Quantification->Comparison

Caption: A generalized workflow for assessing the cross-reactivity of this compound.

Signaling_Pathway Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Activation Proenzymes Other Pancreatic Proenzymes Trypsin->Proenzymes Activates Active_Enzymes Active Digestive Enzymes Proenzymes->Active_Enzymes This compound This compound This compound->Trypsinogen Intended Cleavage (DDDDK) Unintended_Substrate Unintended Protein Substrate This compound->Unintended_Substrate Unintended Cleavage (Cross-Reactivity) Cleavage_Products Off-Target Cleavage Products Unintended_Substrate->Cleavage_Products

Caption: this compound activation cascade and potential for off-target cleavage.

Conclusion

While this compound is a powerful tool for specific protein cleavage, it is not without the potential for cross-reactivity. The data and protocols presented in this guide are intended to equip researchers with the means to evaluate and mitigate the risks of off-target cleavage. By carefully considering the protein sequence, optimizing reaction conditions, and empirically testing for cross-reactivity, the specificity of this compound can be effectively managed to achieve the desired experimental outcomes. For critical applications, especially in drug development, a thorough assessment of cross-reactivity against a panel of relevant proteins is highly recommended.

References

A Head-to-Head Comparison of Mass Spectrometry Techniques for Complete Fusion Tag Removal Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete and precise removal of fusion tags from recombinant proteins is a critical quality control step. Incomplete or inaccurate cleavage can lead to proteins with altered function, immunogenicity, or other undesirable characteristics. Mass spectrometry (MS) offers a suite of powerful analytical techniques to verify this crucial process. This guide provides a detailed comparison of the two primary MS-based methods—Intact Mass Analysis and Peptide Mapping—for confirming complete fusion tag removal, complete with experimental data, detailed protocols, and workflow visualizations.

The production of recombinant proteins often involves the use of fusion tags to enhance expression, solubility, and purification. However, for therapeutic and many research applications, these tags must be completely removed to yield the native protein. This guide explores the application of two powerful mass spectrometry techniques, Intact Mass Analysis and Peptide Mapping, to verify the successful and precise removal of these tags.

Intact Mass Analysis: A Rapid Assessment of Cleavage Efficiency

Intact Mass Analysis, a "top-down" proteomic approach, measures the molecular weight of the entire protein without prior enzymatic digestion. This technique provides a rapid and clear assessment of the cleavage reaction's success by detecting the masses of the starting material (uncleaved fusion protein), the desired product (cleaved target protein), and the excised tag.

This method is particularly advantageous for its speed and straightforward data interpretation. A simple comparison of the expected and observed masses can quickly reveal the presence of any remaining uncleaved or partially cleaved protein.

Common Instrumentation:
  • Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF): Known for its high resolution and mass accuracy, ESI-Q-TOF is well-suited for analyzing the complex spectra of large biomolecules.[1][2]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is valued for its high throughput, speed, and tolerance to some sample contaminants.[3]

Peptide Mapping: A Detailed View of the Cleavage Site

Peptide Mapping, a "bottom-up" proteomic strategy, involves the enzymatic digestion of the protein into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[4][5] This method provides high-resolution confirmation of the protein's primary sequence, including the precise N- and C-termini.

For fusion tag removal verification, peptide mapping is invaluable for confirming that cleavage occurred at the exact, intended site. It can also identify any unexpected cleavage events that might occur elsewhere in the protein.[6]

Comparative Analysis

FeatureIntact Mass AnalysisPeptide Mapping
Principle Measures the mass of the undigested protein.Measures the mass of peptides after enzymatic digestion.
Primary Information Molecular weight of the intact protein, confirming cleavage and identifying major species (uncleaved, cleaved, tag).Confirms the amino acid sequence, including the precise N- and C-termini, and identifies the exact cleavage site.
Speed Fast (minutes per sample).Slower due to digestion and chromatography (hours per sample).
Sensitivity Can detect low levels of uncleaved protein. The limit of detection depends on the instrument and sample complexity.High sensitivity for identifying specific peptides, including those spanning the cleavage site.
Cleavage Site Confirmation Indirectly confirmed by the mass of the final product.Directly confirms the N- and C-terminal sequences of the cleaved protein.
Detection of Unexpected Cleavage May detect unexpected cleavage if it results in a significant mass change.Can pinpoint the exact location of non-specific cleavage events.
Sample Preparation Minimal, often just desalting and dilution.More complex, involving denaturation, reduction, alkylation, and enzymatic digestion.[4]
Data Analysis Relatively straightforward deconvolution of the mass spectrum.More complex, involving database searching to match MS/MS spectra to peptide sequences.

Experimental Workflows

To illustrate the practical application of these techniques, the following diagrams outline the typical experimental workflows.

cluster_0 Intact Mass Analysis Workflow A Protein Sample (Post-Cleavage Reaction) B Sample Preparation (Desalting/Dilution) A->B C LC-MS Analysis (e.g., ESI-Q-TOF) B->C D Data Acquisition (Full Scan MS) C->D E Data Analysis (Deconvolution) D->E F Result: Mass Spectrum of Intact Proteins E->F

A typical workflow for Intact Mass Analysis.

cluster_1 Peptide Mapping Workflow G Protein Sample (Post-Cleavage Reaction) H Denaturation, Reduction, Alkylation G->H I Enzymatic Digestion (e.g., Trypsin) H->I J LC-MS/MS Analysis I->J K Data Acquisition (MS and MS/MS Scans) J->K L Data Analysis (Database Search) K->L M Result: Peptide Sequence Coverage and Termini Confirmation L->M

A typical workflow for Peptide Mapping.

Logical Relationship of Mass Spectrometry Outcomes

cluster_2 Interpreting Mass Spectrometry Results cluster_3 Intact Mass Data cluster_4 Peptide Mapping Data Start MS Analysis Intact_Observed Observed Mass Matches Cleaved Protein Start->Intact_Observed Intact_Uncleaved Peak Corresponding to Uncleaved Fusion Protein Start->Intact_Uncleaved Intact_Mixed Peaks for Both Cleaved and Uncleaved Protein Start->Intact_Mixed Peptide_Correct Correct N- and C-termini Peptides Identified Start->Peptide_Correct Peptide_Incorrect Incorrect or Missing Terminal Peptides Start->Peptide_Incorrect Peptide_Unexpected Peptides from Unexpected Cleavage Start->Peptide_Unexpected Conclusion_Complete Complete and Correct Cleavage Intact_Observed->Conclusion_Complete Conclusion_Incomplete Incomplete Cleavage Intact_Uncleaved->Conclusion_Incomplete Intact_Mixed->Conclusion_Incomplete Peptide_Correct->Conclusion_Complete Conclusion_Incorrect Incorrect Cleavage Site Peptide_Incorrect->Conclusion_Incorrect Peptide_Unexpected->Conclusion_Incorrect

Decision tree for interpreting MS results.

Detailed Experimental Protocols

Protocol 1: Intact Mass Analysis by ESI-Q-TOF

This protocol is a general guideline and may require optimization for specific proteins and instrument setups.

  • Sample Preparation:

    • Following the cleavage reaction, desalt the protein sample using a C4 ZipTip or a similar desalting column to remove salts and detergents that can interfere with ionization.

    • Elute the protein in a solution compatible with mass spectrometry, such as 50% acetonitrile (B52724) with 0.1% formic acid.

    • Dilute the sample to a final concentration of approximately 0.1-1 µM.

  • LC-MS/MS Parameters:

    • Liquid Chromatography (LC):

      • Column: A short reversed-phase column (e.g., C4, 2.1 x 50 mm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A shallow gradient from 5% to 95% B over 10-15 minutes.

      • Flow Rate: 200-400 µL/min.

    • Mass Spectrometry (ESI-Q-TOF):

      • Ionization Mode: Positive.

      • Capillary Voltage: 3500-4500 V.

      • Fragmentor Voltage: 175-250 V.

      • Gas Temperature: 300-350 °C.

      • Mass Range: 700-3200 m/z.

      • Acquisition Rate: 1-2 spectra/s.

  • Data Analysis:

    • Use deconvolution software (e.g., Agilent MassHunter BioConfirm, Waters MaxEnt) to convert the multiply charged spectrum into a zero-charge mass spectrum.

    • Compare the observed masses with the theoretical masses of the expected products (cleaved protein, uncleaved fusion protein, and tag).

Protocol 2: Peptide Mapping by LC-MS/MS

This protocol provides a general framework for peptide mapping. Optimization of digestion conditions is often necessary.

  • Sample Preparation (In-solution digestion):

    • Take approximately 20-50 µg of the protein sample from the cleavage reaction.

    • Denaturation: Add a denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and incubate at 37°C for 30-60 minutes.

    • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30-60 minutes to reduce disulfide bonds.

    • Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) (IAM) to a final concentration of 20-25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteines.

    • Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration (e.g., < 1 M urea). Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w). Incubate overnight at 37°C.[4]

    • Quench and Clean-up: Stop the digestion by adding formic acid to a final concentration of 0.1-1%. Clean up the peptide mixture using a C18 ZipTip or solid-phase extraction (SPE) to remove salts and detergents.

  • LC-MS/MS Parameters:

    • Liquid Chromatography (LC):

      • Column: A reversed-phase column suitable for peptide separations (e.g., C18, 2.1 x 150 mm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A gradient from ~2% to 40% B over 60-90 minutes is typical for complex peptide mixtures.

      • Flow Rate: 200-300 nL/min for nano-LC or 200-400 µL/min for standard flow LC.

    • Mass Spectrometry (e.g., Orbitrap or Q-TOF):

      • Ionization Mode: Positive.

      • Data-Dependent Acquisition (DDA): Acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.

      • Full MS Scan Range: 350-1800 m/z.

      • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS spectra against a protein sequence database containing the sequences of the fusion protein and the target protein.

    • Analyze the search results to confirm the sequence coverage and identify the N- and C-terminal peptides of the cleaved protein.

Conclusion

Both Intact Mass Analysis and Peptide Mapping are powerful and complementary techniques for confirming the complete and accurate removal of fusion tags. Intact Mass Analysis offers a rapid and efficient method to assess the overall success of the cleavage reaction, making it ideal for initial screening and process monitoring. Peptide Mapping provides a detailed, high-resolution confirmation of the precise cleavage site and can identify any off-target proteolysis. The choice between these methods, or the decision to use them in combination, will depend on the specific requirements of the project, the stage of development, and the level of analytical detail required. For comprehensive quality control in a drug development setting, a combination of both approaches is often employed to ensure the identity, purity, and integrity of the final protein product.[7]

References

A comparative study on the stability of different enteropeptidase formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enteropeptidase (also known as enterokinase) is a highly specific serine protease crucial for the activation of trypsinogen (B12293085), which in turn triggers a cascade of digestive enzyme activation.[1][2][3] Its remarkable specificity for the Asp-Asp-Asp-Asp-Lys (D4K) sequence makes it an invaluable tool in biotechnology for the precise cleavage of fusion proteins.[4][5] However, the inherent instability of enzymes in aqueous solutions presents a significant challenge for storage, formulation, and application.[6] This guide provides a comparative analysis of different this compound formulations, focusing on their stability under various conditions, supported by experimental data and detailed protocols for assessment.

The Digestive Cascade Initiated by this compound

This compound is the master switch that initiates protein digestion in the duodenum.[7] It activates trypsinogen to trypsin, which then activates a host of other pancreatic proenzymes.[4][7][8] Understanding this pathway is critical for appreciating the enzyme's biological significance and the importance of maintaining its activity in various applications.

This compound Signaling Pathway Prothis compound Prothis compound (Zymogen) This compound This compound (Active) Prothis compound->this compound Trypsin or Duodenase Trypsin Trypsin This compound->Trypsin Cleavage of (Asp)4-Lys Trypsinogen Trypsinogen Proenzymes Chymotrypsinogen Proelastase Procarboxypeptidase Trypsin->Proenzymes ActiveEnzymes Chymotrypsin Elastase Carboxypeptidase

Digestive enzyme activation cascade initiated by this compound.

Comparative Stability Data

The stability of an enzyme is its ability to retain catalytic activity over time. This is influenced by factors such as formulation (liquid vs. lyophilized), storage temperature, pH, and the presence of excipients.[6][9] Lyophilization (freeze-drying) is a common strategy to significantly extend the shelf-life of protein therapeutics by removing water, thereby reducing degradative chemical reactions.[10][11][12]

Formulation TypeEnzyme VariantStorage ConditionsStability Metric & DurationSource
Liquid Recombinant Human this compound Light ChainRoom TemperatureStable for 3 weeks[4]
Liquid Recombinant Human this compound Light Chain-20°C in 50% GlycerolStable for 1 year[4]
Liquid Recombinant Human this compound (Tag*off™)37°C (pH 8.0)Half-life of 16 days[5]
Liquid Recombinant Human this compound (R96Q variant)37°C (pH 8.0)Half-life of 9 days[5]
Liquid Recombinant Human this compound (Y174R variant)37°C (pH 8.0)Half-life of 48 hours[5]
Lyophilized General Therapeutic Monoclonal Antibody (Case Study)25°C / 60% RHPredicted shelf life >24 months[10]
Lyophilized General Therapeutic Monoclonal Antibody (Case Study)40°C / 75% RH (Accelerated)Confirmed prediction of >24 months stability[10]
Frozen Recombinant Human this compound-20 to -70°C6 months as supplied[13]

Note: Data for lyophilized this compound is extrapolated from general protein lyophilization case studies, which demonstrate a significant increase in stability over liquid formulations.[10][11]

Experimental Workflow for Stability Assessment

A systematic approach is required to evaluate the stability of an this compound formulation. This involves subjecting the formulation to various stress conditions and analyzing its key attributes over time, primarily enzymatic activity and physical integrity.

Stability Workflow cluster_stress Stress Conditions cluster_analysis Stability-Indicating Assays Formulation This compound Formulation (Liquid vs. Lyophilized) Temp Temperature (e.g., 4°C, 25°C, 37°C) Formulation->Temp FreezeThaw Freeze-Thaw Cycles Formulation->FreezeThaw Agitation Mechanical Agitation Formulation->Agitation Activity Enzymatic Activity Assay (Fluorometric / Colorimetric) Temp->Activity Time Points Aggregation Aggregation Analysis (SEC, DLS) Temp->Aggregation Time Points Purity Purity & Integrity (SDS-PAGE) Temp->Purity Time Points FreezeThaw->Activity Time Points FreezeThaw->Aggregation Time Points FreezeThaw->Purity Time Points Agitation->Activity Time Points Agitation->Aggregation Time Points Agitation->Purity Time Points Result Data Analysis: - Activity vs. Time - Aggregate Formation % - Fragment Analysis Activity->Result Aggregation->Result Purity->Result

Workflow for assessing this compound formulation stability.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate assessment of enzyme stability. Below are protocols for key stability-indicating assays.

Enzymatic Activity Assay (Fluorometric Method)

This assay measures the enzymatic activity of this compound by monitoring the cleavage of a synthetic peptide substrate linked to a fluorescent reporter, 7-amino-4-trifluoromethylcoumarin (AFC).[14] The increase in fluorescence is directly proportional to the enzyme's activity.

Materials:

  • This compound samples (from stability study time points)

  • This compound Assay Buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 8.0)

  • This compound Substrate: Peptide with recognition sequence (e.g., GDDDDK) linked to AFC.

  • Human this compound (Positive Control)

  • AFC Standard (for calibration curve)

  • White, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 380/500 nm)

Procedure:

  • Reagent Preparation: Warm all reagents to room temperature before use.[14]

  • AFC Standard Curve: Prepare a serial dilution of the AFC Standard (e.g., 0 to 1000 pmol/well) in Assay Buffer to create a standard curve. Adjust the final volume in each well to 100 µL.[14]

  • Sample Preparation:

    • Add 1-50 µL of your this compound sample to duplicate wells of the 96-well plate.

    • For each sample, prepare a parallel "Sample Background Control" well containing the same amount of sample but without the substrate.

    • Add a positive control (e.g., 5-10 µL of stock Human this compound).

    • Adjust the final volume in all sample and control wells to 50 µL with Assay Buffer.[14]

  • Reaction Mix Preparation: Prepare a Reaction Mix containing the this compound Substrate diluted in Assay Buffer according to the manufacturer's instructions.

  • Reaction Initiation:

    • Add 50 µL of the Reaction Mix to each sample and positive control well.

    • Add 50 µL of Assay Buffer to the "Sample Background Control" wells.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence (Ex/Em = 380/500 nm) in kinetic mode for 30-60 minutes, taking readings every minute. Protect the plate from light.

  • Calculation:

    • Subtract the background fluorescence from the sample fluorescence.

    • Calculate the change in fluorescence over time (ΔRFU/min) from the linear portion of the curve.

    • Use the AFC standard curve to convert the ΔRFU/min to pmol/min of AFC generated. This value represents the enzymatic activity.

Protein Aggregation Analysis (Size Exclusion Chromatography - SEC)

Protein aggregation is a common degradation pathway and a critical quality attribute to monitor.[15] SEC separates molecules based on their size, allowing for the quantification of high molecular weight species (aggregates) relative to the desired monomer.

Materials:

  • This compound samples

  • SEC-compatible mobile phase (e.g., Phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector (280 nm)

  • Size-Exclusion column suitable for the molecular weight of this compound (light chain ~28-49 kDa).[13][16]

  • Molecular weight standards for calibration

Procedure:

  • System Equilibration: Equilibrate the HPLC system and SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Centrifuge samples to remove any large insoluble particles. Dilute if necessary to fall within the linear range of the detector.

  • Injection: Inject a defined volume of the sample onto the column.

  • Data Acquisition: Run the mobile phase at a constant flow rate and record the UV absorbance at 280 nm.

  • Analysis:

    • Identify the peaks corresponding to the monomer, aggregates (which elute earlier), and any fragments (which elute later).

    • Integrate the area under each peak.

    • Calculate the percentage of aggregates as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

    • An increase in the percentage of aggregates over time indicates instability.[15]

Purity and Integrity Analysis (SDS-PAGE)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity of the enzyme and detect any fragmentation (cleavage) that may occur during storage.

Materials:

  • This compound samples

  • Laemmli sample buffer (with and without a reducing agent like β-mercaptoethanol)

  • Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Protein stain (e.g., Coomassie Brilliant Blue or silver stain)

  • Electrophoresis and imaging equipment

Procedure:

  • Sample Preparation: Mix this compound samples with Laemmli sample buffer. Prepare both reducing and non-reducing samples. Heat the samples at 95°C for 5 minutes.

  • Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Blue or silver stain to visualize the protein bands.

  • Imaging and Analysis:

    • Image the gel using a gel documentation system.

    • Under reducing conditions, the heavy and light chains of full-length this compound will separate.[13] For light-chain-only formulations, a single major band should be observed.

    • Compare the band patterns of stored samples to a reference standard or a time-zero sample. The appearance of new, lower molecular weight bands indicates fragmentation, a sign of instability. The disappearance of the main band can indicate aggregation or degradation.

References

A Comparative Guide to Enteropeptidase Efficiency for Recombinant Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic efficiency of enteropeptidase against a selection of newly highlighted and established proteases used for the removal of fusion tags from recombinant proteins. The following sections present quantitative and qualitative performance data, detailed experimental protocols for benchmarking, and visualizations of key processes to aid in the selection of the most appropriate cleavage enzyme for your research and development needs.

I. Comparative Analysis of Protease Efficiency

The selection of a protease for fusion tag removal is a critical step in protein purification, directly impacting the yield, integrity, and authenticity of the target protein. While this compound is a widely used and highly specific enzyme, a growing number of alternatives offer potential advantages in terms of cleavage efficiency, cost-effectiveness, and compatibility with various buffer conditions. This section provides a comparative overview of this compound and other notable proteases.

Quantitative and Qualitative Performance Data

The following table summarizes key performance indicators for this compound and several alternative proteases. Direct comparison of kinetic parameters can be challenging due to variations in substrates and assay conditions across different studies. However, the data presented below, compiled from various research articles, provides a useful benchmark for relative efficiency.

ProteaseRecognition SequenceReported Efficiency/ActivityOptimal pHOptimal Temperature (°C)Key AdvantagesPotential Disadvantages
This compound Asp-Asp-Asp-Asp-Lys↓ (DDDDK↓)[1][2]kcat/KM = 6.83 x 10⁶ M⁻¹s⁻¹ (for Y174R variant)[1]8.0[1]25-37High specificity, leaves no extra residues[3]Can be expensive, may exhibit some non-specific cleavage at high concentrations[3]
TEV Protease Glu-Asn-Leu-Tyr-Phe-Gln↓(Gly/Ser)[4]kcat/KM = 1.20 mM⁻¹s⁻¹[5]7.0-8.54-30[4]High specificity, active at low temperatures[4]Leaves residual amino acids, can be prone to auto-inactivation (wild-type)[6]
bdSENP1 Recognizes SUMO tagUp to 1000-fold more active than TEV protease[7][8]Not specified0-4Very high efficiency, salt tolerant[7][9]Requires a specific SUMO fusion tag
Caspase-3 Asp-Glu-Val-Asp↓ (DEVD↓)~400-fold greater efficacy than thrombin[3]7.2-7.625-37High efficiency, leaves no extra residues[3]Requires a specific caspase-3 cleavage site
Factor Xa Ile-(Glu/Asp)-Gly-Arg↓[2][10]Variable, generally considered efficient7.0-8.0Room TempCommercially available, well-characterizedProne to non-specific cleavage[11]
Thrombin Leu-Val-Pro-Arg↓Gly-Ser[2][10]Variable, generally considered efficient7.5-8.5Room TempCommercially available, well-characterizedLeaves residual amino acids, prone to non-specific cleavage[3]
ProAlanase Pro/Ala↓[12][13][14]Not specified for fusion proteins1.5-2.5[13]37Unique cleavage specificity, active at acidic pH[13][14]Primarily used in proteomics, may not be ideal for all fusion proteins
Chymosin Recognizes modified chymosin pro-peptideEfficient at 1:20 to 1:100 (w/w) enzyme:substrate ratio[15]4.5[15]37High efficiency, precise cleavage[15]Requires a specific, longer recognition sequence

II. Experimental Protocols for Benchmarking Protease Efficiency

To objectively compare the efficiency of different proteases for a specific fusion protein, a standardized benchmarking protocol is essential. The following outlines a general workflow and specific assay methods.

General Benchmarking Workflow

Protease Benchmarking Workflow Protease Benchmarking Workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis cluster_conclusion Conclusion FusionProtein Purify Fusion Protein ReactionSetup Set up Parallel Reactions (Varying Protease:Substrate Ratio, Time, Temp) FusionProtein->ReactionSetup Proteases Obtain and Quantify Proteases (this compound & Alternatives) Proteases->ReactionSetup Incubation Incubate Reactions ReactionSetup->Incubation SDSPAGE SDS-PAGE Analysis (Assess % Cleavage) Incubation->SDSPAGE FPLC FPLC/HPLC Analysis (Quantify Cleaved Products) Incubation->FPLC ActivityAssay Target Protein Activity Assay (Confirm Functionality) Incubation->ActivityAssay DataAnalysis Compare Efficiency and Specificity SDSPAGE->DataAnalysis FPLC->DataAnalysis ActivityAssay->DataAnalysis OptimalSelection Select Optimal Protease DataAnalysis->OptimalSelection

Caption: A general workflow for benchmarking the efficiency of different proteases.

Method 1: SDS-PAGE Based Assay for Cleavage Efficiency

This method provides a semi-quantitative assessment of cleavage efficiency by visualizing the disappearance of the fusion protein and the appearance of the cleaved target protein and tag.

Materials:

  • Purified fusion protein of known concentration.

  • This compound and alternative proteases of known concentrations.

  • Reaction buffers appropriate for each protease.

  • SDS-PAGE gels, running buffer, and staining solution (e.g., Coomassie Brilliant Blue).

  • Denaturing sample loading buffer.

  • Incubator or water bath.

Procedure:

  • Reaction Setup:

    • For each protease, set up a series of reactions with varying enzyme-to-substrate (E:S) molar ratios (e.g., 1:20, 1:50, 1:100, 1:200).

    • Include a negative control with no protease.

    • The final volume of each reaction should be consistent (e.g., 20 µL).

  • Incubation:

    • Incubate the reactions at the optimal temperature for each protease for a set period (e.g., 1, 2, 4, and 16 hours).

  • Sample Preparation for SDS-PAGE:

    • At each time point, take an aliquot from each reaction and mix it with an equal volume of 2x denaturing sample loading buffer.

    • Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE Analysis:

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel until adequate separation of the fusion protein and cleaved products is achieved.

    • Stain the gel and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities of the uncleaved fusion protein and the cleaved target protein using densitometry software.

    • Calculate the percentage of cleavage for each condition.

Method 2: FPLC-Based Assay for Quantitative Analysis

This method provides a more precise quantification of cleavage by separating and measuring the peak areas of the fusion protein and its cleavage products.

Materials:

  • Purified fusion protein.

  • This compound and alternative proteases.

  • Reaction buffers.

  • FPLC system with an appropriate column (e.g., ion-exchange or size-exclusion).

Procedure:

  • Reaction Setup and Incubation:

    • Follow the same procedure as for the SDS-PAGE based assay to set up and incubate the cleavage reactions.

  • Reaction Quenching:

    • Stop the reactions at each time point, for example, by adding a specific inhibitor or by flash-freezing.

  • FPLC Analysis:

    • Inject a defined volume of each reaction mixture onto the FPLC column.

    • Run a separation method that resolves the uncleaved fusion protein, the cleaved target protein, and the tag.

    • Monitor the elution profile by UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the uncleaved fusion protein and the cleaved target protein.

    • Calculate the percentage of cleavage based on the relative peak areas.

III. Signaling Pathway and Mechanism of Action

Understanding the natural biological role of a protease can provide insights into its specificity and mechanism. This compound plays a crucial role in the digestive cascade.

Enteropeptidase_Digestive_Cascade This compound Digestive Cascade cluster_pancreatic_zymogens Other Pancreatic Zymogens (Inactive) cluster_active_enzymes Active Digestive Enzymes This compound This compound (on Duodenal Brush Border) Trypsin Trypsin (Active) This compound->Trypsin Cleavage of pro-peptide Trypsinogen Trypsinogen (Inactive) Chymotrypsin Chymotrypsin Trypsin->Chymotrypsin Activation Elastase Elastase Trypsin->Elastase Activation Carboxypeptidase Carboxypeptidase Trypsin->Carboxypeptidase Activation Chymotrypsinogen Chymotrypsinogen Proelastase Proelastase Procarboxypeptidase Procarboxypeptidase

Caption: The role of this compound in initiating the digestive enzyme cascade.

IV. Conclusion

While this compound remains a robust and highly specific tool for fusion tag removal, this guide highlights several promising alternatives that may offer superior efficiency, cost-effectiveness, or compatibility with specific experimental conditions. The choice of protease should be guided by empirical testing using a standardized benchmarking protocol as outlined above. For applications requiring extremely high efficiency and salt tolerance, novel proteases like bdSENP1 present a compelling option, provided a SUMO-tagging system is employed. For researchers seeking a balance of high efficiency and the ability to leave a native N-terminus, engineered enzymes like caspase-3 are worthy of consideration. Ultimately, the optimal protease will depend on the specific characteristics of the target protein and the downstream application.

References

Structural comparison of enteropeptidase with other trypsin-like serine proteases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals.

Enteropeptidase, a key enzyme in the digestive cascade, stands as a unique member of the trypsin-like serine protease family. While sharing a conserved catalytic mechanism and structural fold with its relatives like trypsin, chymotrypsin (B1334515), and thrombin, this compound exhibits a remarkably stringent substrate specificity that sets it apart. This guide delves into a comprehensive structural and functional comparison, providing quantitative data, detailed experimental methodologies, and visual representations to illuminate the key distinctions that underpin their diverse biological roles.

At the Heart of the Matter: The Conserved Catalytic Core

All trypsin-like serine proteases, including this compound, employ a canonical catalytic triad (B1167595) composed of histidine (His57), aspartate (Asp102), and serine (Ser195) residues within their active site. This triad facilitates the hydrolysis of peptide bonds through a charge-relay system. The overall three-dimensional structure is also highly conserved, featuring a characteristic two β-barrel fold, often referred to as the chymotrypsin fold.

However, the subtleties in the architecture surrounding this core catalytic machinery are what dictate the profound differences in their functions, particularly in substrate recognition and binding.

Quantitative Structural and Kinetic Comparison

To provide a clear and objective comparison, the following tables summarize key structural and kinetic parameters for bovine this compound, bovine trypsin, bovine chymotrypsin, and human thrombin, derived from high-resolution crystal structures and kinetic studies.

Table 1: Structural Comparison of Serine Protease Catalytic Domains

FeatureThis compound (PDB: 1EKB)[1][2]Trypsin (PDB: 1TPS)[3]Chymotrypsin (PDB: 1YPH)[4][5]Thrombin (PDB: 3U69)[6]
Resolution (Å) 2.30[1]1.90[3]1.34[4][5]1.55[6]
R-Value Work 0.234[1]0.162[3]0.139[4]0.133[6]
R-Value Free 0.269[1]0.197[3]0.189[4]0.167[6]
Catalytic Triad His57, Asp102, Ser195His57, Asp102, Ser195[7]His57, Asp102, Ser195His57, Asp102, Ser195
Overall Fold Two β-barrelsTwo β-barrels[7]Two β-barrels[8]Two β-barrels

Table 2: Kinetic Parameters for Substrate Hydrolysis

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Bovine this compound Trypsinogen (B12293085)5.6[9]4.0[9]7.14 x 10⁵[9]
Gly-(Asp)₄-Lys-βNA270[9]0.07[9]2.59 x 10²[9]
Human this compound (Y174R variant) DDDDK-peptide--6.83 x 10⁶[10]
Bovine Trypsin Benzoyl-Arg-pNA281.65.7 x 10⁴
Tosyl-Gly-Pro-Arg-pNA13987.5 x 10⁶
Bovine Chymotrypsin N-Acetyl-Phe-pNA13000.0431
Succinyl-Ala-Ala-Pro-Phe-pNA40661.65 x 10⁶

The Decisive Difference: Substrate Specificity

The most striking distinction between this compound and other trypsin-like serine proteases lies in their substrate specificity. While trypsin preferentially cleaves peptide bonds C-terminal to basic residues (lysine or arginine), this compound recognizes a highly specific sequence: (Asp)₄-Lys.[11][12]

This exquisite specificity is conferred by an extended substrate-binding site, a feature not as pronounced in trypsin. A key player in this recognition is the residue Lys99 located in a surface loop of the this compound light chain.[11][12] This positively charged lysine (B10760008) residue forms crucial salt bridges with the negatively charged aspartate residues at the P2-P4 positions of the substrate, effectively acting as a "gatekeeper" for substrate binding.[11]

In contrast, trypsin's S1 pocket contains an aspartate residue (Asp189) at its base, which provides a complementary negative charge to attract and bind the positively charged side chains of lysine and arginine at the P1 position. Its other substrate binding pockets are relatively shallow and less defined, contributing to its broader specificity compared to this compound.[13]

A Tale of Two Structures: The Activation of Zymogens

The primary physiological role of this compound is to activate trypsinogen to trypsin, initiating a proteolytic cascade essential for digestion.[14][15] This activation process highlights the functional divergence stemming from their structural differences.

Activation_Cascade This compound This compound Trypsinogen Trypsinogen This compound->Trypsinogen (Asp)₄-Lys cleavage Trypsin Trypsin Trypsinogen->Trypsin activation Other_Zymogens Other Pancreatic Zymogens Trypsin->Other_Zymogens activates Active_Enzymes Active Digestive Enzymes Other_Zymogens->Active_Enzymes activation

Digestive enzyme activation cascade initiated by this compound.

Experimental Methodologies: Elucidating Protease Structures

The detailed structural information presented in this guide was primarily obtained through X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM).

X-ray Crystallography Protocol
  • Protein Expression and Purification: The gene encoding the serine protease of interest is cloned into an appropriate expression vector and expressed in a suitable host system (e.g., E. coli, insect cells, or mammalian cells). The protein is then purified to homogeneity using a combination of chromatography techniques, such as affinity, ion-exchange, and size-exclusion chromatography.

  • Crystallization: The purified protein is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives. Vapor diffusion (hanging or sitting drop) is a commonly employed method. High-quality, single crystals are sought for diffraction experiments.

  • Data Collection: The crystals are cryo-cooled to minimize radiation damage and mounted on a goniometer. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the resulting diffraction patterns are recorded on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The phase problem is solved using methods like molecular replacement, using a homologous structure as a search model. The initial model is then refined against the experimental data to improve its fit and accuracy, resulting in the final atomic model.

Cryo-Electron Microscopy (Single-Particle Analysis) Protocol
  • Sample Preparation and Vitrification: A small aliquot of the purified protein solution is applied to an EM grid. The grid is blotted to create a thin film of the solution and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the protein molecules.

  • Data Collection: The vitrified grids are loaded into a transmission electron microscope. A low-dose electron beam is used to acquire a large number of images (micrographs) of the randomly oriented protein particles.

  • Image Processing: The individual particle images are computationally extracted from the micrographs. These 2D images are then classified and aligned based on their orientation.

  • 3D Reconstruction and Refinement: The classified 2D images are used to reconstruct a 3D density map of the protein. This map is then refined to high resolution, and an atomic model is built into the density.

Visualizing the Structural Relationship

The following diagram illustrates the core structural similarities and the key distinguishing features between this compound and other trypsin-like serine proteases.

Protease_Comparison cluster_shared Shared Structural Features cluster_this compound This compound cluster_trypsin Trypsin Catalytic Triad\n(His57, Asp102, Ser195) Catalytic Triad (His57, Asp102, Ser195) Two β-barrel Fold Two β-barrel Fold Multi-domain Structure\n(Heavy & Light Chains) Multi-domain Structure (Heavy & Light Chains) Extended Substrate Binding Site Extended Substrate Binding Site Lys99 in Exosite Lys99 in Exosite Recognizes (Asp)₄-Lys Recognizes (Asp)₄-Lys Single Chain Catalytic Domain Single Chain Catalytic Domain Defined S1 Pocket (Asp189) Defined S1 Pocket (Asp189) Recognizes Lys/Arg at P1 Recognizes Lys/Arg at P1 Trypsin-like Serine Proteases Trypsin-like Serine Proteases Trypsin-like Serine Proteases->Catalytic Triad\n(His57, Asp102, Ser195) Trypsin-like Serine Proteases->Two β-barrel Fold This compound This compound Trypsin-like Serine Proteases->this compound example Trypsin Trypsin Trypsin-like Serine Proteases->Trypsin example

Key structural features of this compound and trypsin.

References

A Researcher's Guide to Cost-Effective Protease Selection for Recombinant Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and economical production of pure, active recombinant proteins is paramount. A critical step in many protein purification workflows is the removal of affinity tags, which are often fused to the protein of interest to facilitate its isolation. This is typically achieved by incorporating a specific protease cleavage site between the tag and the target protein. The choice of protease can significantly impact not only the efficiency and specificity of tag removal but also the overall cost of the production process. This guide provides an objective comparison of five commonly used proteases—TEV, HRV 3C, Thrombin, Factor Xa, and SUMO Protease—supported by experimental data and detailed protocols to aid in making an informed, cost-effective decision.

Key Performance Metrics and Cost-Effectiveness Analysis

The ideal protease for tag removal should exhibit high specific activity, stringent sequence specificity to avoid off-target cleavage of the target protein, and be cost-effective. The following tables summarize the key characteristics and a comparative cost-effectiveness analysis of the five proteases. Prices and specific activities are based on a survey of various suppliers and may vary.

Table 1: Comparison of Protease Properties

FeatureTEV ProteaseHRV 3C ProteaseThrombinFactor XaSUMO Protease (bdSENP1)
Recognition Site ENLYFQ(G/S)LEVLFQGPLVPRGSI(E/D)GRTertiary structure of SUMO tag
Cleavage Site Between Q and (G/S)Between Q and GBetween R and GAfter RAfter the C-terminal of SUMO tag
Specificity Very HighVery HighModerateModerateVery High
Off-target Cleavage RareRareCan occurCan occurVery Rare
Optimal Temperature 4-30°C4-25°C20-37°C20-37°C4-30°C
His-tagged for Removal Commonly availableCommonly availableNoNoCommonly available
Leaves residual amino acids Yes (G/S)Yes (GP)Yes (GS)NoNo

Table 2: Cost-Effectiveness Comparison of Proteases for Tag Removal

ProteaseTypical Supplier Price (USD/1000 units)Typical Units per mg Fusion ProteinEstimated Cost per 100 mg Fusion Protein (USD)Key Cost-Effectiveness Considerations
TEV Protease $50 - $12510 - 50$0.50 - $6.25Generally the most cost-effective option for routine applications. High specificity reduces the risk of target protein degradation.
HRV 3C Protease $240 - $48510 - 20$2.40 - $9.70More expensive than TEV, but offers higher activity at lower temperatures, potentially reducing incubation times and preserving sensitive proteins.[1]
Thrombin $180 - $36010$1.80 - $3.60Moderately priced, but the risk of off-target cleavage can lead to lower yields of intact target protein, increasing downstream purification costs.
Factor Xa $350 - $51520 - 50$7.00 - $25.75Generally the most expensive option. Off-target cleavage is a concern, and it is sensitive to buffer conditions.
SUMO Protease $240 - $47020$4.80 - $9.40Higher initial cost is offset by its high specificity and efficiency, and the ability to generate a native N-terminus without residual amino acids, which can be critical for therapeutic proteins.[2]

Disclaimer: Prices are estimates based on publicly available information from various suppliers in late 2025 and are subject to change. Unit definitions can vary between suppliers.

Experimental Protocols

Detailed and optimized protocols are crucial for achieving efficient and specific cleavage. Below are generalized protocols for each protease. It is highly recommended to perform a small-scale pilot experiment to optimize the protease concentration and incubation time for your specific fusion protein.

General Pilot Experiment for Cleavage Optimization
  • Prepare the Fusion Protein: The fusion protein should be purified and buffer-exchanged into a buffer compatible with the chosen protease. A typical starting concentration is 1 mg/mL.

  • Set up Reactions: In separate microcentrifuge tubes, combine the fusion protein with varying amounts of protease (e.g., 1, 5, and 10 units of protease per mg of fusion protein). Include a negative control with no protease.

  • Incubation: Incubate the reactions at the recommended temperature for the protease. Take aliquots at different time points (e.g., 1, 4, 16 hours).

  • Analysis: Analyze the aliquots by SDS-PAGE to determine the extent of cleavage.

Protocol 1: TEV Protease Cleavage
  • Reaction Buffer: 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT.

  • Protease to Substrate Ratio: 10 units of TEV protease per 1 mg of fusion protein.[3]

  • Incubation: 4°C for 16-24 hours or 30°C for 1-4 hours.[4][5]

  • Stopping the Reaction: The reaction can often be stopped by proceeding to the next purification step. For long-term storage, protease inhibitors specific for cysteine proteases can be used, though this is often not necessary.

  • Protease Removal: If using a His-tagged TEV protease, it can be removed by passing the cleavage reaction over a Ni-NTA affinity column.

Protocol 2: HRV 3C Protease Cleavage
  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Protease to Substrate Ratio: 10-20 units of HRV 3C protease per 1 mg of fusion protein.[6][7]

  • Incubation: 4°C for 4-16 hours.[1][8]

  • Stopping the Reaction: Proceed to the next purification step.

  • Protease Removal: His-tagged or GST-tagged HRV 3C proteases are common and can be removed using Ni-NTA or glutathione (B108866) affinity chromatography, respectively.

Protocol 3: Thrombin Cleavage
  • Reaction Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 2.5 mM CaCl₂.

  • Protease to Substrate Ratio: 10 units of thrombin per 1 mg of fusion protein.[9][10]

  • Incubation: Room temperature (20-25°C) for 2-16 hours.[9]

  • Stopping the Reaction: Add a serine protease inhibitor such as PMSF or AEBSF.

  • Protease Removal: Thrombin can be removed by chromatography on a benzamidine (B55565) sepharose column.

Protocol 4: Factor Xa Cleavage
  • Reaction Buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM CaCl₂.

  • Protease to Substrate Ratio: 20-50 units of Factor Xa per 1 mg of fusion protein.

  • Incubation: Room temperature (20-25°C) for 2-24 hours.[11]

  • Stopping the Reaction: Add a serine protease inhibitor such as PMSF or AEBSF.

  • Protease Removal: Factor Xa can be removed using specific affinity resins or by chromatography.

Protocol 5: SUMO Protease Cleavage
  • Reaction Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT.

  • Protease to Substrate Ratio: 20 units of SUMO protease per 1 mg of fusion protein.[12]

  • Incubation: 4°C for 16 hours or 30°C for 1 hour.

  • Stopping the Reaction: Proceed to the next purification step.

  • Protease Removal: His-tagged SUMO protease can be removed using a Ni-NTA affinity column.

Visualizing the Workflow

The following diagrams illustrate the general workflow for recombinant protein purification and tag removal.

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Transformation Transformation of Expression Host Culture Cell Culture and Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom Cleavage Protease Cleavage AffinityChrom->Cleavage Removal Protease and Tag Removal Cleavage->Removal Polishing Polishing Steps Removal->Polishing FinalProduct Pure Target Protein Polishing->FinalProduct

Figure 1. General workflow for recombinant protein production and purification.

A key decision in the purification process is whether to perform the cleavage reaction in-solution after elution from the affinity column or while the fusion protein is still bound to the resin (on-column cleavage).

Cleavage_Logic Start Affinity Purified Fusion Protein Decision Cleavage Strategy? Start->Decision InSolution Elute Fusion Protein Decision->InSolution In-Solution OnColumn On-Column Cleavage Decision->OnColumn On-Column CleaveSolution In-Solution Cleavage InSolution->CleaveSolution RemoveProteaseTag Remove Protease and Tag CleaveSolution->RemoveProteaseTag End Pure Target Protein RemoveProteaseTag->End CollectFlowthrough Collect Cleaved Target Protein OnColumn->CollectFlowthrough CollectFlowthrough->End

Figure 2. Decision workflow for in-solution vs. on-column cleavage.

Conclusion

The selection of a protease for affinity tag removal is a multifaceted decision that requires careful consideration of cost, efficiency, and the specific requirements of the target protein. For routine applications where a single residual amino acid is tolerable, TEV protease offers an excellent balance of high specificity and low cost. When higher activity at low temperatures is required for sensitive proteins, HRV 3C protease is a strong contender, albeit at a higher price point. For applications demanding a native N-terminus, SUMO protease is the standout choice due to its unique recognition mechanism and high efficiency, justifying its premium price for therapeutic and structural biology applications. Thrombin and Factor Xa , while historically significant, present a higher risk of non-specific cleavage, which can compromise the yield and purity of the final product, potentially increasing overall production costs despite their moderate initial price. By carefully evaluating the data and protocols presented in this guide, researchers can select the most cost-effective protease that meets the specific needs of their protein production pipeline.

References

Navigating the Cut: A Quantitative Comparison of Fusion Tag Cleavage by Enteropeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient removal of fusion tags from recombinant proteins is a critical step in obtaining a pure, native target protein. Enteropeptidase, with its high specificity for the Asp-Asp-Asp-Asp-Lys ((D)4K) recognition sequence, is a widely used tool for this purpose. However, the efficiency of this cleavage can be significantly influenced by the nature of the fusion tag appended to the protein of interest. This guide provides a quantitative analysis of this compound cleavage efficiency for various common fusion tags, supported by experimental data and detailed protocols to aid in the selection of an appropriate fusion partner and optimization of the cleavage process.

Unveiling the Numbers: A Comparative Analysis of Cleavage Efficiency

The choice of a fusion tag can have a profound impact on the expression, solubility, and purification of a recombinant protein. Its influence extends to the subsequent removal of the tag, where cleavage efficiency can vary significantly. While direct side-by-side quantitative comparisons under identical conditions are sparse in the literature, a compilation of available data provides valuable insights into the performance of different fusion tags with this compound.

Several factors beyond the fusion tag itself can dramatically affect cleavage efficiency. These include the accessibility of the this compound recognition site, the potential for the fusion protein to form aggregates, and the amino acid sequence immediately downstream of the cleavage site.[1] For instance, the presence of bulky or charged residues at the P1' position (the amino acid immediately following the lysine (B10760008) of the cleavage site) can influence the rate of hydrolysis. Furthermore, studies have shown that substituting the lysine in the recognition sequence with an arginine ((D)4R) can increase cleavage efficiency by three- to six-fold.

Below is a summary of quantitative and qualitative data on the cleavage efficiency of common fusion tags by this compound.

Fusion TagTarget ProteinExperimental ConditionsCleavage EfficiencyKey Observations & Citations
His-tag AhR6-C/EBP50 mM Tris, pH 7.6, 37°CLow (initially), Significantly improved with urea (B33335)Aggregation of the His-tagged protein severely hindered cleavage. The addition of 1-4 M urea was necessary to denature the protein partially, improve the accessibility of the cleavage site, and achieve efficient cleavage.[1]
Thioredoxin (Trx) TRAILNot specified>95%Successful and efficient cleavage reported. However, non-specific cleavage at other sites within the target protein can be a concern, especially with prolonged incubation times or high enzyme concentrations.[2]
Glutathione S-transferase (GST) Various50 mM Tris-HCl, pH 8.0, 1 mM CaCl2, 0.01% Tween 20Generally efficientWhile specific quantitative data is limited, GST tags are commonly removed with this compound. The accessibility of the cleavage site is a key determinant of efficiency. On-column cleavage is a strategy sometimes employed, though it may require multiple rounds of enzyme addition for complete removal.
Maltose-Binding Protein (MBP) VariousNot specifiedVariableCleavage efficiency is highly dependent on the target protein and the accessibility of the this compound site. The large size of MBP may sterically hinder the enzyme if the linker is not sufficiently long or flexible.
SUMO (Small Ubiquitin-like Modifier) VariousNot specifiedGenerally not cleaved by this compoundThe SUMO tag is typically removed by a specific SUMO protease that recognizes the tertiary structure of the SUMO tag itself, not a linear amino acid sequence. This offers high specificity and is an alternative to this compound.[3]

The Path to Cleavage: A Detailed Experimental Protocol

To quantitatively assess the cleavage efficiency of a fusion protein by this compound, a systematic approach is essential. The following protocol outlines a general workflow for optimizing and evaluating the cleavage reaction.

I. Pilot Experiment for Optimization
  • Protein Preparation:

    • Purify the fusion protein to >95% homogeneity.

    • Dialyze the purified protein against the recommended reaction buffer (e.g., 50 mM Tris-HCl, 20 mM NaCl, 2 mM CaCl₂, pH 8.0) to remove any interfering substances from the purification process (e.g., imidazole, high salt concentrations).

    • Determine the protein concentration accurately using a reliable method (e.g., BCA assay or UV absorbance at 280 nm).

  • Reaction Setup:

    • Prepare a series of small-scale reactions (e.g., 20-50 µL) to test different enzyme-to-substrate ratios (w/w), for example, 1:50, 1:100, and 1:200 (this compound:fusion protein).

    • Include a negative control reaction without this compound to assess the stability of the fusion protein under the reaction conditions.

    • Incubate the reactions at a controlled temperature, typically between 22°C and 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 1, 2, 4, 8, and 16 hours), withdraw a small aliquot from each reaction.

    • Immediately stop the reaction in the aliquot by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis by SDS-PAGE:

    • Resolve the samples from each time point on an appropriate percentage SDS-PAGE gel.

    • Stain the gel with a suitable stain (e.g., Coomassie Brilliant Blue or a more sensitive silver stain).

    • Analyze the gel to visualize the disappearance of the fusion protein band and the appearance of the cleaved tag and target protein bands.

    • Quantify the band intensities using densitometry software to determine the percentage of cleavage at each time point for the different enzyme concentrations.

II. Scale-Up Reaction
  • Based on the optimal conditions determined in the pilot experiment (enzyme ratio and incubation time), set up a larger-scale reaction to process the desired amount of fusion protein.

  • After the reaction is complete, the cleaved target protein can be separated from the fusion tag and this compound. If the tag has an affinity handle (e.g., His-tag on the this compound), it can be removed by passing the reaction mixture through the appropriate affinity resin.

Visualizing the Workflow

experimental_workflow cluster_prep Protein Preparation cluster_pilot Pilot Experiment cluster_analysis Analysis cluster_scaleup Scale-Up Purification Purify Fusion Protein Dialysis Buffer Exchange (Dialysis) Purification->Dialysis Quantification Determine Concentration Dialysis->Quantification Setup Set Up Small-Scale Reactions Quantification->Setup Incubation Incubate at Controlled Temp. Setup->Incubation Sampling Time-Course Sampling Incubation->Sampling SDS_PAGE SDS-PAGE Sampling->SDS_PAGE Densitometry Densitometry Analysis SDS_PAGE->Densitometry Optimization Determine Optimal Conditions Densitometry->Optimization Scale_Reaction Large-Scale Reaction Optimization->Scale_Reaction Purify_Target Purify Cleaved Target Protein Scale_Reaction->Purify_Target

Experimental workflow for assessing this compound cleavage efficiency.

Logical Pathway for Troubleshooting Cleavage Issues

Inefficient or non-specific cleavage can be a significant hurdle. The following decision tree illustrates a logical approach to troubleshooting common problems encountered during this compound cleavage.

troubleshooting_pathway Start Problem: Inefficient or No Cleavage Check_Conditions Verify Reaction Conditions (pH, Temp, Buffer) Start->Check_Conditions Check_Enzyme Check this compound Activity (Control Reaction) Check_Conditions->Check_Enzyme Conditions OK Assess_Accessibility Assess Cleavage Site Accessibility Check_Enzyme->Assess_Accessibility Enzyme Active Check_Aggregation Check for Protein Aggregation Assess_Accessibility->Check_Aggregation Site Appears Accessible Optimize_Ratio Optimize Enzyme: Substrate Ratio Check_Aggregation->Optimize_Ratio No Aggregation Add_Denaturant Add Denaturant (e.g., Urea) Check_Aggregation->Add_Denaturant Aggregation Present Redesign_Construct Redesign Construct (Longer Linker, (D)4R site) Optimize_Ratio->Redesign_Construct No Improvement Success Successful Cleavage Optimize_Ratio->Success Cleavage Improved Add_Denaturant->Success Redesign_Construct->Success Non_Specific Problem: Non-Specific Cleavage Reduce_Enzyme Reduce Enzyme Concentration Non_Specific->Reduce_Enzyme Reduce_Time Reduce Incubation Time Reduce_Enzyme->Reduce_Time Optimize_Temp Optimize Temperature (Lower Temp) Reduce_Time->Optimize_Temp Optimize_Temp->Success

Troubleshooting pathway for this compound cleavage.

References

Safety Operating Guide

Proper Disposal of Enteropeptidase: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of enzymes like enteropeptidase are crucial for maintaining a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring operational safety and regulatory adherence.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be familiar with the safety information outlined in the product's Safety Data Sheet (SDS). Although some forms of recombinant this compound are not classified as hazardous substances under the Globally Harmonized System (GHS), general precautionary measures for handling chemicals should always be followed.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemically resistant gloves.

  • Eye Protection: Wear safety glasses or goggles.[2][3]

  • Body Protection: A laboratory coat is necessary to prevent skin contact.[2][4]

  • Respiratory Protection: When handling powdered or lyophilized this compound, work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or aerosols.[2][4][5]

Emergency Procedures:

  • After Inhalation: Move to fresh air. If you experience any complaints, consult a doctor.[1]

  • After Skin Contact: Wash the affected area thoroughly with soap and water.[4][6] While the product generally does not irritate the skin, it is best to take precautions.[1]

  • After Eye Contact: Rinse the opened eye for several minutes under running water.[1][3]

  • After Swallowing: If symptoms persist, consult a doctor.[1]

  • Spills: In case of a spill, absorb the material with an inert absorbent material and collect it for disposal.[2] Clean the affected area, and prevent the spilled material from entering drains.[2][6]

II. Inactivation and Disposal Procedures

The primary step before disposing of this compound waste is to inactivate the enzyme to prevent any unwanted proteolytic activity. This can be achieved through heat or chemical methods.

A. Inactivation Protocols

1. Heat Inactivation Heat denaturation is a common method for inactivating enzymes. However, its effectiveness can vary.

  • Methodology:

    • For liquid waste containing this compound, heat the solution to 70-85°C and maintain this temperature for at least 15 minutes.[7][8]

    • Allow the solution to cool to room temperature before proceeding with disposal.

    • Note: Some proteases may retain partial activity even after heat treatment.[7] This method is generally suitable for routine inactivation for disposal purposes.

2. Chemical Inactivation (pH Adjustment) Altering the pH of the solution can effectively inactivate most enzymes.

  • Methodology:

    • For liquid waste, add a basic solution, such as 100-200 mM sodium carbonate (Na₂CO₃), to raise the pH to a range of 11-12.[8]

    • Stir the solution gently and allow it to stand for at least one hour to ensure complete inactivation.

    • Neutralize the pH of the solution with a mild acid, such as citric acid, before disposal, in accordance with your institution's and local regulations for drain disposal.

B. Disposal of Inactivated this compound

Once the enzyme is inactivated, follow these steps for proper disposal. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations.[9][10]

  • Liquid Waste:

    • After inactivation and neutralization, aqueous solutions may be permissible for drain disposal with copious amounts of water, depending on local regulations.[5][11] Confirm this with your EHS office.

    • If drain disposal is not permitted, or if the waste contains other hazardous materials, collect it in a clearly labeled, leak-proof hazardous waste container.[9][10] The label should include "Hazardous Waste," the chemical name, and any associated hazards.[9]

  • Solid Waste (Lyophilized Powder):

    • To minimize aerosol formation, dissolve the powdered enzyme in water within a fume hood.[5]

    • Proceed with one of the inactivation methods described above.

    • Alternatively, carefully transfer the solid waste into a designated hazardous waste container without generating dust.[9]

  • Contaminated Labware:

    • Sharps (needles, blades) should be placed in a designated sharps container.[2]

    • Other contaminated labware, such as pipette tips and tubes, should be collected in a designated biohazardous or chemical waste container as per your institution's guidelines.

III. Quantitative Data Summary for Inactivation

The following table summarizes the key quantitative parameters for the described inactivation methods.

Inactivation MethodParameterValueSource(s)
Heat Inactivation Temperature70 - 85°C[7][8]
Duration≥ 15 minutes[7]
Chemical Inactivation ReagentSodium Carbonate (Na₂CO₃)[8]
Final Concentration100 - 200 mM[8]
Target pH11 - 12[8]
Duration≥ 1 hour

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

EnteropeptidaseDisposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid (Lyophilized) Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid dissolve Dissolve in Water (in fume hood) solid_waste->dissolve solid_to_hazardous Transfer Solid to Hazardous Waste Container solid_waste->solid_to_hazardous Alternative inactivate Inactivate Enzyme liquid_waste->inactivate dissolve->inactivate heat_inactivate Heat Inactivation (70-85°C, ≥15 min) inactivate->heat_inactivate Heat chem_inactivate Chemical Inactivation (pH 11-12, ≥1 hr) inactivate->chem_inactivate Chemical check_regs Consult Institutional & Local Regulations heat_inactivate->check_regs neutralize Neutralize pH chem_inactivate->neutralize neutralize->check_regs drain_disposal Drain Disposal (with copious water) check_regs->drain_disposal Permitted hazardous_waste Collect in Labeled Hazardous Waste Container check_regs->hazardous_waste Not Permitted ehs_pickup Arrange for EHS Waste Pickup hazardous_waste->ehs_pickup solid_to_hazardous->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Enteropeptidase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Enteropeptidase, a serine protease commonly used in protein biochemistry. Adherence to these procedures will minimize risk and ensure operational efficiency.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols for handling enzymes to prevent potential irritation or allergic reactions.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended for routine handling of this compound solutions:

  • Eye Protection: Safety glasses with side shields or safety goggles should be worn to protect from splashes.

  • Hand Protection: Nitrile or latex gloves are essential to prevent skin contact.

  • Protective Clothing: A standard laboratory coat should be worn to protect street clothes.

In situations where aerosols or dust may be generated, such as during spill cleanup of a powdered form, additional respiratory protection is advised.

EquipmentStandard OperationSpill/Aerosol Generating Procedure
Eye Protection Safety Glasses with side shieldsSafety Goggles
Hand Protection Nitrile/Latex GlovesNitrile/Latex Gloves
Protective Clothing Laboratory CoatLaboratory Coat
Respiratory Protection Not generally requiredAir-purifying respirator with a P3/P100 filter

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Reconstitution:

  • Before handling, ensure all necessary PPE is donned correctly.
  • If working with a lyophilized powder, briefly centrifuge the vial to collect the contents at the bottom.
  • Reconstitute the enzyme using the buffer and procedure recommended by the supplier. Perform this in a fume hood or a designated area to minimize inhalation of any powder.
  • Avoid vigorous shaking or vortexing which can lead to aerosol formation. Mix by gentle inversion.

2. Routine Use:

  • When pipetting this compound solutions, use filtered pipette tips to prevent contamination of the stock solution and the pipettor.
  • Do not pipette by mouth.[2]
  • Keep containers of this compound closed when not in use.

3. Storage:

  • Store this compound solutions as recommended by the manufacturer, typically at -20°C or -80°C.[3]
  • Avoid repeated freeze-thaw cycles. Aliquoting the reconstituted enzyme into single-use volumes is recommended.[3]

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Cleanup Protocol
  • Alert personnel in the immediate area.

  • Don appropriate PPE , including respiratory protection if the spill involves a powder.

  • Contain the spill using absorbent materials. For liquid spills, gently cover with absorbent pads. For powder spills, carefully cover with a damp paper towel to avoid generating dust.

  • Clean the area. For liquid spills, once absorbed, clean the area with a suitable disinfectant or detergent solution. For powder spills, after carefully wiping with the damp paper towel, clean the area.

  • Dispose of waste. All contaminated materials (absorbent pads, paper towels, gloves, etc.) should be placed in a sealed bag and disposed of as chemical or biohazardous waste, according to institutional guidelines.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

  • Inhalation: If a powder is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Plan

All waste materials that have come into contact with this compound, including unused solutions, contaminated labware, and spill cleanup materials, should be disposed of in accordance with local, state, and federal regulations for chemical or biohazardous waste.

  • Liquid Waste: Small quantities of dilute this compound solutions can often be deactivated with a 10% bleach solution (final concentration) for a contact time of at least 30 minutes before disposal down the drain with copious amounts of water. However, always consult your institution's specific guidelines.

  • Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated biohazard or chemical waste container.

Experimental Protocol: this compound Activity Assay

A common method to determine this compound activity is through the cleavage of a specific fluorogenic or chromogenic substrate.

Materials:

  • This compound solution

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, pH 8.0)

  • Fluorogenic substrate (e.g., a peptide containing the 'DDDDK' recognition sequence linked to a fluorophore like AFC)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound solution in the assay buffer.

  • Prepare the substrate solution in the assay buffer at the recommended concentration.

  • Add a specific volume of each enzyme dilution to the wells of the microplate.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately place the plate in a microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • The rate of the reaction is proportional to the concentration of active this compound.

Enteropeptidase_Safety_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_emergency Emergency Procedures start Start: Handling this compound ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) start->ppe reconstitute Reconstitute Lyophilized Powder (If applicable, in fume hood) ppe->reconstitute routine_use Routine Handling and Use reconstitute->routine_use liquid_waste Liquid Waste routine_use->liquid_waste Generates solid_waste Solid Waste (Gloves, Tips, etc.) routine_use->solid_waste Generates spill Spill Occurs routine_use->spill exposure Personal Exposure routine_use->exposure deactivate Deactivate with 10% Bleach (Follow institutional policy) liquid_waste->deactivate waste_container Collect in Biohazard/ Chemical Waste Container solid_waste->waste_container drain_disposal Dispose Down Drain with Water deactivate->drain_disposal professional_disposal Dispose via Institutional Waste Management drain_disposal->professional_disposal waste_container->professional_disposal spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid (Flush eyes/skin, move to fresh air) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical spill_cleanup->waste_container

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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